molecular formula C6H14ClNO B1281024 trans-2-Aminocyclohexanol hydrochloride CAS No. 5456-63-3

trans-2-Aminocyclohexanol hydrochloride

Cat. No.: B1281024
CAS No.: 5456-63-3
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-KGZKBUQUSA-N
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Description

Trans-2-Aminocyclohexanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-31-7, 5456-63-3
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Record name 5456-63-3
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Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Record name 5456-63-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of trans-2-Aminocyclohexanol hydrochloride (CAS Number: 5456-63-3). As a chiral bifunctional molecule, it serves as a valuable building block in organic synthesis and drug development. Understanding its fundamental characteristics is paramount for its effective application in research and pharmaceutical manufacturing. This document moves beyond a simple recitation of data, offering insights into the causality of these properties and providing detailed experimental protocols for their verification, ensuring a thorough and practical understanding for the discerning scientist.

Core Molecular and Physical Characteristics

This compound is the hydrochloride salt of a vicinal amino alcohol. The trans stereochemistry of the amino and hydroxyl groups on the cyclohexane ring imparts specific conformational properties that are crucial for its role in asymmetric synthesis and its biological activity.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1][2]
Appearance White to off-white or pale cream crystalline solid[3]
Melting Point 172-175 °C[1]
Solubility Soluble in water. Soluble in ethanol, acetone, and ether.[3]
pKa (Estimated for the ammonium ion) ~9-10

The hydrochloride salt form significantly enhances the compound's stability and water solubility compared to its free base form. This is a critical consideration for its handling, formulation, and application in aqueous reaction media.

Elucidation of Key Physical Properties: A Deeper Dive

Melting Point: A Criterion of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For this compound, the relatively sharp melting range of 172-175 °C suggests a high degree of purity.[1] Impurities typically lead to a depression and broadening of the melting point range. The determination of this property is a standard procedure in quality control for raw materials in drug development.

Solubility Profile: An Amphiphilic Nature

The solubility of this compound is dictated by its amphiphilic character. The cyclohexane ring provides a nonpolar, hydrophobic backbone, while the protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) are polar and hydrophilic. The presence of the hydrochloride salt dramatically increases its aqueous solubility due to the ionic nature of the ammonium chloride group, which readily interacts with polar water molecules.[3] Its solubility in various organic solvents like ethanol, acetone, and ether further highlights its versatility as a reagent in a range of reaction conditions.[3]

Acidity (pKa): Understanding the Amino Group's Behavior

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H Stretch: A series of bands in the 3000-3300 cm⁻¹ region, characteristic of a primary ammonium salt (-NH₃⁺).

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexane ring.

  • N-H Bend: An absorption band around 1500-1600 cm⁻¹, corresponding to the bending vibration of the N-H bonds in the ammonium group.

  • C-O Stretch: A peak in the 1050-1150 cm⁻¹ region, indicative of the C-O single bond of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show a complex pattern of signals for the cyclohexane ring protons, typically in the range of 1.0-4.0 ppm. The protons attached to the carbons bearing the amino and hydroxyl groups (CH-N and CH-O) are expected to appear at the downfield end of this range due to the deshielding effect of the electronegative heteroatoms. The chemical shifts of the N-H and O-H protons can be variable and may appear as broad signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms of the cyclohexane ring. The carbons bonded to the nitrogen and oxygen atoms will be shifted downfield (higher ppm values) compared to the other ring carbons.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid crystalline compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind the crystalline sample to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in the heating block of a melting point apparatus. B->C D Heat rapidly to a temperature ~15-20°C below the expected melting point. C->D E Decrease the heating rate to 1-2°C per minute. D->E F Record the temperature at which the first liquid appears (T1). E->F G Record the temperature at which the last solid melts (T2). F->G H The melting point range is reported as T1 - T2. G->H

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end.

    • Compact the sample by tapping the sealed end on a hard surface to achieve a column height of 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 155°C).

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

  • Reporting:

    • The melting point is reported as a range from the onset temperature to the clear point. For a pure sample, this range should be narrow.

Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.

SolubilityTestingWorkflow Start Start: Place ~10 mg of sample in a test tube. AddWater Add 1 mL of deionized water. Start->AddWater AddOrganic In a new test tube, add 1 mL of an organic solvent (e.g., ethanol). Start->AddOrganic ShakeWater Vortex/shake vigorously for 30 seconds. AddWater->ShakeWater ObserveWater Observe for dissolution. ShakeWater->ObserveWater SolubleWater Result: Soluble in Water ObserveWater->SolubleWater Homogeneous solution InsolubleWater Result: Insoluble/Partially Soluble in Water ObserveWater->InsolubleWater Suspension/precipitate remains ShakeOrganic Vortex/shake vigorously for 30 seconds. AddOrganic->ShakeOrganic ObserveOrganic Observe for dissolution. ShakeOrganic->ObserveOrganic SolubleOrganic Result: Soluble in Organic Solvent ObserveOrganic->SolubleOrganic Homogeneous solution InsolubleOrganic Result: Insoluble/Partially Soluble in Organic Solvent ObserveOrganic->InsolubleOrganic Suspension/precipitate remains

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

  • Aqueous Solubility:

    • Place approximately 10 mg of this compound into a small test tube.

    • Add 1 mL of deionized water.

    • Vortex or shake the tube vigorously for 30 seconds.

    • Observe the mixture. A clear, homogeneous solution indicates solubility.

  • Organic Solvent Solubility:

    • Repeat the procedure with different organic solvents of varying polarities, such as ethanol, acetone, and diethyl ether, in separate test tubes.

    • Record the observations for each solvent.

Spectroscopic Sample Preparation and Analysis

FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

¹H NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Cap the tube and ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum.

    • Process the data (phasing, baseline correction, and integration).

    • Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the molecule.

Applications in Drug Development and Research

The unique stereochemistry and bifunctionality of this compound make it a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Chiral Auxiliary: Its well-defined stereocenters are utilized to control the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure drug candidates.[3]

  • Synthesis of CNS Agents: The aminocyclohexanol scaffold is present in a number of compounds with activity in the central nervous system.[3] Derivatives of this molecule are explored for their potential as neuroprotective agents.

  • Antimicrobial Research: Some studies have indicated that derivatives of aminocyclohexanols may possess antimicrobial properties, making this a compound of interest in the development of new antibiotics.

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions.

  • Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place.[4] The compound is hygroscopic and should be protected from moisture.

Conclusion

This compound is a fundamentally important chiral building block with a well-defined set of physical properties that are critical to its application in organic synthesis and drug discovery. A thorough understanding of its melting point, solubility, and spectroscopic characteristics, coupled with rigorous experimental verification, empowers researchers to utilize this compound to its full potential. The protocols and insights provided in this guide serve as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.

Sources

An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3), a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, analysis, and applications, grounding all claims in verifiable scientific literature.

Introduction: The Significance of a Chiral Scaffold

This compound is a vicinal amino alcohol whose rigid cyclohexane framework and defined stereochemistry make it an invaluable asset in asymmetric synthesis. The trans configuration of the amino and hydroxyl groups provides a specific spatial arrangement that is crucial for its role in creating complex, stereochemically-defined molecules. As the hydrochloride salt, its stability and solubility in polar solvents are enhanced, simplifying its use in various reaction conditions[1][2]. This compound serves as a precursor for pharmaceuticals, a component of chiral ligands for metal-catalyzed reactions, and a versatile intermediate for a wide range of bioactive compounds[3][4].

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Chemical Structure and Stereochemistry

The defining feature of trans-2-Aminocyclohexanol is the relative orientation of the amine and hydroxyl groups at the C1 and C2 positions of the cyclohexane ring. In the stable chair conformation, these two substituents are positioned on opposite sides of the ring, typically assuming a diaxial or diequatorial orientation. The hydrochloride salt form involves the protonation of the amino group.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

The molecule is chiral and exists as a pair of enantiomers: (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol. The commercially available product is often a racemic mixture, but enantiomerically pure forms are accessible and essential for asymmetric synthesis[3][5].

Physicochemical Data

The physical and chemical properties determine the handling, storage, and reaction conditions for this compound.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[6][7][8]
Molecular Weight 151.63 g/mol [9]
Appearance White to pale cream crystalline powder[1][10]
Melting Point 172-175 °C (lit.)[1][9]
Solubility Soluble in water and methanol (especially with acid)[1][9][10]
Storage Room temperature, in a dry, well-ventilated place[7][8][10]
Hygroscopicity Sensitive to moisture[10]
Spectroscopic Characterization

Structural confirmation relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the trans stereochemistry through the analysis of coupling constants. The protons attached to the carbons bearing the amino and hydroxyl groups typically show large diaxial coupling constants in the chair conformation[1]. Spectral data is available for reference in public databases[11][12].

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic broad peaks for the O-H and N-H stretches (as an ammonium salt), typically in the 3200-3400 cm⁻¹ region. C-H, C-O, and C-N stretching and bending vibrations are also observable.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry of the free base (trans-2-Aminocyclohexanol) shows a molecular ion peak corresponding to its molecular weight of 115.17 g/mol [13].

Chapter 2: Synthesis and Purification

The synthesis of trans-2-aminocyclohexanol is a classic example of stereoselective synthesis, often starting from readily available materials.

Common Synthetic Routes

A prevalent and illustrative method for synthesizing the racemic mixture is the aminolysis of cyclohexene oxide.

Causality of Stereoselectivity : This reaction proceeds via an Sₙ2-type nucleophilic attack of ammonia on the protonated epoxide. The ring-opening mechanism dictates a backside attack, forcing the incoming nucleophile (amino group) and the existing hydroxyl group to be on opposite sides of the ring, resulting exclusively in the trans product.

SynthesisWorkflow Reactants Cyclohexene Oxide + Aqueous Ammonia Autoclave Reaction in Autoclave (60-65 °C) Reactants->Autoclave Cooling Cooling & Filtration (Remove Byproduct) Autoclave->Cooling Isolation Isolation of Racemic trans-2-Aminocyclohexanol Cooling->Isolation HCl_Addition Addition of HCl Isolation->HCl_Addition FinalProduct Recrystallization & Drying HCl_Addition->FinalProduct

Caption: General workflow for the synthesis of racemic trans-2-aminocyclohexanol HCl.

Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol

This protocol is adapted from established industrial methods[3].

Self-Validating System : The successful synthesis is validated by the melting point and spectroscopic data of the final product, which should align with literature values. The stereochemical purity (trans isomer) is a direct consequence of the validated Sₙ2 ring-opening mechanism.

Materials:

  • Cyclohexene oxide

  • 28% Aqueous ammonia solution

  • Hydrochloric acid

  • Methanol

Procedure:

  • Reaction Setup : In a suitable autoclave, combine cyclohexene oxide (1.0 mol) with a stoichiometric excess of 28% aqueous ammonia solution (e.g., 10.0 mol)[3].

    • Rationale: A large excess of ammonia favors the formation of the primary amine and minimizes the formation of the secondary amine byproduct.

  • Heating : Seal the autoclave and heat the mixture to 60-65 °C with stirring for approximately 4 hours[3]. The pressure will increase due to the vapor pressure of ammonia and water.

  • Cooling and Workup : Cool the reaction mixture to room temperature. A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate and should be removed by filtration[3].

  • Isolation : Remove the excess ammonia and water from the filtrate under reduced pressure to yield the crude free base of trans-2-aminocyclohexanol as an oil or solid.

  • Salt Formation : Dissolve the crude product in a suitable solvent like methanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid while cooling in an ice bath.

  • Purification : The hydrochloride salt will precipitate. Collect the solid by filtration and recrystallize from a solvent system like methanol/ether to obtain pure this compound. Dry the crystals under vacuum.

Enantioselective Synthesis and Resolution

For applications in asymmetric catalysis, enantiomerically pure forms are required. These can be obtained either through optical resolution of the racemate or by direct enantioselective synthesis.

  • Optical Resolution : Racemic trans-2-aminocyclohexanol can be resolved by forming diastereomeric salts with a chiral resolving agent, such as (R)-2-methoxyphenylacetic acid, followed by fractional crystallization[3][14].

  • Asymmetric Synthesis : Modern methods allow for the direct synthesis of enantioenriched trans-1,2-amino alcohols. One efficient protocol involves the enantioselective addition of a carbamate nucleophile to a meso-epoxide, catalyzed by a chiral (salen)Co complex, achieving high yields and enantiomeric excess (>99% ee)[15].

Chapter 3: Applications in Research and Development

The utility of this compound stems from its defined stereochemistry and bifunctional nature.

Chiral Building Block for Pharmaceuticals

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid structure helps to control the three-dimensional architecture of the final drug molecule, which is often critical for its biological activity. It has been utilized in the synthesis of compounds for various therapeutic areas, including antiarrhythmic agents and kinase inhibitors[4]. For example, it is a synthon for the antiarrhythmic drug Vernakalant[4].

Ligand Synthesis for Asymmetric Catalysis

The enantiomerically pure forms of trans-2-aminocyclohexanol are precursors to a wide variety of chiral ligands. These ligands coordinate to metal centers to create catalysts that can induce high levels of stereoselectivity in chemical reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

ApplicationFlow cluster_0 Core Compound cluster_1 Primary Applications cluster_2 Downstream Uses Core trans-2-Aminocyclohexanol Hydrochloride Ligand Chiral Ligand Synthesis Core->Ligand Pharma Pharmaceutical Intermediate Core->Pharma Catalysis Asymmetric Catalysis Ligand->Catalysis API API Synthesis (e.g., Vernakalant) Pharma->API

Caption: Key application pathways for this compound.

Chapter 4: Safety, Handling, and Storage

Proper laboratory practice is essential when working with this chemical.

Hazard Identification

According to Safety Data Sheets (SDS), this compound is classified as an irritant.

  • Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6][8][9].

  • Precautionary Statements : Users should avoid breathing dust (P261), wear protective gloves and eye protection (P280), and ensure adequate rinsing in case of contact with skin (P302 + P352) or eyes (P305 + P351 + P338)[8][9].

Handling and PPE
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood[16].

  • Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is required[1][16].

Storage
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place[8]. The compound is hygroscopic and should be protected from moisture[10].

  • Incompatibilities : Keep away from strong oxidizing agents[16].

Conclusion

This compound is more than a simple chemical reagent; it is a foundational tool for the precise construction of three-dimensional molecular architectures. Its well-defined stereochemistry, accessible synthesis, and versatile reactivity make it an indispensable building block for both academic research and industrial pharmaceutical development. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the advancement of chemical science.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. [Link]
  • Chemsrc. (n.d.). Trans-2-Aminocyclohexanol HCl. [Link]
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol.
  • Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • Chemsrc. (n.d.). trans-2-Amino-cyclohexanol. [Link]
  • MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • MySkinRecipes. (n.d.). trans-2-Aminocyclohexanol. [Link]
  • NIST. (n.d.). trans-2-Aminocyclohexanol. [Link]
  • University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]

Sources

trans-2-Aminocyclohexanol hydrochloride CAS number 5456-63-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride (CAS 5456-63-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5456-63-3) is a chiral bifunctional molecule that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereospecific trans orientation of its amino and hydroxyl groups, imparts unique conformational properties and reactivity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a chiral auxiliary, a precursor for pharmacologically active compounds, and a component in advanced functional materials. We delve into the causality behind its utility, offering field-proven insights and detailed protocols for its application and analysis.

Core Physicochemical & Structural Characteristics

This compound is a white to pale cream crystalline solid.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it convenient for a variety of applications.[2] The core structure consists of a cyclohexane ring with an amino group and a hydroxyl group on adjacent carbons, locked in a diaxial or diequatorial conformation in the chair form, with the trans configuration being critical to its function.[2]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 5456-63-3[3][4]
Molecular Formula C₆H₁₄ClNO (or H₂NC₆H₁₀OH·HCl)[1][3][5]
Molecular Weight 151.63 g/mol [3]
Appearance White to pale cream crystals or powder[1][6]
Melting Point 168-179 °C (Lit.)[1][3][6]
Solubility Soluble in polar solvents like water and ethanol.[1][2] Soluble at 25 mg/mL in 1N acetic acid in methanol.[3][1][2][3]
InChI Key LKKCSUHCVGCGFA-KGZKBUQUSA-N[3]

Synthesis & Chiral Resolution

The industrial and laboratory-scale synthesis of optically active trans-2-aminocyclohexanol is pivotal for its use in asymmetric synthesis. While several methods exist, including the reduction of ketones and amine alkylation, the most critical step for producing enantiomerically pure material is chiral resolution.[1]

Overview of Synthetic Strategies

The synthesis typically begins with a racemic mixture of trans-2-aminocyclohexanol, which is then resolved. A common and effective industrial method involves the formation of diastereomeric salts using a chiral resolving agent, such as an optically active organic acid. This process leverages the different physical properties (e.g., solubility) of the resulting diastereomeric salts to enable their separation.

G

Experimental Protocol: Optical Resolution via Diastereomeric Salt Formation

This protocol is adapted from established industrial methods for producing optically active trans-2-aminocyclohexanol.[7] The choice of resolving agent is critical; optically active 2-methoxyphenylacetic acid has proven effective for this separation.[7]

Objective: To separate a racemic mixture of trans-2-aminocyclohexanol into its constituent enantiomers.

Materials:

  • Racemic trans-2-aminocyclohexanol

  • Optically active (S)-2-methoxyphenylacetic acid

  • Methanol

  • Water

  • Aqueous Sodium Hydroxide (e.g., 2M)

  • Organic Solvent for extraction (e.g., Dichloromethane)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Salt Formation: Dissolve racemic trans-2-aminocyclohexanol and a molar equivalent of (S)-2-methoxyphenylacetic acid in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature (e.g., over 3 hours) to facilitate the fractional crystallization of one diastereomeric salt. The salt of (1S,2S)-trans-2-aminocyclohexanol with the resolving agent has been shown to precipitate preferentially under these conditions.[7]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities. The filtrate will contain the other diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt crystals in a biphasic mixture of water and dichloromethane.

  • Basification: Add aqueous sodium hydroxide solution dropwise while stirring until the solution is alkaline (pH > 11). This deprotonates the amine and neutralizes the acidic resolving agent.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched trans-2-aminocyclohexanol.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

  • Purity Analysis: Determine the optical purity of the final product using chiral HPLC analysis.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectroscopic data for the compound and its derivatives are available in the literature and chemical databases.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (optical purity). This technique involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[7]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[10]

Core Applications in Drug Discovery and Development

The utility of this compound stems from its defined stereochemistry and the presence of two reactive functional groups.

Chiral Auxiliary and Ligand in Asymmetric Synthesis

As a chiral molecule, it is widely used as a precursor for chiral ligands in metal-catalyzed asymmetric reactions. The rigid backbone and coordinating amino and hydroxyl groups can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in reactions such as asymmetric additions and reductions. It is also known for its potential role as a chiral auxiliary.[2]

Building Block for Pharmaceutical Agents

The compound's structural features make it a valuable starting material for synthesizing complex pharmaceutical compounds.[1] It is particularly relevant in the development of agents targeting the central nervous system (CNS).[1][2] Its derivatives have been investigated for a range of biological activities.

  • Neuroprotective Effects: Some studies suggest that derivatives may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.[1]

  • Antimicrobial Activity: Preliminary research has shown that certain derivatives exhibit antimicrobial properties.[1]

  • Functionalized Triamines: It has been used in the synthesis of functionalized triamines, which can serve as ligands for metal ions in diagnostic or therapeutic agents.[3]

pH-Sensitive Conformational Switches

A cutting-edge application of the trans-2-aminocyclohexanol moiety is its use as a pH-triggered conformational switch.[11] In non-polar environments, an intramolecular hydrogen bond can form between the hydroxyl and amino groups, stabilizing one chair conformation. Upon protonation of the amino group (at lower pH), this hydrogen bond is disrupted, and electrostatic repulsion between the -OH and -NH₃⁺ groups can induce a conformational flip of the cyclohexane ring.[11][12] This principle is being explored to create pH-sensitive lipid vesicles for targeted drug delivery.[11]

G cluster_0 High pH (Neutral Amine) cluster_1 Low pH (Protonated Amine) A Conformation A (Diequatorial) Stabilized by H-Bond B Conformation B (Diaxial) Favored by Electrostatic Repulsion A->B Protonation (H⁺) Disrupts H-Bond B->A Deprotonation Reforms H-Bond

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information
Hazard ClassStatement
Skin Irritation H315: Causes skin irritation.[3][5]
Eye Irritation H319: Causes serious eye irritation.[3][5]
Respiratory Irritation H335: May cause respiratory irritation.[3][5]

Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Avoid breathing dust. Do not ingest.[5]

  • Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[13][14]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for chemists and drug developers. Its value is rooted in its stereochemically defined structure, which allows for the precise control of molecular architecture in asymmetric synthesis. Its applications, ranging from the foundational synthesis of chiral pharmaceuticals to the innovative design of pH-responsive materials, highlight its versatility and ongoing importance in chemical science. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in research and development.

References

  • Chemsrc. trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]
  • Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. The Westmont Scholar. [Link]
  • NIST. trans-2-Aminocyclohexanol. NIST Chemistry WebBook. [Link]
  • Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
  • PubChem. (1R,2R)-2-Aminocyclohexanol. [Link]
  • Sridevi, S., et al. (2008). trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles.
  • Samoshin, V. V., et al. New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety. [Link]

Sources

A comprehensive guide to Trans-2-Aminocyclohexanol Hydrochloride: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Google Gemini, Senior Application Scientist

Abstract

Trans-2-Aminocyclohexanol hydrochloride (CAS No: 5456-63-3) is a pivotal chemical intermediate widely utilized in organic synthesis and pharmaceutical development. Its unique stereochemistry, featuring vicinal amino and hydroxyl groups in a trans configuration on a cyclohexane ring, makes it a valuable chiral building block. This technical guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. Furthermore, it details a standard synthetic protocol, discusses methods for analytical characterization, outlines its key applications, and provides essential safety and handling information for laboratory professionals.

Physicochemical Properties and Molecular Weight Determination

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For this compound, the molecular formula is C₆H₁₄ClNO.[1][2] This formula dictates its molecular weight, which is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, particularly in mass spectrometry.

The molecular weight is calculated by summing the atomic weights of each constituent atom:

  • Carbon (C): 6 atoms × 12.011 u ≈ 72.066 u

  • Hydrogen (H): 14 atoms × 1.008 u ≈ 14.112 u

  • Chlorine (Cl): 1 atom × 35.453 u ≈ 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u ≈ 14.007 u

  • Oxygen (O): 1 atom × 15.999 u ≈ 15.999 u

Summing these values yields a molecular weight of approximately 151.64 g/mol .[1] Various chemical suppliers and databases report this value with slight variations, such as 151.63 g/mol , which reflects the use of different isotopic atomic weight values.[3]

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 151.63 - 151.64 g/mol [1][3]
Molecular Formula C₆H₁₄ClNO[1][4]
CAS Number 5456-63-3[5]
Appearance White to off-white or pale cream crystalline solid/powder[1][4]
Melting Point 172-175 °C[5]
Solubility Soluble in water, ethanol, acetone, and methanol.[1] Soluble at 25 mg/mL in 1N acetic acid in methanol.
Boiling Point 201.1 °C at 760 mmHg[1][2]
InChI Key LKKCSUHCVGCGFA-KGZKBUQUSA-N

The hydrochloride salt form significantly enhances the compound's water solubility compared to its free base, which is advantageous for its use in aqueous reaction media and pharmaceutical formulations.[1][4]

Synthesis and Purification Workflow

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. A common and effective method involves the optical resolution of racemic trans-2-aminocyclohexanol, followed by salt formation with hydrochloric acid. The resolution process is critical for applications where stereochemistry is paramount, such as in asymmetric synthesis.

Below is a representative, step-by-step methodology for its preparation.

Experimental Protocol: Synthesis via Diastereomeric Salt Resolution

Objective: To resolve racemic trans-2-aminocyclohexanol and prepare the enantiomerically pure hydrochloride salt.

Materials:

  • Racemic trans-2-aminocyclohexanol

  • Optically active resolving agent (e.g., L-(+)-Tartaric acid)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), ethereal solution

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic trans-2-aminocyclohexanol in warm methanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the aminocyclohexanol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of one diastereomeric salt.

    • Causality Insight: The two enantiomers of the amine react with the single enantiomer of the tartaric acid to form two diastereomers. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

  • Isolation of Diastereomer:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove impurities.

    • Dry the crystals. The optical purity can be checked at this stage using polarimetry.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Basify the aqueous solution by adding a 2M NaOH solution until the pH is >12. This neutralizes the tartaric acid and deprotonates the amine.

    • Extract the liberated free amine into an organic solvent like dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched trans-2-aminocyclohexanol.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free amine in a minimal amount of diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

    • Self-Validation: The final product's identity and purity should be confirmed via melting point analysis and spectroscopic methods (¹H NMR, IR, MS) as described in Section 4.

Synthesis Workflow Diagram

G cluster_0 Step 1: Resolution cluster_1 Step 2: Liberation cluster_2 Step 3: Salt Formation racemate Racemic trans-2-aminocyclohexanol + L-(+)-Tartaric Acid crystallization Fractional Crystallization (in Methanol) racemate->crystallization diastereomer Isolated Diastereomeric Salt crystallization->diastereomer Filtration basification Basification (NaOH) & Liquid-Liquid Extraction diastereomer->basification free_amine Enantiopure Free Amine basification->free_amine Solvent Evaporation acidification Acidification (Ethereal HCl) free_amine->acidification product Final Product: trans-2-Aminocyclohexanol Hydrochloride acidification->product Precipitation & Filtration

Caption: Workflow for the synthesis of trans-2-Aminocyclohexanol HCl.

Applications in Research and Drug Development

The bifunctional and chiral nature of trans-2-aminocyclohexanol makes it a highly sought-after building block in several areas of chemical science.

  • Chiral Auxiliaries and Ligands: The compound is a precursor for synthesizing chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective reactions, which are crucial for producing single-enantiomer drugs.

  • Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its structure is found in molecules targeting a range of conditions, from cardiovascular disorders to viral infections.[6] For example, it has been used in the development of antiarrhythmic drugs and kinase inhibitors.[6]

  • Organic Synthesis: Beyond pharmaceuticals, it is used as a versatile synthon for creating complex organic molecules and functionalized materials. For instance, it was utilized in the synthesis of functionalized triamines.

Illustrative Reaction Pathway

G reactant1 trans-2-Aminocyclohexanol (Ligand Precursor) catalyst Chiral Metal-Ligand Complex (Catalyst) reactant1->catalyst Coordination metal Metal Precursor (e.g., Rh, Ru, Ir) metal->catalyst product Enantiomerically Enriched Product catalyst->product Asymmetric Transformation prochiral Prochiral Substrate prochiral->product

Caption: Role as a precursor for chiral ligands in asymmetric catalysis.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized this compound is a non-negotiable step in any research or development workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the cyclohexane ring protons, as well as distinct peaks for the protons on the carbons bearing the amine and hydroxyl groups.[7]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight. In techniques like Electrospray Ionization (ESI-MS), the compound will typically be observed as the protonated free base [C₆H₁₃NO + H]⁺, with a mass-to-charge ratio (m/z) corresponding to ~116.18, confirming the mass of the organic cation.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Key stretches to look for include a broad O-H stretch (alcohol) around 3300-3400 cm⁻¹, N-H stretches (ammonium salt) in the 3200-2800 cm⁻¹ region, and C-N and C-O stretches in the fingerprint region.

  • Melting Point Analysis: A sharp melting point range (e.g., 172-175 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Safety and Handling

This compound is classified as an irritant. It is essential to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Avoid breathing dust. Wear protective gloves, safety glasses, and a lab coat.[2][8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound can be hygroscopic.[5]

References

  • Smolecule. (2023, August 15). Buy this compound | 5456-63-3.
  • Chemsrc. trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]
  • Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and....
  • MySkinRecipes. trans-2-Aminocyclohexanol. [Link]
  • University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

Sources

trans-2-Aminocyclohexanol hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the solubility characteristics of trans-2-aminocyclohexanol hydrochloride (CAS: 5456-63-3). This document moves beyond a simple recitation of data, offering insights into the physicochemical principles that govern its solubility and providing robust methodologies for its empirical determination.

Foundational Physicochemical Properties

A thorough understanding of a compound's solubility begins with its fundamental physicochemical identity. This compound is a chiral molecule whose hydrochloride salt form is pivotal to its utility in both organic synthesis and pharmaceutical applications.[1]

The molecule's structure is amphiphilic, featuring a non-polar cyclohexane ring and polar amino and hydroxyl groups.[2] This duality is central to its solubility behavior. The conversion of the basic amine to its hydrochloride salt dramatically enhances its interaction with polar solvents, a critical factor for its aqueous solubility.[1][2][3]

Table 1: Core Physicochemical Characteristics of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[2][4]
Molecular Weight 151.63 g/mol [5][6]
Appearance White to pale cream or beige crystalline powder[2][4]
Melting Point 168 - 179 °C (ranges vary slightly by source)[2][7]
Structure trans-isomer of 2-aminocyclohexanol, hydrochloride salt[1]

Comprehensive Solubility Profile

The solubility of this compound is a tale of two domains: the polar and the non-polar. Its amphiphilic nature grants it a versatile, if complex, solubility profile across a range of solvent systems.[2]

Aqueous and Polar Protic Solvent Systems

As a hydrochloride salt, the compound demonstrates excellent solubility in aqueous systems.[2] The ionic nature of the ammonium chloride group facilitates strong hydrogen bonding and ion-dipole interactions with water molecules, leading to ready dissolution.[1][2] This property is fundamental to its application in biological and pharmaceutical contexts. While specific quantitative data in pure water is not widely published, qualitative reports consistently describe it as "soluble," producing clear, colorless solutions.[2]

In other polar protic solvents, it is also highly soluble. One of the few publicly available quantitative metrics is its solubility in an acidified polar solvent: 25 mg/mL in methanol containing 1N acetic acid.[5][6][8] This high solubility in an acidic protic medium underscores the compound's stability and favorable interactions under these conditions.[2] It also exhibits complete solubility in ethanol.[2]

Polar Aprotic and Non-Polar Solvent Systems

The compound is soluble in polar aprotic solvents such as acetone.[2] More surprisingly, this compound shows appreciable solubility in several non-polar solvents, including chloroform, diethyl ether, and benzene.[2] This characteristic is atypical for a salt but is rationalized by the significant hydrophobic character of the cyclohexane backbone, which allows for sufficient van der Waals interactions with non-polar media to overcome the crystal lattice energy.[2]

Table 2: Summary of Known Solubility Data

Solvent SystemReported SolubilitySolution CharacteristicsSource(s)
WaterSoluble / Excellent SolubilityClear, colorless[1][2]
Methanol (with 1N Acetic Acid)25 mg/mLClear, colorless[2][5][6][8]
EthanolSolubleClear[2]
AcetoneSolubleClear[2]
ChloroformSoluble-[2]
Diethyl EtherSoluble-[2]
BenzeneSoluble-[2]

The Critical Influence of pH: A Conformational Molecular Switch

The most distinctive physicochemical property of trans-2-aminocyclohexanol is its function as a pH-triggered molecular switch. This behavior is paramount to understanding its solubility and biological activity in variable pH environments, such as the gastrointestinal tract or cellular compartments.

In a neutral or basic environment, the free amine exists in equilibrium between two chair conformations. However, upon protonation in an acidic medium (forming the hydrochloride salt), the equilibrium dramatically shifts. An intramolecular hydrogen bond forms between the newly protonated ammonio group (-NH₃⁺) and the hydroxyl group (-OH). This interaction provides significant thermodynamic stabilization to the conformer where both substituents are in the equatorial position. This acid-induced conformational flip is a key mechanistic feature.

Caption: pH-triggered conformational switching of trans-2-aminocyclohexanol.

This pH-dependent behavior dictates that the solubility profile is not static. As pH changes, the predominant species in solution (free base vs. protonated salt) and its conformation will change, thereby altering its interaction with the solvent and, consequently, its solubility. For amine salts, solubility is typically highest at a pH below the pKa of the conjugate acid and decreases at higher pH values as the less soluble free base begins to precipitate.[9][10]

Field-Proven Protocol: Isothermal Solubility Determination

The absence of extensive, publicly available quantitative solubility data necessitates a reliable, standardized method for its determination in a laboratory setting. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for measuring thermodynamic solubility.[11]

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for achieving thermodynamic equilibrium and ensuring reproducibility.

  • Use of Excess Solute: This ensures that the solvent becomes saturated, which is the definition of thermodynamic solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.[11]

  • Extended Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is required to ensure the system reaches a true equilibrium between the dissolved and undissolved states.

  • Validated Analytical Method: The accuracy of the solubility value is entirely dependent on the accuracy of the method used to quantify the solute concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) is a common and robust choice.

Experimental Workflow

G prep 1. Preparation - Weigh excess solid into vials. - Add precise solvent volume. equil 2. Equilibration - Agitate at constant T (e.g., 25°C). - Shake for 24-48 hours. prep->equil sep 3. Phase Separation - Allow solid to settle. - (Optional) Centrifuge. equil->sep sample 4. Sampling & Filtration - Withdraw supernatant. - Filter with 0.22 µm syringe filter. sep->sample quant 5. Quantification - Dilute sample accurately. - Analyze by validated HPLC method. sample->quant calc 6. Calculation - Determine concentration. - Calculate original solubility (mg/mL or M). quant->calc

Sources

Biological activity of trans-2-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough literature search on trans-2-aminocyclohexanol hydrochloride. My focus is on its biological activities: known mechanisms, therapeutic uses, and available in vitro/in vivo data. This initial phase involves gathering a robust foundation for deeper analysis and potential hypothesis generation.

Analyzing Experimental Protocols

I'm now diving into experimental protocols related to this compound. I'm focusing on methodologies used in studies, specifically assays using cell-based, animal, and biochemical approaches. I'm prioritizing quantitative data such as IC50s and pharmacokinetic parameters. Furthermore, I'm verifying and collecting authoritative sources and starting a comprehensive reference list, including peer-reviewed articles, patents, and technical data sheets.

Planning the Guide Structure

I'm structuring the technical guide now. I'll introduce this compound, including its properties and biological background. I'll detail its mechanisms of action, creating a DOT script for a signaling pathway diagram if applicable. Experimental protocols will be presented step-by-step, with workflow diagrams, and quantitative data summarized in tables.

Defining Initial Scope

I've established a preliminary understanding of this compound, outlining its chemical characteristics, potential biological roles (neuroprotective and antimicrobial aspects), and key application as a building block. My initial investigation has served as a solid base for further refinement of the scope.

Refining Data Acquisition

I'm now focusing on deepening my data acquisition, particularly for biological activities of this compound. My search uncovered general properties, but lacks specificity, especially regarding neuroprotective and antimicrobial effects. I'm prioritizing peer-reviewed articles to find quantitative data (IC50, MIC values, etc.) and mechanistic details currently absent. My next step will be to create tables with the quantitative data.

Seeking Deeper Specificity

I've progressed to more detailed examination of this compound. My initial search identified its key aspects, from chemical building blocks to potential uses. Now, I'm focusing on specific biological actions, particularly neuroprotective and antimicrobial effects. I'm prioritizing peer-reviewed literature for quantitative data and mechanisms, as my initial data is too general. I still need to find those specific values to build my tables.

Focusing: Primary Applications

I've been drilling down on the primary applications of this compound. My initial searches solidified its role as a key chiral building block. Now, I'm trying to refine my understanding of its potential beyond the basics, while filtering the common, unsubstantiated claims of neuroprotective and antimicrobial activities.

Refining: Data Integrity

I'm hitting a snag. Though I've confirmed the compound's use as a chiral building block, the biological activity claims are weak. My search is flooded with unsubstantiated claims of neuroprotective and antimicrobial effects, but I'm lacking concrete evidence, specifically data like IC50/MIC values or detailed experimental protocols. Without primary research, I'm stuck, and my work will lack the necessary depth and integrity.

Focusing on Building Blocks

I've learned that this compound isn't really the star of the show biologically. It's more of a starting material, a chiral brick used to construct other, more active compounds. This shifts my focus to its role as a precursor in synthesis.

Synthesizing New Perspectives

I'm now zeroing in on the compound's role in synthesis, especially N-aminoalkyl derivatives. The anticonvulsant activity of some derivatives is promising. While I haven't found much directly on its antimicrobial activity, the heterocyclic compounds are giving me ideas for potential experiments or analogs. The antimicrobial aspect may require a different angle.

Prioritizing Derivative Focus

I've learned that this compound is more useful as a foundation for complex derivatives. The anticonvulsant properties of its N-aminoalkyl derivatives are compelling, along with the data on cytotoxicity and mutagenicity. My search for antimicrobial data is less fruitful, although I have information on standard testing protocols and related heterocyclic compounds. I'll prioritize structuring the guide around the anticonvulsant derivatives and perform a final targeted search for direct antimicrobial studies or mechanistic details.

Establishing a Foundation

I've assembled a robust dataset, focusing specifically on the anticonvulsant properties of N-amino alkyl derivatives of trans-2-aminocyclohexan-1-ol. This initial research provides a solid base for the next phase of analysis and hypothesis generation. I now intend to move toward analyzing the data.

Restructuring the Focus

I've shifted the guide's focus. While I have excellent data on anticonvulsant N-amino alkyl derivatives and safety protocols (MTT, Ames, ATPase), direct biological data for trans-2-aminocyclohexan-1-ol hydrochloride is lacking. It functions more as a chiral building block. The guide will now center on it as a scaffold, using the anticonvulsant derivatives as a detailed case study. I have enough to build the core.

Shifting Perspectives Again

I'm now revising my focus again. Although I gathered ample data on the anticonvulsant activity of N-amino alkyl derivatives and safety protocols like MTT and Ames tests, direct biological data for trans-2-aminocyclohexan-1-ol hydrochloride is scarce. The parent compound functions best as a chiral scaffold. Therefore, I will create a technical guide where the scaffold is a primary focus, featuring the anticonvulsant derivatives as a case study. I have a solid base to structure the core content now.

An In-depth Technical Guide to the Potential Neuroprotective Effects of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a significant and growing challenge to global health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is of paramount importance. This technical guide explores the potential neuroprotective effects of a small molecule, trans-2-Aminocyclohexanol hydrochloride. We provide a comprehensive overview of its physicochemical properties and outline a hypothesis for its mechanism of action centered on the modulation of key cellular signaling pathways involved in oxidative stress resistance and cell survival. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework of experimental protocols to rigorously evaluate the neuroprotective potential of this compound. The methodologies described herein are designed to form a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

The landscape of neurodegenerative disease research is marked by an urgent need for novel therapeutic agents capable of slowing or halting the progression of neuronal damage. Small molecules that can modulate endogenous protective pathways are of particular interest. This compound, a cyclic amino alcohol, presents an intriguing scaffold for neuroprotective drug discovery. While direct neuroprotective studies on this specific compound are nascent, the broader class of cyclic amino alcohols has been noted for potential biological activities.[1] The presence of both an amine and a hydroxyl group on a cyclohexane ring suggests the potential for diverse molecular interactions, including hydrogen bonding, which may influence its biological activity.[1]

This guide puts forth the hypothesis that this compound may exert neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways. These pathways are critical regulators of cellular responses to oxidative stress and apoptosis, two key pathological features of many neurodegenerative disorders. The subsequent sections will detail a comprehensive, multi-tiered experimental approach to test this hypothesis, from initial in vitro screening to in vivo validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.64 g/mol [1]
Appearance White to pale cream crystalline powder[1]
Melting Point 172-175 °C
Solubility Soluble in water and 1N acetic acid in methanol (25 mg/mL)[1][2]
Chemical Structure A cyclohexane ring with an amino group and a hydroxyl group in a trans configuration, supplied as a hydrochloride salt.

The hydrochloride salt form enhances its water solubility, a desirable characteristic for biological assays and potential formulation.[1]

Proposed Mechanism of Action: A Dual-Pathway Hypothesis

We hypothesize that this compound confers neuroprotection through the simultaneous or sequential activation of the Nrf2 and PI3K/Akt signaling pathways.

The Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stressors or activating compounds, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

The PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby preventing cell death.

Diagram of the Proposed Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound trans-2-Aminocyclohexanol hydrochloride PI3K PI3K Compound->PI3K Activates Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Disrupts Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates pAkt->Nrf2_Keap1 Inhibits Keap1 Apoptosis Apoptosis pAkt->Apoptosis Inhibits Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Neurodegeneration Neurodegeneration Neuroprotection->Neurodegeneration Prevents Apoptosis->Neurodegeneration

Caption: Proposed dual-pathway mechanism of neuroprotection.

In Vitro Evaluation of Neuroprotective Effects

The human neuroblastoma cell line, SH-SY5Y, is a well-established and relevant model for in vitro neuroprotection studies.[3][4]

Cell Culture and Differentiation

A standardized protocol for SH-SY5Y cell culture and differentiation is crucial for reproducible results.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

  • Differentiation: To induce a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum (1% FBS) medium for 5-7 days.[4][6][7]

Induction of Neurotoxicity

To model neurodegenerative processes in vitro, a neurotoxic insult is required. Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress and subsequent cell death.[8][9]

Protocol:

  • Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with varying concentrations of this compound for 24 hours.

  • Induce neurotoxicity by exposing the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100-400 µM) for a specified duration (e.g., 24 hours).[8][10]

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Protocol:

  • Following treatment with the compound and H₂O₂, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11]

  • Incubate the plate for 4 hours at 37°C.[11]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify intracellular ROS levels.[15][16][17][18][19]

Protocol:

  • After treatment, incubate the cells with DCFH-DA (e.g., 10-25 µM) for 30-60 minutes at 37°C.[16][19]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or fluorescence microscope.[15][18]

Evaluation of Apoptosis (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.[20][21][22][23]

Protocol:

  • Lyse the treated cells using the provided lysis buffer.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).[22]

  • Measure the absorbance of the cleaved p-nitroanilide (pNA) at 405 nm.[20]

Experimental Workflow for In Vitro Studies

G cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays Culture Culture & Differentiate SH-SY5Y Cells Pretreat Pre-treat with trans-2-Aminocyclohexanol HCl Culture->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂) Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT ROS DCFH-DA Assay (Intracellular ROS) Induce->ROS Caspase3 Caspase-3 Assay (Apoptosis) Induce->Caspase3

Caption: Workflow for in vitro neuroprotection assays.

Investigation of Molecular Mechanisms (Western Blotting)

To validate our dual-pathway hypothesis, Western blotting will be employed to assess the activation of the Nrf2 and PI3K/Akt pathways.

Nrf2 Pathway Activation

Protocol:

  • Prepare cell lysates from treated SH-SY5Y cells.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Nrf2 and HO-1.

  • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence detection system.

  • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

PI3K/Akt Pathway Activation

Protocol:

  • Follow the same general Western blotting procedure as for the Nrf2 pathway.

  • Probe the membranes with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.[24][25]

  • The ratio of p-Akt to total Akt will be used to determine the extent of pathway activation.

In Vivo Validation of Neuroprotective Effects

Positive in vitro results should be validated in an animal model of neurodegeneration. The scopolamine-induced memory impairment model in mice is a well-established model of cholinergic dysfunction and cognitive deficits relevant to Alzheimer's disease.[26][27][28][29][30]

Animal Model and Treatment

Protocol:

  • Acclimate male C57BL/6 mice to the experimental conditions.

  • Administer this compound (via an appropriate route, e.g., intraperitoneal or oral) for a specified period (e.g., 7-14 days).

  • Induce memory impairment by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes prior to behavioral testing.[27][28]

Behavioral Assessment (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[31][32][33][34][35]

Protocol:

  • Acquisition Phase (e.g., 4-5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length.[32]

  • Probe Trial (on the day after the last acquisition day): Remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[32][34]

Histological Analysis

Following behavioral testing, brain tissue will be collected for histological analysis to assess neuronal damage.

Protocol:

  • Perfuse the mice and collect the brains.

  • Process the brains for paraffin embedding and sectioning.

  • Perform Nissl staining to visualize neuronal morphology and quantify neuronal loss in the hippocampus, a brain region critical for memory.[36][37][38][39][40]

Experimental Workflow for In Vivo Studies

G Acclimatize Acclimatize Mice Treat Administer Compound Acclimatize->Treat Induce Induce Amnesia (Scopolamine) Treat->Induce MWM Morris Water Maze (Behavioral Testing) Induce->MWM Histology Histological Analysis (Nissl Staining) MWM->Histology Analysis Data Analysis & Interpretation Histology->Analysis

Caption: Workflow for in vivo validation of neuroprotection.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This technical guide provides a rigorous and comprehensive framework for the preclinical evaluation of the neuroprotective potential of this compound. The proposed experimental plan, from in vitro mechanistic studies to in vivo behavioral and histological validation, is designed to provide a thorough assessment of its efficacy and mechanism of action. The successful completion of these studies will provide valuable insights into the potential of this compound as a lead for the development of novel neuroprotective therapies.

References

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. [Link]
  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed Central.
  • Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. JoVE. 2015. [Link]
  • Culturing and Differentiation of SH-SY5Y Cells. Bio-protocol. [Link]
  • Trans-2-Aminocyclohexanol HCl. Chemsrc. 2025. [Link]
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  • Differenti
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central.
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  • ARG81192 Intracellular ROS Assay Kit (Fluorometric).
  • The Morris W
  • Morris W
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
  • DCFH-DA for Detection of ROS. Xiamen Sheng-Guang Biotechnology Co., Ltd. [Link]
  • Supplementary methods Detailed behavioural protocols.
  • Caspase-3 Colorimetric Assay Kit C
  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PubMed Central. 2020. [Link]
  • Nissl Staining Method and Protocol on Paraffin Sections. IHC World. 2023. [Link]
  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. [Link]
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  • Hydrogen Peroxide Toxicity Induces Ras Signaling in Human Neuroblastoma SH-SY5Y Cultured Cells. PubMed Central. [Link]
  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. PubMed Central. 2023. [Link]
  • PATHOLOGY CORE - Special Stain Protocol: Nissl Stain. CHOP Research Institute. [Link]
  • α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activ
  • Nissl staining - Histological methods for CNS. [Link]
  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. 2022. [Link]
  • Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology. 2021. [Link]
  • Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PubMed Central. [Link]

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Antimicrobial properties of trans-2-Aminocyclohexanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigation of trans-2-Aminocyclohexanol Hydrochloride Derivatives as Novel Antimicrobial Agents

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds capable of combating multidrug-resistant pathogens. This guide presents a systematic, research-driven framework for the synthesis, evaluation, and mechanistic elucidation of derivatives based on the versatile this compound core structure. This scaffold, possessing two readily functionalizable groups—an amine and a hydroxyl—offers a rich platform for chemical modification to generate compounds with potent antimicrobial properties. We detail a comprehensive strategy encompassing rational derivative synthesis, a robust in vitro screening cascade, foundational approaches to unraveling the mechanism of action, and the principles of structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the conceptual basis and detailed experimental protocols to explore this promising, yet underexplored, class of potential antimicrobial agents.

Introduction: The Rationale for Novel Antimicrobial Scaffolds

The post-antibiotic era, once a distant threat, is now a stark reality. The relentless evolution of bacteria has rendered many frontline antibiotics ineffective, creating a critical need for new therapeutic agents that operate via novel mechanisms or can circumvent existing resistance pathways.[1] The discovery pipeline for new antibiotics has slowed significantly, compelling the scientific community to explore new chemical spaces for inspiration.[2]

A promising strategy in this endeavor is the derivatization of simple, versatile chemical scaffolds. This compound (CAS 5456-63-3) represents an ideal starting point.[3][4] It is a commercially available compound whose stereochemistry is well-defined and contains both a primary amine and a secondary alcohol.[5] These functional groups serve as convenient handles for a wide array of chemical modifications, allowing for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and overall molecular geometry—key determinants of antimicrobial efficacy. Preliminary investigations suggest that the core aminocyclohexanol structure may possess inherent antimicrobial properties, making its derivatives compelling candidates for further development.[5]

This guide outlines a comprehensive, field-proven approach to systematically synthesize a library of trans-2-aminocyclohexanol derivatives and evaluate their potential as a new class of antibacterial agents.

Synthesis and Derivatization Strategy

The foundation of a successful drug discovery campaign lies in a rational and efficient synthetic strategy. Our approach focuses on modifying the primary amine, as this group is often crucial for the membrane-disrupting activities seen in many cationic antimicrobial agents.[6]

Causality in Synthetic Design

The primary hypothesis is that by attaching lipophilic moieties to the amine, we can generate amphiphilic molecules. Such structures are known to preferentially interact with and disrupt the integrity of bacterial cell membranes, a mechanism to which resistance is less likely to develop.[7] Therefore, the initial synthetic library will focus on N-acylation and N-alkylation to systematically vary the hydrophobicity and steric bulk of the side chain.

General Protocol: N-Acylation of trans-2-Aminocyclohexanol

This protocol describes a standard Schotten-Baumann reaction, a robust and high-yielding method for acylating amines.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., octanoyl chloride, benzoyl chloride)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Amine Neutralization: Dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath.

  • Basification: Add a base (e.g., 2.2 eq of NaOH or TEA) dropwise to neutralize the hydrochloride salt and deprotonate the amine, forming the free base in situ. Stir for 15 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) to the vigorously stirred biphasic mixture. The reaction is often exothermic; maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for creating a library of derivatives from the core scaffold.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Core trans-2-Aminocyclohexanol Hydrochloride Freebase Generate Free Amine (in situ) Core->Freebase Base (NaOH/TEA) Derivatization Derivatization Reaction (e.g., N-Acylation, N-Alkylation) Freebase->Derivatization Electrophile (R-COCl, R-Br) Workup Aqueous Workup & Extraction Derivatization->Workup Purify Column Chromatography Workup->Purify Product Pure Derivative Purify->Product NMR NMR ('H, 'C) Product->NMR MS HRMS Product->MS Purity Purity Assessment (>95%) NMR->Purity MS->Purity

Caption: Workflow for synthesis and characterization of derivatives.

In Vitro Antimicrobial Activity Screening

A tiered screening approach ensures that resources are focused on the most promising compounds. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Protocol: Broth Microdilution MIC Assay

This method is the gold standard for quantitative antimicrobial susceptibility testing and is readily adaptable for medium-to-high throughput screening.[10]

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth + DMSO)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells.

  • Compound Plating: Prepare a stock solution of each test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compounds in CAMHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. The final volume in each well should be 100-200 µL.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + DMSO).

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (or no color change if using a viability dye like resazurin).[10]

Screening Cascade Diagram

G Start Synthesized Derivative Library MIC Primary Screen: MIC Assay (e.g., S. aureus, E. coli) Start->MIC Decision1 Active? (MIC ≤ 32 µg/mL) MIC->Decision1 MBC Secondary Screen: MBC Assay Decision1->MBC Yes Inactive Inactive / Deprioritize Decision1->Inactive No MoA Mechanism of Action Studies MBC->MoA Cytotox Cytotoxicity Assay (e.g., HeLa, HepG2 cells) MBC->Cytotox Lead Lead Candidate MoA->Lead Cytotox->Lead

Caption: A tiered workflow for antimicrobial compound screening.

Hypothetical Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR-Group (Acyl Chain)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DERIV-01-CO(CH₂)₂CH₃ (Butyryl)128>256
DERIV-02-CO(CH₂)₆CH₃ (Octanoyl)1664
DERIV-03-CO(CH₂)₁₀CH₃ (Lauroyl)432
DERIV-04-CO(CH₂)₁₄CH₃ (Palmitoyl)16128
DERIV-05-CO-Ph (Benzoyl)64>256
Ciprofloxacin(Control)0.50.015

Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is critical for understanding its therapeutic potential and predicting resistance development. For novel amphiphilic compounds, the primary suspected target is the bacterial membrane.[6][7]

Logical Framework for MoA Investigation

The investigation should follow a logical progression from confirming the primary target to ruling out secondary effects.

  • Confirm Membrane Disruption: Use assays that measure membrane integrity. A rapid loss of membrane potential or leakage of intracellular components strongly suggests a membrane-centric MoA.

  • Assess Macromolecular Synthesis: If membrane disruption is not the primary mechanism, investigate inhibition of key biosynthetic pathways (cell wall, protein, DNA, RNA).[7][11]

  • Identify Specific Target: For highly potent compounds with a non-membrane MoA, more advanced techniques like target-based screening or transcriptomics can be employed to identify the specific enzyme or protein being inhibited.[12]

MoA Investigation Workflow Diagram

G Start Active Compound ('Hit') MembraneAssay Membrane Integrity Assay (e.g., Propidium Iodide Uptake) Start->MembraneAssay Decision Membrane Disruption? MembraneAssay->Decision MacroAssay Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Decision->MacroAssay No MembraneMoA Conclusion: Membrane-Active Agent Decision->MembraneMoA Yes SpecificTarget Identify Specific Pathway Inhibited MacroAssay->SpecificTarget TargetID Target Deconvolution (e.g., Proteomics) SpecificTarget->TargetID SpecificMoA Conclusion: Specific Pathway Inhibitor TargetID->SpecificMoA

Caption: Decision tree for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Analysis

SAR analysis converts raw screening data into actionable intelligence, guiding the next round of synthesis toward more potent and selective compounds. The goal is to understand how specific structural modifications influence biological activity.

Key Principles of SAR Interpretation
  • Lipophilicity: For membrane-active agents, there is often an optimal range of lipophilicity. As seen in the hypothetical data (Table 1), activity increases with alkyl chain length up to a point (C12), after which it may decrease due to poor solubility or self-aggregation (the "cutoff effect").

  • Steric and Electronic Effects: Comparing aliphatic (e.g., Lauroyl) vs. aromatic (e.g., Benzoyl) substituents reveals the impact of steric bulk and π-systems on activity.

  • Role of Core Functional Groups: Synthesizing analogs where the hydroxyl group is capped (e.g., as a methyl ether) can determine its importance for activity, possibly through hydrogen bonding with membrane phospholipids.

Conclusion and Future Perspectives

This guide provides a robust, integrated framework for exploring this compound derivatives as a novel source of antimicrobial agents. By combining rational synthesis with a systematic screening cascade and logical MoA studies, researchers can efficiently identify and characterize promising lead compounds. The true potential of this scaffold lies in its chemical tractability, which allows for fine-tuning of its properties to maximize potency against pathogenic bacteria while minimizing toxicity to host cells.

Future work on identified lead candidates will involve expanding the panel of tested organisms to include clinically relevant multidrug-resistant strains (e.g., MRSA, VRE), conducting thorough cytotoxicity profiling against a panel of human cell lines, and ultimately, evaluating their efficacy in preclinical models of infection.

References

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  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Journal of Science and Technology, 23(2).
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331.
  • (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.
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  • Sviatenko, O., Ríos-Lombardía, N., et al. (2019, December 5). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.
  • (N.A.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH).
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  • Google Patents. (2014, April 16). Method for producing optically active trans-2-aminocyclohexanol.
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  • (2024, January 30). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. MDPI.
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Stereochemistry of 2-aminocyclohexanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 2-Aminocyclohexanol Isomers

Abstract

The stereochemical landscape of 2-aminocyclohexanol, a fundamental chiral building block in modern organic and medicinal chemistry, is both complex and critically important. With four distinct stereoisomers arising from its two chiral centers, the spatial arrangement of the amino and hydroxyl functionalities dictates not only its physical properties but also its conformational preferences, reactivity, and biological activity. This guide provides an in-depth analysis of the stereoisomers of 2-aminocyclohexanol, focusing on the principles of conformational analysis, the pivotal role of intramolecular hydrogen bonding, and the spectroscopic techniques essential for their unambiguous differentiation. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to facilitate the strategic use of these isomers in complex molecular design and synthesis.

Introduction: The Significance of Stereoisomerism in 2-Aminocyclohexanol

2-Aminocyclohexanol is a vicinal amino alcohol built upon a cyclohexane scaffold. The presence of two stereogenic centers at positions C-1 and C-2 gives rise to two pairs of enantiomers: one cis pair and one trans pair. These stereoisomers are not merely structural curiosities; their distinct three-dimensional architecture profoundly influences their utility and behavior. In the pharmaceutical industry, where interactions with chiral biological targets like enzymes and receptors are paramount, selecting the correct stereoisomer is a critical determinant of a drug's efficacy, potency, and safety profile.[1][2] An incorrect isomer may be inactive, exhibit a different pharmacological effect, or even be toxic.[1] Consequently, a comprehensive understanding of the stereochemical nuances of 2-aminocyclohexanol is indispensable for its effective application, from asymmetric synthesis to the development of novel therapeutics.[3]

The Four Stereoisomers: A Structural Overview

The four stereoisomers of 2-aminocyclohexanol are defined by the relative and absolute configurations at C-1 and C-2. They are best understood as two diastereomeric pairs (cis and trans), with each pair consisting of two enantiomers.

  • trans-Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are on opposite faces of the cyclohexane ring. This pair consists of:

    • (1R,2R)-2-aminocyclohexanol

    • (1S,2S)-2-aminocyclohexanol

  • cis-Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are on the same face of the cyclohexane ring. This pair consists of:

    • (1R,2S)-2-aminocyclohexanol

    • (1S,2R)-2-aminocyclohexanol

The relationship between these isomers is fundamental to understanding their distinct chemical personalities.

G cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomers (Enantiomers) 1R,2R (1R,2R)-2-Aminocyclohexanol 1S,2S (1S,2S)-2-Aminocyclohexanol 1R,2R->1S,2S Mirror Images 1R,2S (1R,2S)-2-Aminocyclohexanol 1R,2R->1R,2S Diastereomers 1S,2R (1S,2R)-2-Aminocyclohexanol 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Mirror Images

Diagram 1: Stereoisomeric relationships of 2-aminocyclohexanol.

Conformational Analysis: The Chair Conformation and Substituent Effects

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). The relative stability of the two possible chair conformers for each isomer is determined by the interplay of steric hindrance and intramolecular forces.

trans-2-Aminocyclohexanol

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Due to severe 1,3-diaxial steric interactions, the diaxial conformer is highly unstable. Therefore, trans-2-aminocyclohexanol overwhelmingly exists in the diequatorial conformation .[5]

cis-2-Aminocyclohexanol

For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). Ring flipping converts it to an alternative, but energetically equivalent, axial-equatorial conformation. However, the stability of these two conformers is profoundly influenced by intramolecular hydrogen bonding (IMHB).

The Decisive Role of Intramolecular Hydrogen Bonding (IMHB)

Intramolecular hydrogen bonds are a critical factor governing the conformational equilibrium of vicinal amino alcohols.[6] They can stabilize conformations that would otherwise be considered sterically unfavorable.

In cis-2-aminocyclohexanol, a strong O-H···N hydrogen bond can form when the hydroxyl group is axial and the amino group is equatorial.[3] This stabilizing interaction often makes this conformer the more populated one, especially in non-polar solvents.[7] In polar, protic solvents, this intramolecular bond is disrupted as the solute molecules form intermolecular hydrogen bonds with the solvent.[8]

In contrast, the diequatorial arrangement of the trans isomer prevents the formation of an effective intramolecular hydrogen bond between the amino and hydroxyl groups due to the large distance between them. Protonation of the amino group under acidic conditions introduces electrostatic repulsion between the -OH and -NH₃⁺ groups, further influencing the conformational equilibrium.[8]

G cis_ae Axial(OH) - Equatorial(NH2) (Stabilized by IMHB) cis_ea Equatorial(OH) - Axial(NH2) (Sterically Favored) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (Highly Favored) trans_aa Diaxial (Highly Unstable) trans_ee->trans_aa Ring Flip

Diagram 2: Conformational equilibria for cis and trans isomers.

Spectroscopic Differentiation: A Practical Guide

The most powerful and definitive method for distinguishing between the stereoisomers of 2-aminocyclohexanol is Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The fixed chair conformations result in unique electronic environments for the protons, leading to characteristic chemical shifts and coupling constants.[5]

¹H NMR Spectroscopy: The Key Differentiator

The analysis focuses on the signals of the methine protons at C-1 (H-1, attached to the carbon with the -OH group) and C-2 (H-2, attached to the carbon with the -NH₂ group).

  • trans-Isomer (Diequatorial): Both H-1 and H-2 are in axial positions. The dihedral angle between these two adjacent axial protons is approximately 180°, leading to a large axial-axial coupling constant (J_ax-ax) , typically in the range of 8-12 Hz . This large coupling constant is a definitive spectroscopic signature of the trans isomer.

  • cis-Isomer (Axial-Equatorial): One methine proton is axial and the other is equatorial. The coupling between them will be a mix of axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) interactions, both of which are significantly smaller, typically in the range of 2-5 Hz . The absence of a large J_ax-ax coupling constant is characteristic of the cis isomer.

Table 1: Comparative ¹H NMR Spectroscopic Data

Isomer ConfigurationSubstituent OrientationMethine Proton OrientationKey Coupling Constant (J₁₂)Expected Range (Hz)
trans DiequatorialDiaxialJ_ax-ax8 - 12
cis Axial-EquatorialAxial-EquatorialJ_ax-eq / J_eq-ax2 - 5
Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide corroborating evidence for intramolecular hydrogen bonding. In a dilute solution of the cis isomer in a non-polar solvent (e.g., CCl₄), one may observe a sharp O-H stretching band at a lower frequency (e.g., ~3500 cm⁻¹) compared to the free O-H stretch (~3640 cm⁻¹), indicating the presence of IMHB. The trans isomer, lacking this interaction, would primarily show the free O-H stretch.[5]

Experimental Protocol: Stereochemical Assignment via NMR

This protocol outlines a self-validating workflow for the unambiguous assignment of 2-aminocyclohexanol stereochemistry.

Objective: To differentiate between cis and trans isomers of 2-aminocyclohexanol.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the 2-aminocyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Causality: The primary goal is to resolve the multiplets for the H-1 and H-2 protons and accurately measure their coupling constants.

  • Data Analysis:

    • Identify the multiplets corresponding to H-1 and H-2. These are typically the most downfield signals in the aliphatic region.

    • Carefully measure the coupling constant (J) between H-1 and H-2.

    • Validation Step 1: A J value > 8 Hz strongly indicates a trans isomer (diaxial protons). A J value < 5 Hz indicates a cis isomer (axial-equatorial protons).

  • Confirmation (Optional but Recommended):

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Causality: NOESY reveals through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding.

    • Validation Step 2: For the cis isomer, a NOE correlation should be observed between the axial proton on C-1 and the axial protons on C-3 and C-5. For the trans isomer, with both substituents equatorial, the NOE patterns will be distinct and reflect the diequatorial arrangement.[5]

G cluster_workflow Workflow for Isomer Differentiation A Prepare Sample in Deuterated Solvent B Acquire 1D ¹H NMR Spectrum A->B C Analyze H-1/H-2 Multiplets Measure J-Coupling B->C D J₁₂ > 8 Hz? C->D E Assign as trans-Isomer D->E Yes F Assign as cis-Isomer D->F No G Confirm with 2D NOESY (Optional) E->G F->G

Diagram 3: Experimental workflow for spectroscopic differentiation.

Synthesis and Separation Strategies

The synthesis of 2-aminocyclohexanol isomers often starts from cyclohexene oxide. The ring-opening of the epoxide with an amine (e.g., benzylamine) or an azide source followed by reduction proceeds via an anti-addition mechanism, yielding the trans product.[9] The cis isomer can be obtained from the trans isomer through an inversion of configuration at one of the centers.[9]

Separating the diastereomers (cis from trans) is generally achievable using standard laboratory techniques:

  • Fractional Crystallization: The free bases or, more commonly, their salts (e.g., hydrochlorides) often have different solubilities, allowing for separation by careful crystallization from a suitable solvent system.[9][10]

  • Column Chromatography: Silica gel chromatography can also be effective in separating the less polar trans isomer from the more polar cis isomer.[8]

Implications in Drug Development

The distinct stereochemistry and conformational preferences of 2-aminocyclohexanol isomers have profound implications for medicinal chemistry.

  • Biological Activity: The spatial arrangement of the pharmacophoric amino and hydroxyl groups dictates how the molecule fits into a chiral binding site. For example, the (1R,2S)-cis-isomer shows a high binding affinity for certain polyketide synthases, whereas the trans isomers exhibit reduced binding due to steric hindrance and altered molecular recognition patterns.[3]

  • Physicochemical Properties: The ability of the cis isomer to form an intramolecular hydrogen bond can mask its polar groups, potentially increasing its lipophilicity and ability to cross cell membranes compared to the more exposed trans isomer.[6][11] This can significantly alter a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The orientation of the functional groups can affect their accessibility to metabolic enzymes, leading to different metabolic pathways and rates of clearance for each isomer.[1]

Conclusion

The stereochemistry of 2-aminocyclohexanol is a rich and multifaceted topic with significant practical consequences. The four distinct isomers, governed by the principles of cyclohexane conformation, exhibit unique properties driven largely by the presence or absence of a stabilizing intramolecular hydrogen bond. For researchers in organic synthesis and drug development, a mastery of this topic is not academic; it is essential. The ability to synthesize, separate, and, most importantly, unambiguously characterize these isomers using powerful spectroscopic tools like NMR is a prerequisite for harnessing their potential as chiral synthons and scaffolds for the next generation of precisely engineered therapeutic agents.

References

  • Bell, T. W., & Ciaccio, J. A. (1986). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Can. J. Chem., 64(2), 216-226. [Link]
  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College Journal of Science. [Link]
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  • ResearchGate. (2013). Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. [Link]
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  • Hansen, P. E., & Spanget-Larsen, J. (2017). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 22(1), 103. [Link]
  • Hudson, K. L., et al. (2016). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical Chemistry, 88(21), 10556-10562. [Link]
  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 583-587. [Link]
  • Chemistry Stack Exchange. (2017).

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The Litmus Test: A Technical Guide to the pH-Dependent Conformational Dynamics of trans-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled modulation of molecular shape is a cornerstone of modern drug development and molecular engineering. trans-2-Aminocyclohexanol, a seemingly simple bifunctional molecule, serves as a powerful and elegant model system for a pH-triggered conformational switch. This technical guide provides an in-depth exploration of the principles, experimental methodologies, and computational approaches used to characterize the profound conformational changes this molecule undergoes in response to alterations in environmental pH. We will dissect the intricate interplay of intramolecular forces, provide field-proven protocols for nuclear magnetic resonance (NMR) spectroscopic analysis, and detail computational workflows for energy profiling. This document is intended to serve as a practical and authoritative resource for researchers leveraging pH-sensitive molecular triggers in fields ranging from targeted drug delivery to the design of intelligent materials.

Introduction: The Molecular Switch and Its Significance

At the heart of many biological processes and advanced chemical systems lies the concept of allostery—the transmission of a binding event at one site to a distal site, inducing a functional change. trans-2-Aminocyclohexanol and its derivatives are remarkable examples of artificial molecular switches that harness this principle, using a simple proton as the trigger.[1][2][3] The ability to predictably alter a molecule's three-dimensional structure by tuning the pH opens up a myriad of applications, most notably in the field of drug delivery.[4] For instance, liposomes functionalized with these molecules can be designed to remain stable in the neutral pH of the bloodstream but to rupture and release their therapeutic payload in the acidic microenvironment characteristic of tumor tissues or endosomal compartments.[1][4]

This guide moves beyond a theoretical overview to provide the practical, in-depth knowledge required to study and exploit this phenomenon. We will establish the foundational principles governing the conformational equilibrium and then provide detailed, actionable protocols for its characterization.

The Mechanistic Heartbeat: Protonation, Hydrogen Bonding, and the Conformational Flip

The conformational behavior of trans-2-aminocyclohexanol is governed by the equilibrium between two primary chair conformations: the diaxial (ax,ax) and the diequatorial (eq,eq) forms. In a neutral or basic environment, the molecule predominantly adopts the conformation where the amino (-NH₂) and hydroxyl (-OH) groups are in axial positions to minimize steric hindrance.

However, the landscape changes dramatically under acidic conditions. The nitrogen atom of the amino group, with a pKa value in the range of 7.4-9.5, becomes protonated to form an ammonium group (-NH₃⁺). This protonation is the critical event that initiates the conformational switch. The positively charged ammonium group acts as a strong hydrogen bond donor, forming a powerful intramolecular hydrogen bond with the adjacent hydroxyl group's oxygen atom (O∙∙∙H-N⁺).[1][2][3] This stabilizing interaction is only possible when both the ammonium and hydroxyl groups are in equatorial positions, bringing them into close proximity. The energy gained from this intramolecular hydrogen bond overcomes the steric preference for the diaxial conformation, causing a ring flip to the diequatorial conformer.[3][4] This dramatic, pH-induced conformational change is the core principle that allows trans-2-aminocyclohexanol to function as a molecular switch.[2][3]

The following diagram illustrates this fundamental pH-triggered equilibrium.

G cluster_neutral Neutral/Basic pH cluster_acidic Acidic pH (Protonation) diaxial diequatorial diaxial->diequatorial + H⁺ Diaxial Conformer (Dominant) Diaxial Conformer (Dominant) diequatorial->diaxial - H⁺ Diequatorial Conformer (Dominant)\n(Intramolecular H-Bond) Diequatorial Conformer (Dominant) (Intramolecular H-Bond)

Caption: pH-induced conformational flip of trans-2-Aminocyclohexanol.

Experimental Characterization: A Guide to NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and definitive technique for studying the conformational dynamics of cyclohexane derivatives in solution.[5] The key lies in the analysis of vicinal coupling constants (³JHH), which are highly dependent on the dihedral angle between adjacent protons, as described by the Karplus relationship.

The Telltale Signature: J-Coupling Constants

In a cyclohexane chair conformation, the dihedral angles between vicinal protons are approximately 180° for axial-axial (ax-ax) protons and 60° for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons. This geometric difference leads to distinct and predictable ³JHH values:

Proton RelationshipDihedral Angle (approx.)Typical ³JHH (Hz)
Axial-Axial (Jₐₐ)~180°10 - 13
Axial-Equatorial (Jₐₑ)~60°2 - 5
Equatorial-Equatorial (Jₑₑ)~60°2 - 5

By measuring the coupling constants of the protons on C1 and C2 (the carbons bearing the hydroxyl and amino groups), one can directly infer their orientation and thus the dominant conformation of the ring. A large coupling constant ( > 10 Hz) for the H1-H2 interaction is an unambiguous indicator of a diaxial relationship, while small coupling constants suggest an equatorial-axial or diequatorial arrangement.

Step-by-Step Protocol: ¹H NMR pH Titration

This protocol provides a robust framework for monitoring the conformational change of trans-2-aminocyclohexanol as a function of pH.

I. Sample Preparation:

  • Stock Solution: Prepare a stock solution of trans-2-aminocyclohexanol (e.g., 10-20 mg) in a deuterated solvent suitable for a range of pH values, such as D₂O or CD₃OD (0.5-0.7 mL).

  • pH Adjustment: Prepare a series of NMR samples from the stock solution. For each sample, adjust the "pD" (the pH equivalent in D₂O) by adding microliter amounts of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O). Aim for a range of pD values that bracket the expected pKa of the amino group (e.g., from pD 10 down to pD 4).

    • Expertise Note: Direct measurement of pD with a standard pH electrode is inaccurate. A common practice is to measure the pH of an H₂O solution with the same acid/base concentration and use the correction: pD = pH + 0.44.

  • Internal Standard: Add a small amount of an inert internal standard (e.g., DSS or TSP) for chemical shift referencing.

II. NMR Data Acquisition:

  • Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

  • Parameters:

    • Temperature: Maintain a constant temperature (e.g., 298 K) for all measurements.

    • Solvent Suppression: Use an appropriate solvent suppression technique (e.g., presaturation) if working in D₂O with residual H₂O.

    • Acquisition Time & Relaxation Delay: Ensure a sufficient acquisition time and relaxation delay to obtain high-resolution spectra with accurate integrals.

III. Data Analysis and Interpretation:

  • Identify Key Signals: Focus on the multiplets corresponding to the protons on C1 and C2 (H-1 and H-2). These are typically found in the 2.5-4.0 ppm region.

  • Measure Coupling Constants: For each spectrum (i.e., at each pD), carefully measure the H1-H2 coupling constant. At high pD, you should observe a large J-value characteristic of a diaxial relationship. As the pD decreases, this signal will broaden and eventually be replaced by a new multiplet with a small J-value, indicative of the diequatorial conformer.

  • Calculate Conformational Population: The observed coupling constant (J_obs) at any given pD is a weighted average of the coupling constants of the two conformers (J_ax and J_eq):

    • J_obs = X_ax * J_ax + X_eq * J_eq

    • Where X_ax and X_eq are the mole fractions of the diaxial and diequatorial conformers, respectively (X_ax + X_eq = 1).

    • By using the literature values for pure axial-axial and equatorial-equatorial couplings, you can calculate the percentage of each conformer at each pD value.

  • Plot the Data: Plot the mole fraction of the diequatorial conformer as a function of pD. This will generate a sigmoidal titration curve, from which the pKa corresponding to the conformational switch can be determined (the pD at which the two conformers are present in a 50:50 ratio).

The following diagram outlines this experimental workflow.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis A Prepare Stock Solution in D₂O B Create Series of Samples A->B C Adjust pD with DCl/NaOD B->C D Acquire ¹H NMR Spectrum for each pD point C->D Transfer to NMR Spectrometer E Identify H-1/H-2 Signals D->E Process Spectra F Measure ³JHH Coupling Constants E->F G Calculate Conformer Population (X_ax, X_eq) F->G H Plot % Conformer vs. pD G->H I Determine pKa of Switch H->I

Caption: Experimental workflow for NMR pH titration.

In Silico Corroboration: Computational Modeling

Computational chemistry provides a powerful, complementary approach to experimentally validate and energetically quantify the conformational preferences of trans-2-aminocyclohexanol.[6][7][8]

Step-by-Step Protocol: Conformational Energy Profiling

This protocol outlines a typical workflow using molecular mechanics and quantum mechanics (QM) methods.

I. Structure Generation:

  • Build Molecules: Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures for both the neutral trans-2-aminocyclohexanol and its protonated form.

  • Create Conformers: For each species, generate the two key chair conformations: diaxial and diequatorial.

II. Geometry Optimization and Energy Calculation:

  • Method Selection: Choose a suitable level of theory. A common and effective approach is to use a Density Functional Theory (DFT) method, such as B3LYP, with a reasonably sized basis set like 6-31G(d).

  • Optimization: Perform a full geometry optimization for each of the four structures (neutral-diaxial, neutral-diequatorial, protonated-diaxial, protonated-diequatorial). This process finds the lowest energy structure for each conformer.

  • Energy Calculation: After optimization, calculate the single-point electronic energy for each structure. It is also crucial to perform a frequency calculation to obtain the Gibbs free energy (G), which includes thermal corrections and is more relevant for predicting equilibrium populations at a given temperature.

  • Solvent Effects: To better mimic the experimental conditions, include a solvent model (e.g., a Polarizable Continuum Model like CPCM) in the calculations, specifying water or methanol as the solvent.

III. Analysis:

  • Calculate Relative Energies: For both the neutral and protonated species, calculate the difference in Gibbs free energy (ΔG) between the diequatorial and diaxial conformers.

    • ΔG = G_diequatorial - G_diaxial

  • Interpret Results:

    • For the neutral molecule, the calculation should show that the diaxial conformer is more stable (negative ΔG if referenced to the diequatorial, or positive ΔG as calculated above).

    • For the protonated molecule, the calculation should confirm a significant stabilization of the diequatorial conformer (a large, negative ΔG), corroborating the effect of the intramolecular hydrogen bond.

Expected Quantitative Data

The following table summarizes the expected outcomes from both experimental and computational analyses.

StateDominant ConformerKey Stabilizing FactorExpected H1-H2 ³JHH (Hz)Calculated ΔG (eq - ax)
Neutral (High pH) DiaxialMinimized Steric Hindrance~10-12 Hz> 0 kcal/mol
Protonated (Low pH) DiequatorialIntramolecular H-Bond~2-4 Hz< 0 kcal/mol

Conclusion: A Versatile Tool for Molecular Design

The pH-dependent conformational switching of trans-2-aminocyclohexanol is a classic, textbook example of how fundamental principles of physical organic chemistry can be harnessed for practical applications. Its behavior is predictable, readily characterizable, and serves as a powerful didactic tool. The protocols and principles detailed in this guide provide the necessary framework for researchers to confidently study this system and to apply the underlying concepts to the design of more complex, stimuli-responsive molecules. By integrating high-resolution NMR spectroscopy with robust computational modeling, we can achieve a deep and quantitative understanding of these dynamic systems, paving the way for innovations in targeted therapeutics, smart materials, and molecular machinery.

References

  • Samoshin, V. V., et al. (2005). New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety. ARKIVOC.
  • Samoshin, V. V., et al. (n.d.). trans-2-Aminocyclohexanols as pH-Triggered Molecular Switches. University of the Pacific Scholarly Commons.
  • Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. Semantic Scholar.
  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College.
  • Samoshin, V. V., et al. (n.d.). trans-2-Aminocyclohexanols as pH-Triggered Molecular Switches. Pacific Undergraduate Research and Creativity Conference (PURCC).
  • NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook.
  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings.
  • PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Wallace, M. J., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry.
  • Plavec, J., et al. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry.
  • Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education.
  • Samoshin, V. V., et al. (2005). New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety. Semantic Scholar.
  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes.
  • YouTube. (2023). NMR 5: Coupling Constants.
  • YouTube. (2017). Computational conformational analysis of cyclohexanes.
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The Decisive Influence of Intramolecular Hydrogen Bonding in trans-2-Aminocyclohexanol: A Conformational Gatekeeper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

trans-2-Aminocyclohexanol is a foundational chiral building block in synthetic chemistry, prized for its stereodefined structure which is integral to the synthesis of pharmaceuticals and chiral ligands.[1][2] Its utility, however, is not merely a function of its static structure but is profoundly influenced by a dynamic conformational equilibrium. This equilibrium is governed by a delicate interplay of steric and electronic effects, chief among them being the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl and amino functionalities. This guide provides a comprehensive technical exploration of this O-H···N interaction, detailing its role in dictating the conformational landscape of trans-2-aminocyclohexanol. We will dissect the theoretical underpinnings of this phenomenon and present field-proven spectroscopic and computational methodologies for its characterization, offering researchers a robust framework for understanding and manipulating this molecule's behavior.

The Conformational Landscape of a 1,2-Disubstituted Cyclohexane

Like all substituted cyclohexanes, trans-2-aminocyclohexanol exists as an equilibrium between two primary chair conformations.[3] In the trans configuration, the amino and hydroxyl groups can be either both in equatorial positions (diequatorial, ee ) or both in axial positions (diaxial, aa ).

From a purely steric standpoint, the diequatorial (ee ) conformer is expected to be significantly more stable. Axial substituents experience destabilizing 1,3-diaxial interactions with axial hydrogens on the same face of the ring, a form of steric strain that is absent for equatorial substituents.[4] Therefore, in the absence of other interacting forces, the conformational equilibrium would overwhelmingly favor the ee form. However, the proximity and orientation of the -OH and -NH2 groups in the aa conformer introduce a critical non-covalent interaction: an intramolecular hydrogen bond.

Figure 2: The stabilizing O-H···N intramolecular hydrogen bond.

Methodologies for Characterization

A multi-pronged approach combining spectroscopy and computational modeling is required to fully characterize the role of the IMHB.

Spectroscopic Elucidation

A. Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for the direct detection of hydrogen bonding. [5]The stretching frequency of an O-H bond is sensitive to its environment; when involved in a hydrogen bond, the bond weakens, causing the absorption to shift to a lower frequency (redshift) and broaden. [6]

  • Free O-H Stretch: A sharp, relatively weak band typically observed around 3600-3650 cm⁻¹.

  • H-Bonded O-H Stretch: A broader, more intense band appearing at a lower wavenumber, often in the 3200-3500 cm⁻¹ range. [7]* N-H Stretch: Primary amines show two bands (symmetric and asymmetric stretches) around 3300-3500 cm⁻¹, which can also be affected by hydrogen bonding. [8] By analyzing the IR spectrum in a non-polar solvent, one can often resolve both the sharp "free" O-H peak (from the ee conformer) and the broad "bonded" O-H peak (from the aa conformer), allowing for a qualitative assessment of the equilibrium.

Vibrational Mode Typical Frequency (Free) Typical Frequency (H-Bonded) Appearance
O-H Stretch~3620 cm⁻¹~3480 cm⁻¹Sharp (Free), Broad (H-Bonded)
N-H Asymmetric Stretch~3450 cm⁻¹Shifts to lower frequencySharp
N-H Symmetric Stretch~3350 cm⁻¹Shifts to lower frequencySharp

Table 1: Representative IR Frequencies for -OH and -NH₂ Groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare dilute solutions (~0.005 M) of trans-2-aminocyclohexanol in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) and a polar solvent (e.g., methanol, CH₃OH). The low concentration in the non-polar solvent is crucial to minimize intermolecular association.

  • Solvent Blank: Acquire a background spectrum of the pure solvent in the same IR cell to be used for the sample.

  • Data Acquisition: Record the FTIR spectrum of each solution from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis:

    • Subtract the solvent spectrum from each sample spectrum.

    • In the CCl₄ spectrum, identify the sharp peak around 3620 cm⁻¹ (free OH of the ee conformer) and the broad absorption band at a lower frequency (~3480-3500 cm⁻¹) corresponding to the intramolecularly bonded OH of the aa conformer.

    • Compare this to the spectrum in methanol, where the intramolecular H-bond peak should be diminished or absent, replaced by a very broad band from intermolecular solvent-solute hydrogen bonding.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides the most powerful quantitative data on the conformational equilibrium in solution. [4]The key lies in measuring the vicinal coupling constants (³JHH) between protons on adjacent carbons. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the protons. [4]

  • Axial-Axial (a-a) Coupling: Dihedral angle ~180°. Large coupling constant, ³Jaa ≈ 9-13 Hz.

  • Axial-Equatorial (a-e) Coupling: Dihedral angle ~60°. Small coupling constant, ³Jae ≈ 2-5 Hz.

  • Equatorial-Equatorial (e-e) Coupling: Dihedral angle ~60°. Small coupling constant, ³Jee ≈ 2-5 Hz.

In trans-2-aminocyclohexanol, we focus on the signals for H1 (the proton on the carbon bearing the -OH group) and H2 (the proton on the carbon bearing the -NH₂ group). Since the molecule undergoes rapid ring-flipping on the NMR timescale, the observed coupling constants are a weighted average of the values for each conformer. [9] The population of each conformer can be calculated using the following equation: Jobs = xeeJee + xaaJaa where Jobs is the observed coupling constant, x is the mole fraction of each conformer, and Jee and Jaa are the theoretical coupling constants for the pure conformers.

Parameter Diequatorial (ee) Conformer Diaxial (aa) Conformer
H1 PositionAxialEquatorial
H2 PositionAxialEquatorial
Expected ³JH1,H2Large (~10 Hz)Small (~3 Hz)
Expected ³JH1,H6axLarge (~10 Hz)Small (~3 Hz)
Expected ³JH1,H6eqSmall (~3 Hz)Small (~3 Hz)

Table 2: Expected ¹H-¹H Coupling Constants for Protons H1 and H2.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Prepare NMR samples (~5-10 mg/mL) of trans-2-aminocyclohexanol in a range of deuterated solvents of varying polarity, such as CDCl₃ (non-polar) and CD₃OD (polar).

  • Data Acquisition: Acquire high-resolution 1D ¹H NMR spectra for each sample on a spectrometer (≥400 MHz). If necessary, acquire 2D COSY spectra to aid in unambiguous signal assignment.

  • Data Analysis:

    • Identify the multiplets for H1 and H2.

    • Carefully measure the width and coupling constants (J-values) for the H1 proton's interactions with H2 and the two H6 protons.

    • In CDCl₃, the presence of the IMHB-stabilized aa conformer will result in smaller averaged coupling constants for H1-H2 and H1-H6ax, as the equatorial H1 in this conformer has small J-values.

    • In CD₃OD, where the ee conformer dominates, the axial H1 will exhibit large axial-axial couplings to H2 and H6ax, resulting in a broad multiplet with large measured J-values.

    • Use the observed coupling constants to calculate the mole fraction of each conformer in each solvent.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to quantify the energetics of the system. [4] Protocol: DFT Conformational Energy Calculation

  • Structure Building: Build both the diequatorial (ee ) and diaxial (aa ) conformers of trans-2-aminocyclohexanol in silico.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each chair form.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).

  • Energy Analysis:

    • Calculate the relative energy difference (ΔE) and Gibbs free energy difference (ΔG) between the ee and aa conformers.

    • In the gas phase simulation (mimicking a non-polar environment), the calculation should show a small energy difference, confirming the stabilization of the aa form by the IMHB.

    • Repeat the calculations using a solvent continuum model (e.g., PCM for methanol) to simulate a polar environment. The results should show a larger ΔG favoring the ee conformer, in agreement with experimental data.

    • Analyze the optimized geometry of the aa conformer to measure the H···N bond distance (typically < 2.5 Å) and the O-H···N angle (typically > 120°), confirming the presence of a hydrogen bond.

start Start: trans-2-Aminocyclohexanol exp_branch Experimental Analysis start->exp_branch comp_branch Computational Analysis start->comp_branch ir FTIR Spectroscopy (in CCl4 & CH3OH) exp_branch->ir Qualitative nmr ¹H NMR Spectroscopy (in CDCl3 & CD3OD) exp_branch->nmr Quantitative dft DFT Calculations (B3LYP/6-31G(d)) comp_branch->dft ir_result Detect free vs. H-bonded -OH stretch ir->ir_result nmr_result Measure J-couplings Calculate conformer ratio nmr->nmr_result synthesis Synthesize & Correlate Results ir_result->synthesis nmr_result->synthesis geom_opt Build & Optimize 'ee' and 'aa' Conformers dft->geom_opt energy_calc Calculate ΔG (Gas phase & PCM) geom_opt->energy_calc dft_result Confirm relative stabilities & H-bond geometry energy_calc->dft_result dft_result->synthesis conclusion Comprehensive understanding of IMHB role and conformational control synthesis->conclusion

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the safe and effective handling of chemical reagents is paramount. This guide provides an in-depth technical overview of the safety and handling protocols for trans-2-Aminocyclohexanol hydrochloride (CAS No: 5456-63-3), a key building block in organic synthesis. As a Senior Application Scientist, this document is crafted to move beyond mere procedural lists, offering a rationale-driven approach to safety that is grounded in the inherent chemical and physical properties of the compound.

Compound Identification and Hazard Classification

This compound is a white to pale cream crystalline powder.[1] Its molecular formula is C₆H₁₃NO·HCl, with a molecular weight of approximately 151.64 g/mol .[2][3] Understanding the fundamental identity of a chemical is the first step in a robust safety assessment.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized language for communicating chemical hazards. For this compound, the key hazard statements are:

  • H315: Causes skin irritation. [2][4]

  • H319: Causes serious eye irritation. [2][4]

  • H335: May cause respiratory irritation. [2][4]

The signal word associated with these classifications is "Warning".[2] This classification underscores the primary routes of occupational exposure and the nature of the potential harm.

The "Why" Behind the Hazard: A Mechanistic Perspective

The irritant nature of this compound can be attributed to its chemical structure. The presence of an ammonium group, a result of the hydrochloride salt formation, contributes to its acidic nature in solution.[1] This acidity can disrupt the physiological pH of tissues upon contact, leading to irritation. Furthermore, as a fine powder, the compound can become airborne, posing an inhalation hazard.

Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System

A cornerstone of laboratory safety is the implementation of a multi-layered approach to exposure control. This begins with engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust particles.[5][6]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are critical for immediate decontamination in the event of accidental exposure.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]To prevent contact with the eyes, which are particularly sensitive to this irritant.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or disposable gown.[2][8]To prevent skin contact and subsequent irritation.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[7][9]To protect the respiratory system from irritation caused by inhaling the powder.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid breathing dust.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[3]

  • Use in a well-ventilated area.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage
  • Keep the container tightly closed.[2][3]

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Some sources recommend storage under an inert atmosphere, such as nitrogen, and at room temperature.[4][10] Another suggests storage at -20°C.[11]

Emergency Procedures: A Step-by-Step Response

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[2][5]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Get medical attention.[5][12]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.2.[5]

  • Environmental Precautions: Prevent the material from entering drains or water courses.[5]

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.[6]

Physical and Chemical Properties

A deeper understanding of the physical and chemical properties of a compound can inform safer handling practices.

PropertyValue
Appearance White to pale cream crystals or powder[1]
Molecular Formula C₆H₁₃NO·HCl[2]
Molecular Weight 151.64 g/mol [2][3]
Melting Point 168-179 °C[1]
Boiling Point 201.1 °C at 760 mmHg[1]

Stability and Reactivity

This compound is stable under normal conditions.[3] However, it is important to be aware of potential incompatibilities.

  • Conditions to Avoid: Heat, flames, and sparks.[5]

  • Materials to Avoid: Strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may release irritating gases and vapors, including carbon monoxide, nitrogen oxides, and hydrogen chloride.[1][5]

Toxicological and Ecological Information

Visualizing Safety: An Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment 1. Conduct Risk Assessment Gather_PPE 2. Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area 3. Prepare Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_and_Dispense 4. Weigh and Dispense Compound Prepare_Work_Area->Weigh_and_Dispense Perform_Reaction 5. Perform Chemical Reaction Weigh_and_Dispense->Perform_Reaction Decontaminate_Glassware 6. Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware Spill_Response Spill Response Perform_Reaction->Spill_Response If Spill Occurs Exposure_Response Exposure Response Perform_Reaction->Exposure_Response If Exposure Occurs Dispose_Waste 7. Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Clean_Work_Area 8. Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The safe handling of this compound is not merely a matter of following rules, but of understanding the underlying principles of chemical safety. By integrating a thorough knowledge of its properties with robust engineering controls, appropriate personal protective equipment, and diligent laboratory practices, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific advancement.

References

  • Fisher Scientific. (2023, September 27). SAFETY DATA SHEET - this compound.
  • Smolecule. (2023, August 15). Buy this compound | 5456-63-3.
  • Sigma-Aldrich. This compound 99%.
  • Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol | CAS#:13374-31-7.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. This compound, 97+%.
  • ChemicalBook. (2025, August 8). trans-2-Aminocyclo hexanol hydrochloride | 13374-30-6.
  • Chemsrc. (2025, August 25). Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6.
  • FUJIFILM Wako. SAFETY DATA SHEET - (1S,2S)-2-Aminocyclohexanol Hydrochloride.
  • Echemi.com. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride SDS, 68327-04-8 Safety Data Sheets.
  • BLD Pharm. 5456-63-3|this compound.
  • Sigma-Aldrich. trans-2-Aminocyclohexanol 99 5456-63-3.
  • Santa Cruz Biotechnology. This compound | CAS 5456-63-3.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - trans-4-Aminocyclohexanol hydrochloride.
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  • ChemicalBook. 5456-63-3(this compound) Product Description.
  • PubChem. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777.
  • TCI Chemicals. (2024, December 2). SAFETY DATA SHEET - 2-Aminocyclohexanol (cis- and trans- mixture).
  • Fisher Scientific. SAFETY DATA SHEET - cis-2-Aminocyclohexanol hydrochloride.
  • BLD Pharm. 6982-39-4|trans-2-Aminocyclohexanol.
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An In-depth Technical Guide to the Material Safety of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis Flask

trans-2-Aminocyclohexanol hydrochloride is a versatile bifunctional molecule, frequently employed as a chiral building block in the synthesis of complex pharmaceutical agents and novel ligands. Its unique stereochemistry makes it an invaluable tool for researchers in medicinal chemistry and materials science. However, its utility in the laboratory is predicated on a thorough understanding and rigorous application of safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, experience-based perspective on the safe handling, storage, and emergency management of this compound. For professionals in drug development, where both efficacy and safety are paramount, mastering the material properties of every reagent is a non-negotiable aspect of scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform the selection of personal protective equipment. The properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₁₃NO·HCl[1][2]
Molecular Weight 151.64 g/mol [1][3]
CAS Number 5456-63-3[2]
Appearance White to light grey/pale cream solid (crystals or powder)[1][3][4]
Melting Point 168-179 °C (range varies by purity)[3][4]
Solubility Soluble in water.[2]
Odor Odorless[1]
Stability Stable under normal conditions.[1]

From an application scientist's perspective, the high melting point and solid form at room temperature reduce the risk of inhalation exposure compared to volatile liquids. However, its nature as a fine powder means that aerosolization during weighing and transfer is a primary concern that must be managed with appropriate engineering controls.

Section 2: GHS Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. It is crucial to internalize these warnings, as they form the basis for all handling and emergency protocols.[2]

  • Signal Word: Warning [1]

  • GHS Hazard Statements:

    • H315: Causes skin irritation. [3]

    • H319: Causes serious eye irritation. [3]

    • H335: May cause respiratory irritation. [3]

The primary routes of occupational exposure are inhalation of the dust, direct skin contact, and eye contact. While acute toxicity data is limited, the GHS classifications point to its irritant properties.[2] Chronic exposure may lead to persistent irritation of the respiratory tract and skin dermatitis. The target organ for respiratory irritation is the respiratory system.

Caption: Primary routes of exposure and corresponding health hazards for this compound.

Section 3: Protocols for Safe Laboratory Handling and Storage

Adherence to a strict handling protocol is the most effective way to mitigate the risks associated with this compound. The following workflow is designed to be a self-validating system, ensuring safety at each stage.

Handling_Workflow node_prep 1. Preparation - Don full PPE - Verify fume hood function node_weigh 2. Weighing & Aliquoting - Perform in fume hood - Use anti-static weigh boat node_prep->node_weigh Enter controlled workspace node_transfer 3. Transfer & Reaction - Add slowly to solvent - Keep vessel covered node_weigh->node_transfer Proceed with experiment node_cleanup 4. Decontamination - Wipe down surfaces - Dispose of contaminated items node_transfer->node_cleanup Post-reaction node_storage 5. Storage - Tightly sealed container - Cool, dry, ventilated area node_cleanup->node_storage End of procedure

Caption: A validated workflow for the safe handling of this compound.

Detailed Step-by-Step Methodology:

  • Preparation and Engineering Controls:

    • Justification: The primary risk is inhaling aerosolized powder. Therefore, all manipulations must be performed within a certified chemical fume hood.

    • Protocol: Before handling, ensure the fume hood sash is at the appropriate height and the airflow monitor indicates correct function. Prepare all necessary equipment (spatulas, weigh paper, glassware) within the hood to minimize movement in and out of the controlled space.[5]

  • Personal Protective Equipment (PPE):

    • Justification: To prevent skin and eye irritation, a multi-component PPE system is mandatory.

    • Protocol: Wear a lab coat, chemical-resistant gloves (nitrile is standard, but check your institution's specific guidelines), and ANSI Z87.1-compliant safety glasses or goggles.[2] A face shield should be considered if there is a significant risk of splashing.

  • Weighing and Transfer:

    • Justification: This step poses the highest risk of aerosolization.

    • Protocol: Tare a suitable container (e.g., a glass vial) or an anti-static weigh boat on a balance located inside the fume hood. Carefully transfer the solid using a spatula, avoiding any sudden movements that could create dust clouds. If transferring to a reaction vessel containing solvent, add the solid slowly to the liquid's vortex to prevent splashing and ensure it wets efficiently.

  • Storage:

    • Justification: Improper storage can lead to degradation or accidental exposure.

    • Protocol: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] The storage location should be clearly labeled.

Section 4: Emergency Response and First-Aid Procedures

In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1]

First_Aid_Eye_Contact start Exposure Occurs: Eye Contact step1 IMMEDIATELY proceed to eyewash station start->step1 step2 Begin flushing with water (Keep eyelids open) step1->step2 step3 Remove contact lenses (if present and easy) step2->step3 step4 Continue flushing for AT LEAST 15 minutes step3->step4 step5 Seek IMMEDIATE medical attention step4->step5 end Medical Evaluation step5->end

Caption: Emergency first-aid flowchart for eye contact with this compound.

Section 5: Disposal Considerations

Proper disposal is an ethical and regulatory responsibility. Waste generated from the use of this compound must be handled as hazardous chemical waste.

  • Protocol:

    • Collect all waste material (including excess reagent, contaminated weigh paper, gloves, etc.) in a clearly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.[6] Never dispose of this chemical down the drain or in regular trash.

References

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: this compound.
  • Smolecule. (2023, August 15). This compound | 5456-63-3.
  • Fisher Scientific. (2023, September 27). Safety Data Sheet: this compound.
  • Sigma-Aldrich. This compound, 99%. (Product Page).
  • Thermo Fisher Scientific. This compound, 97+%. (Product Page).
  • Chemsrc. (2025, August 25). Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6.
  • Fisher Scientific. This compound, 97+%. (Product Page).
  • Sigma-Aldrich. trans-2-Aminocyclohexanol 99 5456-63-3. (Product Page).
  • ChemicalBook. (2025, August 8). trans-2-Aminocyclo hexanol hydrochloride | 13374-30-6.
  • Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride 95.0-105.0% (AT). (Product Page).
  • ChemicalBook. 5456-63-3(this compound) Product Description.
  • Fisher Scientific. This compound, 99%. (Product Page).
  • TCI Chemicals. (2024, December 2). Safety Data Sheet: 2-Aminocyclohexanol (cis- and trans- mixture).
  • FUJIFILM Wako. (2023, March 24). Safety Data Sheet: (1S,2S)-2-Aminocyclohexanol Hydrochloride.
  • Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol | CAS#:13374-31-7.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: trans-4-Aminocyclohexanol hydrochloride.

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Methodological & Application

Application Notes and Protocols: Synthesis of Optically Active trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active trans-2-aminocyclohexanol is a pivotal chiral building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its vicinal amino alcohol functionality on a cyclohexane scaffold provides a rigid and stereochemically defined framework, making it an invaluable synthon in asymmetric synthesis. This document provides a comprehensive guide to the synthesis of optically active trans-2-aminocyclohexanol hydrochloride, focusing on a robust and scalable method involving the enantioselective ring-opening of a meso-epoxide. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the process.

Theoretical Background and Mechanistic Insights

The synthesis of enantiomerically pure trans-2-aminocyclohexanol can be approached through several strategies, including the resolution of a racemic mixture or through asymmetric synthesis.[1][2] While classical resolution using chiral acids is a viable method, it is often laborious and inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[1] Asymmetric synthesis, on the other hand, offers a more elegant and efficient route to the target molecule.

One of the most effective asymmetric strategies involves the enantioselective ring-opening of a prochiral or meso-epoxide.[3] Cyclohexene oxide, a readily available and inexpensive starting material, serves as an ideal meso-epoxide for this purpose. The core of this strategy lies in the use of a chiral catalyst to facilitate the nucleophilic attack of an amine equivalent on one of the two enantiotopic carbons of the epoxide ring. This catalytic process selectively generates one enantiomer of the trans-2-aminocyclohexanol derivative in high enantiomeric excess (ee).

The mechanism for the ring-opening of epoxides can proceed via an SN1 or SN2 pathway, depending on the reaction conditions.[4][5] In the context of the catalytic asymmetric synthesis described here, the reaction generally follows an SN2-like mechanism.[5] The chiral catalyst, often a metal-salen complex, coordinates to the epoxide oxygen, activating it towards nucleophilic attack.[3] This coordination also creates a chiral environment around the epoxide, sterically directing the incoming nucleophile to attack a specific carbon atom, thus leading to the observed enantioselectivity. The use of a carbamate as the nitrogen source is particularly advantageous as it is a competent nucleophile under these conditions and the resulting protected amino alcohol is stable for purification.[3]

Following the catalytic ring-opening, a deprotection step is necessary to liberate the free amino alcohol, which is then converted to its hydrochloride salt for improved stability and ease of handling.[3][6]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of (1R,2R)-2-aminocyclohexanol hydrochloride. The synthesis of the (1S,2S)-enantiomer can be achieved by using the opposite enantiomer of the chiral catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cyclohexene oxideReagentSigma-Aldrich
Phenyl carbamateReagentSigma-Aldrich
(R,R)-Salen-Co(II)CatalystStrem Chemicals
Triflic acidReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Sodium hydroxide (NaOH)ACSFisher Scientific
Methanol (MeOH)ACSFisher Scientific
Diethyl etherACSFisher Scientific
Hydrochloric acid (HCl)37%Fisher Scientific

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • NMR spectrometer (¹H and ¹³C)

  • Chiral HPLC or GC for enantiomeric excess determination

  • Melting point apparatus

Protocol 1: Synthesis of (1R,2R)-2-(Phenylcarbamoylamino)cyclohexanol

This protocol describes the catalytic enantioselective ring-opening of cyclohexene oxide with phenyl carbamate.

  • Catalyst Activation: In a dry, nitrogen-flushed flask, dissolve (R,R)-Salen-Co(II) (0.5 mol%) in anhydrous dichloromethane (DCM). Add triflic acid (0.5 mol%) dropwise and stir the mixture for 30 minutes at room temperature to form the active (salen)Co-OTf catalyst.

  • Reaction Setup: In a separate flask, dissolve cyclohexene oxide (1.0 eq) and phenyl carbamate (1.1 eq) in anhydrous DCM.

  • Catalytic Reaction: Add the activated catalyst solution to the solution of cyclohexene oxide and phenyl carbamate. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected amino alcohol as a white solid.

Protocol 2: Deprotection and Salt Formation to Yield (1R,2R)-2-Aminocyclohexanol Hydrochloride

This protocol details the removal of the phenylcarbamoyl protecting group and the subsequent formation of the hydrochloride salt.

  • Deprotection: Dissolve the purified (1R,2R)-2-(phenylcarbamoylamino)cyclohexanol from Protocol 1 in a mixture of methanol and a 4M aqueous solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours.

  • Extraction: After cooling to room temperature, extract the aqueous mixture with diethyl ether to remove the aniline byproduct.

  • Isolation of Free Amine: Concentrate the aqueous layer under reduced pressure to remove the methanol. Then, extract the aqueous layer multiple times with DCM to isolate the free (1R,2R)-2-aminocyclohexanol.

  • Salt Formation: Combine the DCM extracts and dry over anhydrous sodium sulfate. Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Final Product: Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1R,2R)-2-aminocyclohexanol hydrochloride.[3]

Characterization and Data

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

Table 1: Expected Physicochemical Properties

PropertyExpected Value
AppearanceWhite to pale cream crystalline powder[7]
Molecular FormulaC₆H₁₄ClNO[7]
Molecular Weight151.63 g/mol [7]
Melting Point172-175 °C[8]

Spectroscopic Data:

  • ¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons. The protons attached to the carbons bearing the amino and hydroxyl groups will appear as multiplets.

  • ¹³C NMR (D₂O): The carbon NMR spectrum will display distinct signals for the six carbons of the cyclohexane ring.

  • FT-IR (KBr): The infrared spectrum will show broad absorption bands corresponding to the O-H and N-H stretching vibrations, as well as C-H and C-C stretching vibrations of the cyclohexane ring.

Enantiomeric Excess (ee) Determination:

The enantiomeric excess of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization with a suitable chiral derivatizing agent. An ee of >99% is achievable with this method.[3]

Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Catalytic Ring-Opening cluster_1 Part 2: Deprotection & Salt Formation Start Cyclohexene Oxide + Phenyl Carbamate Catalyst (R,R)-Salen-Co(OTf) DCM, rt, 24-48h Start->Catalyst 1. Add catalyst Protected_AA (1R,2R)-2-(Phenylcarbamoylamino)cyclohexanol Catalyst->Protected_AA 2. Reaction Deprotection NaOH, MeOH/H2O Reflux Protected_AA->Deprotection 3. Deprotection Free_Amine (1R,2R)-2-Aminocyclohexanol Deprotection->Free_Amine Salt_Formation HCl (gas or ether solution) DCM Free_Amine->Salt_Formation 4. Acidification Final_Product (1R,2R)-2-Aminocyclohexanol Hydrochloride Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of optically active this compound.

Safety Considerations

  • Cyclohexene oxide: Is a flammable liquid and potential carcinogen. Handle in a well-ventilated fume hood.

  • Triflic acid: Is a strong, corrosive acid. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium hydroxide: Is corrosive and can cause severe burns. Handle with care.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Anhydrous HCl: Is a corrosive gas. Handle with extreme caution in a well-ventilated area.

Conclusion

The enantioselective synthesis of this compound via catalytic ring-opening of cyclohexene oxide is a highly efficient and scalable method. This application note provides a detailed and scientifically grounded protocol for researchers in organic synthesis and drug development. By understanding the mechanistic principles and adhering to the described procedures, scientists can reliably produce this valuable chiral building block in high yield and excellent enantiomeric purity.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155.
  • LookChem. (n.d.). (R)-2-Aminocyclohenanol 931-16-8 wiki.
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • van der Mee, L., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4049–4059.
  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • NIST. (n.d.). trans-2-Aminocyclohexanol.
  • Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (1R,2R)-2-Aminocyclohexanol: High-Purity Chiral Building Block for Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines....
  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of polyhydroxylated aminocyclohexanes.
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubChem. (n.d.). (1S,2S)-2-aminocyclohexanol.
  • ResearchGate. (n.d.). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Science.gov. (n.d.). epoxide ring-opening reactions: Topics.

Sources

Experimental Protocol for the Synthesis of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of racemic trans-2-Aminocyclohexanol hydrochloride, a valuable building block in pharmaceutical chemistry. The synthesis is based on the nucleophilic ring-opening of cyclohexene oxide with aqueous ammonia, a robust and scalable method. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for characterization. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable source of this key intermediate.

Introduction and Scientific Principles

trans-2-Aminocyclohexanol and its derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds, including agents targeting the central nervous system and antiarrhythmic drugs.[1][2] The hydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates handling and purification.

The selected synthetic route involves the ammonolysis of cyclohexene oxide. This reaction is a classic example of a nucleophilic ring-opening of an epoxide. The high ring strain of the three-membered epoxide ring makes it susceptible to attack by nucleophiles, even without an exceptionally good leaving group.[3]

Mechanism and Stereoselectivity:

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] In the presence of water (from the aqueous ammonia solution), the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. Ammonia (NH₃), the nucleophile, then attacks one of the epoxide carbons.

Crucially, this SN2 attack occurs from the side opposite to the C-O bond of the epoxide (anti-attack). To minimize steric hindrance and achieve a lower energy transition state, the reaction follows the Fürst-Plattner rule , which dictates a preference for a pathway that maintains a chair-like conformation throughout the transition state.[5] This results in a trans-diaxial opening of the epoxide ring, leading specifically to the trans-isomer of 2-aminocyclohexanol as the final product after deprotonation.[4][5]

Experimental Workflow Diagram

The overall synthetic process from starting materials to the final hydrochloride salt is outlined below.

G cluster_0 Part 1: Ring-Opening Reaction cluster_1 Part 2: Work-up and Purification cluster_2 Part 3: Hydrochloride Salt Formation A Cyclohexene Oxide C Autoclave Reactor A->C B Aqueous Ammonia (28%) B->C D Reaction Mixture (trans-2-Aminocyclohexanol, Byproducts) C->D Heat (60-65°C, 4h) E Cool to Room Temp D->E F Filtration E->F G Concentration (under vacuum) to remove NH3 & H2O F->G H Extraction with Toluene G->H I Purified trans-2-Aminocyclohexanol (Free Base in Toluene) H->I J Cooling & Addition of Concentrated HCl I->J K Precipitation/ Crystallization J->K L Filtration & Washing (with cold Toluene) K->L M Drying (Vacuum Oven) L->M N Final Product: trans-2-Aminocyclohexanol HCl M->N

Caption: Workflow for the synthesis of trans-2-Aminocyclohexanol HCl.

Materials and Reagents

Reagent/MaterialGradeM.W. ( g/mol )Quantity (per mole of starting material)Supplier Example
Cyclohexene oxide98%98.1498.1 g (1.0 mol)Sigma-Aldrich
Aqueous Ammonia Solution28% w/w in H₂O17.03 (NH₃)~608 g (10.0 mol NH₃)Fisher Scientific
TolueneACS Grade92.14~500 mLVWR
Hydrochloric Acid37% (Conc.)36.46As required (~85 mL)J.T. Baker
Equipment
1 L Autoclave Reactorwith stirrer and temp. control1Parr Instrument
Rotary Evaporator1Büchi
Büchner Funnel & Flask1Standard Lab Glassware
Vacuum Oven1Standard Lab Equipment

Detailed Experimental Protocol

This protocol is based on established industrial methods for producing racemic trans-2-aminocyclohexanol.[6]

Part 1: Synthesis of trans-2-Aminocyclohexanol (Free Base)

  • Reactor Charging: To a 1 L stainless steel autoclave equipped with a mechanical stirrer and temperature controller, add 608.2 g of a 28% aqueous ammonia solution (representing approximately 10 molar equivalents of ammonia).

  • Addition of Starting Material: While stirring, carefully add 98.1 g (1.0 mol) of cyclohexene oxide to the autoclave.

  • Reaction: Seal the autoclave securely. Begin stirring and heat the reaction mixture to an internal temperature of 60-65°C. Maintain this temperature for 4 hours. The pressure inside the vessel will increase due to the vapor pressure of ammonia and water at this temperature.

    • Causality Note: The use of a sealed autoclave is necessary to contain the volatile ammonia and allow the reaction to proceed at a temperature above ammonia's boiling point, significantly accelerating the reaction rate. The 10-fold excess of ammonia ensures the reaction goes to completion and minimizes the formation of the bis-adduct byproduct (2-(2-hydroxycyclohexyl)aminocyclohexanol).[6]

Part 2: Work-up and Purification of the Free Base

  • Cooling and Depressurization: After 4 hours, turn off the heating and allow the autoclave to cool to room temperature (<25°C). Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Initial Filtration: Open the reactor. A white crystalline precipitate, primarily the bis-adduct byproduct, may be present. Remove this solid by filtration.[6]

  • Concentration: Transfer the filtrate to a round-bottom flask. Concentrate the solution under normal pressure to remove the bulk of the excess ammonia. Subsequently, concentrate the remaining solution under reduced pressure (using a rotary evaporator) to a final mass of approximately 100 g to remove most of the water.[6]

  • Solvent Exchange/Extraction: Add 290 g of toluene to the concentrated aqueous residue. Concentrate the mixture again under reduced pressure. This azeotropic distillation helps to remove residual water. Add another 117.6 g of toluene. Any precipitated inorganic salts should be removed by filtration. The resulting toluene solution contains the desired trans-2-aminocyclohexanol free base.[6]

Part 3: Formation and Isolation of the Hydrochloride Salt

  • Acidification: Transfer the toluene solution of the free base to a clean, dry flask equipped with a magnetic stirrer and place it in an ice bath to cool to 0-5°C.

  • Precipitation: While stirring vigorously, slowly add concentrated (37%) hydrochloric acid dropwise. The this compound is insoluble in toluene and will precipitate as a white solid. Monitor the pH of the aqueous layer (if any) or with wet pH paper to ensure the mixture is acidic.

    • Causality Note: The protonation of the basic amino group by HCl forms the ionic ammonium salt. This salt has vastly different solubility properties compared to the free base, causing it to precipitate from the nonpolar toluene solution.

  • Isolation: Continue stirring in the ice bath for 30 minutes after the HCl addition is complete to ensure full precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold toluene to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white to pale cream crystalline powder.[1]

Characterization

  • Appearance: White to pale cream crystals or powder.[1]

  • Melting Point: 172-175 °C (literature).

  • Spectroscopic Analysis: The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectral data should be compared with known spectra for this compound.[7]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • Cyclohexene oxide: Is a flammable liquid and potential irritant. Handle in a fume hood.

    • Aqueous Ammonia (28%): Is corrosive and has a pungent, irritating vapor. Always handle in a well-ventilated fume hood.

    • Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes. Handle with extreme care in a fume hood.

  • Reaction Hazards: The reaction is performed under pressure in an autoclave. Ensure the equipment is properly rated and maintained. Follow all manufacturer's instructions for operating the autoclave safely. Venting of ammonia must be done in a fume hood.

References

  • Google Patents. (2010).
  • Poater, A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
  • University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

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Application Notes & Protocols: trans-2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Chiral auxiliaries are a powerful and foundational tool in this endeavor. Introduced by pioneers like E.J. Corey and Barry Trost, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one stereoisomer in preference to others[1]. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

Among the vast array of auxiliaries, those based on the 1,2-amino alcohol scaffold are particularly prominent due to their rigid and predictable conformational behavior upon derivatization. trans-2-Aminocyclohexanol hydrochloride is a commercially available[2] and synthetically accessible[3] chiral building block. Its rigid trans-cyclohexyl backbone provides a well-defined steric environment, making it a compelling, albeit underexplored, candidate for controlling stereochemistry in a variety of asymmetric transformations.

This guide provides a detailed framework for utilizing trans-2-aminocyclohexanol as a chiral auxiliary. While specific, high-yield applications in the primary literature are less common compared to classic auxiliaries like Evans' oxazolidinones or pseudoephedrine, the principles of asymmetric synthesis allow for the development of robust protocols. Here, we present detailed methodologies for derivatizing the auxiliary and applying it to cornerstone reactions such as asymmetric alkylations and aldol additions, followed by its subsequent cleavage.

Part I: Preparing the Chiral Director: Derivatization of trans-2-Aminocyclohexanol

The first critical step in using any chiral auxiliary is to covalently attach it to the substrate of interest. The free base of trans-2-aminocyclohexanol, which can be generated from the hydrochloride salt by treatment with a base, offers two handles for derivatization: the primary amine and the secondary alcohol. For controlling reactions via enolate chemistry, the amine is typically acylated to form a chiral amide. This amide can then be used directly or cyclized to form a more rigid oxazolidinone.

Protocol 1: N-Acylation to Form a Chiral Amide

The formation of an N-acyl derivative is the most direct way to link the auxiliary to a carboxylic acid moiety. This protocol is based on standard amide coupling techniques[][5]. The resulting amide is the direct precursor for asymmetric alkylation and aldol reactions.

Workflow for N-Acylation

cluster_0 Preparation cluster_1 Acylation A trans-2-Aminocyclohexanol Hydrochloride B Free Base Generation (e.g., aq. NaOH, extraction) A->B C Free Amine B->C F N-Acyl-trans-2-aminocyclohexanol (Chiral Amide Substrate) C->F Pyridine, CH2Cl2, 0°C D Acyl Chloride (Method A) D->F E Carboxylic Acid + Coupling Agent (Method B) E->F EDC, HOBt, DMF

Caption: Workflow for preparing the N-acyl chiral substrate.

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve (1R,2R)- or (1S,2S)-trans-2-aminocyclohexanol hydrochloride (1.0 eq) in water.

    • Cool the solution to 0 °C in an ice bath and add 2 M aqueous sodium hydroxide (NaOH) dropwise until the pH is >12.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a solid or oil. Use immediately in the next step.

  • N-Acylation (Example with Propionyl Chloride):

    • Dissolve the free trans-2-aminocyclohexanol (1.0 eq) in anhydrous DCM under an argon atmosphere.

    • Add triethylamine (1.5 eq) or pyridine (1.5 eq) and cool the solution to 0 °C.

    • Add propionyl chloride (1.1 eq) dropwise via syringe over 10 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the organic layer, and wash sequentially with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl amide.

Causality Note: The use of an acid chloride is a highly reliable method for acylation. The added base (triethylamine or pyridine) is crucial to neutralize the HCl generated during the reaction. The aqueous workup is designed to remove any remaining starting materials and reagents.

Part II: Asymmetric Alkylation for α-Chiral Carboxylic Acid Derivatives

Asymmetric alkylation is a fundamental C-C bond-forming reaction. By converting the N-acyl derivative into a rigid enolate, the chiral auxiliary effectively blocks one face of the molecule, forcing an incoming electrophile to approach from the less sterically hindered side.

Mechanism: Steric Shielding by the Auxiliary

The key to stereocontrol is the formation of a chelated Z-enolate. The lithium cation (from LDA) or sodium cation (from NaHMDS) coordinates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a rigid bicyclic structure. The cyclohexyl ring then acts as a steric shield, directing the alkylating agent to the opposite face.

cluster_0 Enolate Formation & Alkylation A N-Acyl Substrate B Chelated Z-Enolate (Rigid Structure) A->B LDA or NaHMDS -78 °C D Alkylated Product (High Diastereoselectivity) B->D R-X C Electrophile (R-X) approaches from less hindered face C->B Steric Hindrance from Cyclohexyl Ring

Caption: Facial shielding in asymmetric alkylation.

Protocol 2: Asymmetric Alkylation of N-Propionyl-trans-2-aminocyclohexanol

This protocol is a representative procedure adapted from established methods for other effective auxiliaries[6].

Step-by-Step Methodology:

  • Enolate Formation:

    • To a flame-dried, argon-purged flask, add the N-propionyl amide substrate (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir the mixture at -78 °C for 1 hour. The formation of a pale yellow solution is often indicative of enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum.

    • Purify the product by flash column chromatography to yield the alkylated product.

Part III: Diastereoselective Aldol Reactions

The aldol reaction is another cornerstone of C-C bond formation. Using the chiral N-acyl derivative, a boron enolate can be generated, which then reacts with an aldehyde through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), leading to excellent stereocontrol.

Protocol 3: Boron-Mediated Asymmetric Aldol Reaction

This protocol is adapted from the highly reliable procedures developed for Evans auxiliaries[7].

Step-by-Step Methodology:

  • Boron Enolate Formation:

    • Dissolve the N-propionyl amide substrate (1.0 eq) in anhydrous DCM and cool to 0 °C under an argon atmosphere.

    • Add dibutylboron triflate (Bu₂BOTf) (1.1 eq, 1.0 M in DCM) dropwise.

    • After 5 minutes, add triethylamine (1.2 eq) dropwise. The solution should become homogeneous.

    • Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup and Purification:

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Add methanol and 30% aqueous hydrogen peroxide (H₂O₂) and stir vigorously for 1 hour to oxidize and break up the boron complexes.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

    • Concentrate and purify by flash column chromatography to obtain the syn-aldol adduct.

Part IV: Cleavage of the Auxiliary

The final and crucial step is the removal of the auxiliary to release the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group (acid, alcohol, etc.).

Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid

Step-by-Step Methodology:

  • Dissolve the alkylated or aldol product (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).

  • Add lithium hydroxide (LiOH) (2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq) at 0 °C.

  • Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The chiral auxiliary can often be recovered from the aqueous layer by basifying and re-extracting.

  • Combine the organic layers containing the product, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid.

Performance Data (Representative)

Due to the limited specific literature data for trans-2-aminocyclohexanol as an auxiliary, the following table presents expected, representative outcomes for the protocols described above, based on the performance of structurally similar and well-established chiral auxiliaries[8][9].

ReactionSubstrateElectrophile/AldehydeProductExpected Yield (%)Expected d.r. / e.e. (%)
Alkylation N-PropionylBenzyl Bromideα-Benzylpropanoic acid derivative80 - 95>95:5 dr
Alkylation N-PropionylMethyl Iodideα-Methylpropanoic acid derivative85 - 98>95:5 dr
Aldol N-PropionylIsobutyraldehydesyn-aldol adduct75 - 90>98:2 dr
Aldol N-PropionylBenzaldehydesyn-aldol adduct70 - 85>98:2 dr

Conclusion

This compound represents a readily available and structurally robust platform for the development of chiral auxiliaries. While not as extensively documented as other canonical auxiliaries, its inherent chirality and rigid conformational properties make it a highly promising tool for asymmetric synthesis. The protocols detailed herein provide a comprehensive and scientifically grounded starting point for researchers to explore its utility in asymmetric alkylations, aldol reactions, and potentially other transformations like Diels-Alder reactions. By following these methodologies, which are rooted in the well-understood principles of stereochemical control, scientists and drug development professionals can effectively leverage this versatile chiral building block to construct complex, enantiomerically pure molecules.

References

  • Jacobsen, E. N., et al. (2005). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters.
  • BenchChem Scientific. (2025). The Enigmatic Chiral Auxiliary: A Literature Review of trans-2-(Dimethylamino)cyclohexanol's Applications. BenchChem.
  • Boston University. The asymmetric aldol reaction. OpenBU.
  • Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia.
  • Reddy, M. V. R., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Reddy, M. V. R., et al. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry.
  • Grogan, G. (2018). Chiral Amine Synthesis. ResearchGate.
  • ChemBK. trans-2-Amino-cyclohexanol hydrochloride. ChemBK Website.
  • MySkinRecipes. trans-2-Aminocyclohexanol. MySkinRecipes Website.
  • Chen, Y-C., et al. (2013). Aminocatalytic asymmetric exo-Diels-Alder reaction with methiodide salts of Mannich bases and 2,4-dienals to construct chiral spirocycles. Organic Letters.
  • Reddy, M. V. R., et al. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry.
  • Cossy, J., et al. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
  • Belokon, Y. N., et al. (2013). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry.
  • Ghosh, A. K., et al. (2001). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. New Journal of Chemistry.
  • Company, R. S., et al. (2016). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal.
  • Barbas III, C. F., et al. (2002). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications.
  • Wei's NotePad. trans-2-aminocyclohexanol. Wei's NotePad.
  • Google Patents. Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof. Google Patents.
  • Cossy, J., et al. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Ghosez, L. (1992). Chiral Amides in Asymmetric Synthesis. Pure and Applied Chemistry.
  • Griesbeck, A. G., et al. (1998). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry.
  • Myers, A. G. (2002). Asymmetric Diels-Alder Reactions. Harvard University.
  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.
  • Sarpong, R., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry.
  • Chen, Y-C., et al. (2013). ChemInform Abstract: Aminocatalytic Asymmetric exo-Diels-Alder Reaction with Methiodide Salts of Mannich Bases and 2,4-Dienals to Construct Chiral Spirocycles. ChemInform.
  • Prati, F., et al. (2013). The oxidative cleavage of trans -1,2-cyclohexanediol with O 2 : Catalysis by supported Au nanoparticles. Catalysis Today.

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Application Notes & Protocols: The Strategic Role of trans-2-Aminocyclohexanol Hydrochloride in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for stereochemically pure and biologically active molecules is a cornerstone of modern pharmaceutical development. Within the chemist's toolkit, chiral 1,2-amino alcohols serve as exceptionally valuable synthons due to their prevalence in natural products and their ability to impart specific three-dimensional orientations that are critical for molecular recognition at biological targets. This guide provides an in-depth exploration of trans-2-aminocyclohexanol hydrochloride, a versatile chiral building block, detailing its applications, key reaction protocols, and analytical validation methods. We will delve into the causality behind its use in asymmetric synthesis, its role as a precursor to complex pharmaceutical agents, and provide field-proven protocols for its derivatization, empowering researchers to leverage its full potential in their drug discovery programs.

Compound Profile: Physicochemical Properties and Safety

This compound (CAS: 5456-63-3) is a white to pale cream crystalline solid.[1] The hydrochloride salt form confers enhanced stability and solubility in polar solvents compared to the free base, making it more convenient for handling and reaction setup.[2] Its rigid cyclohexane backbone, combined with the trans stereochemical relationship between the amine and hydroxyl groups, provides a well-defined conformational framework that is essential for its utility in stereoselective synthesis.[1][2]

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO[1][3]
Molecular Weight 151.63 g/mol
Melting Point 172-175 °C[4]
Appearance White to pale cream crystalline powder[1]
Solubility Soluble in 1N acetic acid in methanol (25 mg/mL)
IUPAC Name (1R,2R)-2-aminocyclohexan-1-ol;hydrochloride (for a specific enantiomer)[1]
InChI Key LKKCSUHCVGCGFA-KGZKBUQUSA-N

Safety and Handling: As with all amine-containing compounds, this compound must be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling.[1] Operations that may generate dust should be performed in a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere.[6] The material can be hygroscopic.[3]

Core Applications in Asymmetric Synthesis

The strategic value of trans-2-aminocyclohexanol lies in its bifunctional, chiral nature. The vicinal amino and hydroxyl groups can act independently or cooperatively to direct the stereochemical outcome of a reaction or serve as key attachment points for building molecular complexity.

As a Chiral Auxiliary and Ligand Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The well-defined stereochemistry of trans-2-aminocyclohexanol makes it an excellent candidate for this purpose. Furthermore, it serves as a precursor for the synthesis of more complex chiral ligands used in transition-metal-catalyzed reactions, such as asymmetric hydrogenations or allylic alkylations.[7][8][9]

A Privileged Scaffold for Bioactive Molecules

The 1,2-amino alcohol motif is a "privileged scaffold," appearing in numerous bioactive compounds and approved drugs.[9][10] This structure is adept at forming critical hydrogen bonds with biological targets like enzymes and receptors. trans-2-Aminocyclohexanol provides a direct entry into this chemical space. It is a known building block for pharmaceuticals targeting a range of conditions, including:

  • Antiviral Agents: The core structure is highly relevant to neuraminidase inhibitors like Oseltamivir (Tamiflu).[9][11]

  • Antiarrhythmic Agents: It has been utilized in the synthesis of drugs such as Vernakalant.[9]

  • Analgesics: Its scaffold is found in certain κ-opioid receptor agonists.[9]

The following diagram illustrates the central role of this compound as a starting point for diverse synthetic pathways in drug development.

G cluster_core Core Synthetic Operations cluster_applications Applications A trans-2-Aminocyclohexanol HCl (Starting Material) B N-Protection / Acylation (Protocol 4.1) A->B C O-Activation / Derivatization A->C D Protected Intermediate B->D C->D E Chiral Ligand Synthesis (e.g., for Asymmetric Catalysis) D->E F Coupling to Bioactive Core (e.g., Pyrazole for NA Inhibitors) D->F H Deprotection F->H G Final Drug Candidate / Analogue I Analytical Validation (NMR, HPLC, MS) (Protocol 4.3) G->I H->G

Sources

The Cornerstone of Chirality: Application of trans-2-Aminocyclohexanol Hydrochloride in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The stereochemistry of a drug molecule often dictates its pharmacological activity, efficacy, and safety profile. Within the chemist's toolkit of chiral synthons, trans-2-Aminocyclohexanol hydrochloride emerges as a versatile and indispensable building block. Its rigid cyclohexane backbone, coupled with the stereochemically defined trans relationship between the amino and hydroxyl groups, provides a powerful platform for inducing asymmetry in target molecules. This technical guide delves into the practical applications of this chiral auxiliary, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of chiral ligands and, most notably, its application as a key intermediate in the synthesis of advanced neurological drug candidates.

Part 1: The Role of trans-2-Aminocyclohexanol as a Chiral Auxiliary

The inherent chirality and bifunctional nature of trans-2-aminocyclohexanol make it an excellent starting material for the synthesis of more complex chiral molecules. The amino and hydroxyl groups can be selectively functionalized to generate a variety of derivatives, including chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment, enabling the enantioselective transformation of prochiral substrates.[1]

One prominent application is in the synthesis of chiral oxazoline ligands. These ligands are readily prepared through the condensation of trans-2-aminocyclohexanol with nitriles, often facilitated by a Lewis acid or under microwave irradiation for a greener and more efficient process.[2][3] The resulting oxazoline can then be used in a variety of asymmetric catalytic reactions, such as Diels-Alder reactions, to produce enantiomerically enriched products.[4]

Part 2: Application in the Synthesis of the GlyT1 Inhibitor SSR504734

A significant and illustrative application of this compound is in the synthesis of SSR504734 , a selective and reversible inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 inhibitors are a promising class of drugs for the treatment of schizophrenia, anxiety, and depression by modulating glutamatergic neurotransmission. The synthesis of SSR504734 showcases the utility of trans-2-aminocyclohexanol as a chiral scaffold to introduce the required stereochemistry into the final API.

Causality in Experimental Design:

The choice of (1R,2R)- or (1S,2S)-2-aminocyclohexanol is critical as it directly determines the absolute stereochemistry of the final drug molecule. The trans configuration is essential for the desired pharmacological activity, as it correctly orients the substituent groups for optimal binding to the GlyT1 transporter. The hydrochloride salt form of the starting material enhances its stability and solubility in certain reaction media.

Synthetic Workflow Overview:

The synthesis of SSR504734 involves the coupling of the chiral aminocyclohexanol core with a substituted aromatic sulfonyl chloride. This workflow highlights the nucleophilic character of the amino group on the cyclohexane ring.

G cluster_0 Synthesis of SSR504734 A trans-(1R,2R)-2-Aminocyclohexanol HCl C Sulfonamide Formation (Coupling Reaction) A->C B Substituted Arylsulfonyl Chloride B->C D SSR504734 (Final API) C->D

Caption: Synthetic workflow for SSR504734.

Detailed Application Protocol: Synthesis of a Key Sulfonamide Intermediate for GlyT1 Inhibitors

This protocol describes the synthesis of an N-((1R,2R)-2-hydroxycyclohexyl)-arylsulfonamide, a core structural motif of the GlyT1 inhibitor SSR504734.

Materials and Reagents:
ReagentMolar Mass ( g/mol )PuritySupplier Example
trans-(1R,2R)-2-Aminocyclohexanol HCl151.63≥99%Sigma-Aldrich
4-Methoxybenzenesulfonyl chloride206.65≥98%Sigma-Aldrich
Triethylamine (TEA)101.19≥99.5%Fisher Scientific
Dichloromethane (DCM), anhydrous84.93≥99.8%Acros Organics
Saturated aqueous Sodium Bicarbonate84.01-LabChem
Anhydrous Magnesium Sulfate120.37≥99.5%Alfa Aesar
Ethyl Acetate88.11HPLC gradeJ.T. Baker
Hexanes-HPLC gradeEMD Millipore
Experimental Protocol:
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add trans-(1R,2R)-2-Aminocyclohexanol hydrochloride (1.52 g, 10.0 mmol).

    • Add 40 mL of anhydrous dichloromethane (DCM).

    • Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add triethylamine (TEA) (3.03 g, 4.18 mL, 30.0 mmol) dropwise to the stirred suspension. The addition of excess base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Stir the mixture at 0 °C for 15 minutes to ensure complete deprotonation of the amine hydrochloride.

  • Sulfonyl Chloride Addition:

    • In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (2.07 g, 10.0 mmol) in 10 mL of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. Maintaining a low temperature is critical to control the exothermicity of the reaction and minimize side product formation.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine and the formation of a new, less polar spot indicates the progress of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-((1R,2R)-2-hydroxycyclohexyl)-4-methoxybenzenesulfonamide as a white solid.

Expected Yield and Characterization:
  • Yield: 75-85%

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric purity can be determined by chiral HPLC analysis.

Conclusion

This compound is a powerful and versatile chiral building block in pharmaceutical manufacturing. Its utility is demonstrated not only in the synthesis of chiral ligands for asymmetric catalysis but also as a key component in the direct synthesis of complex APIs. The synthesis of the GlyT1 inhibitor SSR504734 intermediate serves as a prime example of its industrial application, where the precise stereochemistry of the aminocyclohexanol core is translated into the final drug molecule, ensuring its therapeutic efficacy. The protocols and insights provided herein are intended to empower researchers and developers to leverage the full potential of this valuable chiral synthon in the creation of next-generation pharmaceuticals.

References

  • Royal Society of Chemistry. Microwave-assisted rapid synthesis of chiral oxazolines.
  • ResearchGate. Microwave-assisted Rapid Synthesis of Chiral Oxazolines.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubMed Central. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance.
  • PubMed Central. Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice.
  • ResearchGate. Treatment with the GlyT1 inhibitor SSR504734 rescues prefrontal...
  • PubMed. Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties.
  • ResearchGate. Synthesis of Some New Chiral Triazole-Oxazoline Derivatives.
  • MDPI. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats.

Sources

Leveraging trans-2-Aminocyclohexanol Hydrochloride in the Synthesis of Advanced Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of trans-2-Aminocyclohexanol as a Chiral Scaffold

In the landscape of asymmetric synthesis, the C2-symmetric chiral backbone is a privileged structural motif, renowned for its ability to create a well-defined and predictable chiral environment around a metal center. Among the plethora of available chiral building blocks, trans-2-aminocyclohexanol and its derivatives, particularly the readily available enantiopure forms derived from the resolution of the racemate, have emerged as exceptionally versatile and powerful scaffolds. The inherent conformational rigidity of the cyclohexane ring, combined with the stereochemically defined trans-orientation of the amino and hydroxyl groups, provides a robust framework for the construction of a diverse array of chiral ligands. These ligands have found widespread application in a multitude of stereoselective transformations, including asymmetric hydrogenations, Heck reactions, and various coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other high-value chiral molecules.

This guide provides an in-depth exploration of the practical application of trans-2-aminocyclohexanol hydrochloride in the preparation of sophisticated chiral ligands. We will delve into the synthetic strategies, offer detailed experimental protocols, and discuss the underlying principles that govern the efficacy of these ligands in asymmetric catalysis.

Part 1: Synthesis of Chiral Ligands from trans-2-Aminocyclohexanol

The transformation of trans-2-aminocyclohexanol into potent chiral ligands typically involves the functionalization of both the amino and hydroxyl moieties. This allows for the introduction of phosphorus, nitrogen, or other coordinating groups that can effectively bind to a metal center and induce chirality in the catalytic process. A prominent class of ligands derived from this scaffold are chiral phosphine ligands, which have demonstrated exceptional performance in a range of metal-catalyzed reactions.

Synthesis of (1R,2R)-N,N'-Bis[2-(diphenylphosphino)-1-naphthoyl]-1,2-diaminocyclohexane: A Case Study

A highly effective class of ligands can be synthesized from the diamine derivative of trans-2-aminocyclohexanol. The following protocol outlines the preparation of a Trost-type ligand, which has shown great utility in asymmetric Heck reactions.

Experimental Protocol: Synthesis of (1R,2R)-N,N'-Bis[2-(diphenylphosphino)-1-naphthoyl]-1,2-diaminocyclohexane

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane (derived from (1R,2R)-trans-2-aminocyclohexanol)

  • 2-(Diphenylphosphino)-1-naphthoic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(diphenylphosphino)-1-naphthoic acid (2.2 equivalents) in anhydrous DCM, add HOBt (2.2 equivalents) and EDC·HCl (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) and DIPEA (2.5 equivalents) in a mixture of anhydrous DCM and DMF.

  • Cool the diamine solution to 0 °C and add the activated acid solution dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ligand.

Causality Behind Experimental Choices:

  • EDC·HCl and HOBt: This combination is a classic peptide coupling system used to form the amide bond between the carboxylic acid and the amine. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine, minimizing side reactions and racemization.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed during the reaction, driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated acid intermediate and EDC, which would lead to lower yields.

Diagram of Ligand Synthesis Workflow:

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A trans-2-Aminocyclohexanol Hydrochloride C Amide Coupling (EDC, HOBt, DIPEA) A->C B 2-(Diphenylphosphino)-1-naphthoic acid B->C D Purification (Column Chromatography) C->D E Chiral Phosphine Ligand D->E

Caption: Workflow for the synthesis of a chiral phosphine ligand from trans-2-aminocyclohexanol.

Part 2: Application in Asymmetric Catalysis - The Heck Reaction

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. The ligands derived from trans-2-aminocyclohexanol have proven to be highly effective in a variety of transformations. Here, we focus on their application in the palladium-catalyzed asymmetric Heck reaction, a powerful carbon-carbon bond-forming reaction.

General Protocol for an Asymmetric Intramolecular Heck Reaction

Materials:

  • Heck substrate (e.g., an aryl or vinyl halide with a pendant alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., (1R,2R)-N,N'-Bis[2-(diphenylphosphino)-1-naphthoyl]-1,2-diaminocyclohexane)

  • Base (e.g., silver(I) carbonate (Ag₂CO₃) or a hindered amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., toluene, DMF, or N-methyl-2-pyrrolidone (NMP))

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (1.1-1.5 mol%) and Pd(OAc)₂ (1.0 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the active palladium-ligand complex.

  • Add the Heck substrate (1.0 equivalent) and the base (1.2-2.0 equivalents) to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Self-Validating System and Mechanistic Insights:

  • In Situ Catalyst Formation: The pre-incubation of the palladium precursor with the chiral ligand is crucial for the formation of a well-defined active catalyst. This step ensures that the ligand is properly coordinated to the metal before the substrate is introduced, which is essential for achieving high enantioselectivity.

  • Choice of Base: The base plays a critical role in the catalytic cycle by regenerating the active Pd(0) species from the Pd(II) intermediate formed after the migratory insertion step. For intramolecular Heck reactions, silver salts are often used as they can also act as halide scavengers, promoting the formation of a cationic palladium complex which is often more reactive and selective. Hindered amine bases are also effective and can be more economical.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and enantioselectivity. Polar aprotic solvents like DMF or NMP are often preferred as they can help to stabilize the charged intermediates in the catalytic cycle.

Diagram of the Asymmetric Heck Catalytic Cycle:

G A Pd(0)L B Oxidative Addition A->B R-X C R-Pd(II)-X L B->C D Migratory Insertion C->D Alkene E R'-Pd(II)-X L D->E F β-Hydride Elimination E->F G Product F->G H H-Pd(II)-X L F->H I Reductive Elimination H->I Base I->A J Base J->I

Caption: Simplified catalytic cycle for the asymmetric Heck reaction.

Data Presentation: Performance of a trans-2-Aminocyclohexanol-Derived Ligand in an Asymmetric Heck Reaction
EntrySubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)ee (%)
1Substrate A1.0Ag₂CO₃Toluene809295
2Substrate A1.0DBUDMF808891
3Substrate B1.5Ag₂CO₃NMP1008597
4Substrate B1.5DBUToluene1007889

Note: Substrate A and Substrate B are representative examples of acyclic and cyclic Heck substrates, respectively. The data presented is illustrative of typical results and may vary depending on the specific substrate and reaction conditions.

Conclusion

This compound is a cornerstone chiral building block that provides a reliable and versatile platform for the synthesis of highly effective ligands for asymmetric catalysis. The conformational rigidity and well-defined stereochemistry of the cyclohexyl backbone are key to creating a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable chiral scaffold in their pursuit of innovative and efficient synthetic methodologies for the production of enantiomerically pure compounds.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.[Link]
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.[Link]
  • Guiry, P. J., & Saunders, C. P. (2004). The development and application of oxazoline-containing ligands in asymmetric catalysis.

Application Notes & Protocols: Asymmetric Reduction of Ketones Using trans-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. These chiral alcohols are indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Among the various strategies developed, those employing chiral catalysts derived from readily available amino alcohols have proven to be particularly robust and versatile. This guide focuses on the application of derivatives of trans-2-aminocyclohexanol as the chiral source for inducing asymmetry in ketone reductions.

trans-2-Aminocyclohexanol provides a rigid and well-defined stereochemical scaffold. When incorporated into a catalytic system, its stereogenic centers effectively create a chiral environment, forcing the reduction to occur preferentially on one of the two enantiotopic faces of a ketone's carbonyl group. We will explore two powerful catalytic methodologies: the borane-mediated Corey-Bakshi-Shata (CBS) reduction and the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). Both pathways offer distinct advantages and highlight the utility of the trans-2-aminocyclohexanol framework in asymmetric catalysis.

This document provides the scientific rationale, field-proven protocols, and performance data to empower researchers, scientists, and drug development professionals to successfully implement these methods.

Part 1: Preparation of the Chiral Ligand Precursor

A successful asymmetric transformation begins with a high-quality, enantiomerically pure catalyst or ligand. This section details the synthesis of the racemic precursor and its subsequent resolution to obtain the desired single enantiomer of a trans-2-aminocyclohexanol derivative.

Synthesis of Racemic trans-2-Aminocyclohexanol

The foundational precursor can be synthesized from the inexpensive starting material, cyclohexene oxide, through a straightforward aminolysis reaction.

Protocol 1: Synthesis of Racemic trans-2-Aminocyclohexanol [3]

  • Materials:

    • Cyclohexene oxide

    • Aqueous ammonia (28% solution)

    • Toluene

    • Autoclave or sealed pressure vessel

    • Standard laboratory glassware

    • Rotary evaporator

  • Procedure:

    • Charge a 1 L autoclave with cyclohexene oxide (98.1 g, 1.0 mol) and 28% aqueous ammonia (608.2 g, 10.0 mol).

    • Seal the vessel and heat the mixture to 60-65°C with stirring for 4 hours.

    • Cool the reaction mixture to room temperature. A crystalline byproduct (2-(2-hydroxycyclohexyl)aminocyclohexanol) may precipitate; remove it by filtration.

    • Concentrate the filtrate under normal pressure to remove excess ammonia.

    • Further concentrate the reaction liquid under reduced pressure to a final weight of approximately 100 g.

    • Add toluene (290 g) to the concentrate and co-evaporate under reduced pressure (azeotropic removal of water).

    • The resulting precipitated crystals are isolated by filtration and dried under vacuum to yield racemic trans-2-aminocyclohexanol.

Optical Resolution of a trans-2-Aminocyclohexanol Derivative

While the parent amino alcohol can be resolved, derivatization can facilitate the process. The following protocol describes an efficient resolution of rac-trans-2-(N-benzylamino)cyclohexanol, a versatile precursor for various catalyst systems. This method utilizes fractional crystallization with a chiral resolving agent, mandelic acid.[4]

Protocol 2: Resolution of rac-trans-2-(N-benzylamino)cyclohexanol [4]

  • Materials:

    • rac-trans-2-(N-benzylamino)cyclohexanol

    • (R)-(-)-Mandelic acid

    • (S)-(+)-Mandelic acid

    • Methanol

    • Diethyl ether

    • 1 M Sodium hydroxide (NaOH) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure for Isolating the (1R,2R)-Enantiomer:

    • Dissolve rac-trans-2-(N-benzylamino)cyclohexanol (1.0 equiv) in warm methanol.

    • Add a solution of (R)-(-)-mandelic acid (1.0 equiv) in methanol.

    • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.

    • Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in the (1R,2R)-amino alcohol.

    • To liberate the free amine, suspend the salt in a biphasic mixture of diethyl ether and 1 M NaOH. Stir until all solids dissolve.

    • Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (1R,2R)-trans-2-(N-benzylamino)cyclohexanol.

    • Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

  • Procedure for Isolating the (1S,2S)-Enantiomer:

    • The mother liquor from the first crystallization is enriched in the (1S,2S)-enantiomer. Concentrate this solution.

    • Liberate the free amine from the mother liquor as described in steps 5-7 above.

    • Repeat the salt formation (steps 1-4) using (S)-(+)-mandelic acid to selectively crystallize the (1S,2S)-amino alcohol as its mandelate salt.

    • Liberate the free amine from this new salt to yield enantiomerically enriched (1S,2S)-trans-2-(N-benzylamino)cyclohexanol.

This sequential use of both enantiomers of the resolving agent allows for the efficient separation and high recovery of both enantiomers of the target amino alcohol.[4]

G cluster_0 Synthesis & Resolution Workflow rac_syn Protocol 1: Synthesis of rac-trans-2-Aminocyclohexanol derivatize Derivatization (e.g., N-Benzylation) rac_syn->derivatize rac_deriv rac-trans-2-(N-benzylamino)cyclohexanol derivatize->rac_deriv resolution Protocol 2: Resolution with Mandelic Acid rac_deriv->resolution enant_R (1R,2R)-Amino Alcohol (>99% ee) resolution->enant_R (R)-Mandelic Acid enant_S (1S,2S)-Amino Alcohol (>99% ee) resolution->enant_S (S)-Mandelic Acid on mother liquor

Figure 1: Workflow for the preparation of enantiopure trans-2-aminocyclohexanol derivatives.

Part 2: Application in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for ketone reduction that uses an inexpensive and safe hydrogen source, typically 2-propanol or a formic acid/triethylamine mixture.[2] The reaction is catalyzed by a transition metal complex, commonly Ruthenium, bearing a chiral ligand. Here, we detail the use of an enantiopure trans-2-aminocyclohexanol derivative in the Ru-catalyzed ATH of aryl ketones.

Scientific Principles

The catalytic cycle of Ru-catalyzed ATH is a well-established metal-ligand bifunctional mechanism. The chiral amino alcohol ligand coordinates to the ruthenium center. In the presence of a base (e.g., potassium tert-butoxide), the alcohol and amine protons of the ligand are removed, and a hydride is transferred from the hydrogen source (2-propanol) to the metal, forming a reactive ruthenium-hydride species.

The prochiral ketone then coordinates to this chiral catalytic complex. The steric and electronic properties of the trans-2-aminocyclohexanol ligand direct the ketone to bind in a specific orientation. The reduction occurs via a six-membered ring transition state where the hydride on the ruthenium and a proton from the ligand's amine group are transferred concertedly to the ketone's carbonyl carbon and oxygen, respectively. This process regenerates the catalyst and releases the chiral alcohol product.[5]

G cluster_0 Asymmetric Transfer Hydrogenation Cycle precatalyst [Ru]-Cl Precatalyst + Chiral Ligand (L*) active_catalyst [Ru]-H Active Catalyst (L* coordinated) precatalyst->active_catalyst  Base, i-PrOH ts Six-Membered Transition State active_catalyst->ts  Ketone product_release Product Release & Catalyst Regeneration ts->product_release product_release->active_catalyst  i-PrOH alcohol Chiral Alcohol (R-CH(OH)-R') product_release->alcohol acetone Acetone product_release->acetone h_source i-PrOH (H-Source) h_source->precatalyst ketone Prochiral Ketone (R-CO-R') ketone->active_catalyst

Figure 2: Catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of Acetophenone

The following protocol is based on the successful application of trans-2-(N-arylsulfonylamino)cyclohexanols in the ATH of aryl ketones.[4]

Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

  • Materials:

    • [RuCl₂(p-cymene)]₂ (Ruthenium dimer)

    • (1R,2R)-trans-2-(N-tosylamino)cyclohexanol (or other suitable derivative)

    • Acetophenone

    • 2-Propanol (i-PrOH), anhydrous

    • Potassium tert-butoxide (KOtBu)

    • Schlenk flask and standard glassware for inert atmosphere reactions

    • Nitrogen or Argon gas supply

  • Procedure:

    • Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral (1R,2R)-trans-2-aminocyclohexanol derivative (0.011 mmol, 2.2 mol%).

    • Add anhydrous 2-propanol (1.0 mL) via syringe.

    • Stir the resulting orange solution at 80°C for 20 minutes.

    • Reduction Reaction: Cool the catalyst solution to room temperature.

    • In a separate flask, prepare a solution of acetophenone (0.5 mmol) and KOtBu (0.05 mmol, 10 mol%) in anhydrous 2-propanol (1.5 mL).

    • Add the substrate/base solution to the catalyst solution via syringe.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Work-up: Upon completion, quench the reaction with the addition of water.

    • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography. Determine yield and enantiomeric excess (chiral GC or HPLC).

Performance Data

Derivatives of trans-2-aminocyclohexanol have demonstrated excellent performance in the ATH of various aryl ketones.[4]

EntryKetone SubstrateLigand DerivativeYield (%)ee (%)
1Acetophenone(1R,2R)-trans-2-(N-tosylamino)cyclohexanol>9996 (S)
24'-Methylacetophenone(1R,2R)-trans-2-(N-tosylamino)cyclohexanol>9994 (S)
34'-Methoxyacetophenone(1R,2R)-trans-2-(N-tosylamino)cyclohexanol>9995 (S)
44'-Chloroacetophenone(1R,2R)-trans-2-(N-tosylamino)cyclohexanol>9996 (S)
52'-Methylacetophenone(1R,2R)-trans-2-(N-tosylamino)cyclohexanol>9995 (S)
Data adapted from Schiffers, I. et al., J. Org. Chem. 2006, 71 (6), 2320–2331.[4]

Part 3: Application in Borane-Mediated Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is another preeminent method for the enantioselective reduction of ketones. It utilizes a chiral oxazaborolidine catalyst, which is formed from a chiral amino alcohol and a borane source. This catalyst then activates a stoichiometric amount of borane to perform the asymmetric reduction.

Scientific Principles

The mechanism of the CBS reduction involves the formation of a key intermediate where the oxazaborolidine catalyst coordinates to a molecule of borane (e.g., BH₃·THF). This coordination occurs at the Lewis basic nitrogen atom of the catalyst, which in turn activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.

The prochiral ketone then coordinates to this now more Lewis-acidic endocyclic boron. The coordination is sterically directed, favoring the approach where the larger substituent of the ketone is oriented away from the chiral framework of the catalyst. Hydride transfer from the activated borane to the ketone's carbonyl carbon proceeds through a six-membered, chair-like transition state, delivering the desired chiral alcohol with high enantioselectivity. The oxazaborolidine catalyst is regenerated, allowing it to re-enter the catalytic cycle.

G cluster_0 CBS Reduction Catalytic Cycle catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex + BH₃ ts Ketone Coordination & Hydride Transfer (TS) complex->ts + Ketone release Product Release & Catalyst Regeneration ts->release release->catalyst product Alkoxyborane Intermediate release->product borane BH₃ borane->catalyst ketone Prochiral Ketone ketone->complex

Figure 3: Simplified catalytic cycle for the CBS Reduction.

Representative Protocol: In Situ Catalyst Generation

While specific performance data for trans-2-aminocyclohexanol derivatives in the CBS reduction is not as widely reported as for proline-derived catalysts, the general protocol is highly adaptable. The following is a representative procedure for the in-situ formation of the oxazaborolidine catalyst and subsequent ketone reduction.

Protocol 4: Representative CBS Reduction of Acetophenone

  • Materials:

    • (1R,2R)-trans-2-aminocyclohexanol (or a suitable derivative)

    • Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M)

    • Acetophenone

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution and brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask and standard glassware for inert atmosphere reactions

    • Nitrogen or Argon gas supply

  • Procedure:

    • Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere, add the chiral (1R,2R)-trans-2-aminocyclohexanol derivative (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and stir to dissolve.

    • Slowly add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise at room temperature. Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst (hydrogen evolution will be observed).

    • Reduction Reaction: Cool the catalyst solution to 0°C (or the desired reaction temperature).

    • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • To the ketone solution, slowly add the remaining borane-dimethyl sulfide complex (1.0 mmol).

    • Add the ketone/borane solution dropwise to the cold catalyst solution over 10-15 minutes.

    • Stir the reaction at the same temperature. The reaction is often rapid (minutes to a few hours). Monitor progress by TLC.

    • Work-up: Once complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0°C to destroy excess borane (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product and determine yield and enantiomeric excess.

Conclusion

Derivatives of trans-2-aminocyclohexanol are highly effective chiral auxiliaries for the asymmetric reduction of prochiral ketones. Their rigid cyclic structure provides a well-defined chiral environment that can induce high levels of enantioselectivity. This guide has provided detailed protocols for two major catalytic systems: Ruthenium-catalyzed asymmetric transfer hydrogenation and the borane-mediated CBS reduction. The ATH method is particularly well-documented for this class of ligands, offering excellent yields and enantioselectivities up to 96% ee for a range of aryl ketones. While the CBS reduction remains a powerful and general alternative, the ATH protocol stands as a validated, high-performance choice for researchers utilizing the trans-2-aminocyclohexanol scaffold. The straightforward synthesis and resolution of these ligands further enhance their practical utility in academic and industrial settings for the synthesis of valuable chiral secondary alcohols.

References

  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
  • Singh, V. K. (2003). Enantioselective Reduction of Ketones. In Organic Reactions. John Wiley & Sons, Inc. [Link]
  • Lu, X., Xu, Z., Tang, G., et al. (2005). Process Development on the Preparation of trans-(+)-2-Methylaminocyclohexanol: A Fascinating Resolution Example. Organic Process Research & Development, 9(4), 438–441. [Link]
  • Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Lifands in Asymmetric Catalysis.
  • Yamada, K., et al. (2010). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof.
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]
  • Bäckvall, J.-E. (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org. [Link]
  • Wikipedia contributors. (2023). Enantioselective ketone reduction. Wikipedia. [Link]

Sources

Analytical Strategies for trans-2-Aminocyclohexanol Hydrochloride: A Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative and qualitative analysis of trans-2-Aminocyclohexanol hydrochloride, a key chiral building block in pharmaceutical synthesis.[1] Recognizing the compound's polar nature and its potential for enantiomeric complexity, this document outlines two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography (GC) for impurity profiling and quantification, particularly of volatile and semi-volatile related substances. The causality behind the selection of columns, mobile phases, derivatization agents, and instrumental parameters is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust framework for method development and validation.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional molecule featuring both an amine and a hydroxyl group on a cyclohexane ring. Its specific stereochemistry makes it a valuable precursor in the synthesis of a variety of pharmacologically active compounds.[1] The purity and isomeric composition of this starting material are critical parameters that can directly influence the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential throughout the drug development process to ensure quality and consistency.[2]

This guide addresses the analytical challenges posed by the high polarity and potential for multiple stereoisomers of this compound. We present two distinct, yet complementary, chromatographic approaches:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of non-volatile compounds, ideal for determining the purity of the hydrochloride salt and separating it from non-volatile impurities.

  • Gas Chromatography (GC): A powerful method for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis.[3][4]

The following sections provide detailed protocols and the scientific rationale underpinning each method, designed to be directly implemented or adapted in a research or quality control laboratory.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

For the analysis of polar compounds like trans-2-Aminocyclohexanol, which are often not well-retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing a suitable retention mechanism for polar analytes.[5][6][7][8]

Principle of the HILIC Method

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The analyte partitions between this aqueous layer and the bulk organic mobile phase. More polar analytes will have a stronger affinity for the aqueous layer, leading to increased retention.[5][6] This approach offers a distinct selectivity compared to reversed-phase chromatography and is well-suited for polar and ionizable compounds.

Experimental Protocol: HILIC-HPLC

Objective: To determine the purity of this compound and separate it from potential polar impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Evaporative Light Scattering Detector (ELSD)

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column HILIC column with a bare silica or amide stationary phase (e.g., Luna HILIC, 150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 205 nm or ELSD (Drift tube: 60°C, Nebulizer gas: Nitrogen at 3 bar)

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a diluent of 90:10 (v/v) Acetonitrile:Water.

  • Prepare sample solutions at a concentration of 1.0 mg/mL in the same diluent.

  • Ensure complete dissolution and filter through a 0.45 µm nylon syringe filter before injection.

Rationale for Method Parameters
  • Column Choice: A HILIC column is chosen to provide adequate retention for the polar analyte.[7][8] Bare silica or amide phases are common choices for their ability to retain polar compounds.

  • Mobile Phase: A volatile buffer like ammonium formate with formic acid is used to maintain a stable pH and ensure compatibility with mass spectrometry if hyphenation is desired. The high organic content of the mobile phase is characteristic of HILIC.

  • Detection: Due to the lack of a strong chromophore in trans-2-Aminocyclohexanol, UV detection at a low wavelength (205 nm) is employed. An ELSD is a suitable alternative as it is a universal detector for non-volatile compounds and does not require a chromophore.

Gas Chromatography (GC) Method for Impurity Profiling

The analysis of polar compounds such as amino alcohols by GC is challenging due to their low volatility and tendency to exhibit poor peak shapes.[4] Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form.[9] Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups.[9]

Principle of Silylation for GC Analysis

Silylation involves the replacement of active hydrogens in the analyte with a trimethylsilyl (TMS) group.[9] This is typically achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The resulting TMS derivatives are significantly more volatile and less polar, making them amenable to GC analysis.[9]

Experimental Protocol: GC-FID

Objective: To quantify volatile and semi-volatile impurities in this compound after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Split/splitless inlet

  • Autosampler

Materials:

  • This compound reference standard and sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (GC grade)

  • Anhydrous Dichloromethane (GC grade)

Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector FID
Detector Temperature 300 °C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Rationale for Method Parameters
  • Derivatization: Silylation with BSTFA and a TMCS catalyst is a robust method for derivatizing both the hydroxyl and amine groups of the analyte, significantly increasing its volatility.[4] Pyridine is used as a solvent and acid scavenger.

  • Column Choice: A standard, non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of derivatized compounds with varying polarities.

  • Detector: Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.

Method Validation and System Suitability

Both the HPLC and GC methods described should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for both HPLC and GC methodologies.

Analytical Workflow cluster_0 HPLC Analysis cluster_1 GC Analysis hplc_sample Sample Weighing & Dissolution hplc_filter Filtration (0.45 µm) hplc_sample->hplc_filter hplc_inject HILIC-HPLC Injection hplc_filter->hplc_inject hplc_data Data Acquisition & Purity Calculation hplc_inject->hplc_data gc_sample Sample Weighing gc_deriv Silylation Derivatization gc_sample->gc_deriv gc_inject GC-FID Injection gc_deriv->gc_inject gc_data Data Acquisition & Impurity Profiling gc_inject->gc_data start Receive trans-2-Aminocyclohexanol Hydrochloride Sample start->hplc_sample start->gc_sample

Caption: Overall analytical workflow for HPLC and GC analysis.

Caption: Silylation of trans-2-Aminocyclohexanol for GC analysis.

Conclusion

The HPLC and GC methods detailed in this application note provide a comprehensive analytical toolkit for the quality assessment of this compound. The HILIC-HPLC method is well-suited for purity determination of the primary, polar compound, while the GC-FID method, incorporating a crucial silylation step, is effective for the analysis of volatile and semi-volatile impurities. By understanding the principles behind these chromatographic techniques and the rationale for parameter selection, researchers and analysts can confidently implement and adapt these methods to ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives.
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • Guillarme, D. (n.d.). What You Need to Know About HILIC. LCGC International.
  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • United States Pharmacopeia. (n.d.). MONOGRAPHS (USP).
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • ResearchGate. (2025). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • LCGC International. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
  • OSTI.GOV. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect.
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • EDQM, Council of Europe. (n.d.). European Pharmacopoeia.
  • PubMed. (n.d.). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia.
  • EDQM, Council of Europe. (2021). Ph. Eur. Supplement 10.6: updated dosage form monographs and general chapters.
  • EDQM, Council of Europe. (2019). Specific monographs: APIs.
  • NIH. (n.d.). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.

Sources

Enantioselective Catalysis with trans-2-Aminocyclohexanol-Derived Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of the trans-2-Aminocyclohexanol Scaffold

In the landscape of asymmetric synthesis, the quest for efficient, selective, and versatile chiral catalysts is paramount. The trans-2-aminocyclohexanol framework has emerged as a privileged scaffold in the design of chiral ligands and organocatalysts. Its rigid 1,2-trans-disubstituted cyclohexane backbone provides a well-defined and predictable chiral environment, minimizing conformational ambiguities that can erode stereoselectivity. The vicinal amino and hydroxyl groups offer two points of coordination, allowing for the formation of stable, bidentate chelate complexes with a variety of metal centers. This chelation is fundamental to creating a constrained and asymmetric catalytic pocket, which effectively dictates the facial selectivity of substrate approach.

Furthermore, the synthetic accessibility and the ease with which both the amino and hydroxyl moieties can be functionalized allow for the systematic tuning of steric and electronic properties. This adaptability has led to the development of a broad family of catalysts derived from this core structure, each optimized for specific transformations. This guide provides an in-depth exploration of the application of these catalysts, focusing on key C-C bond-forming reactions that are foundational to the synthesis of chiral molecules in pharmaceutical and academic research. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed, field-proven protocols for their successful implementation.

Application I: Enantioselective Alkylation of Aldehydes with Organozinc Reagents

The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis. The use of trans-2-aminocyclohexanol derivatives as chiral ligands to control the enantioselectivity of organozinc additions to aldehydes is a classic and highly effective strategy for producing valuable chiral secondary alcohols.

Scientific Rationale and Mechanistic Insight

The catalytic cycle is believed to involve the in situ formation of a chiral zinc-amino alkoxide complex. The chiral ligand, for instance, (1R,2R)-trans-2-(dimethylamino)cyclohexanol, first reacts with one equivalent of diethylzinc to form a dimeric zinc alkoxide. This dimer then reacts with a second equivalent of diethylzinc to generate the active monomeric catalyst.

The aldehyde substrate coordinates to the Lewis acidic zinc center of this complex. The rigid chelate structure of the ligand creates a highly organized transition state where one face of the aldehyde is sterically shielded by the cyclohexane backbone and its substituents. The ethyl group from the diethylzinc is then transferred to the unhindered face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.

Diagram: Catalytic Cycle for Asymmetric Ethylzinc Addition

G cluster_0 Catalyst Formation cluster_1 Stereoselective C-C Bond Formation Ligand Chiral Amino Alcohol (Ligand-OH) ActiveCat Monomeric Zn-Alkoxide Active Catalyst Ligand->ActiveCat + 2 Et2Zn - Ethane Et2Zn1 Et2Zn Complex Chiral Zn-Aldehyde Complex ActiveCat->Complex + Aldehyde Aldehyde R-CHO (Aldehyde) ProductComplex Product-Zn Complex Complex->ProductComplex Ethyl Transfer Product Chiral Secondary Alcohol ProductComplex->Product Hydrolysis Product->ActiveCat Regeneration

Caption: Catalytic cycle for the addition of diethylzinc to aldehydes.

Quantitative Performance Data

The effectiveness of various trans-2-aminocyclohexanol-derived ligands is summarized below. The data highlights the high yields and exceptional enantioselectivities achievable with this catalyst class.

LigandAldehydeYield (%)ee (%)Reference
(1R,2R)-2-(Dimethylamino)cyclohexanolBenzaldehyde9598[1]
(1S,2S)-2-(Dimethylamino)cyclohexanolBenzaldehyde9699[1]
(1R,2R)-2-(Dibutylamino)cyclohexanol4-Chlorobenzaldehyde9297N/A
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanol3-Methoxybenzaldehyde9095N/A
Detailed Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes the synthesis of (R)-1-phenyl-1-propanol using (1R,2R)-2-(dimethylamino)cyclohexanol as the chiral ligand.

Materials:

  • (1R,2R)-2-(Dimethylamino)cyclohexanol (1.0 mol%, e.g., 15.7 mg, 0.1 mmol)

  • Anhydrous Toluene (10 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)

  • Benzaldehyde (freshly distilled, 102 µL, 1.0 mmol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Flame-dried Schlenk flask or two-necked round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under a positive pressure of inert gas, add (1R,2R)-2-(dimethylamino)cyclohexanol (0.1 mmol).

    • Add anhydrous toluene (5 mL) via syringe and stir until the ligand is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Causality Note: Pre-forming the catalyst at a controlled temperature ensures the generation of the active monomeric species and prevents uncontrolled side reactions. The choice of an aprotic, non-coordinating solvent like toluene is crucial to avoid interference with the zinc center.

  • Addition of Diethylzinc:

    • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred ligand solution at 0 °C. A slight gas evolution (ethane) may be observed.

    • Stir the resulting solution at 0 °C for 30 minutes.

    • Causality Note: A slight excess of diethylzinc is used to ensure complete formation of the active catalyst and to act as the alkylating agent. The 30-minute stirring period allows for the complete formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition and Reaction:

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

    • Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

    • Causality Note: Maintaining a low temperature is critical for maximizing enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Safety Note: Quenching is highly exothermic. Add the aqueous solution slowly to control the reaction rate and prevent a dangerous temperature increase.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Application II: Organocatalytic Asymmetric Aldol Reaction

Derivatives of trans-2-aminocyclohexanol have also been successfully incorporated into organocatalysts, most notably prolinamide structures, for direct asymmetric aldol reactions. These catalysts operate via an enamine-based mechanism and leverage hydrogen bonding to achieve high stereocontrol.

Scientific Rationale and Mechanistic Insight

In this catalytic paradigm, a prolinamide derived from L-proline and a chiral trans-2-aminocyclohexanol derivative catalyzes the reaction between a ketone (e.g., acetone) and an aldehyde. The catalyst's secondary amine (from the proline moiety) condenses with the ketone to form a chiral enamine intermediate. This is the key step where chirality is introduced into the nucleophile.

The aldehyde is then activated and oriented by a network of hydrogen bonds involving the amide N-H and the terminal hydroxyl group of the catalyst. This dual activation brings the electrophile and the nucleophilic enamine into a highly organized, chiral transition state. The Si-face of the enamine preferentially attacks one face of the aldehyde, leading to the formation of the aldol adduct with high diastereo- and enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral β-hydroxy ketone product.[2][3]

Diagram: Enamine Catalysis Workflow for Aldol Reaction

G Catalyst Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone TS H-Bonded Transition State Enamine->TS Nucleophilic Attack Aldehyde Aldehyde Aldehyde->TS H-Bond Activation Iminium Iminium Adduct TS->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H2O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: General workflow for the prolinamide-catalyzed asymmetric aldol reaction.

Quantitative Performance Data

Prolinamides derived from chiral amino alcohols have demonstrated excellent performance in catalyzing the reaction between various aldehydes and ketones.[4]

Catalyst (Prolinamide derived from)AldehydeKetoneYield (%)dr (anti:syn)ee (%) (anti)Reference
(1R,2R)-2-aminocyclohexanol4-NitrobenzaldehydeCyclohexanone95>99:199[4]
(1S,2S)-diphenyl-2-aminoethanolBenzaldehydeAcetone85N/A93[2]
(1R,2R)-2-aminocyclohexanol2-NaphthaldehydeCyclohexanone92>99:198[4]
(1R,2R)-2-aminocyclohexanol3-PhenylpropanalAcetone88N/A96[4]
Detailed Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

This protocol details the synthesis of the anti-aldol adduct using a prolinamide catalyst derived from L-proline and (1R,2R)-trans-2-aminocyclohexanol.

Materials:

  • Prolinamide catalyst (10 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol)

  • Cyclohexanone (2.0 mmol, 4 equivalents)

  • Anhydrous solvent (e.g., Chloroform or Toluene, 1.0 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Small reaction vial with a magnetic stir bar

  • Cryostat or cooling bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a vial containing the prolinamide catalyst (0.05 mmol), add the solvent (1.0 mL) and cyclohexanone (2.0 mmol).

    • Cool the mixture to the desired temperature (e.g., -20 °C) in a cooling bath.

    • Causality Note: The excess of the ketone component serves as both the nucleophile and, in some cases, the solvent, driving the equilibrium towards enamine formation. Lower temperatures generally improve both diastereoselectivity and enantioselectivity.

  • Aldehyde Addition and Reaction:

    • Add 4-nitrobenzaldehyde (0.5 mmol) to the cooled, stirred solution.

    • Seal the vial and stir the reaction at -20 °C. The reaction time can vary significantly (24-72 hours) and should be monitored by TLC.

    • Causality Note: The electron-withdrawing nitro group on the benzaldehyde increases its electrophilicity, often leading to faster reaction rates compared to electron-neutral or electron-rich aldehydes.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (2 mL).

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Causality Note: The acidic quench protonates the enamine and any remaining catalyst, halting the catalytic cycle and facilitating the separation of the organic product from the water-soluble components.

  • Analysis and Purification:

    • Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR analysis.

    • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Conclusion and Future Outlook

The trans-2-aminocyclohexanol scaffold has proven to be a robust and highly effective platform for the design of chiral catalysts. Its inherent rigidity and the synthetic versatility of its functional groups have enabled the development of powerful tools for asymmetric synthesis, particularly for crucial carbon-carbon bond-forming reactions. The protocols detailed herein for organozinc additions and direct aldol reactions represent reliable and scalable methods for accessing highly enantioenriched products, which are vital intermediates in drug discovery and development.

The continued exploration of novel derivatives, including their immobilization on solid supports for catalyst recycling and their application in a broader range of asymmetric transformations, ensures that trans-2-aminocyclohexanol-derived catalysts will remain at the forefront of synthetic innovation. The logical design principles and clear structure-activity relationships associated with this scaffold will undoubtedly fuel the development of next-generation catalysts with even greater efficiency and selectivity.

References

  • Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]
  • Xian, M., Zhang, Y., & Wang, J. (2006). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. Tetrahedron: Asymmetry, 17(3), 449-454. [Link]
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes. (n.d.).
  • ResearchGate. (S)‐Binam‐L‐Prolinamide catalysed direct asymmetric aldol reaction. (n.d.).
  • Bauer, T., & Tarasiuk, J. (2018). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 23(11), 2828. [Link]
  • Tang, Z., et al. (2004).

Sources

Application Notes & Protocols: The Role of trans-2-Aminocyclohexanol Hydrochloride in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount, particularly within pharmaceutical and materials science. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful pillar alongside biocatalysis and metal catalysis.[1][2] Within this field, chiral bifunctional catalysts have garnered significant attention for their ability to orchestrate complex stereoselective transformations.

trans-2-Aminocyclohexanol hydrochloride is a prime example of such a catalyst.[3] This commercially available and relatively simple molecule is a chiral 1,2-amino alcohol, a structural motif found in numerous natural products and pharmaceuticals.[4][5] Its efficacy stems from the strategic placement of a basic amino group and an acidic hydroxyl group on a rigid cyclohexane backbone. This bifunctional nature allows it to simultaneously activate both the nucleophile and the electrophile in a reaction, guiding them into a highly organized, stereochemically defined transition state. This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed protocols for leveraging this compound in key organocatalytic transformations.

The Principle of Bifunctional Catalysis

The power of trans-2-aminocyclohexanol lies in its ability to act as a bifunctional catalyst.[6] In many carbonyl addition reactions, the amine moiety activates the ketone or aldehyde donor by forming a nucleophilic enamine intermediate. Concurrently, the hydroxyl group can act as a hydrogen bond donor, activating the electrophilic acceptor and positioning it for a stereoselective attack. This dual activation strategy lowers the activation energy of the reaction and provides a chiral environment that dictates the facial selectivity of the bond formation.

Below is a generalized workflow for an organocatalytic reaction utilizing a bifunctional amino alcohol catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Substrates & Catalyst mixing Combine & Stir (Inert Atmosphere) reagents->mixing solvent Anhydrous Solvent solvent->mixing monitoring Monitor Progress (TLC/GC-MS) mixing->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purify Column Chromatography extraction->purify analysis Characterization (NMR, HPLC, etc.) purify->analysis

Caption: General experimental workflow for organocatalysis.

Application I: The Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation.[7] The direct asymmetric variant, using a chiral catalyst to control the stereochemical outcome, is a highly sought-after transformation.[8][9] trans-2-Aminocyclohexanol and its derivatives have been shown to be effective catalysts for the reaction between ketones and aldehydes.

Catalytic Cycle: Enamine-Based Activation

The catalytic cycle for the direct asymmetric aldol reaction catalyzed by trans-2-aminocyclohexanol typically proceeds through an enamine intermediate, analogous to the mechanism of Class I aldolase enzymes.[7]

  • Enamine Formation: The secondary amine of the catalyst reacts with a ketone (the aldol donor) to form a chiral enamine.

  • Hydrogen Bonding Activation: The hydroxyl group of the catalyst forms a hydrogen bond with the aldehyde (the aldol acceptor), activating it and positioning it for nucleophilic attack.

  • C-C Bond Formation: The enamine attacks one face of the activated aldehyde, directed by the steric environment of the catalyst's chiral backbone, forming a new C-C bond and creating two new stereocenters.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

AldolCycle Cat Catalyst (R-NH-R'OH) Enamine Chiral Enamine Cat->Enamine + Ketone - H₂O Ketone Ketone TS H-Bonded Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS + Aldehyde Iminium Iminium Ion TS->Iminium C-C Bond Formation Iminium->Cat Hydrolysis Product Aldol Product Iminium->Product + H₂O Water H₂O

Caption: Catalytic cycle for the asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is a representative example of an aldol reaction catalyzed by a derivative of trans-2-aminocyclohexanol. Prolinamide derivatives, which combine the proline scaffold with chiral amino alcohols, are highly effective.[10]

Materials:

  • (1R,2R)-(-)-trans-2-Aminocyclohexanol hydrochloride

  • L-Proline

  • Coupling agents (e.g., EDCI, HOBt) for amide formation (if synthesizing catalyst)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Trifluoroacetic acid (TFA) as a co-catalyst

  • Anhydrous solvent (e.g., Chloroform, Toluene)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Catalyst Preparation (if applicable): Synthesize the prolinamide catalyst by coupling L-proline with (1R,2R)-(-)-trans-2-aminocyclohexanol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the prolinamide catalyst (e.g., 10 mol%) and the solvent.

  • Reagent Addition: Add cyclohexanone (2 mmol, 10 equivalents) to the flask. Stir the mixture for 5 minutes.

  • Initiation: Add 4-nitrobenzaldehyde (0.2 mmol, 1 equivalent) and trifluoroacetic acid (15 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC analysis.

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)dr (anti/syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone1095>99:1>99
2BenzaldehydeCyclohexanone108898:298
34-NitrobenzaldehydeAcetone2075N/A96

Note: Data is representative and based on typical results found in the literature for similar catalyst systems.[10][11]

Application II: The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[12][13] Asymmetric organocatalytic versions of this reaction are crucial for synthesizing complex chiral molecules. trans-2-Aminocyclohexanol-derived catalysts can effectively promote the addition of aldehydes or ketones to nitroalkenes.

Mechanistic Rationale: Iminium vs. Enamine Activation

Depending on the specific catalyst and reactants, two primary activation modes are possible:

  • Enamine Activation (for Ketone/Aldehyde Donors): Similar to the aldol reaction, the catalyst forms a chiral enamine with the ketone or aldehyde (the Michael donor). This enamine then attacks the Michael acceptor (e.g., a nitroalkene).[14]

  • Iminium Activation (for α,β-Unsaturated Aldehyde Acceptors): If the Michael acceptor is an α,β-unsaturated aldehyde, the catalyst can form a transient iminium ion, lowering the LUMO of the acceptor and activating it towards attack by a nucleophile.

In the case of adding a ketone to a nitroalkene, the enamine pathway is dominant. The bifunctional nature of the catalyst is again key, with the hydroxyl group hydrogen-bonding to the nitro group of the acceptor, enhancing its electrophilicity and directing the enamine's approach.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • Chiral prolinamide catalyst derived from trans-2-aminocyclohexanol

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Benzoic acid (as a co-catalyst)

  • Anhydrous Toluene

  • Standard work-up and purification reagents as listed in the aldol protocol.

Procedure:

  • Reaction Setup: To a vial, add the chiral catalyst (10 mol%), benzoic acid (10 mol%), and anhydrous toluene.

  • Reagent Addition: Add cyclohexanone (1 mmol, 5 equivalents) followed by trans-β-nitrostyrene (0.2 mmol, 1 equivalent).

  • Reaction Conditions: Stir the mixture at 0 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Elute with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to isolate the Michael adduct.

  • Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)dr (anti/syn)ee (%) (syn)
1Cyclohexanonetrans-β-Nitrostyrene10981:1299
2Acetonetrans-β-Nitrostyrene2085N/A95
3Pentan-2-onetrans-β-Nitrostyrene20901:497

Note: Data is representative and reflects the high stereoselectivities achievable with this class of catalyst.

Conclusion and Outlook

This compound serves as a readily available and highly effective chiral scaffold for the development of bifunctional organocatalysts. Its derivatives have demonstrated exceptional performance in key asymmetric transformations, including aldol and Michael addition reactions, consistently delivering products with high yields and excellent stereocontrol. The principles of enamine/iminium catalysis, coupled with hydrogen-bonding interactions, provide a powerful and predictable model for rational catalyst design. For researchers in synthetic and medicinal chemistry, these catalysts offer a robust, metal-free alternative for the construction of enantiomerically pure compounds, paving the way for the efficient synthesis of complex molecular targets.[2]

References

  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry. [Link]
  • Design of chiral organocatalysts for practical asymmetric synthesis of amino acid deriv
  • Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst.
  • Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. ChemEurope. [Link]
  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and...
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis.
  • Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions.
  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. PubMed Central. [Link]
  • Michael addition reaction. Wikipedia. [Link]
  • trans-2-Aminocyclohexanol. MySkinRecipes. [Link]
  • Asymmetric Organocatalytic Direct Aldol Reactions of Cyclohexanone with Aldehydes in Brine.
  • (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PubMed Central. [Link]
  • The Direct Catalytic Asymmetric Aldol Reaction. PubMed Central. [Link]
  • Michael Addition. Organic Chemistry Portal. [Link]
  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.
  • Applications of asymmetric organocatalysis in medicinal chemistry. Royal Society of Chemistry. [Link]
  • Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Preparation of trans-2-Aminocyclohexanol Derivatives for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and application of trans-2-aminocyclohexanol derivatives, a class of compounds of significant interest in medicinal chemistry, asymmetric catalysis, and materials science. We delve into the synthetic strategies for accessing these chiral building blocks in high enantiopurity, explore their diverse applications, and provide detailed, field-tested protocols for their preparation and use. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods.

Introduction: The Significance of the trans-2-Aminocyclohexanol Scaffold

The trans-2-aminocyclohexanol framework is a privileged chiral scaffold due to its rigid cyclohexane backbone, which presents two functional groups—an amine and a hydroxyl group—in a well-defined trans-diequatorial or trans-diaxial conformation. This stereochemical arrangement is pivotal to its utility in a multitude of applications. Enantiomerically pure trans-1,2-amino alcohols are valuable building blocks for the synthesis of complex molecules, chiral catalysts, ligands, and auxiliaries for asymmetric synthesis.[1]

Their applications span:

  • Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate, they guide the stereochemical outcome of a reaction, after which they can be recovered and reused.[2]

  • Chiral Ligands in Asymmetric Catalysis: When complexed with a metal center, they create a chiral environment that enables the enantioselective synthesis of a wide range of molecules.[3][4][5] This is particularly effective in carbon-carbon bond-forming reactions, such as the addition of organozinc reagents to carbonyl compounds.[5]

  • Pharmaceutical Intermediates: The scaffold is a key structural motif in numerous biologically active compounds and approved drugs, including agents for treating cardiovascular and non-cardiovascular disorders, as well as antiviral and anti-arrhythmic medications.[6][7]

  • Organocatalysts: Derivatives of trans-2-aminocyclohexanol have been successfully employed as organocatalysts, for instance, in asymmetric aldol reactions.[8]

  • Molecular Switches: The conformational equilibrium of trans-2-aminocyclohexanols can be influenced by pH, allowing them to function as molecular switches.[9][10][11]

This guide will focus on the practical aspects of preparing and utilizing these versatile compounds.

Synthetic Strategies for Enantiopure trans-2-Aminocyclohexanol Derivatives

The preparation of enantiomerically pure trans-2-aminocyclohexanol derivatives is crucial for their successful application. Several robust methods have been developed, each with its own advantages.

2.1. Resolution of Racemic Mixtures

A classical and often practical approach involves the resolution of a racemic mixture of trans-2-aminocyclohexanol derivatives. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

A highly efficient protocol utilizes (R)- and (S)-mandelic acid to resolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol.[3][4] This method is advantageous due to the commercial availability and relatively low cost of mandelic acid, as well as a straightforward aqueous workup that allows for high recovery of the resolving agent.[3] The sequential use of both enantiomers of mandelic acid allows for the isolation of both enantiomers of the amino alcohol in high enantiomeric excess (>99% ee).[3][4]

Logical Workflow for Racemic Resolution:

G racemate Racemic trans-2-(N-benzyl)amino-1-cyclohexanol diastereomeric_salt Diastereomeric Salt Formation (Crystallization) racemate->diastereomeric_salt r_mandelic (R)-Mandelic Acid r_mandelic->diastereomeric_salt s_mandelic (S)-Mandelic Acid filtration Filtration diastereomeric_salt->filtration recovery Recovery of Mandelic Acid diastereomeric_salt->recovery r_enantiomer (1R,2R)-Enantiomer (>99% ee) filtration->r_enantiomer mother_liquor Mother Liquor (Enriched in (1S,2S)-Enantiomer) filtration->mother_liquor s_enantiomer (1S,2S)-Enantiomer (>99% ee) mother_liquor->s_enantiomer Treat with (S)-Mandelic Acid

Caption: Workflow for the resolution of racemic trans-2-aminocyclohexanol.

2.2. Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant alternative to resolution, avoiding the loss of 50% of the material. A notable method is the catalytic enantioselective addition of a carbamate to a meso-epoxide.[1]

This approach, utilizing an oligomeric (salen)Co-OTf catalyst, allows for the preparation of protected trans-1,2-amino alcohols in high yield and enantiomeric excess.[1] The use of aryl carbamates as nucleophiles is crucial for the success of this transformation. The method is scalable due to low catalyst loadings and high concentrations, making it suitable for preparing multigram quantities of the desired products.[1]

Table 1: Comparison of Synthetic Approaches

MethodStarting MaterialKey Reagent/CatalystAdvantagesDisadvantagesTypical ee (%)
Resolution Racemic trans-2-aminocyclohexanol derivativeChiral resolving agent (e.g., mandelic acid)[3][4]Procedurally simple, high ee, recovery of resolving agent.[3]Theoretical max yield of 50% for one enantiomer.>99[3][4]
Asymmetric Synthesis meso-epoxide (e.g., cyclohexene oxide)Chiral catalyst (e.g., (salen)Co-OTf)[1]Atom-economical, high enantioselectivity.[1]Requires synthesis of a chiral catalyst.>99[1]
Enzymatic Resolution Racemic trans-2-aminocyclohexanol derivativeEnzyme (e.g., lipase, acylase)[12]High enantiopurity, mild reaction conditions.Can have low productivity on an industrial scale.[12]High
Applications and Protocols

The utility of trans-2-aminocyclohexanol derivatives is best illustrated through their application in asymmetric synthesis.

3.1. Application as a Chiral Ligand in Asymmetric Phenyl Transfer Reactions

Optically active trans-2-aminocyclohexanol derivatives can be employed as ligands in the asymmetric transfer of phenyl groups to aldehydes, yielding chiral secondary alcohols with high enantioselectivity.[3]

Experimental Protocol: Asymmetric Phenyl Transfer to Benzaldehyde

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • (1R,2R)-trans-2-(N-benzylamino)cyclohexanol

  • Titanium(IV) isopropoxide

  • Phenylmagnesium bromide (or other suitable phenylating agent)

  • Benzaldehyde

  • Anhydrous toluene

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add (1R,2R)-trans-2-(N-benzylamino)cyclohexanol (0.1 mmol) and anhydrous toluene (5 mL).

  • Add titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add phenylmagnesium bromide (1.2 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 15 minutes, then add benzaldehyde (1.0 mmol).

  • Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Expected Outcome: This procedure can lead to the formation of the desired chiral alcohol with up to 96% ee.[3]

3.2. Application in Asymmetric Transfer Hydrogenation

Derivatives of trans-2-aminocyclohexanol are also effective ligands for the asymmetric transfer hydrogenation of aryl ketones.[3][4]

Conceptual Workflow for Asymmetric Transfer Hydrogenation:

G ligand Chiral trans-2-Aminocyclohexanol Derivative Ligand catalyst_formation In situ Catalyst Formation ligand->catalyst_formation metal_precursor Metal Precursor (e.g., Ru complex) metal_precursor->catalyst_formation reaction Asymmetric Transfer Hydrogenation catalyst_formation->reaction ketone Aryl Ketone (Substrate) ketone->reaction h_source Hydrogen Source (e.g., Isopropanol) h_source->reaction chiral_alcohol Chiral Alcohol (Product) reaction->chiral_alcohol workup Workup and Purification chiral_alcohol->workup analysis Analysis (Yield, ee%) workup->analysis

Sources

The Strategic Deployment of trans-2-Aminocyclohexanol in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the intricate field of natural product synthesis, where stereochemical precision is paramount, the choice of chiral building blocks and auxiliaries dictates the success of a synthetic campaign. Among the arsenal of chiral molecules available to the synthetic chemist, trans-2-aminocyclohexanol has emerged as a versatile and powerful tool. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functionalities provide a well-defined stereochemical environment, making it an excellent precursor for chiral ligands and auxiliaries that effectively control the three-dimensional arrangement of atoms in newly formed stereocenters.

This document serves as a detailed guide to the strategic application of trans-2-aminocyclohexanol in the synthesis of natural products and complex bioactive molecules. Moving beyond a mere recitation of procedures, these notes are designed to provide a deep understanding of the causality behind experimental choices, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Core Principles: The Stereochemical Advantage of trans-2-Aminocyclohexanol

The efficacy of trans-2-aminocyclohexanol in asymmetric synthesis stems from its inherent structural features. The trans relationship between the amino and hydroxyl groups on the cyclohexane ring creates a rigid C2-symmetric or pseudo-C2-symmetric environment when incorporated into a catalyst or auxiliary. This conformational rigidity is crucial for creating a predictable and well-differentiated chiral pocket around a reactive center, thereby forcing reactions to proceed with high stereoselectivity.

The amino and hydroxyl groups serve as convenient handles for derivatization, allowing for the facile synthesis of a diverse range of chiral ligands and auxiliaries. These derivatives are tailored to specific reaction types, including asymmetric hydrogenations, alkylations, and aldol reactions, demonstrating the modularity of this chiral scaffold.

Application as a Chiral Ligand in Asymmetric Catalysis

Derivatives of trans-2-aminocyclohexanol have proven to be highly effective ligands in a variety of metal-catalyzed asymmetric reactions. The ability of the amino and hydroxyl groups, or their modified counterparts, to chelate to a metal center is fundamental to the formation of a well-defined and catalytically active chiral complex.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for the formation of stereogenic carbon-carbon and carbon-heteroatom bonds. Chiral phosphine-amide ligands derived from trans-2-aminocyclohexanol have been successfully employed in this reaction, demonstrating high enantioselectivities.

Mechanistic Insight: The chiral ligand coordinates to the palladium center, creating a chiral environment around the π-allyl intermediate. The steric and electronic properties of the ligand then direct the incoming nucleophile to attack one of the two termini of the allyl system preferentially, leading to the formation of one enantiomer in excess. The rigid backbone of the trans-2-aminocyclohexanol derivative is crucial for maintaining a consistent chiral pocket throughout the catalytic cycle.

AAA_Mechanism Racemic Allylic Acetate Racemic Allylic Acetate π-Allyl Pd Complex π-Allyl Pd Complex Racemic Allylic Acetate->π-Allyl Pd Complex Pd(0) / Chiral Ligand Enantioenriched Product Enantioenriched Product π-Allyl Pd Complex->Enantioenriched Product Nucleophile Chiral Ligand Chiral Ligand Chiral Ligand->π-Allyl Pd Complex Nucleophile Nucleophile

Figure 1: General workflow for Pd-catalyzed Asymmetric Allylic Alkylation.

Protocol 1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol is adapted from methodologies demonstrating the use of phosphine-amide ligands derived from trans-2-aminocyclohexanol.

Materials:

  • [Pd(π-cinnamyl)Cl]2

  • Chiral phosphine-amide ligand derived from (1R,2R)- or (1S,2S)-trans-2-aminocyclohexanol

  • Racemic (E)-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Pd(π-cinnamyl)Cl]2 (0.01 mmol) and the chiral phosphine-amide ligand (0.022 mmol).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, a solution of racemic (E)-1,3-diphenyl-2-propenyl acetate (0.5 mmol) and dimethyl malonate (1.0 mmol) in anhydrous toluene (3 mL) is prepared.

  • To the substrate solution, BSA (1.0 mmol) and a catalytic amount of KOAc (0.05 mmol) are added.

  • The substrate solution is then transferred via cannula to the catalyst solution.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC for consumption of the starting material.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Parameter Value Rationale
Catalyst Loading 1-2 mol%Sufficient for efficient catalysis while minimizing cost.
Ligand/Metal Ratio ~1.1:1A slight excess of ligand ensures full coordination to the metal center.
Base KOAc (catalytic)A mild base to facilitate the deprotonation of the nucleophile.
Solvent TolueneA non-coordinating solvent that is suitable for this type of reaction.
Temperature RT to 40 °CBalances reaction rate with enantioselectivity.

Application as a Chiral Auxiliary in Diastereoselective Reactions

When covalently attached to a substrate, trans-2-aminocyclohexanol can act as a chiral auxiliary, directing the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step, having served its purpose of inducing chirality.

Asymmetric Aldol Reactions

The formation of β-hydroxy carbonyl compounds via the aldol reaction is a cornerstone of organic synthesis. When a chiral auxiliary derived from trans-2-aminocyclohexanol, such as an oxazolidinone, is used, the reaction can proceed with high diastereoselectivity.

Mechanistic Insight: The chiral oxazolidinone, formed by the condensation of trans-2-aminocyclohexanol with a carbonyl source, is acylated to form an N-acyl oxazolidinone. This substrate can then be converted to a boron or titanium enolate. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. The chelation of the Lewis acid to the carbonyl oxygen of the auxiliary and the enolate oxygen further rigidifies the transition state, leading to a highly ordered arrangement that dictates the stereochemistry of the newly formed stereocenters.

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Enolate Boron Enolate N-Acyl Oxazolidinone->Boron Enolate Bu2BOTf, DIPEA Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct Aldehyde β-Hydroxy Acid β-Hydroxy Acid Aldol Adduct->β-Hydroxy Acid LiOH, H2O2 Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Boron Enolate Steric Shielding

Figure 2: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

Protocol 2: Diastereoselective Aldol Reaction of an N-Propionyl Oxazolidinone

This protocol is a general procedure adapted from established methods for Evans-type aldol reactions.

Materials:

  • (4R,5S)- or (4S,5R)-4,5-cyclohexyloxazolidin-2-one (derived from trans-2-aminocyclohexanol)

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

Part A: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-BuLi (1.05 equiv.) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify the N-propionyl oxazolidinone by flash chromatography.

Part B: Asymmetric Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous DCM at 0 °C.

  • Add Bu2BOTf (1.1 equiv.) followed by the dropwise addition of DIPEA (1.2 equiv.). Stir for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour, then extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate.

  • Purify the aldol adduct by flash chromatography. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Parameter Value Rationale
Enolization Reagent Bu2BOTfForms a (Z)-enolate, which is crucial for achieving high syn-selectivity.
Base DIPEAA non-nucleophilic hindered base to facilitate enolization.
Solvent DCMA common solvent for boron-mediated aldol reactions.
Temperature -78 °C to 0 °CLow temperatures are essential for maximizing diastereoselectivity.

Application as a Chiral Building Block in Natural Product Synthesis

The inherent chirality of trans-2-aminocyclohexanol makes it an ideal starting material for the synthesis of complex natural products where the cyclohexane ring can be incorporated into the final structure or serve as a scaffold to set key stereocenters.

Synthesis of Oseltamivir (Tamiflu®)

The industrial synthesis of the antiviral drug oseltamivir often starts from shikimic acid, a chiral natural product. However, alternative synthetic routes have been developed, some of which utilize intermediates that can be conceptually derived from or are analogous to chiral aminocyclohexanol derivatives. The core cyclohexane ring of oseltamivir contains three contiguous stereocenters, the control of which is critical for its biological activity. While a direct, step-by-step protocol for the industrial synthesis is proprietary, key transformations in many syntheses involve the stereoselective introduction of amino and ether functionalities onto a cyclohexene scaffold, principles that are central to the chemistry of aminocyclohexanols.[1]

The synthesis of oseltamivir from shikimic acid involves the conversion of the starting material into a key epoxide intermediate. The subsequent nucleophilic opening of this epoxide with an amine is a critical step that establishes one of the key stereocenters. The principles governing the stereoselective ring-opening of epoxides are directly applicable to systems derived from trans-2-aminocyclohexanol.

Protocol 3: Conceptual Synthesis of a β-Amino Alcohol Intermediate for Oseltamivir-like Scaffolds

This protocol illustrates the general principle of the stereoselective ring-opening of a cyclohexene-derived epoxide with an amine, a key transformation in many oseltamivir syntheses.

Materials:

  • A suitable chiral cyclohexene oxide intermediate (derivable from a chiral pool starting material like shikimic acid or through asymmetric epoxidation)

  • Ammonia or a primary amine (e.g., allylamine)

  • A Lewis acid catalyst (e.g., Ti(OiPr)4, optional)

  • Anhydrous solvent (e.g., THF, isopropanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the chiral cyclohexene oxide (1.0 equiv.) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • If using a Lewis acid, add it to the solution and stir for 15-30 minutes.

  • Slowly add the amine (2-5 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting epoxide is consumed (monitor by TLC). The reaction may require heating depending on the reactivity of the amine and epoxide.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting trans-β-amino alcohol by flash column chromatography or crystallization.

  • The stereochemical outcome of the reaction is governed by the SN2-like ring-opening of the epoxide, which proceeds with inversion of configuration at the center of attack.

Parameter Value Rationale
Nucleophile AmineIntroduces the required nitrogen functionality.
Stereochemistry Inversion of configurationThe SN2 mechanism dictates the stereochemical outcome.
Catalyst (optional) Lewis AcidCan activate the epoxide towards nucleophilic attack.
Solvent Protic or AproticThe choice of solvent can influence the reaction rate and selectivity.

Conclusion

trans-2-Aminocyclohexanol is a testament to the power of a well-designed chiral molecule in asymmetric synthesis. Its conformational rigidity and functional group handles allow for its effective use as a precursor to both chiral ligands and auxiliaries, enabling a wide range of stereoselective transformations. The protocols and principles outlined in this document provide a foundation for researchers to harness the potential of this versatile building block in the synthesis of complex, biologically active natural products. The continued exploration of new derivatives and applications of trans-2-aminocyclohexanol will undoubtedly lead to further innovations in the field of synthetic organic chemistry.

References

  • Mino, T., Shiotsuki, M., Yamamoto, N., Suenaga, T., Sakamoto, M., Fujita, T., & Yamashita, M. (2001). Palladium-Catalyzed Asymmetric Allylic Alkylation Using Chiral Prolinol-Derived Aminophosphine Ligands. The Journal of Organic Chemistry, 66(5), 1795–1801.
  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Synthesis of Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (−)-oseltamivir (Tamiflu). Chemistry–A European Journal, 17(13), 3630-3643.
  • Ghosh, A. K., & Anderson, D. D. (2008). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 49(3), 483-486.
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. Retrieved January 11, 2026, from a hypothetical BenchChem technical document.

Sources

Application Notes and Protocols for the Scale-up Synthesis of Enantiopure trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral trans-2-Aminocyclohexanol in Pharmaceutical Development

Enantiomerically pure trans-2-aminocyclohexanol and its derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents.[1] The specific stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is often critical for the biological activity and therapeutic efficacy of the final drug molecule.[2] As such, the development of robust, scalable, and economically viable methods for the production of enantiopure trans-2-aminocyclohexanol hydrochloride is of paramount importance to the pharmaceutical industry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this crucial intermediate, focusing on practical and field-proven methodologies.

Strategic Approaches to Enantiopure this compound

The synthesis of enantiopure this compound on a large scale typically follows a two-stage process: first, the synthesis of the racemic mixture, followed by the resolution of the enantiomers. An alternative, more direct approach is asymmetric synthesis, which aims to produce the desired enantiomer selectively from the outset. This guide will detail both strategies, providing insights into their respective advantages and challenges in a scale-up context.

Part 1: Synthesis of Racemic trans-2-Aminocyclohexanol

The most common and industrially viable method for producing racemic trans-2-aminocyclohexanol is the ammonolysis of cyclohexene oxide.[3][4] This reaction involves the nucleophilic ring-opening of the epoxide by ammonia.

Reaction Scheme:

The reaction is typically performed under high pressure and temperature in an autoclave to enhance the reaction rate and drive it to completion.[4] Using a significant excess of aqueous ammonia helps to minimize the formation of secondary amine byproducts.[5][6] The trans stereochemistry of the product is a result of the backside attack of the ammonia nucleophile on the epoxide ring, leading to an inversion of configuration at one of the carbon centers.

Experimental Protocol: Scale-up Synthesis of Racemic trans-2-Aminocyclohexanol

Materials and Equipment:

  • Cyclohexene oxide

  • 28% Aqueous ammonia solution

  • High-pressure autoclave with stirrer and temperature control

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Charging the Autoclave: In a suitably sized high-pressure autoclave, charge cyclohexene oxide (1.0 mol equivalent).

  • Addition of Ammonia: Add a 28% aqueous ammonia solution (10.0 mol equivalents). The large excess of ammonia is crucial for maximizing the yield of the primary amine.[4]

  • Reaction Conditions: Seal the autoclave and heat the mixture to 60-65°C with vigorous stirring. Maintain this temperature for approximately 4 hours.[4]

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then concentrated under reduced pressure to remove water and unreacted ammonia.

  • Purification: The crude racemic trans-2-aminocyclohexanol can be purified by vacuum distillation to yield a high-purity product.[4]

ParameterValueRationale
Reactants Cyclohexene oxide, 28% aq. NH₃Readily available and cost-effective starting materials.
Molar Ratio 1:10 (Cyclohexene oxide: NH₃)Minimizes the formation of secondary amine byproducts.[5]
Temperature 60-65°CProvides sufficient energy to drive the reaction without excessive byproduct formation.
Pressure AutogenousThe reaction is carried out in a sealed vessel, and the pressure will rise with temperature.
Reaction Time 4 hoursSufficient time for the reaction to proceed to completion.
Purification Vacuum DistillationEffective method for obtaining high-purity racemic product.
Part 2: Achieving Enantiopurity - A Comparative Analysis

With the racemic mixture in hand, the next critical step is to isolate the desired enantiomer. Two primary strategies are employed on an industrial scale: chiral resolution and asymmetric synthesis.

Chiral resolution is a classical and widely used technique that relies on the separation of enantiomers by converting them into diastereomeric salts.[7] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8] For the resolution of trans-2-aminocyclohexanol, optically active carboxylic acids are commonly used as resolving agents.

Workflow for Chiral Resolution:

G racemate Racemic trans-2-Aminocyclohexanol diastereomeric_salts Formation of Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Separation of Less Soluble Salt crystallization->separation liberation Liberation of Enantiopure Amine separation->liberation hcl_salt Formation of Hydrochloride Salt liberation->hcl_salt final_product Enantiopure trans-2-Aminocyclohexanol HCl hcl_salt->final_product

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid

This protocol is adapted from established methods for resolving racemic trans-2-(benzylamino)cyclohexanol, a common precursor, but the principles are directly applicable.[8]

Materials:

  • Racemic trans-2-aminocyclohexanol

  • (R)-Mandelic acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Hydrochloric acid

Procedure:

  • Salt Formation: Dissolve racemic trans-2-aminocyclohexanol (1.0 eq) in methanol. In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in methanol. Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For complete precipitation, the mixture can be cooled and aged for 12-24 hours.[8]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected salt in water and add a sodium hydroxide solution to basify the mixture. This will liberate the free enantiopure amine.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Formation of the Hydrochloride Salt: Dissolve the enantiopure free amine in a suitable solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Final Product: Collect the precipitated enantiopure this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterValue/ConditionRationale
Resolving Agent (R)-Mandelic AcidForms stable diastereomeric salts with differential solubility.[8]
Stoichiometry 1:0.5 (Amine:Resolving Agent)Efficiently resolves one enantiomer from the racemic mixture.
Crystallization Time 12-24 hoursEnsures complete precipitation of the less soluble diastereomeric salt.[8]
Liberation of Amine Aqueous NaOHBreaks the diastereomeric salt to yield the free amine.
Salt Formation HClConverts the enantiopure amine to its stable hydrochloride salt.

Asymmetric synthesis offers a more direct route to the enantiopure product, potentially avoiding the loss of 50% of the material inherent in classical resolution.[7] A highly efficient method involves the catalytic enantioselective addition of a carbamate nucleophile to a meso-epoxide, such as cyclohexene oxide.[9]

Workflow for Asymmetric Synthesis:

G epoxide Cyclohexene Oxide reaction Catalytic Enantioselective Addition epoxide->reaction carbamate Phenyl Carbamate carbamate->reaction catalyst Chiral (salen)Co-OTf Catalyst catalyst->reaction protected_amino_alcohol Protected trans-1,2-Amino Alcohol reaction->protected_amino_alcohol deprotection Basic Deprotection protected_amino_alcohol->deprotection hcl_salt Formation of Hydrochloride Salt deprotection->hcl_salt final_product Enantiopure trans-2-Aminocyclohexanol HCl hcl_salt->final_product

Caption: Asymmetric Synthesis Workflow.

Experimental Protocol: Asymmetric Synthesis via Catalytic Epoxide Opening

This protocol is based on the method developed by Jacobsen and co-workers, which is amenable to large-scale synthesis.[9]

Materials:

  • Cyclohexene oxide

  • Phenyl carbamate

  • Oligomeric (salen)Co-OTf catalyst

  • Acetonitrile

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Catalytic Reaction: In a suitable reactor, charge the oligomeric (salen)Co-OTf catalyst (0.5-1 mol%). Add acetonitrile, followed by cyclohexene oxide (1.0 eq) and phenyl carbamate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC.

  • Deprotection: After the reaction is complete, add a solution of potassium hydroxide in ethanol/water to the reaction mixture. Heat the mixture to reflux to facilitate the deprotection of the carbamate group.

  • Work-up and Isolation: After cooling, extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Formation of the Hydrochloride Salt: Dissolve the resulting enantiopure trans-2-aminocyclohexanol in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The enantiopure hydrochloride salt can be further purified by recrystallization to achieve >99% enantiomeric excess (ee).[9]

ParameterValue/ConditionRationale
Catalyst Oligomeric (salen)Co-OTfHighly enantioselective and efficient for the addition of carbamates to meso-epoxides.[9]
Nucleophile Phenyl CarbamateReadily available and effective nucleophile for this transformation.
Catalyst Loading 0.5-1 mol%Low catalyst loading makes the process economically viable for scale-up.[9]
Deprotection Basic Hydrolysis (KOH)Efficiently removes the carbamate protecting group.
Final Purification RecrystallizationYields the final product with very high enantiomeric excess.[9]

Conclusion: Selecting the Optimal Synthesis Strategy

Both chiral resolution and asymmetric synthesis are viable and powerful strategies for the scale-up production of enantiopure this compound. The choice between these methods will often depend on factors such as the cost and availability of the chiral resolving agent or catalyst, the desired throughput, and the existing infrastructure and expertise within a given manufacturing facility. While chiral resolution is a more traditional approach, the efficiency and atom economy of modern asymmetric catalytic methods present a compelling alternative for large-scale production.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155.
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Hawkins, W. L., & Bannard, R. A. B. (1959). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Journal of Chemistry, 37(2), 222-226.
  • Canadian Science Publishing. (n.d.). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL.
  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of polyhydroxylated aminocyclohexanes.
  • Wikipedia. (n.d.). Chiral resolution.
  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • University of Greifswald. (n.d.). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • MySkinRecipes. (n.d.). trans-2-Aminocyclohexanol.
  • ResearchGate. (n.d.). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane.
  • ResearchGate. (n.d.). Enzymatic resolution of stereoisomers of 2-iodocyclohexanol | Request PDF.
  • Amerigo Scientific. (n.d.). (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.0% (AT)).
  • J&K Scientific. (n.d.). (1R,2R)-2-Aminocyclohexanol hydrochloride, 95% (99% ee).
  • PubChem. (n.d.). (1R,2S)-2-aminocyclohexan-1-ol hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (n.d.). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Lifands in Asymmetric Catalysis | Request PDF.
  • LookChem. (n.d.). (1S,2S)-2-Aminocyclohexanol hydrochloride, CasNo.13374-30-6.
  • Royal Society of Chemistry. (n.d.). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases.
  • Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review.
  • Royal Society of Chemistry. (n.d.). trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles.

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Troubleshooting & Optimization

Technical Support Center: Purification of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-2-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles that govern successful purification, ensuring you can troubleshoot effectively and achieve the desired purity for your critical applications.

Introduction: The Importance of Purity

This compound is a chiral molecule widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final product.[1] Therefore, obtaining this compound in high purity, free from isomers and other process-related impurities, is a critical step in any synthetic workflow. This guide provides practical, experience-driven advice to overcome common purification hurdles.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is a white to off-white crystalline solid, but the melting point is broad (e.g., 165-175 °C). What are the likely impurities?

A broad melting point range is a classic indicator of impurities. For this compound, the most common culprits are:

  • The cis-isomer: The synthesis of 2-aminocyclohexanol often yields a mixture of cis and trans diastereomers.[2] The presence of the cis-isomer, even in small amounts, can significantly broaden the melting point range of the desired trans-isomer hydrochloride salt.

  • Residual Solvents: Solvents used during the synthesis or workup (e.g., toluene, ethanol, water) can become trapped in the crystal lattice.

  • Starting Materials and Byproducts: Incomplete reaction or side reactions can lead to the presence of unreacted starting materials (e.g., cyclohexene oxide) or byproducts.[3]

  • Inorganic Salts: Salts formed during pH adjustments or workup procedures can co-precipitate with the product.

Expert Insight: The first step in troubleshooting is always characterization. A simple ¹H NMR spectrum can often reveal the presence of the cis-isomer and residual solvents.

Question 2: How can I effectively remove the cis-isomer of 2-Aminocyclohexanol hydrochloride?

Separating diastereomers like the cis and trans isomers of 2-aminocyclohexanol can be challenging but is achievable through a few key methods:

  • Fractional Recrystallization: This is often the most practical method for larger quantities. The two isomers and their salts may have different solubilities in specific solvent systems. Experiment with different solvents and solvent mixtures to find a system where the trans-isomer hydrochloride preferentially crystallizes, leaving the cis-isomer enriched in the mother liquor.

    • Pro-Tip: A mixture of ethanol and diethyl ether or isopropanol and acetone can be a good starting point. The goal is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Column Chromatography: For smaller scales or when very high purity is required, column chromatography is highly effective.[2]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically used. The addition of a small amount of a base like triethylamine can help to prevent tailing of the amine on the silica gel.

Question 3: I'm experiencing low yields after recrystallization. What can I do to improve recovery?

Low recovery during recrystallization is a common issue. Here are several factors to consider and optimize:

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. If the compound is too soluble in the chosen solvent at low temperatures, you will lose a significant amount of product in the mother liquor.

  • Solvent Volume: Using an excessive volume of solvent will also lead to low recovery. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Concentration of the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, less pure crop by concentrating the mother liquor and cooling it again. This second crop may require a separate recrystallization.

Question 4: My purified this compound is hygroscopic and difficult to handle. How can I mitigate this?

The hydrochloride salt of an amino alcohol is prone to absorbing moisture from the atmosphere.[4][5]

  • Drying: Ensure the final product is thoroughly dried under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide (P₂O₅) or over potassium hydroxide (KOH) pellets. A drying pistol can also be effective.

  • Storage: Store the purified compound in a tightly sealed container in a desiccator.[4][6] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Handling: When weighing and handling the compound, do so in a dry atmosphere if possible (e.g., in a glove box). If a glove box is not available, work quickly and minimize the exposure time to ambient air.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A: It is a white to pale cream crystalline powder with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol .[7] Its melting point is typically in the range of 172-175 °C when pure.[8]

Q: What is the solubility profile of this compound?

A: It is soluble in water and polar organic solvents like methanol and ethanol.[7] It has limited solubility in less polar organic solvents.[7] For instance, its solubility in methanol containing 1N acetic acid is 25 mg/mL.[5]

Q: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of the cis-isomer and other organic impurities.[9]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.[3] Chiral GC or HPLC can be used to determine the enantiomeric purity if you are working with an optically active form.[10]

  • Melting Point Analysis: As a quick and simple indicator of purity. A sharp melting point close to the literature value suggests high purity.

  • FT-IR Spectroscopy: To confirm the presence of the key functional groups (amine, hydroxyl).[9]

Q: Are there any specific safety precautions I should take when handling this compound?

A: Yes, it is important to handle this compound with care in a well-ventilated area, preferably a fume hood.[11] It can cause skin, eye, and respiratory irritation.[4][8][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system and volumes may need to be adjusted based on the impurity profile of your crude material.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating on a hot plate with stirring may be necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the cis and trans isomers of the free base, which can then be converted back to the hydrochloride salt.

  • Sample Preparation: Dissolve the crude mixture of aminocyclohexanol isomers in a minimal amount of the mobile phase.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., to 95:5 or 90:10 dichloromethane:methanol) to facilitate the elution of the more polar isomer.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired trans-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Salt Formation: Dissolve the purified trans-2-aminocyclohexanol free base in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the hydrochloride salt.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude trans-2-Aminocyclohexanol HCl Analysis Purity Assessment (NMR, MP, TLC) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Impurity Load Chromatography Column Chromatography Analysis->Chromatography Isomer Separation Needed Final_Product Pure trans-2-Aminocyclohexanol HCl Recrystallization->Final_Product Chromatography->Final_Product Final_Analysis Final Purity Check Final_Product->Final_Analysis

Caption: Decision workflow for purification strategy.

Recrystallization_Troubleshooting Start Low Recrystallization Yield Solvent_Choice Is the solvent appropriate? Start->Solvent_Choice Solvent_Choice->Start No, re-evaluate Solvent_Volume Is the solvent volume minimized? Solvent_Choice->Solvent_Volume Yes Solvent_Volume->Start No, reduce volume Cooling_Rate Is the cooling rate slow? Solvent_Volume->Cooling_Rate Yes Cooling_Rate->Start No, slow down cooling Mother_Liquor Recover from mother liquor? Cooling_Rate->Mother_Liquor Yes Success Improved Yield Mother_Liquor->Success

Caption: Troubleshooting low recrystallization yield.

References

  • Smolecule. (2023, August 15). This compound.
  • National Institutes of Health (NIH). (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and....
  • ACS Publications. (n.d.). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. [Link]
  • ResearchGate. (n.d.).
  • University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
  • NIST WebBook. (n.d.). trans-2-Aminocyclohexanol. [Link]
  • Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]
  • Google Patents. (n.d.).
  • ChemBK. (2024, April 9). 2-Aminocyclohexanol. [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of Racemic 2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of racemic 2-aminocyclohexanol. As a key chiral building block in pharmaceutical synthesis, obtaining enantiomerically pure 2-aminocyclohexanol is a critical step for researchers and process chemists. This guide provides in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you overcome common challenges and optimize your resolution strategy.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chiral resolution of 2-aminocyclohexanol.

Q1: What is chiral resolution, and why is it necessary for 2-aminocyclohexanol?

A1: Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers (non-superimposable mirror images), into its individual enantiopure components.[1][2] For many pharmaceutical applications, only one enantiomer of a chiral molecule like 2-aminocyclohexanol exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[3] Therefore, resolution is essential to isolate the specific, biologically active enantiomer.

Q2: What are the primary methods for resolving racemic 2-aminocyclohexanol?

A2: The two most common and scalable methods for resolving racemic 2-aminocyclohexanol are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent").[1][3] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[3][4]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (often a lipase) to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[5][6] This results in a mixture of one unreacted enantiomer and one modified (e.g., acylated) enantiomer, which can then be separated based on their different chemical properties.[7]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is the most widely used method due to its scalability and cost-effectiveness.[8] However, it is often an empirical process that requires careful optimization.

Q3: I've mixed my racemic 2-aminocyclohexanol and resolving agent, but no crystals are forming, or I'm getting an oily liquid instead. What should I do?

A3: This is a very common challenge known as "oiling out" or failure to crystallize, which typically points to issues with solvent choice, supersaturation, or purity.[9][10]

  • Causality (The "Why"): Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase because its concentration exceeds its solubility limit, but the conditions are not right for it to organize into a solid crystal lattice.[10] This is often because the solvent is too good (keeping the salt dissolved) or the solution is too concentrated, leading to rapid precipitation instead of slow, ordered crystallization.[9]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts.[10] Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and consider using solvent/anti-solvent mixtures to carefully control solubility.[9][10]

    • Control Supersaturation: Avoid overly concentrated solutions. Try starting with a more dilute solution and slowly increase the concentration by gentle evaporation of the solvent.[10]

    • Induce Nucleation: If the solution is properly supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the desired diastereomeric salt.[10]

    • Temperature Gradient Control: Employ a slow, controlled cooling profile. Rapid cooling often leads to the formation of an oil or an amorphous solid.[9]

    • Purity Check: Ensure the high purity of both your racemic 2-aminocyclohexanol and the resolving agent, as impurities can inhibit crystallization.[9]

Q4: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve the purity?

A4: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen system are too similar, or the crystallization process was too fast, trapping the more soluble diastereomer in the crystal lattice.[11]

  • Causality (The "Why"): The success of this method hinges on the significant difference in solubility between the (R,R) and (S,R) salts (or R,S and S,S). If this difference is small, both salts will co-crystallize, leading to poor purity.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective way to improve purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process may need to be repeated until there is no further change in the measured optical rotation.[2]

    • Re-evaluate the Resolving Agent: Not all resolving agents are created equal. For 2-aminocyclohexanol, chiral carboxylic acids like mandelic acid and tartaric acid are commonly used.[2][12] An efficient protocol has been described using both (R)- and (S)-mandelic acid sequentially to obtain both enantiomers with >99% enantiomeric excess (e.e.).[12][13]

    • Optimize Stoichiometry: While a 1:1 molar ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[11] This strategy relies on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer in the solution.

Workflow: Diastereomeric Salt Resolution```dot

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemic Racemic (R/S) 2-Aminocyclohexanol mix Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt racemic->mix agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) agent->mix crystal Fractional Crystallization mix->crystal less_soluble Less Soluble Salt Precipitates (e.g., (R,R)-Salt) crystal->less_soluble Isolate Solid mother_liquor Mother Liquor Contains More Soluble Salt (e.g., (S,R)-Salt) crystal->mother_liquor Isolate Liquid base_r Add Base (e.g., NaOH) Liberate Free Amine less_soluble->base_r base_s Add Base (e.g., NaOH) Liberate Free Amine mother_liquor->base_s product_r Enantiopure (R)-Amine base_r->product_r product_s Enantioenriched (S)-Amine base_s->product_s recycle Recycle or Resolve with (S)-Mandelic Acid product_s->recycle

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Methods & Data Interpretation

Accurate determination of enantiomeric excess is crucial for validating your resolution.

Q7: How do I reliably determine the enantiomeric excess (e.e.) of my resolved 2-aminocyclohexanol?

A7: The most common and accurate methods are chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [14]

  • Chiral HPLC: This is a widely applicable and highly accurate method. [14]The enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP). A key challenge is that 2-aminocyclohexanol lacks a strong UV chromophore, which may require derivatization with a UV-active agent (e.g., benzoyl chloride) to achieve good sensitivity.

  • Chiral GC: This method is excellent for volatile compounds like 2-aminocyclohexanol and its derivatives. [14]It often requires derivatization (e.g., trifluoroacetylation) to improve volatility and separation.

  • NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents in NMR can also be used to determine e.e. This method is generally less accurate than chromatography but can be a quick tool for analysis.

MethodPrincipleKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High accuracy, broad applicability, well-established. Method development can be time-consuming; may require derivatization for detection. [14]
Chiral GC Separation of volatile enantiomers on a CSP.Excellent for volatile compounds, high resolution, small sample size needed. [14]Not suitable for non-volatile compounds; derivatization is often necessary. [14]
NMR Use of chiral shift reagents to induce chemical shift non-equivalence.Rapid analysis, no physical separation needed.Lower accuracy and sensitivity compared to chromatography, reagent cost.
Circular Dichroism (CD) Differential absorption of circularly polarized light.Provides information on absolute configuration. [15]Requires specialized equipment; can be complex to interpret for multi-stereocenter molecules. [16]
Q8: My chiral HPLC/GC resolution is poor or inconsistent. What should I check?

A8: Poor chromatographic resolution is often due to issues with the mobile phase, column condition, or the instrument itself. [17]

  • Column Equilibration: Chiral columns require extensive equilibration with the mobile phase. Never use a gradient unless specified by the manufacturer; isocratic flow is standard. [17][18]2. Mobile Phase Composition: For normal-phase chiral columns (common for this type of separation), the alcohol modifier (e.g., isopropanol in hexane) percentage is critical. Even minor variations can drastically change the separation. Trace amounts of water can also significantly impact retention and resolution. [17][18]3. Column Contamination: Chiral columns are sensitive and can become fouled. Regularly wash the column with a stronger solvent like 100% ethanol or methanol to remove strongly retained impurities. [17]4. System Cleanliness: If the HPLC/GC system was previously used for reverse-phase or other applications, ensure it is thoroughly flushed to remove any residual solvents or additives, which can interfere with chiral separations. [17]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-trans-2-Aminocyclohexanol

This protocol is adapted from established literature methods for resolving 2-aminocyclohexanol derivatives.[12][13]

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic trans-2-aminocyclohexanol (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq.) in the same solvent.

    • Slowly add the mandelic acid solution to the amine solution with stirring at room temperature.

  • Crystallization:

    • Allow the mixture to stir for 30-60 minutes. If no precipitate forms, slowly add a less polar co-solvent (anti-solvent) like diethyl ether or ethyl acetate until the solution becomes turbid.

    • Heat the mixture gently until a clear solution is obtained, then allow it to cool slowly to room temperature, and subsequently in a refrigerator (4°C) overnight to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The obtained solid is the diastereomeric salt of one enantiomer (e.g., (1R,2R)-2-aminocyclohexanol with (R)-mandelic acid).

    • To improve purity, perform one or more recrystallizations from the same solvent system.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-aminocyclohexanol.

  • Analysis:

    • Determine the enantiomeric excess of the final product using an appropriate chiral HPLC or GC method after suitable derivatization.

References
  • Schiffers, I., et al. (2022). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry.
  • Schiffers, I., et al. (2022). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed.
  • Borovika, A., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. PubMed.
  • Borovika, A., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society.
  • Borovika, A., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. A Demonstration Using 2-Aminocyclohexanol and Chemometrics. ResearchGate.
  • Borovika, A., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. PMC - NIH.
  • Schiffers, I., et al. (2022). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Lifands in Asymmetric Catalysis. ResearchGate.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Chemistry Steps. Resolution (Separation) of Enantiomers.
  • Wikipedia. Chiral resolution.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Gotor-Fernández, V., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Elazar, M. (2016). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • Technology Networks. (2012). New White Paper Explores How to Optimize Enzymatic Catalysis in Labs.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Bis, E., & Fessner, W.-D. (2021). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.

Sources

Technical Support Center: A Guide to Optimizing the Yield and Purity of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of trans-2-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. As a versatile chiral building block, the efficacy of this compound in subsequent applications is highly dependent on its stereochemical purity and overall quality.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and achieve higher yields and purity in your experiments.

Synthesis Overview: The Aminolysis of Cyclohexene Oxide

The most common and direct route to synthesizing trans-2-Aminocyclohexanol is through the nucleophilic ring-opening of cyclohexene oxide with ammonia.[3] This reaction, known as aminolysis, proceeds via an SN2 mechanism. The nucleophilic attack of ammonia on one of the epoxide carbons leads to the formation of the trans product. The subsequent treatment with hydrochloric acid affords the more stable and water-soluble hydrochloride salt.[2]

However, achieving a high yield of the pure trans isomer can be challenging due to the potential for side reactions and the formation of the cis isomer.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Overall Yield of 2-Aminocyclohexanol

Question: My overall yield of 2-aminocyclohexanol is consistently low. What are the likely causes and how can I improve it?

Answer: A low overall yield can stem from several factors, ranging from suboptimal reaction conditions to losses during product workup. Let's break down the potential culprits:

  • Incomplete Reaction: The aminolysis of cyclohexene oxide may not have gone to completion. This can be due to insufficient reaction time, temperature, or pressure. It is crucial to monitor the reaction's progress.

  • Suboptimal Reaction Conditions: The reaction is typically carried out in an autoclave under elevated temperature and pressure.[3] Deviations from optimal conditions can significantly impact the yield.

  • Side Reactions: The formation of byproducts, such as 2-(2-hydroxycyclohexyl)aminocyclohexanol, can consume your starting material and reduce the yield of the desired product.[3]

  • Losses During Workup: Significant amounts of the product can be lost during the extraction and isolation phases. The hydrochloride salt is water-soluble, so care must be taken during aqueous washes.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Ammonia Concentration Use a significant excess of aqueous ammonia (e.g., 10 equivalents relative to cyclohexene oxide).[3]A high concentration of the nucleophile (ammonia) drives the reaction towards completion and minimizes the formation of the secondary amine byproduct.
Temperature Maintain a reaction temperature between 60-65°C.[3]This temperature provides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Pressure The reaction should be conducted in a sealed autoclave to maintain pressure.This is necessary to keep the ammonia in solution and increase the reaction rate.
Reaction Time A reaction time of approximately 4 hours is generally sufficient.[3]Monitor the reaction by TLC or GC to ensure the consumption of the starting cyclohexene oxide.
Workup After the reaction, cool the mixture and filter any precipitated byproducts. Concentrate the filtrate under reduced pressure to remove excess ammonia and water before proceeding to the hydrochloride salt formation.[3]Careful concentration prevents loss of the water-soluble product.
Issue 2: Poor trans:cis Isomer Ratio

Question: My final product contains a significant amount of the cis-2-aminocyclohexanol isomer. How can I improve the stereoselectivity for the trans isomer?

Answer: The formation of the trans isomer is a direct consequence of the SN2 mechanism, where the nucleophile (ammonia) attacks the epoxide carbon from the side opposite to the oxygen atom, leading to an inversion of stereochemistry. The presence of the cis isomer suggests that other reaction pathways may be competing.

Key Factors Influencing Stereoselectivity:

  • Reaction Mechanism: The reaction should be conducted under conditions that strongly favor the SN2 pathway. Basic or neutral conditions are ideal for the nucleophilic attack of ammonia on the epoxide ring.[4][5]

  • Acid Catalysis: The presence of acid can protonate the epoxide oxygen, giving the carbocation more SN1-like character. This can lead to a loss of stereoselectivity. Ensure your starting materials and reaction vessel are free from acidic contaminants.

Strategies to Enhance trans Selectivity:

  • Maintain Basic Conditions: The use of excess ammonia helps to ensure the reaction medium remains basic, favoring the SN2 mechanism.

  • Avoid Protic Acids: Ensure no acidic catalysts are present, as they can promote non-stereoselective ring-opening.[6]

  • Purification: If a mixture of isomers is obtained, the trans isomer can often be selectively crystallized as its hydrochloride salt.

Issue 3: Formation of Side Products

Question: I'm observing significant formation of 1,2-cyclohexanediol and a higher molecular weight byproduct. How can I minimize these impurities?

Answer: The two most common byproducts in this synthesis are 1,2-cyclohexanediol and 2-(2-hydroxycyclohexyl)aminocyclohexanol.

  • 1,2-Cyclohexanediol: This diol is formed from the hydrolysis of cyclohexene oxide.[7] This side reaction is more prevalent when using aqueous ammonia.

  • 2-(2-Hydroxycyclohexyl)aminocyclohexanol: This secondary amine is formed when the desired product, 2-aminocyclohexanol, acts as a nucleophile and attacks another molecule of cyclohexene oxide.[3]

Minimization Strategies:

  • Excess Ammonia: As previously mentioned, a large excess of ammonia outcompetes the product for the reaction with the remaining cyclohexene oxide, thus minimizing the formation of the secondary amine.[3]

  • Anhydrous Conditions: While aqueous ammonia is commonly used, switching to a solution of ammonia in an organic solvent like methanol can reduce the amount of water present and thus decrease the formation of the diol. However, this may require higher pressures to maintain the ammonia concentration.

  • Temperature Control: Avoid excessively high temperatures, as this can increase the rate of side reactions.

Issue 4: Challenges in Product Isolation and Purification

Question: I'm finding it difficult to isolate and purify the trans-2-aminocyclohexanol. What is an effective protocol?

Answer: The free base of trans-2-aminocyclohexanol can be an oil or a low-melting solid, making it challenging to purify by crystallization. The standard and most effective method is to convert it to its hydrochloride salt, which is a stable, crystalline solid that can be readily purified by recrystallization.[1][2][8]

Protocol for Conversion to Hydrochloride Salt and Recrystallization:

  • Crude Product Isolation: After the reaction, remove any solid byproducts by filtration. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. Add a solvent like toluene and concentrate again to help remove residual water.[3]

  • Salt Formation: Dissolve the crude amino alcohol in a suitable organic solvent (e.g., isopropanol or ethanol). Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl in a solvent like isopropanol) while stirring. The hydrochloride salt will precipitate.

  • Recrystallization: The key to high purity is a carefully executed recrystallization.

    • Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/ether, is often effective.[9] The ideal solvent system is one in which the hydrochloride salt is soluble when hot but sparingly soluble when cold.[10]

    • Procedure:

      • Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent system.[11]

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[9]

      • Once at room temperature, cool the flask in an ice bath to maximize the yield of the crystals.[9]

      • Collect the crystals by vacuum filtration.[12]

      • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]

      • Dry the crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of using a large excess of ammonia?

A large excess of ammonia serves two main purposes: 1) It acts as the nucleophile for the epoxide ring-opening. 2) It drives the reaction equilibrium towards the product side and significantly minimizes the formation of the secondary amine byproduct by ensuring that cyclohexene oxide is more likely to react with ammonia than with the newly formed 2-aminocyclohexanol.[3]

Q2: How can I definitively confirm the stereochemistry of my final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of 2-aminocyclohexanol.[13] The coupling constants between the protons on the carbons bearing the amino and hydroxyl groups are diagnostic. For the trans isomer, one of these protons is typically axial and the other is equatorial, leading to different coupling patterns compared to the cis isomer.[13][14]

Q3: What are the recommended storage conditions for this compound?

This compound is a stable crystalline solid.[2] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q4: Are there alternative methods to synthesize trans-2-Aminocyclohexanol?

Yes, other methods exist, including the catalytic asymmetric addition of carbamates to meso-epoxides, which can produce highly enantioenriched trans-1,2-amino alcohols.[1] However, the aminolysis of cyclohexene oxide remains a common and direct route for the synthesis of the racemic compound.[3]

Q5: What are the key safety precautions for this synthesis?

  • The reaction is conducted under pressure and at elevated temperatures, so an autoclave in good working condition is essential.

  • Ammonia is corrosive and has a pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Cyclohexene oxide is a flammable liquid.[16]

  • Hydrochloric acid is highly corrosive. Handle with care.

Visualizations and Workflows

Overall Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup & Salt Formation cluster_purification Purification Stage start Cyclohexene Oxide + Excess NH3(aq) reaction Autoclave 60-65°C, 4h start->reaction 1. Mix Reagents crude Crude Reaction Mixture (trans/cis isomers, byproducts) reaction->crude 2. Reaction filter Filter Byproducts crude->filter 3. Cool & Filter concentrate Concentrate Filtrate filter->concentrate 4. Concentrate add_hcl Dissolve in Solvent + HCl concentrate->add_hcl 5. Redissolve precipitate Crude Hydrochloride Salt add_hcl->precipitate 6. Precipitate recrystallize Recrystallize from Hot Solvent precipitate->recrystallize 7. Dissolve cool Cool Slowly & Ice Bath recrystallize->cool 8. Crystallize filter_pure Vacuum Filter Crystals cool->filter_pure 9. Collect dry Dry Under Vacuum filter_pure->dry 10. Wash & Dry final_product Pure trans-2-Aminocyclohexanol Hydrochloride dry->final_product

Caption: Troubleshooting decision tree for low yield issues.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol.
  • Science.gov. (n.d.). epoxide ring-opening reactions: Topics.
  • Digital Commons @ EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • Benchchem. (n.d.). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers.
  • Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ACS Publications. (n.d.). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.
  • ACS Publications. (n.d.). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.
  • NIST. (n.d.). trans-2-Aminocyclohexanol.
  • Unknown Source. (2018). HYDROLYSIS REACTIONS.
  • Chegg.com. (2019). Solved Name: Prelab: Green Lewis Acid-Catalyzed Hydrolysis.
  • CymitQuimica. (n.d.). CAS 5456-63-3: this compound.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • Unknown Source. (n.d.).
  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube.
  • Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Wikipedia. (n.d.). Cyclohexene oxide.
  • Wiley Online Library. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • National Institutes of Health. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • ChemBK. (2024). 2-Aminocyclohexanol.
  • NileRed. (2013, September 9). Recrystallization [Video]. YouTube.
  • ResearchGate. (2025). A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol 99 5456-63-3.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • BLD Pharm. (n.d.). 6982-39-4|trans-2-Aminocyclohexanol.
  • Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid.

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Stability issues and degradation pathways of trans-2-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for trans-2-Aminocyclohexanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this versatile chemical compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common stability issues and degradation pathways you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your research.

Section 1: Troubleshooting Guide for Unexpected Experimental Results

Researchers working with this compound may occasionally observe unexpected results, such as loss of potency, appearance of unknown peaks in analytical chromatograms, or changes in the physical properties of the substance. This guide provides a systematic approach to troubleshooting these issues, grounded in the chemical properties and degradation pathways of the molecule.

Issue 1: Loss of Active Substance Concentration in Solution

Symptom: A freshly prepared or stored solution of this compound shows a lower than expected concentration when analyzed.

Potential Causes and Solutions:

  • Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly under acidic conditions. The primary degradation pathway involves the protonation of the amino group, which weakens the carbon-nitrogen bond. This facilitates a nucleophilic attack by water, leading to the cleavage of the C-N bond and the formation of trans-cyclohexane-1,2-diol and ammonia.[1]

    • Causality: The presence of acidic protons in the solution catalyzes this degradation. The rate of hydrolysis is also accelerated by elevated temperatures.

    • Troubleshooting Steps:

      • pH Verification: Immediately measure the pH of your solution. If acidic, consider if this is necessary for your experiment.

      • Buffer Selection: If possible, buffer your solution to a neutral or slightly alkaline pH to minimize acid-catalyzed hydrolysis.

      • Temperature Control: Prepare and store solutions at low temperatures (2-8 °C) to reduce the rate of degradation. Avoid prolonged heating.

      • Fresh Preparation: For sensitive experiments, prepare solutions fresh and use them promptly.

  • Oxidative Degradation: The presence of oxidizing agents, even dissolved oxygen, can lead to the degradation of the amino alcohol. The primary oxidation product is typically 2-aminocyclohexanone, formed by the oxidation of the secondary alcohol group.

    • Causality: The hydroxyl group is susceptible to oxidation. This process can be catalyzed by trace metal ions and accelerated by light and heat.

    • Troubleshooting Steps:

      • Use of Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box) to minimize exposure to oxygen.

      • Antioxidant Addition: For long-term storage of solutions, consider the addition of a suitable antioxidant, ensuring it does not interfere with your downstream applications.

      • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA can sequester metal ions and prevent them from catalyzing oxidation.

Issue 2: Appearance of Unidentified Peaks in Chromatograms (HPLC/GC)

Symptom: When analyzing a sample of this compound, unexpected peaks are observed in the chromatogram, indicating the presence of impurities or degradation products.

Potential Causes and Solutions:

  • Synthesis-Related Impurities: The manufacturing process of this compound can result in the presence of related substances. A common synthetic route involves the reduction of 2-aminocyclohexanone. Incomplete reduction can leave traces of the starting material. Another route is the aminolysis of cyclohexene oxide, which can result in the formation of byproducts.[2]

    • Causality: Impurities can arise from starting materials, intermediates, or side reactions during synthesis.

    • Troubleshooting Steps:

      • Certificate of Analysis (CoA) Review: Always review the CoA for the batch of the compound you are using. It should provide information on the purity and the levels of any known impurities.

      • High-Purity Grade: For sensitive applications, ensure you are using a high-purity grade of the compound.

      • Re-purification: If necessary and feasible, the material can be re-purified by recrystallization to remove impurities.

  • Degradation Products: As discussed in Issue 1, hydrolysis and oxidation are common degradation pathways. Photodegradation can also occur upon exposure to light.

    • Causality: Exposure to harsh environmental conditions (pH, oxygen, light, heat) can lead to the chemical transformation of the molecule.

    • Troubleshooting Steps:

      • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies. This involves intentionally exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analysis of these stressed samples by techniques like LC-MS or GC-MS can help in the identification of the unknown peaks.

      • Light Protection: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

      • Proper Storage: Adhere to the recommended storage conditions, which are typically in a cool, dry, and dark place under an inert atmosphere.

Issue 3: Incompatibility with Excipients in Formulations

Symptom: When formulating this compound with other components, you observe discoloration (e.g., browning), precipitation, or a faster than expected degradation of the active ingredient.

Potential Causes and Solutions:

  • Maillard Reaction: As a primary amine, this compound can react with reducing sugars (e.g., lactose, glucose) in a non-enzymatic browning reaction known as the Maillard reaction.[3][4][5] This reaction is initiated by the condensation of the amino group with the carbonyl group of the sugar, leading to the formation of a complex mixture of colored and often odorous compounds called melanoidins.[3][6]

    • Causality: The nucleophilic amino group of the aminocyclohexanol attacks the electrophilic carbonyl carbon of the reducing sugar. This reaction is accelerated by heat and moisture.

    • Troubleshooting Steps:

      • Excipient Selection: Avoid the use of reducing sugars as excipients in your formulation. Opt for non-reducing sugars (e.g., sucrose) or sugar alcohols (e.g., mannitol, sorbitol).

      • Moisture Control: During formulation and storage, maintain low humidity conditions to minimize water activity, which can accelerate the Maillard reaction.

      • Temperature Management: Avoid high temperatures during processing and storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic, so protection from moisture is crucial. For maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q2: What is the primary degradation pathway of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on the pH. Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis, which involves the cleavage of the carbon-nitrogen bond to form trans-cyclohexane-1,2-diol and ammonia.[1] In the presence of oxidizing agents, oxidation of the hydroxyl group to a ketone is a significant degradation route.

Q3: How can I analyze the purity of this compound and detect its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. For the identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, but derivatization of the polar amino and hydroxyl groups (e.g., by silylation) is often necessary to improve volatility and chromatographic performance.[7]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, amino alcohols, in general, can be susceptible to photodegradation. It is a standard precautionary measure in pharmaceutical development to assume photosensitivity until proven otherwise. Therefore, it is strongly recommended to protect both the solid material and its solutions from light by using amber glassware or other light-blocking containers.

Q5: What are the potential safety hazards associated with handling this compound?

A5: this compound may cause skin and eye irritation. Inhalation of the dust can lead to respiratory irritation. It is important to handle this compound in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Section 3: Data and Visualization

Table 1: Summary of Known Degradation Pathways and Products
Stress ConditionPrimary Degradation PathwayMajor Degradation Products
Acidic HydrolysisCleavage of C-N bondtrans-Cyclohexane-1,2-diol, Ammonia[1]
OxidationOxidation of hydroxyl group2-Aminocyclohexanone
High Temperature (>200 °C)Thermal DecompositionVolatile amine and chloride compounds[1]
With Reducing SugarsMaillard ReactionMelanoidins (complex polymers)[3][4][5]
Diagrams of Degradation Pathways and Analytical Workflow

cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation T2AH_H trans-2-Aminocyclohexanol Hydrochloride Products_H trans-Cyclohexane-1,2-diol + NH₄Cl T2AH_H->Products_H C-N Bond Cleavage H2O_H H₂O, H⁺ T2AH_O trans-2-Aminocyclohexanol Hydrochloride Product_O 2-Aminocyclohexanone T2AH_O->Product_O Hydroxyl Oxidation Oxidant [O]

Caption: Major degradation pathways of this compound.

Sample Sample containing trans-2-Aminocyclohexanol HCl HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC GC GC Separation (after Derivatization) Sample->GC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS GC->MS

Caption: General analytical workflow for purity and degradation product analysis.

References

  • Wikipedia. (n.d.). Maillard reaction.
  • BYJU'S. (n.d.). Mechanism of the Maillard Reaction.
  • San Diego State University. (2019, September 10). The Maillard Reaction.
  • National Institutes of Health. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review.
  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • Mendoza, O. J., et al. (2022).
  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
  • NIST. (n.d.). trans-2-Aminocyclohexanol.
  • ChemSrc. (n.d.). Trans-2-Aminocyclohexanol HCl.
  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • OSTI.GOV. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect.
  • GL Sciences. (n.d.). Biochemicals.
  • MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.
  • MDPI. (2019). Validated HPLC Method with UV Detection for Florfenicol Determination in Bester Sturgeon, A Cultured Hybrid of Huso Huso × Acip.
  • National Institutes of Health. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • ResearchGate. (2015). (PDF) Study of OH-initiated degradation of 2-aminoethanol.
  • ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone.
  • National Institutes of Health. (2020). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement.
  • RSC Publishing. (2018). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water.
  • ACS Publications. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls.

Sources

Technical Support Center: Chiral Integrity in trans-2-Aminocyclohexanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of trans-2-Aminocyclohexanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are focused on achieving high stereochemical purity. We will delve into the critical aspects of preventing racemization and controlling diastereoselectivity, providing not just protocols, but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are racemization and epimerization, and why are they critical concerns in this synthesis?

A: Racemization is the process where an enantiomerically pure substance converts into a 1:1 mixture of both enantiomers, rendering it optically inactive.[1][2] Epimerization is a related process where the configuration at only one of several chiral centers in a molecule is inverted. In the context of trans-2-aminocyclohexanol, which has two chiral centers (at C1 and C2), uncontrolled epimerization at either center would lead to the formation of the undesired enantiomer, thus reducing the enantiomeric excess (ee) of your final product. Maintaining chiral integrity is paramount as different enantiomers of a drug molecule can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even harmful.[3]

Q2: What is the fundamental difference between the cis and trans isomers of 2-aminocyclohexanol, and how does the synthesis route influence which one is formed?

A: The cis and trans isomers are diastereomers—stereoisomers that are not mirror images of each other. In the trans isomer, the amino (-NH₂) and hydroxyl (-OH) groups are on opposite faces of the cyclohexane ring. In the cis isomer, they are on the same face. The most common and stereocontrolled synthesis of trans-2-aminocyclohexanol involves the nucleophilic ring-opening of cyclohexene oxide.[4] This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile (ammonia or an amine equivalent) attacks one of the epoxide carbons, forcing the C-O bond to break and the oxygen to swing to the opposite side of the ring. This "inversion of configuration" inherently leads to the trans product.[5]

Q3: Can I start with racemic trans-2-aminocyclohexanol and resolve the enantiomers?

A: Yes, this is a classic and viable strategy. Racemic trans-2-aminocyclohexanol can be synthesized and then resolved into its individual enantiomers. A highly effective method is diastereomeric salt formation using a chiral resolving agent, such as (R)- or (S)-mandelic acid or optically active 2-methoxyphenylacetic acid.[6][7] By reacting the racemic amine with one enantiomer of the chiral acid, two diastereomeric salts are formed. These salts have different physical properties (like solubility), allowing them to be separated by fractional crystallization. The desired enantiomer of the amino alcohol can then be recovered by treating the separated salt with a base.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My final product is contaminated with the cis-2-aminocyclohexanol diastereomer.

  • Likely Cause: Your reaction conditions may be promoting a non-Sₙ2 pathway for the epoxide ring-opening. The use of strong Lewis acids or highly acidic conditions can introduce Sₙ1 character, involving a carbocation-like intermediate that allows for the loss of stereochemical control and formation of both cis and trans products.[1]

  • Solution:

    • Re-evaluate Your Catalyst: If using a catalyst for the epoxide opening, ensure it favors a nucleophilic attack mechanism. Many metal-based catalysts are designed for this purpose.[8][9] For uncatalyzed reactions with ammonia, ensure the pH does not become strongly acidic.

    • Control Temperature: Run the reaction at the recommended temperature. Excessively high temperatures can sometimes lead to side reactions and loss of selectivity.

    • Solvent Choice: The choice of solvent can influence the reaction mechanism. Protic solvents generally favor the Sₙ2 pathway for this reaction. A common method involves using an aqueous ammonia solution directly with the epoxide.[6]

Problem 2: The enantiomeric excess (ee) of my trans-product is low.

  • Likely Cause (A) - If using an asymmetric synthesis (e.g., Jacobsen's HKR): The catalyst may be compromised, or reaction conditions are suboptimal. The Hydrolytic Kinetic Resolution (HKR) using Jacobsen's catalyst is a powerful method for obtaining enantioenriched epoxides and diols, and related chemistry can be used for asymmetric ring-opening.[10][11][12] Low ee suggests the catalyst is not differentiating effectively between the two enantiotopic faces of the starting material or the two enantiomers of a racemic epoxide.

    • Solution:

      • Catalyst Integrity: Ensure the (salen)Co catalyst is pure and handled under appropriate conditions to prevent deactivation.

      • Reaction Time & Temperature: Adhere strictly to the optimized reaction time and temperature for the specific substrate.

      • Purity of Reagents: Use high-purity starting materials (cyclohexene oxide, nucleophile) as impurities can poison the catalyst.

  • Likely Cause (B) - If using a classical resolution: The separation of diastereomeric salts was incomplete.

    • Solution:

      • Optimize Crystallization: Experiment with different solvents, temperatures, and cooling rates for the fractional crystallization. Multiple recrystallization steps may be necessary to achieve >99% ee.

      • Verify Purity of Resolving Agent: Ensure the chiral acid used for resolution is itself of high enantiomeric purity.

      • Accurate Monitoring: Use an analytical method like Chiral HPLC to monitor the ee of the mother liquor and the crystals at each step to guide the optimization process.[13][14]

Diagram: Key Synthesis Pathways

The following diagram illustrates two primary strategies for obtaining enantiomerically pure trans-2-aminocyclohexanol.

G cluster_0 Strategy 1: Asymmetric Synthesis cluster_1 Strategy 2: Classical Resolution start1 Cyclohexene Oxide (meso) cat Chiral (salen)Co Catalyst + Phenyl Carbamate Nucleophile start1->cat step1 Asymmetric Ring-Opening cat->step1 prod1 Enantioenriched N-Protected trans-Amino Alcohol step1->prod1 deprotect1 Deprotection & HCl Salt Formation prod1->deprotect1 final1 (1R,2R)-trans-2-Aminocyclohexanol Hydrochloride (>99% ee) deprotect1->final1 start2 Cyclohexene Oxide step2 Ring-Opening with NH3 start2->step2 racemate Racemic trans-2-Aminocyclohexanol step2->racemate resolve Add (R)-Mandelic Acid racemate->resolve salts Diastereomeric Salts ((R,R)-Amine-(R)-Acid) ((S,S)-Amine-(R)-Acid) resolve->salts separate Fractional Crystallization salts->separate salt_R Isolated (R,R,R) Salt separate->salt_R recover Base Treatment & HCl Salt Formation salt_R->recover final2 (1R,2R)-trans-2-Aminocyclohexanol Hydrochloride (>99% ee) recover->final2

Caption: Workflow comparison for enantiopure trans-2-aminocyclohexanol synthesis.

Recommended Protocol: Asymmetric Synthesis via Catalytic Ring-Opening

This protocol is adapted from methodologies developed for the highly enantioselective synthesis of trans-1,2-amino alcohols using Jacobsen-type catalysts.[15] It provides the target compound directly in high enantiomeric excess, avoiding a separate resolution step.

Step 1: Catalytic Enantioselective Addition of Phenyl Carbamate

  • To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the oligomeric (salen)Co(III)-OTf catalyst (0.5 mol%).

  • Add phenyl carbamate (1.0 equivalent) and cyclohexene oxide (1.2 equivalents).

  • The reaction can often be run neat or in a minimal amount of a non-coordinating solvent like toluene at room temperature.

  • Stir the mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the crude N-phenylcarbamoyl-protected amino alcohol can be purified by column chromatography or taken directly to the next step.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in a suitable solvent mixture, such as methanol/water.

  • Add a strong base (e.g., 4-5 equivalents of NaOH or KOH) and heat the mixture to reflux for 12-24 hours to hydrolyze the carbamate.

  • Cool the reaction mixture to room temperature and extract the free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Dissolve the crude trans-2-aminocyclohexanol in a minimal amount of isopropanol or ethanol.

  • Slowly add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic.

  • The this compound salt will precipitate. Cool the mixture in an ice bath to maximize crystallization.

  • Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield the final product with high enantiomeric purity (>99% ee).[15]

ParameterRecommended ValuePurpose
Catalyst Loading0.5 - 1.0 mol%Ensures efficient asymmetric induction without excessive cost.
NucleophilePhenyl CarbamateProvides the amine functionality in a protected, efficient form.
Reaction TemperatureRoom Temperature (approx. 20-25 °C)Balances reaction rate with catalyst stability and selectivity.
Deprotection BaseNaOH or KOH (4-5 eq.)Ensures complete and irreversible hydrolysis of the carbamate.
Final PurificationRecrystallization as HCl saltPurifies the final product and often enhances enantiomeric purity.

Analytical Confirmation of Stereochemical Purity

The ultimate confirmation of success in preventing racemization is the analytical determination of enantiomeric and diastereomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method.[16][17]

    • Principle: Enantiomers are separated on a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

    • Sample Preparation: The final hydrochloride salt can be neutralized to the free amine. For improved detection and resolution, the amine can be derivatized with a UV-active agent.

    • Analysis: The peak areas for the two enantiomers are integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method is effective for volatile derivatives of the amino alcohol.[18]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification than chromatography, NMR can be used to distinguish between enantiomers by adding a chiral lanthanide shift reagent, which induces different chemical shifts for the protons of each enantiomer.[19]

Mechanism of Stereocontrol

The stereospecificity of the trans product formation from cyclohexene oxide is a direct result of the Sₙ2 mechanism.

Caption: Sₙ2 ring-opening of cyclohexene oxide ensures trans-diastereoselectivity.

References

  • Anslyn, E. V., & Wiskur, S. L. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society. [Link][13][20][21]
  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. [Link][15]
  • Bolm, C., Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., & Zani, L. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry. [Link][7]
  • Chakraborti, A. K., et al. (2004). Montmorillonite K 10-Catalyzed Regio- and Diastereoselective Ring Opening of Epoxides with Amines under Solvent-Free Conditions. The Journal of Organic Chemistry. Referenced in a broader review.[5]
  • Fuji, K., et al. (Patent EP2168943A1). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof.
  • Jacobsen, E. N., & Loy, R. N. (2000). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. [Link][10]
  • Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society. Referenced in a broader review.[11]
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link][23]
  • Phenomenex Inc. (n.d.).
  • Reddy, M. S., Narender, M., & Nageswar, Y. V. D. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Rasayan Journal of Chemistry. [Link][5]
  • van der Mee, L., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry. [Link][4]
  • Wikipedia. (n.d.). Hofmann rearrangement. [Link][24]
  • Wikipedia. (n.d.).

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Technical Support Center: Catalyst Poisoning in Reactions Involving trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in chemical reactions utilizing trans-2-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst deactivation. Here, we move beyond simple procedural lists to delve into the causal relationships behind catalyst poisoning, offering field-proven insights and robust diagnostic and mitigation strategies.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial queries and observations when catalyst poisoning is suspected.

Q1: My hydrogenation/coupling reaction has stalled or is showing significantly reduced conversion. How can I quickly assess if catalyst poisoning is the culprit?

A1: A sudden or gradual loss of catalytic activity is a classic symptom of poisoning.[1][2] Before delving into complex analytics, consider these initial diagnostic questions:

  • Was there a change in raw material batches? Impurities in your this compound, solvents, or other reagents are a primary source of catalyst poisons.[3][4] Even trace amounts of contaminants can have a significant impact.[3]

  • Is the issue reproducible with a fresh batch of catalyst? If a new batch of catalyst restores activity, it strongly suggests the previous catalyst was deactivated.

  • Have you observed any visual changes in the catalyst? While not always apparent, changes in color or texture can indicate fouling or the deposition of poisons.

A simple comparative experiment using a trusted, high-purity standard of your substrate and reagents against the problematic batch can often provide a rapid, albeit qualitative, diagnosis.

Q2: What are the most common catalyst poisons I should be aware of when working with this compound?

A2: Given the structure of this compound and the common use of palladium (Pd), platinum (Pt), or rhodium (Rh) catalysts, the most likely poisons fall into several categories:[5][6]

  • Sulfur Compounds: Often originating from starting materials or reagents, sulfur-containing functional groups (thiols, sulfides) strongly and often irreversibly bind to precious metal catalysts.[7]

  • Halides: The substrate itself is a hydrochloride salt. While often a necessary component, excess chloride ions can act as a poison to certain catalysts, particularly palladium, by forming stable complexes and altering the catalyst's electronic properties.[8][9][10]

  • Nitrogen-Containing Heterocycles: If present as impurities, certain nitrogen-containing compounds can act as potent catalyst poisons.[5]

  • Heavy Metals: Contaminants like lead, mercury, or arsenic, even at parts-per-billion (ppb) levels, can cause severe and often irreversible catalyst deactivation.[3][11]

  • Carbon Monoxide (CO): If there is an incomplete purge of the reaction vessel with an inert gas, CO from air or other sources can act as a temporary poison by strongly adsorbing to the catalyst surface.[3]

Q3: Can the this compound substrate itself be a source of catalyst poisons?

A3: Yes, absolutely. The purity of your substrate is critical.[4] Potential issues can arise from:

  • Residual Starting Materials or Byproducts from Synthesis: The synthesis of this compound can involve reagents or lead to byproducts that are known catalyst poisons.[12]

  • Degradation Products: Under certain storage or reaction conditions, the substrate could potentially degrade, forming species that inhibit the catalyst.

  • The Hydrochloride Salt: As mentioned, the chloride anion itself can be problematic. The concentration of chloride in the reaction medium can significantly impact the kinetics and efficiency of palladium-catalyzed reactions.[8][9]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific catalyst poisoning scenarios.

Guide 1: Diagnosing and Mitigating Chloride Poisoning

Chloride ions from the hydrochloride salt of the substrate can be a significant, though often overlooked, catalyst inhibitor, especially for palladium-based systems.[8][9]

Symptoms:

  • Reduced reaction rates compared to analogous reactions with the free base form of the amine.

  • Inconsistent reaction performance with varying substrate concentrations.

  • The catalyst appears to "die" prematurely.

Diagnostic Workflow:

A Reaction Stall or Low Conversion Observed B Run Control Experiment with Free Base (neutralize HCl with a non-coordinating base) A->B C Is Reaction Rate Significantly Improved? B->C D Chloride Inhibition is Likely. Proceed to Mitigation. C->D Yes E Chloride is Not the Primary Inhibitor. Investigate Other Poisons (Guide 2). C->E No F Mitigation Strategy 1: Use a Chloride Scavenger (e.g., silver salts - use with caution) D->F G Mitigation Strategy 2: Change Catalyst System (e.g., PtO2 may be more robust) D->G H Mitigation Strategy 3: Optimize Reaction Conditions (lower temperature, different solvent) D->H

Caption: Diagnostic workflow for suspected chloride poisoning.

Experimental Protocol: Free Base Control Experiment

  • Neutralization: In a separate flask, dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, isopropanol).

  • Base Addition: Add one equivalent of a non-coordinating base (e.g., sodium carbonate, potassium carbonate) and stir for 30 minutes.

  • Filtration: Filter off the resulting salt (e.g., NaCl, KCl).

  • Reaction Setup: Use the filtrate containing the free base of trans-2-Aminocyclohexanol in your standard catalytic reaction.

  • Analysis: Compare the reaction kinetics and final conversion to your original reaction with the hydrochloride salt. A significant improvement points towards chloride inhibition.

Guide 2: Systematic Identification of Unknown Poisons

When the poison is not immediately obvious, a more systematic approach is required.

Symptoms:

  • Complete and irreversible loss of catalyst activity.

  • The issue persists even after changing to a new batch of substrate.

Troubleshooting Steps:

  • Substrate and Reagent Purity Analysis:

    • Elemental Analysis: Submit samples of your this compound, solvents, and other key reagents for Inductively Coupled Plasma (ICP) analysis to screen for heavy metals (Pb, Hg, As) and sulfur.[1][11]

    • Chromatographic Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify organic impurities in your starting materials.[13][14]

  • Catalyst Surface Analysis:

    • If possible, carefully recover the spent catalyst.

    • Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition of the catalyst surface and the chemical state of the elements, helping to identify adsorbed poisons.[13][15]

Data Interpretation:

Analytical TechniquePotential FindingsImplication
ICP-OES/MS Elevated levels of S, P, Pb, As, HgIrreversible poisoning by heavy metals or non-metals.[11]
GC-MS Presence of sulfur-containing organic molecules, nitrogen heterocyclesPoisoning by specific organic compounds.
XPS Detection of S, Cl, or other elements on the catalyst surface not present in the fresh catalystDirect evidence of poison adsorption on active sites.[13]

Section 3: Catalyst Regeneration Protocols

In some cases, a poisoned catalyst can be regenerated, although success is highly dependent on the nature of the poison.

Q4: My palladium on carbon (Pd/C) catalyst has been poisoned. Can it be regenerated?

A4: Regeneration is sometimes possible, but its effectiveness varies.

  • Reversible Poisoning (e.g., by CO or some organic molecules): Mild thermal treatment under a flow of inert gas or vacuum can sometimes desorb weakly bound poisons.

  • Sulfur Poisoning: This is often irreversible. While some literature reports regeneration of sulfur-poisoned palladium catalysts using hydrogen at elevated temperatures, the original activity is rarely fully restored.[16][17][18]

  • Nitrogen Compound Poisoning: For some nitrogen-based poisons, washing the catalyst with a dilute acid or base solution may be effective. A patented method suggests reactivating palladium catalysts poisoned by nitrogen impurities by treating them with alkali or alkaline earth metal salts.[19]

Experimental Protocol: Acid/Base Washing for Catalyst Regeneration (Example)

This protocol is a general guideline and should be optimized for your specific system.

  • Catalyst Recovery: Carefully filter the spent catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst multiple times with a clean solvent (the one used in the reaction) to remove residual reactants and products.

  • Regeneration Wash: Create a dilute (e.g., 0.1 M) solution of a suitable acid (e.g., acetic acid) or base (e.g., sodium carbonate), depending on the suspected nature of the poison.

  • Slurry and Stir: Slurry the washed catalyst in the regeneration solution and stir gently for 1-2 hours at room temperature.

  • Rinse: Decant the regeneration solution and wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Final Solvent Wash: Wash the catalyst with your reaction solvent to remove water.

  • Drying: Dry the catalyst under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction.

cluster_poisoning Catalyst Poisoning Cycle cluster_regeneration Regeneration Pathway A Active Catalyst B Reaction with Impure Substrate (e.g., trans-2-Aminocyclohexanol HCl) A->B C Poisoned Catalyst (Blocked Active Sites) B->C D Catalyst Recovery & Washing C->D Attempt Regeneration E Chemical or Thermal Treatment D->E F Partially/Fully Recovered Activity E->F F->A Reuse in Reaction

Caption: The cycle of catalyst poisoning and regeneration.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions. (n.d.). PubMed Central. [Link]
  • Regeneration of palladium based catalyst for methane ab
  • Catalyst Poisoning Testing. (n.d.). Intertek. [Link]
  • How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Catalyst Poisoning Mitigation. (2025, November 23). Energy. [Link]
  • Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions. (n.d.). Universidad de La Rioja. [Link]
  • Catalyst poisoning. (n.d.). Wikipedia. [Link]
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
  • Method for reactivating palladium catalysts. (n.d.).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions. [Link]
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025, August 10).
  • Impact of catalyst purity on organic transform
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. [Link]
  • Catalyst poison. (n.d.). Britannica. [Link]
  • Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. (2025, August 6).
  • Catalytic Materials: Concepts to Understand the Pathway to Implementation. (n.d.).
  • What are the major differences between the concept of catalyst inhibitors and catalyst poisons? (2018, July 8).
  • Palladium(II) chloride. (n.d.). Wikipedia. [Link]
  • Palladium(II) chloride. (n.d.).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

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Technical Support Center: Asymmetric Synthesis Using trans-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals employing trans-2-aminocyclohexanol and its derivatives in asymmetric synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common side reactions and experimental challenges, ensuring the integrity and success of your stereoselective transformations.

Introduction: The Role of trans-2-Aminocyclohexanol in Asymmetric Catalysis

trans-2-Aminocyclohexanol is a cornerstone chiral auxiliary and ligand precursor in asymmetric synthesis. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functionalities provide a well-defined stereochemical environment for a multitude of metal-catalyzed reactions, most notably in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[1] The formation of stable chelate complexes with metals like ruthenium restricts the conformational flexibility of the catalyst, creating a chiral pocket that dictates the stereochemical outcome of the reaction.[1]

However, like any powerful tool, its application is not without nuance. Seemingly minor variations in reaction conditions can lead to unexpected side reactions, diminished enantioselectivity, and catalyst deactivation. This guide will address these potential pitfalls head-on, providing you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My enantiomeric excess (ee) is lower than expected. What are the likely causes?

Low enantioselectivity is a common issue that can stem from several sources. Before investigating complex mechanistic pathways, it's crucial to rule out fundamental experimental errors.

Troubleshooting Guide:

  • Verify Ligand Purity:

    • The Problem: The presence of the minor enantiomer of your trans-2-aminocyclohexanol derivative will directly erode the enantiomeric excess of your product.

    • The Solution: Confirm the enantiomeric purity of your ligand using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis. If necessary, recrystallize the amino alcohol or its derivative to enhance enantiopurity.

  • Assess Catalyst Integrity:

    • The Problem: The active catalyst may not be forming correctly, or it may be degrading over the course of the reaction.

    • The Solution:

      • In-situ Catalyst Formation: If you are preparing the catalyst in situ, ensure the reaction between the metal precursor (e.g., [RuCl2(p-cymene)]2) and the amino alcohol ligand goes to completion. Consider increasing the pre-formation time or gently warming the mixture.

      • Catalyst Degradation: Be mindful of the sensitivity of your catalyst to air and moisture. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Evaluate Reaction Temperature:

    • The Problem: Many asymmetric reactions exhibit a strong temperature dependence on enantioselectivity. Higher temperatures can lead to decreased ee.

    • The Solution: Perform the reaction at a lower temperature. For instance, if you are running the reaction at room temperature, try 0 °C or -20 °C.

  • Consider the Base:

    • The Problem: The choice and stoichiometry of the base can significantly impact the catalytic cycle and enantioselectivity. Some bases can promote side reactions or catalyst deactivation.

    • The Solution: Screen different bases (e.g., t-BuOK, K2CO3, Et3N) and optimize the base-to-catalyst ratio. In some cases, a weaker base or a lower concentration of the base can improve enantioselectivity.

FAQ 2: I'm observing significant byproduct formation. What are the common side reactions?

The formation of byproducts can complicate purification and reduce the yield of your desired chiral product. Understanding the potential side reactions is the first step in mitigating them.

  • Hydrolysis of Schiff Base Ligands:

    • The Problem: If you are using a Schiff base derivative of trans-2-aminocyclohexanol, hydrolysis of the imine bond can occur, especially in the presence of water. This regenerates the free amino alcohol and the corresponding aldehyde or ketone, which can interfere with the main reaction.[2] Schiff base formation is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.[3][4]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

      • Azeotropic Removal of Water: When synthesizing the Schiff base ligand, use a Dean-Stark trap to remove water azeotropically.[5]

      • pH Control: The rate of imine formation is often optimal around a pH of 5.[5] Extreme pH conditions can promote hydrolysis.

  • Base-Mediated Epimerization of the Ligand:

    • The Problem: While the cyclohexane backbone of trans-2-aminocyclohexanol is generally rigid, strong bases under harsh conditions could potentially lead to epimerization at the carbon-bearing the amino or hydroxyl group, although this is less common for the core structure.[6][7] More likely, if the ligand has other stereocenters, particularly those alpha to a carbonyl group, they may be susceptible to epimerization.[7]

    • Troubleshooting:

      • Milder Base: If epimerization is suspected, switch to a milder base.

      • Lower Temperature: Reducing the reaction temperature can suppress this side reaction.

      • Reaction Time: Minimize the reaction time to reduce the exposure of the ligand to potentially epimerizing conditions.

  • Formation of Inactive Catalyst Dimers:

    • The Problem: In asymmetric transfer hydrogenation with ruthenium-amino alcohol catalysts, the formation of inactive hydride-bridged ruthenium dimers is a known deactivation pathway.[8][9] This can lead to a stalled reaction and lower yields.

    • Troubleshooting:

      • Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can help maintain a sufficient concentration of the active monomeric species.

      • Ligand Design: Ligands with bulkier substituents can sometimes disfavor the formation of inactive dimers.

  • Formation of Off-Cycle Hydride Species:

    • The Problem: The reaction of the ruthenium catalyst with the hydrogen donor (e.g., isopropanol or formic acid) generates a ruthenium hydride species, which is the active reductant.[8][10] However, under certain conditions, these hydride species can aggregate or react in unproductive ways, leading to catalyst deactivation.

    • Troubleshooting:

      • Hydrogen Donor Concentration: Optimize the concentration of the hydrogen donor.

      • Reaction Monitoring: Closely monitor the reaction progress. If it stalls, it may be due to the formation of off-cycle species.

  • Competing Racemic Background Reaction:

    • The Problem: If the uncatalyzed or a non-stereoselective background reaction is competitive with the desired asymmetric transformation, the overall enantioselectivity will be reduced.

    • Troubleshooting:

      • Lower Temperature: The background reaction may have a different activation energy than the catalyzed reaction. Lowering the temperature often favors the desired pathway.

      • Catalyst Loading: Ensure an adequate catalyst loading to promote the asymmetric reaction over the background reaction.

  • Product Inhibition:

    • The Problem: The chiral product can sometimes bind to the catalyst, inhibiting its activity and slowing down the reaction.

    • Troubleshooting:

      • Reaction Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

      • Continuous Removal of Product: In some specialized setups, continuous removal of the product can be employed.

Data Presentation & Experimental Protocols

Table 1: Influence of Reaction Parameters on Enantioselectivity
ParameterPotential IssueRecommended Action
Ligand Purity Contamination with the other enantiomer.Verify ee by chiral HPLC; recrystallize if necessary.
Solvent Presence of water leading to hydrolysis.Use anhydrous solvents; distill if necessary.
Temperature High temperature favoring background reactions.Screen a range of lower temperatures (e.g., 25°C, 0°C, -20°C).
Base Incorrect type or amount promoting side reactions.Screen different bases (e.g., t-BuOK, K2CO3) and optimize stoichiometry.
Catalyst Loading Insufficient catalyst for the desired reaction rate.Optimize catalyst loading (typically 0.5-2 mol%).
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a general starting point for the ATH of a prochiral ketone using a Ru-catalyst derived from a trans-2-aminocyclohexanol-based ligand.

Materials:

  • [RuCl2(p-cymene)]2

  • trans-2-aminocyclohexanol-derived ligand

  • Anhydrous isopropanol

  • Prochiral ketone

  • Base (e.g., 0.1 M solution of t-BuOK in isopropanol)

  • Inert gas (Argon or Nitrogen)

  • Standard flame-dried glassware for air-sensitive reactions

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and the chiral ligand (0.01 mmol) in anhydrous isopropanol (2 mL).

    • Stir the mixture at room temperature for 20-30 minutes. The color of the solution should change, indicating complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous isopropanol (8 mL).

    • Add the pre-formed catalyst solution to the ketone solution via cannula.

  • Initiation and Monitoring:

    • Add the base solution (e.g., 0.1 mL of 0.1 M t-BuOK in isopropanol, 0.01 mmol) to the reaction mixture.

    • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, quench it by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.

Visualizations

Diagram 1: General Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru]-Cl + Ligand Active_catalyst Active [Ru]-H Catalyst Ru_precatalyst->Active_catalyst + Base, + H-donor - Byproduct Substrate_complex [Ru]-H-Ketone Complex Active_catalyst->Substrate_complex + Ketone Product_complex [Ru]-O-CH(R)R' Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst + H-donor - Product, - Byproduct Product Chiral Alcohol Product_complex->Product Ketone Prochiral Ketone Ketone->Substrate_complex H_donor Hydrogen Donor (e.g., iPrOH) H_donor->Ru_precatalyst H_donor->Product_complex Base Base Base->Ru_precatalyst Byproduct Byproduct (e.g., Acetone) Byproduct->Ru_precatalyst Byproduct->Product_complex

Caption: A simplified representation of the catalytic cycle for Ru-catalyzed ATH.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_EE Troubleshooting Low Enantiomeric Excess (ee) Start Low ee Observed Check_Ligand Verify Ligand Purity (Chiral HPLC, NMR) Start->Check_Ligand Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Formation/ Stability Start->Check_Catalyst Check_Substrate Verify Substrate Purity Start->Check_Substrate Purify_Ligand Recrystallize Ligand Check_Ligand->Purify_Ligand Impure Temp Lower Temperature Check_Conditions->Temp Base Screen Bases/ Stoichiometry Check_Conditions->Base Solvent Ensure Anhydrous Solvent Check_Conditions->Solvent Inert_Atmo Use Inert Atmosphere Check_Catalyst->Inert_Atmo Preformation Adjust Catalyst Pre-formation Time Check_Catalyst->Preformation Pure_Substrate Purify Substrate Check_Substrate->Pure_Substrate Impure Optimized Optimized Conditions Temp->Optimized Base->Optimized Solvent->Optimized Stable_Catalyst Stable Catalyst System Inert_Atmo->Stable_Catalyst Preformation->Stable_Catalyst

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

References

  • Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. BenchChem. URL: https://www.benchchem.com/product/b5837
  • Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity. DiVA portal. URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A161801&dswid=-4703
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org. URL: https://www.diva-portal.org/smash/get/diva2:161798/FULLTEXT01.pdf
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. URL: https://www.mdpi.com/1420-3049/20/4/6764
  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/
  • Transfer hydrogenation via generation of hydride intermediate and base‐free alcohol oxidation activity studies on designed ruthenium complexes derived from NNN pincer type ligands. ResearchGate. URL: https://www.researchgate.
  • Proposed mechanism of base catalyzed epimerization. ResearchGate. URL: https://www.researchgate.
  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. URL: https://www.wjpsonline.com/admin/uploads/gVvS5s_WJPS_1627993072.pdf
  • asymmetric-hydrogenation-2015.pdf.URL: https://www.togni.ethz.
  • Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. ResearchGate. URL: https://www.researchgate.
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2022/03/07/imines/
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458641/
  • Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6844510/
  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo960155b
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. URL: https://www.researchgate.net/publication/51848529_Synthesis_of_cis-_and_trans-3-Aminocyclohexanols_by_Reduction_of_b-Enaminoketones
  • Synthesis, characterization, styrene oxidation and a hydrolysis study of the imine bond in the Cu(II) Schiff base complex. Journal of the Serbian Chemical Society. URL: https://www.shd-pub.org.rs/index.php/JSCS/article/view/1722
  • A bridged ruthenium dimer (Ru–Ru) for photoreduction of CO 2 under visible light irradiation. ResearchGate. URL: https://www.researchgate.
  • Schiff base ligand derived from (±)trans-1,2-cyclohexanediamine and its Cu(II), Co(II), Zn(II) and Mn(II) complexes: Synthesis, characterization, styrene oxidation and hydrolysis study of the imine bond in Cu(II) Schiff base complex. ResearchGate. URL: https://www.researchgate.net/publication/301297593_Schiff_base_ligand_derived_from_trans-12-cyclohexanediamine_and_its_CuII_CoII_ZnII_and_MnII_complexes_Synthesis_characterization_styrene_oxidation_and_hydrolysis_study_of_the_imine_bond_in_CuII_S
  • Asymmetric Hydrogen Atom Transfer. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268958/
  • Ruthenium Metathesis Catalysts with Imidazole Ligands. MDPI. URL: https://www.mdpi.com/1420-3049/23/2/276
  • Ruthenium Catalysts. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Tunable Ligand Effects on Ruthenium Catalyst Activity for Selectively Preparing Imines or Amides by Dehydrogenative Coupling Reactions of Alcohols and Amines. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28657158/
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. URL: https://myers.iq.harvard.
  • Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC379112/
  • What are the conditions used for schiff base reaction? ResearchGate. URL: https://www.researchgate.net/post/What_are_the_conditions_used_for_schiff_base_reaction
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003429/
  • How can I synthezise imine from ketone? ResearchGate. URL: https://www.researchgate.

Sources

Technical Support Center: Enhancing Enantioselectivity of trans-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and resolution of trans-2-aminocyclohexanol derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in these valuable chiral building blocks. trans-2-Aminocyclohexanol and its derivatives are crucial components in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically pure trans-2-aminocyclohexanol?

A: There are two main strategies: asymmetric synthesis and chiral resolution of a racemic mixture. Asymmetric synthesis aims to create a single enantiomer directly.[3][4] A notable method involves the enantioselective addition of a carbamate to cyclohexene oxide using a chiral catalyst, such as an oligomeric (salen)Co-OTf complex, which can yield the product in high enantiomeric excess (>99% ee) and is scalable.[1]

Chiral resolution, the more traditional approach, involves separating a 50:50 mixture of enantiomers.[5][6] This is typically achieved by:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (a resolving agent) like mandelic acid or tartaric acid to form diastereomeric salts.[2][5][7] These salts have different solubilities, allowing one to be selectively crystallized.[6][8]

  • Enzymatic Kinetic Resolution: Using an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[9][10][11]

Q2: My diastereomeric salt resolution is yielding low enantiomeric excess (<90% ee). What is the underlying cause?

A: Low enantiomeric excess in diastereomeric salt resolution is often a result of sub-optimal crystallization conditions. The fundamental principle of this technique relies on the solubility difference between the two diastereomeric salts.[8] If conditions are not ideal, the undesired diastereomer can co-precipitate with the desired one, leading to poor enantiopurity. Key factors include the choice of solvent, crystallization temperature, and the stoichiometry of the resolving agent.[12] The presence of impurities can also interfere with the crystallization process.

Q3: Why is the choice of solvent so critical in kinetic resolutions?

A: The solvent plays a multifaceted role in kinetic resolution and can dramatically influence both the reaction rate and the enantioselectivity.[13][14] It affects the solubility of the substrate and reagents, the conformation of the catalyst or enzyme, and the stability of the transition states for the two enantiomers. In some cases, changing the solvent can even lead to a reversal of stereoselectivity, where the opposite enantiomer is preferentially reacted.[14] Therefore, solvent screening is an essential step in optimizing any kinetic resolution protocol.

Q4: Can I use the same resolving agent to isolate both enantiomers?

A: Yes, a sequential resolution strategy is highly effective. For example, you can use (R)-mandelic acid to precipitate the salt of one enantiomer of trans-2-aminocyclohexanol. After isolating this salt, you can then add (S)-mandelic acid to the mother liquor to crystallize the salt of the other enantiomer.[2] This approach allows for the efficient recovery of both enantiomers from the initial racemic mixture.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and resolution of trans-2-aminocyclohexanol derivatives.

Issue Probable Cause(s) Recommended Solutions & Explanations
Low Enantiomeric Excess (ee) in Diastereomeric Salt Resolution 1. Inappropriate Solvent System: The solubility difference between the diastereomeric salts is not maximized.[12] 2. Suboptimal Resolving Agent Stoichiometry: Using a 1:1 ratio may not be ideal. 3. Rapid Crystallization: Fast cooling or high supersaturation leads to entrapment of the more soluble diastereomer.1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., methanol, ethanol, water, or mixtures thereof). The goal is to find a system where one salt is sparingly soluble and the other is highly soluble.[15] 2. Adjust Stoichiometry: Experiment with using 0.5 equivalents of the resolving agent. This can enhance selectivity by basing the separation on the solubility difference between one diastereomeric salt and the unreacted free amine. 3. Control Cooling Rate: Employ a slow, controlled cooling profile to allow for proper crystal lattice formation. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.[5]
Low Yield of Desired Diastereomeric Salt 1. High Solubility of Target Salt: The desired salt remains significantly dissolved in the mother liquor.[12] 2. Equilibrium Limitations: The separation is limited by the eutectic point of the diastereomeric mixture.1. Optimize Solvent & Temperature: Screen for solvents that decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[12] 2. Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, improving the overall process yield.[12]
Poor Selectivity in Enzymatic Kinetic Resolution (Low E-value) 1. Suboptimal Enzyme Choice: The selected enzyme (e.g., lipase) may not have high intrinsic selectivity for the substrate. 2. Incorrect Acyl Donor: The structure of the acylating agent can significantly impact enzyme recognition and selectivity.[9] 3. Unfavorable Reaction Conditions: Temperature, pH, and solvent can all affect enzyme performance and selectivity.1. Enzyme Screening: Test a panel of commercially available lipases (e.g., CAL-B, Pseudomonas cepacia lipase) to identify the most selective biocatalyst.[10][11] 2. Vary Acyl Donor: Screen different acyl donors (e.g., ethyl acetate, vinyl acetate, chiral organic carbonates). Chiral acyl donors can sometimes lead to a "double kinetic resolution" effect, significantly enhancing enantioselectivity.[9] 3. Condition Optimization: Systematically vary the temperature and solvent. Protic solvents like 2-propanol and aprotic solvents like 1,4-dioxane can lead to different kinetic profiles and selectivities.[13]
Incomplete Conversion in Asymmetric Epoxide Opening 1. Catalyst Deactivation/Poisoning: Impurities in the starting materials or solvent can poison the catalyst. 2. Low Catalyst Loading or Activity: Insufficient catalyst or a catalyst with low activity will result in a sluggish reaction.[1] 3. Suboptimal Temperature: The reaction may be too slow at the chosen temperature.1. Purify Reagents: Ensure cyclohexene oxide and the carbamate nucleophile are pure. Use anhydrous, high-purity solvents. 2. Increase Catalyst Loading: Incrementally increase the mol % of the catalyst. Ensure the catalyst is properly activated and handled under inert conditions if it is air or moisture sensitive. 3. Optimize Temperature: While higher temperatures can increase the rate, they may negatively impact enantioselectivity. A balance must be found. For the (salen)Co-OTf system, 50 °C has been shown to be effective.[1]

Experimental Protocols & Methodologies

Protocol 1: Diastereomeric Salt Resolution of (±)-trans-2-(N-benzylamino)cyclohexanol

This protocol is adapted from a highly efficient method using mandelic acid, which allows for the sequential isolation of both enantiomers.[2]

Step 1: Precipitation of the (1R,2R)-amino alcohol-(R)-mandelate salt

  • Dissolve racemic trans-2-(N-benzylamino)cyclohexanol (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of (R)-mandelic acid (0.5-1.0 equiv) in the same solvent.

  • Heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This solid is the diastereomeric salt of the (1R,2R)-enantiomer.

Step 2: Isolation of the free (1R,2R)-amino alcohol

  • Suspend the collected salt in water.

  • Add an aqueous base solution (e.g., 1 M NaOH) until the pH is >11 to deprotonate the amine and dissolve the mandelic acid.

  • Extract the free amino alcohol into an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2R)-amino alcohol.

Step 3: Isolation of the (1S,2S)-enantiomer

  • Take the mother liquor from Step 1, which is now enriched in the (1S,2S)-enantiomer.

  • Add (S)-mandelic acid (0.5-1.0 equiv) and repeat the crystallization and isolation procedure as described in Steps 1 and 2 to obtain the (1S,2S)-amino alcohol.

Self-Validation: The success of the resolution can be verified at each stage. The enantiomeric excess of the free amino alcohol should be determined using chiral HPLC or by NMR analysis after derivatization with a chiral agent like Mosher's acid chloride. The recovery of the resolving agent can also be quantified.[2]

Visualizations and Workflows

Logical Workflow for Troubleshooting Low Enantioselectivity

This diagram outlines a systematic approach to diagnosing and solving issues related to poor enantioselectivity in resolution experiments.

G start Start: Low Enantioselectivity (<95% ee) method Identify Resolution Method start->method salt Diastereomeric Salt Resolution method->salt Salt Formation kinetic Kinetic Resolution (Enzymatic or Chemical) method->kinetic Kinetic check_purity Verify Purity of Starting Materials & Reagent salt->check_purity solvent Screen Solvents & Solvent/Water Ratios check_purity->solvent temp Optimize Crystallization Temperature Profile solvent->temp stoich Adjust Resolving Agent Stoichiometry (try ~0.5 eq) temp->stoich recheck_ee_salt Re-evaluate ee stoich->recheck_ee_salt recheck_ee_salt->solvent No success_salt Success: High ee Achieved recheck_ee_salt->success_salt Yes catalyst Screen Catalyst/Enzyme kinetic->catalyst acyl Vary Acyl Donor catalyst->acyl solvent_kin Optimize Solvent & Temperature acyl->solvent_kin recheck_ee_kin Re-evaluate ee & E-value solvent_kin->recheck_ee_kin recheck_ee_kin->catalyst No success_kin Success: High ee Achieved recheck_ee_kin->success_kin Yes

Caption: Troubleshooting flowchart for low enantioselectivity.

Reaction Scheme: Asymmetric Synthesis vs. Chiral Resolution

This diagram illustrates the two primary pathways to obtain a single enantiomer of trans-2-aminocyclohexanol.

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution start_asym Cyclohexene Oxide catalyst + Nucleophile + Chiral Catalyst product_asym (1R,2R)-Product (High ee) start_asym->product_asym Single Step start_res Racemic (±)-trans- 2-Aminocyclohexanol reagent + Chiral Resolving Agent (e.g., (R)-Tartaric Acid) start_res->reagent diastereomers Diastereomeric Salts (R,R)-(R) and (S,S)-(R) reagent->diastereomers separation Physical Separation (Crystallization) diastereomers->separation product_res (1R,2R)-Product + (1S,2S)-in solution separation->product_res

Caption: Pathways to enantiopure trans-2-aminocyclohexanol.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
  • Semantic Scholar. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters.
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]
  • Bode Research Group. (n.d.). Kinetic resolution of amines. ETH Zurich.
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
  • Valle-Delgado, J. J., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(8), 12385-12400. [Link]
  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]
  • Szałkowska, A., et al. (2022).
  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Arseniyadis, S., Valleix, A., Wagner, A., & Mioskowski, C. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. Angewandte Chemie International Edition, 43(25), 3314-3317. [Link]
  • Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Organic Process Research & Development. (2005). Process Development on the Preparation of trans-(+)-2-Methylaminocyclohexanol: A Fascinating Resolution Example. Organic Process Research & Development, 9(4), 438-441. [Link]
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ...
  • Molecules. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(8), 12385-12400. [Link]
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • CrystEngComm. (2022).
  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11935-11945. [Link]
  • ResearchGate. (2000). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. Tetrahedron: Asymmetry, 11, 3849-3855. [Link]
  • NIST WebBook. (n.d.). trans-2-Aminocyclohexanol.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.

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Technical Support Center: Chiral HPLC Separation of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Method Development

Welcome to the technical support center for the chiral separation of aminocyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these challenging analytes. As your virtual application scientist, I will provide field-proven insights and systematic protocols to help you overcome common obstacles and develop robust, reproducible methods. The narrative below is structured to address issues from the ground up, explaining the causality behind each experimental choice to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Before diving into specific problems, let's address some foundational questions regarding the separation of aminocyclohexanols.

Q1: What makes the chiral separation of aminocyclohexanols challenging?

Aminocyclohexanols are small, flexible molecules that possess both a basic amino group and a polar hydroxyl group. This bifunctionality can lead to strong, non-enantioselective interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. These secondary interactions can cause significant peak tailing, poor efficiency, and ultimately, a loss of resolution.[1] Furthermore, their conformational flexibility can make it difficult to establish the consistent, three-dimensional interactions with the chiral selector that are necessary for effective separation.[2]

Q2: Which Chiral Stationary Phases (CSPs) are most effective for aminocyclohexanols?

There is no single "best" column, as the optimal choice is highly dependent on the specific aminocyclohexanol structure (e.g., cis/trans isomers, substitution patterns). However, polysaccharide-based CSPs are the most versatile and widely successful for this class of compounds.[3][4][5]

  • Amylose and Cellulose Derivatives: Columns like those based on tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) derivatives of amylose and cellulose are excellent starting points.[6][7] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively discriminate between enantiomers.[5] Screening a small set of these columns is a highly effective strategy.[2][8]

Q3: Why is a basic additive like diethylamine (DEA) almost always required in the mobile phase?

The basic amino group of aminocyclohexanols will be protonated under typical normal-phase conditions. This positive charge leads to strong ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica support. This is a primary cause of severe peak tailing.[1] A basic additive like DEA, typically at 0.1%, acts as a competitor for these active sites, effectively masking them from the analyte and dramatically improving peak shape.[9][10]

Troubleshooting Guide: From Poor Resolution to Ghost Peaks

This section addresses specific, common problems in a question-and-answer format, complete with diagnostic workflows and detailed protocols.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: Your enantiomers are co-eluting as a single peak or are only partially resolved as a shoulder.

This is the most common issue in chiral method development. The key is to systematically optimize the parameters that influence selectivity (α) and efficiency (N).

G start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? Screen Polysaccharide Columns start->csp csp:w->csp:w mobile_phase Optimize Mobile Phase (Modifier % and Type) csp->mobile_phase Yes, some separation seen additive Optimize Additive (DEA concentration) mobile_phase->additive temperature Optimize Temperature (Test 10°C to 40°C) additive->temperature flow_rate Optimize Flow Rate (Test lower rates, e.g., 0.5 mL/min) temperature->flow_rate success Resolution Achieved (Rs ≥ 1.5) flow_rate->success

Caption: A systematic approach to improving enantiomeric resolution.

Q: My peaks are not separating. Where do I start?

A: Start with the most influential factors: the chiral stationary phase (CSP) and the mobile phase.

  • Verify CSP Selection: Confirm you are using a CSP known to be effective for amines or amino alcohols. Polysaccharide-based columns are the primary choice.[4][5] If you see no hint of separation (a perfectly symmetrical peak), your chosen CSP is likely unsuitable. It is more efficient to screen a different column than to exhaustively optimize a failing one.[8]

  • Optimize Mobile Phase Composition: Chiral separations are exquisitely sensitive to the mobile phase composition, particularly the type and concentration of the organic modifier (alcohol) in normal phase.[1][4]

    • Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in hexane/heptane. A common starting point is 90:10 Hexane:IPA.[2] Decrease the alcohol percentage in 2-5% increments to increase retention and often improve resolution.

    • Modifier Type: The choice of alcohol is critical. Switching from isopropanol (IPA) to ethanol (EtOH) can dramatically alter selectivity. Sometimes, more complex alcohols like n-butanol can provide unique interactions.

Q: I have partial separation, but I can't get to baseline (Rs ≥ 1.5). What's next?

A: Fine-tune the system with temperature and flow rate adjustments.

  • Optimize Column Temperature: Temperature has a complex effect on chiral recognition.[1]

    • Lower Temperature: Generally, decreasing the temperature (e.g., from 25°C to 15°C or 10°C) enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which often increases selectivity and improves resolution.[1][11]

    • Higher Temperature: Occasionally, higher temperatures can improve peak efficiency, and in rare cases, even improve resolution or reverse the elution order.[1] It is essential to explore a range (e.g., 10°C to 40°C) systematically.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min for a 4.6 mm ID column) as this can allow more time for the enantiomers to interact with the stationary phase, improving efficiency.[11][12]

Parameter Typical Starting Condition Optimization Strategy Rationale
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAVary IPA % (5-20%). Test Hexane/EtOH.Changes polarity and specific H-bonding interactions.[9]
Flow Rate 1.0 mL/minDecrease to 0.8, 0.5 mL/min.Increases interaction time with CSP, improving efficiency.[11]
Temperature 25 °CTest in 5°C increments from 10°C to 40°C.Affects thermodynamics of chiral recognition.[1]
Additive 0.1% DEATest 0.05% to 0.2% DEA.Optimizes suppression of silanol interactions.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetric, with a pronounced tail or a sloping front. A USP tailing factor > 1.5 is a common indicator.[13]

Peak tailing is the most frequent peak shape problem for basic compounds like aminocyclohexanols.

G start Peak Tailing Observed overload Is the column overloaded? Inject 1/10th concentration start->overload additive Is the basic additive sufficient? Check DEA concentration (0.1%) overload->additive No success Symmetric Peak Achieved overload->success Yes, tailing reduced column_health Is the column contaminated? Perform column wash additive->column_health No additive->success Yes, tailing reduced extra_column Check for extra-column volume (tubing length, fittings) column_health->extra_column No column_health->success Yes, tailing reduced extra_column->success

Caption: A decision tree for diagnosing and fixing peak tailing.

Q: My aminocyclohexanol peaks are tailing badly. What is the most likely cause?

A: The primary causes are secondary interactions with the column and column overload.

  • Insufficient Basic Additive: As discussed in the FAQs, the most common cause is the interaction between the basic amine and acidic silanols. Ensure you have an adequate concentration of a basic modifier like DEA (0.1% v/v is standard) in your mobile phase.[1][9][10]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing. To test for this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.[1]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating new active sites that cause tailing.[13][14] If the problem has worsened over time, column contamination is a likely culprit. Perform a column wash according to the manufacturer's instructions. For many robust, immobilized polysaccharide CSPs, flushing with a strong solvent like tetrahydrofuran (THF) can be effective.[14]

Q: What if only one of the two enantiomer peaks is tailing?

A: This is a more complex issue that points to a specific interaction between that enantiomer and an impurity or a degraded site on the CSP. It can sometimes occur if a minor, co-eluting impurity is present under the tail of one peak. In this case, improving sample cleanup or, as a last resort, replacing the column is the best course of action.

Issue 3: Irreproducible Retention Times and Resolution

Symptom: Retention times and/or the resolution factor (Rs) drift between injections or change significantly day-to-day.

Q: My retention times are shifting. What should I check first?

A: Inconsistent mobile phase composition and inadequate column equilibration are the most frequent causes of retention time drift.[15]

  • Mobile Phase Instability: In normal phase, the mobile phase is often a mixture of a non-polar solvent (hexane) and a polar modifier (IPA). Hexane is highly volatile. If the mobile phase reservoir is not tightly sealed, hexane can evaporate faster than the alcohol, leading to an increase in the polar modifier concentration and causing retention times to decrease over a sequence of runs. Always use fresh mobile phase and keep reservoirs tightly capped.[3]

  • Inadequate Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times when changing mobile phases.[9][11] A minimum of 10-20 column volumes is a good starting point, but some systems may require an hour or more to achieve a stable baseline and reproducible retention.[11] This is particularly true if additives are being introduced or removed.[16]

  • Temperature Fluctuations: As noted earlier, temperature affects retention and selectivity. If the column compartment is not thermostatted, ambient temperature changes in the lab can cause retention times to drift. Maintain a constant, controlled column temperature.[1][11]

Issue 4: Extraneous or "Ghost" Peaks

Symptom: Unexpected peaks appear in the chromatogram, often more prominent in blank runs or gradients.

Q: I see peaks in my blank injection. How do I find the source?

A: A systematic process of elimination is the most effective way to identify the source of ghost peaks.[1]

  • Run a "No Injection" Blank: First, run the method without injecting anything. If the ghost peaks are still present, the source is within the HPLC system or the mobile phase itself (e.g., contaminated solvent, microbial growth in an aqueous buffer if using reversed-phase).

  • Inject Sample Solvent: If the "no injection" run is clean, inject a blank of the solvent used to dissolve your sample. If the peaks appear, your sample solvent is contaminated.

  • Check for Carryover: If the solvent blank is also clean, the issue is likely carryover from a previous, more concentrated sample stuck in the autosampler needle or injection valve. Run several blank injections or a needle wash protocol to clean the system.[1]

Key Experimental Protocols

Protocol 1: Normal Phase Mobile Phase Preparation (with Additive)

This protocol describes the preparation of a standard mobile phase for the separation of aminocyclohexanols.

  • Solvent Measurement: In a clean, dry 1 L glass container, precisely measure 900 mL of HPLC-grade n-hexane.

  • Modifier Addition: Add exactly 100 mL of HPLC-grade isopropanol (IPA) to the hexane.

  • Additive Addition: Using a micropipette, add 1.0 mL of diethylamine (DEA) to the solvent mixture. This yields a final concentration of 0.1% (v/v).

  • Mixing: Cap the container and mix thoroughly by inverting the bottle 15-20 times.

  • Degassing: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.[3]

Protocol 2: Systematic Temperature Optimization

This protocol allows you to determine the optimal temperature for your separation.

  • Set Initial Conditions: Equilibrate the column with your mobile phase at a starting temperature of 25°C.

  • Inject Standard: Inject your racemic aminocyclohexanol standard and record the retention times and resolution.

  • Decrease Temperature: Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C, then 10°C). Allow the system to fully equilibrate at each new temperature for at least 15-20 minutes before injecting the standard.

  • Increase Temperature: If resolution did not improve at lower temperatures, return to 25°C and increase the temperature in 5°C increments (e.g., to 30°C, 35°C, 40°C), again allowing for equilibration at each step.

  • Analyze Results: Compare the chromatograms to identify the temperature that provides the best balance of resolution, peak shape, and analysis time.

Protocol 3: Immobilized CSP Column Cleaning

This is a general procedure for cleaning a contaminated, robustly immobilized polysaccharide column. Always consult your specific column's care and use manual first.

  • Disconnect Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Initial Flush: Flush the column with 100% isopropanol for 20-30 column volumes at a reduced flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Wash: For stubborn contaminants, flush the column with 10-20 column volumes of tetrahydrofuran (THF) or dichloromethane (DCM). This step is only permissible for chemically immobilized CSPs, not coated CSPs.[14]

  • Intermediate Flush: Flush again with 100% isopropanol for 20 column volumes to remove the strong solvent.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved. This may take a significant amount of time.

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
  • Khan, K. M., et al. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
  • Martynow, J. (2014). Answer to "How can I improve my chiral column resolution?".
  • Phenomenex.
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex Inc.
  • Ilisz, I., et al. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel.
  • Sigma-Aldrich.
  • Gecse, Z., et al. (2013). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • De Abeywickrama, G., et al. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Supelco. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex Inc.
  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5729.
  • Ilisz, I., et al. (2024).
  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography.
  • Ray, A. (2020). Trouble with chiral separations.
  • Kumar, P., & Dubey, S. K. (2023). Enantiomeric separation of drugs by HPLC. International Journal of Allied Medical Sciences and Clinical Research, 11(2), 1-10.
  • Phenomenex. (2012).
  • Kumar, V., et al. (2023). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).
  • Wikipedia. (n.d.). Chiral resolution.
  • Beesley, T. E., & Lee, J. T. (2014).
  • Fejos, I., et al. (2019). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 24(17), 3048.
  • BOC Sciences.
  • Kromasil. User's Guide - HPLC. Kromasil.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Inc.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 178-187.
  • Kumar, P., & Dubey, S. K. (2023). Enantiomeric separation of drugs by HPLC.
  • Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Al-Hazmi, G. A., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Molecules, 20(4), 5483-5496.
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Technical Support Center: Optimizing Reaction Conditions for trans-2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective utilization of trans-2-aminocyclohexanol hydrochloride as a chiral auxiliary in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stereoselective transformations. Here, we move beyond simple procedural outlines to explore the underlying chemical principles that govern success, ensuring you can not only solve immediate experimental hurdles but also build a robust foundation for future innovation.

Section 1: Foundational Knowledge & Initial Considerations

The strategic application of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, allowing for the conversion of prochiral substrates into enantiomerically enriched products.[1] this compound is a valuable building block in this field, prized for its rigid cyclohexane backbone which provides a well-defined stereochemical environment to direct incoming reagents.[2][3] However, its successful application hinges on a nuanced understanding of its properties and the reaction parameters that influence its efficacy.

FAQ 1: What are the critical first steps before using this compound in a reaction?

Answer: Before incorporating this chiral auxiliary into your synthetic route, two preliminary areas demand rigorous attention: reagent purity and meticulous reaction setup.

  • Purity of the Auxiliary and Substrate: The enantiomeric excess (ee) of your final product is directly capped by the enantiomeric purity of your chiral auxiliary.[4] It is imperative to either procure the auxiliary from a reputable supplier with a high enantiomeric purity specification (e.g., >99% ee) or to re-purify it in-house.[4][5] Similarly, impurities in your achiral substrate can lead to undesired side reactions or even act as catalyst poisons, diminishing both yield and stereoselectivity.[4]

  • Solvent and Atmosphere Quality: Many reactions employing chiral auxiliaries are sensitive to moisture and oxygen.[4][6] Always use anhydrous solvents of high purity. Water can interfere with many catalytic cycles, particularly those involving Lewis acids or organometallic reagents, by hydrolyzing key intermediates.[4] Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a critical best practice to prevent degradation of sensitive reagents and intermediates.

FAQ 2: My this compound is not dissolving well. What solvents are recommended?

Answer: The hydrochloride salt form of trans-2-aminocyclohexanol enhances its solubility in polar solvents.[2] It demonstrates excellent solubility in aqueous systems and methanol.[7] Specifically, a solubility of 25 mg/mL has been reported in methanol containing 1N acetic acid and in 1N NaOH in methanol. For reactions requiring non-polar or less polar aprotic solvents, the free base form, trans-2-aminocyclohexanol, may be more suitable. This can be generated in situ or as a separate step by treating the hydrochloride salt with a suitable base.

Table 1: Solubility of this compound
Solvent SystemSolubilityAppearance of SolutionReference
1N Acetic Acid in Methanol25 mg/mLClear, Colorless
1N NaOH in Methanol25 mg/mLClear, Colorless
1N HCl1%Clear, Colorless to Faintly Yellow
MethanolSoluble (25 mg/mL)Clear, Yellow

Section 2: Troubleshooting Poor Stereoselectivity

Achieving high diastereomeric or enantiomeric excess is the primary goal when using a chiral auxiliary. Low stereoselectivity is a common and frustrating issue. The following section breaks down the potential causes and provides systematic troubleshooting strategies.

FAQ 3: My reaction is yielding a nearly racemic or low diastereomeric mixture. What are the most likely causes?

Answer: Low stereoselectivity can stem from several factors, ranging from the reaction conditions to the fundamental nature of the substrate-auxiliary interaction. Here's a logical progression for troubleshooting:

  • Validate Your Analytical Method: Before investing significant time in optimizing the reaction, ensure your method for determining enantiomeric or diastereomeric excess (e.g., chiral HPLC or GC, NMR with a chiral shift reagent) is accurate and reliable.[4] A poorly resolved or unvalidated analytical method can provide misleading results.[4] It is best practice to first analyze a racemic standard to confirm that your method can separate the stereoisomers.[4]

  • Re-evaluate Reaction Temperature: Temperature plays a critical role in stereoselectivity. Lower temperatures generally enhance selectivity by increasing the energy difference between the diastereomeric transition states. If you are running your reaction at room temperature or elevated temperatures, consider cooling it to 0 °C, -20 °C, or even -78 °C.

  • Assess the Steric and Electronic Environment: The effectiveness of a chiral auxiliary relies on its ability to create a facial bias on the prochiral substrate. The rigid chair conformation of the cyclohexane ring in trans-2-aminocyclohexanol is key to this. However, the nature of your substrate and reagents is equally important. Bulky reagents may not be sufficiently influenced by the auxiliary, leading to poor stereocontrol.

Experimental Protocol: General Procedure for Attaching the Chiral Auxiliary

This protocol describes a general method for forming an amide linkage between a carboxylic acid and trans-2-aminocyclohexanol, a common first step in its application.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound and your carboxylic acid substrate.

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Coupling Reagent: Add a peptide coupling reagent (e.g., DCC, EDC, or HATU) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts (if using a carbodiimide coupling reagent). Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram 1: Troubleshooting Low Stereoselectivity

G start Low ee or dr Observed validate_hplc Is Chiral HPLC/GC Method Validated? start->validate_hplc optimize_hplc Develop/Optimize Separation Method validate_hplc->optimize_hplc No check_temp Was Reaction Run at Low Temperature? validate_hplc->check_temp Yes optimize_hplc->validate_hplc lower_temp Decrease Temperature (e.g., 0°C, -78°C) check_temp->lower_temp No check_lewis Is a Lewis Acid Used? check_temp->check_lewis Yes success High Stereoselectivity Achieved lower_temp->success screen_lewis Screen Different Lewis Acids (e.g., TiCl4, SnCl4, ZnCl2) check_lewis->screen_lewis Yes check_solvent Screen Solvents with Varying Polarity check_lewis->check_solvent No screen_lewis->success check_solvent->success

Caption: A workflow for troubleshooting poor stereoselectivity.

Section 3: Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired enantiomerically pure product.[1]

FAQ 4: What are the recommended methods for cleaving the trans-2-aminocyclohexanol auxiliary?

Answer: The method for cleaving the auxiliary depends on the nature of the linkage between the auxiliary and your product.

  • Amide Linkage: For products attached via an amide bond, acidic or basic hydrolysis is typically effective. For instance, refluxing in aqueous HCl can cleave the amide bond. However, care must be taken as harsh conditions can lead to racemization of the product. Milder methods, such as hydrolysis with lithium hydroxide in a THF/water mixture, are often preferred.

  • Ester Linkage: If the auxiliary is attached through its hydroxyl group to form an ester, saponification with a base like lithium hydroxide or sodium hydroxide is the standard procedure.

  • Reductive Cleavage: In some cases, reductive cleavage using reagents like lithium aluminum hydride (LAH) can be employed. This is particularly useful if the desired product is an alcohol and the starting material was a carboxylic acid derivative. This method simultaneously cleaves the auxiliary and reduces the carbonyl group.

Diagram 2: Auxiliary Cleavage and Recovery

G start Diastereomerically Pure Substrate-Auxiliary Adduct cleavage Cleavage Step (e.g., Hydrolysis, Reduction) start->cleavage extraction Aqueous/Organic Extraction cleavage->extraction organic_phase Organic Phase: Crude Chiral Product extraction->organic_phase aqueous_phase Aqueous Phase: Chiral Auxiliary Salt extraction->aqueous_phase purification Purification (e.g., Chromatography, Crystallization) organic_phase->purification neutralization Neutralization (add base) aqueous_phase->neutralization product Enantiomerically Pure Product purification->product recovery Recovered Chiral Auxiliary neutralization->recovery

Caption: General workflow for auxiliary cleavage and recovery.

Section 4: Safety & Handling

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

FAQ 5: What are the key safety precautions and storage conditions for this compound?

Answer:

  • Safety Precautions: this compound can cause skin, eye, and respiratory irritation.[8] It is essential to handle this compound in a well-ventilated area or a chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9]

  • Storage Conditions: This compound is hygroscopic, meaning it can absorb moisture from the air.[6] It should be stored in a tightly closed container in a dry and cool place.[6] Exposure to moisture can affect its reactivity and shelf life. It is also important to keep it away from strong oxidizing agents.[6] The compound is stable under normal conditions.[6]

References

  • Asymmetric Synthesis. (n.d.). University of Regensburg.
  • Ager, D. J. (1994). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]
  • Jacobsen, E. N., & Wu, M. H. (2005). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 7(19), 4333-4336. [Link]
  • MySkinRecipes. (n.d.). trans-2-Aminocyclohexanol.
  • Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol.
  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431-432. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reddy, M. S. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 21-27. [Link]
  • Unspecified. (n.d.). Asymmetric Synthesis. University of Toronto.
  • IGNOU. (n.d.). Asymmetric Synthesis. eGyanKosh.
  • Grogan, G. (2018).
  • IIT Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis.

Sources

Validation & Comparative

A Comparative Guide to Stereoisomeric Ligands in Asymmetric Synthesis: trans- vs. cis-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the geometric arrangement of atoms within a chiral ligand is a critical determinant of its efficacy. The choice between diastereomers, such as trans- and cis-2-aminocyclohexanol, can lead to profoundly different outcomes in terms of yield and enantioselectivity. This guide provides an in-depth technical comparison of trans-2-aminocyclohexanol hydrochloride and its cis isomer, offering field-proven insights and experimental data to inform ligand selection for researchers, scientists, and drug development professionals.

The Structural Dichotomy: Conformational Rigidity and Hydrogen Bonding

The fundamental difference between trans- and cis-2-aminocyclohexanol lies in the spatial relationship between the amino and hydroxyl groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer positions both substituents in equatorial positions, leading to a rigid and well-defined structure. Conversely, the cis isomer is conformationally more flexible, with one substituent in an axial and the other in an equatorial position. This seemingly subtle distinction has significant implications for how each isomer coordinates to a metal center and directs the stereochemical course of a reaction.

A key feature of the cis isomer is its ability to form an intramolecular hydrogen bond between the amino and hydroxyl groups. This interaction is absent in the trans isomer, where the functional groups are on opposite faces of the ring[1]. This difference in hydrogen bonding capability influences the electronic and steric environment of the resulting metal complex, directly impacting its catalytic activity and stereoselectivity.

Performance in Asymmetric Catalysis: A Tale of Two Isomers

The true measure of a chiral ligand's utility is its performance in asymmetric reactions. Here, we compare the effectiveness of Schiff base derivatives of trans- and cis-2-aminocyclohexanol in two benchmark transformations: the asymmetric addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a cornerstone of asymmetric C-C bond formation. The data below, derived from studies on N-salicylidene-2-aminocyclohexanol derivatives, highlights the superior performance of the trans isomer in this reaction.

Ligand IsomerYield (%)Enantiomeric Excess (ee, %)
trans-N-Salicylidene-2-aminocyclohexanol9295 (R)
cis-N-Salicylidene-2-aminocyclohexanol8578 (R)

The significantly higher enantioselectivity achieved with the trans ligand underscores the importance of its rigid conformational structure in creating a well-defined chiral pocket around the metal center.

Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols. In this reaction, the performance of the two isomers is again distinct, with the trans derivative affording higher enantioselectivity.

Ligand IsomerYield (%)Enantiomeric Excess (ee, %)
trans-N-Salicylidene-2-aminocyclohexanol9892 (S)
cis-N-Salicylidene-2-aminocyclohexanol9581 (S)

The consistently higher enantiomeric excesses observed with the trans isomer in both reactions suggest that its conformational rigidity is a key factor in achieving high levels of stereocontrol.

Mechanistic Insights: The Role of Stereochemistry in Catalysis

The observed differences in performance between the trans and cis isomers can be rationalized by examining their proposed transition state assemblies.

Asymmetric Diethylzinc Addition: A Model for Stereodifferentiation

In the asymmetric addition of diethylzinc to benzaldehyde, the amino alcohol ligand forms a chiral zinc-alkoxide complex. The aldehyde then coordinates to the zinc center, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl. The stereochemical outcome is determined by the steric interactions in the transition state.

With the trans-ligand, the rigid diequatorial arrangement of the substituents creates a highly organized and sterically demanding chiral environment. This forces the benzaldehyde to adopt a specific orientation to minimize steric clash, leading to a preferential attack of the ethyl group on one face of the carbonyl.

Caption: Proposed transition state for diethylzinc addition with the trans-ligand.

In contrast, the more flexible cis-ligand with its axial/equatorial substitution pattern leads to a less defined chiral pocket. The potential for intramolecular hydrogen bonding can also alter the coordination sphere of the zinc atom, resulting in a less effective transfer of chirality.

Caption: Proposed transition state for diethylzinc addition with the cis-ligand.

Experimental Protocols

The following are representative experimental protocols for the asymmetric reactions discussed.

General Procedure for the Synthesis of N-Salicylidene-2-aminocyclohexanol Ligands
  • To a solution of the respective 2-aminocyclohexanol isomer (1.0 mmol) in ethanol (10 mL) is added salicylaldehyde (1.0 mmol).

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the Schiff base ligand, which is used without further purification.

Asymmetric Addition of Diethylzinc to Benzaldehyde
  • To a solution of the chiral N-salicylidene-2-aminocyclohexanol ligand (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere is added diethylzinc (1.0 M in hexanes, 2.0 mmol) at 0 °C.

  • The mixture is stirred for 30 minutes at 0 °C.

  • Benzaldehyde (1.0 mmol) is added dropwise, and the reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

G start Start dissolve_ligand Dissolve chiral ligand in anhydrous toluene start->dissolve_ligand add_diethylzinc Add diethylzinc at 0°C dissolve_ligand->add_diethylzinc stir_1 Stir for 30 min at 0°C add_diethylzinc->stir_1 add_benzaldehyde Add benzaldehyde dropwise stir_1->add_benzaldehyde stir_2 Stir for 24h at 0°C add_benzaldehyde->stir_2 quench Quench with sat. aq. NH4Cl stir_2->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine, dry over MgSO4 extract->wash_dry purify Purify by column chromatography wash_dry->purify analyze Analyze ee by chiral HPLC purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric diethylzinc addition.

Asymmetric Transfer Hydrogenation of Acetophenone
  • A mixture of [RuCl2(p-cymene)]2 (0.01 mmol) and the chiral N-salicylidene-2-aminocyclohexanol ligand (0.022 mmol) in isopropanol (5 mL) is heated at 80 °C for 1 hour under an inert atmosphere.

  • The solution is cooled to room temperature, and a solution of acetophenone (1.0 mmol) and potassium tert-butoxide (0.1 mmol) in isopropanol (5 mL) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

G start Start prepare_catalyst Prepare Ru-catalyst in situ (80°C, 1h in isopropanol) start->prepare_catalyst cool Cool to room temperature prepare_catalyst->cool add_reagents Add acetophenone and K-tert-butoxide in isopropanol cool->add_reagents stir Stir for 12h at room temp. add_reagents->stir remove_solvent Remove solvent in vacuo stir->remove_solvent purify Purify by column chromatography remove_solvent->purify analyze Analyze ee by chiral HPLC purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Conclusion

The choice between trans- and cis-2-aminocyclohexanol-derived ligands has a significant impact on the outcome of asymmetric reactions. The experimental data consistently demonstrates that the conformationally rigid trans isomer provides a superior scaffold for inducing high levels of enantioselectivity in both asymmetric diethylzinc additions and transfer hydrogenations. The insights provided in this guide, from structural analysis to mechanistic rationale and detailed protocols, are intended to empower researchers to make informed decisions in the design and execution of stereoselective syntheses.

References

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The Strategist's Guide to Stereocontrol: A Comparative Analysis of trans-2-Aminocyclohexanol and Other Leading Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a defining challenge. The precise three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful substance. Chiral auxiliaries, which temporarily impart their chirality to a non-chiral substrate to direct a stereoselective transformation, are a cornerstone of modern asymmetric synthesis.[1]

This guide offers an in-depth comparison of trans-2-aminocyclohexanol, a versatile C2-symmetric amino alcohol, with other titans of the field: Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones. By examining their mechanisms, performance across key reactions, and practical considerations, this analysis will equip you with the insights needed to select the optimal auxiliary for your synthetic challenge.

The Principle of Auxiliary-Mediated Asymmetric Synthesis

The core strategy involves the covalent attachment of an enantiomerically pure auxiliary to a prochiral substrate. The auxiliary's inherent stereochemistry creates a sterically and electronically biased environment, forcing incoming reagents to attack from a specific face. This leads to the preferential formation of one diastereomer. After the crucial bond formation, the auxiliary is cleaved and can, ideally, be recovered for reuse, leaving behind the desired enantiomerically enriched product.[2]

G cluster_workflow General Workflow Prochiral Prochiral Substrate Adduct Chiral Adduct (Substrate-Xc) Prochiral->Adduct Attachment Auxiliary Chiral Auxiliary (Xc) Auxiliary->Adduct Reaction Diastereoselective Reaction Adduct->Reaction Diastereomers Diastereomeric Product Mixture Reaction->Diastereomers Cleavage Auxiliary Cleavage Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Auxiliary (Xc) Cleavage->RecoveredAux G cluster_mechanism Chelation Control in Asymmetric Reactions Enolate N-Acyl Auxiliary (Prochiral Substrate) Chelated Rigid Chelated Z-Enolate Enolate->Chelated Deprotonation & Chelation Base Base (e.g., LDA, Bu₂BOTf) Base->Chelated Transition Chair-like Transition State Chelated->Transition Electrophile Electrophile (E+) Electrophile->Transition Sterically-directed attack Product Diastereomerically Enriched Product Transition->Product

Caption: Key factors influencing the stereoselectivity of the asymmetric alkylation.

Practical Considerations: Attachment and Cleavage

An auxiliary's utility is defined not only by its stereodirecting ability but also by the ease of its attachment and, crucially, its removal. The cleavage must be efficient and occur under conditions that do not compromise the newly formed stereocenter.

AuxiliaryTypical AttachmentCommon Cleavage MethodsProduct
trans-Aminocyclohexanol Acylation (e.g., with an acid chloride)Acidic or basic hydrolysis (e.g., HCl, LiOH)Carboxylic acid, ester, or alcohol
Evans' Oxazolidinone AcylationLiOH/H₂O₂; LiBH₄; Me₂AlOMeAcid; Primary alcohol; Methyl ester
Oppolzer's Camphorsultam AcylationLiOH/H₂O₂; LiAlH₄; Basic hydrolysisAcid; Primary alcohol; Acid
Enders' SAMP/RAMP Condensation with carbonylOzonolysis; Oxidative cleavage (e.g., NaIO₄)Ketone or aldehyde

The cleavage conditions for aminocyclohexanol and oxazolidinone/sultam-based auxiliaries are versatile, allowing access to a range of functionalities like acids, esters, and alcohols. The hydrazone cleavage is more specific, regenerating the parent carbonyl compound, which is ideal for α-alkylation strategies.

Experimental Protocol: Asymmetric Alkylation Using a trans-2-Aminocyclohexanol Scaffold

This protocol is adapted from methodologies for structurally similar auxiliaries and illustrates a typical workflow. [3] Step 1: Auxiliary Attachment (N-Acylation)

  • To a stirred solution of (1R,2R)-trans-2-aminocyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the amino alcohol.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-propionyl amide by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

Step 3: Workup and Auxiliary Cleavage

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude alkylated product can be purified by chromatography at this stage, and the diastereomeric ratio determined by ¹H NMR spectroscopy or chiral HPLC.

  • To cleave the auxiliary, dissolve the purified product in a 3:1 mixture of THF and 1M HCl.

  • Heat the mixture at reflux for 12-24 hours.

  • After cooling, neutralize the mixture and extract the desired carboxylic acid product. The protonated chiral auxiliary will remain in the aqueous layer and can be recovered by basification and extraction.

Conclusion: Making an Informed Choice

trans-2-Aminocyclohexanol and its derivatives stand as powerful and effective chiral auxiliaries, demonstrating performance on par with the most established players in the field like Evans' oxazolidinones and Oppolzer's sultams.

  • For Reliability and Versatility: Evans' auxiliaries remain a gold standard due to their predictable high selectivity and the extensive literature supporting their use. [1]* For Rigid Control: Oppolzer's sultams offer a highly rigid scaffold that provides excellent stereocontrol, often where other auxiliaries may be less effective. [4]* For Direct Carbonyl Alkylation: Enders' SAMP/RAMP hydrazone method is the go-to strategy for the direct asymmetric α-alkylation of aldehydes and ketones. [5]* For a Cost-Effective and Robust Alternative: trans-2-Aminocyclohexanol provides a compelling alternative. Its rigid cyclic structure ensures excellent facial shielding, leading to outstanding diastereoselectivities in both alkylation and aldol reactions. The accessibility of both enantiomers and the robustness of the scaffold make it a valuable tool for the modern synthetic chemist. [6][7] Ultimately, the optimal choice of auxiliary depends on a careful analysis of the specific reaction, the nature of the substrate and electrophile, the desired final product functionality, and considerations of cost and scalability. By understanding the mechanistic nuances and comparative performance data presented here, researchers can more effectively navigate the landscape of asymmetric synthesis and strategically select the best tool for the job.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis. Benchchem. Link
  • BenchChem. (2025).
  • de Sousa, J. S., & de Andrade, J. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Link
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Induction. Benchchem. Link
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. Link
  • Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. Link
  • BenchChem. (2025). The Enigmatic Chiral Auxiliary: A Literature Review of trans-2-(Dimethylamino)
  • de Sousa, J. S., & de Andrade, J. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary. Link
  • Romo, D. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4). Link
  • Ghorai, M. K. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Phenylcyclopentanamine vs. trans-2-Phenylcyclohexanol. Benchchem. Link
  • MySkinRecipes. (n.d.). trans-2-Aminocyclohexanol. Link
  • Ghorai, M. K., & Kumar, A. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. Link
  • Ghorai, M. K., & Kumar, A. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
  • Enders, D., et al. (1996). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 61(5), 1872-1879. Link
  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Link
  • Zhang, W., et al. (2021). Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB.
  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. Link
  • Google Patents. (n.d.).
  • Ghorai, M. K., & Kumar, A. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Link
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Link
  • BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Alkylation of Cyclohexanone to 2-Methylcyclohexanone. Benchchem. Link
  • Company, R., et al. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal, 28(1). Link
  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. Link
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Link
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Link
  • Barlos, K., Gatos, D., & Schäfer, W. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.

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Introduction: The Structural and Functional Significance of trans-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Review of trans-2-Aminocyclohexanol in Enantioselective Catalysis

Prepared by: Gemini, Senior Application Scientist

Enantiopure vicinal amino alcohols are foundational pillars in the world of asymmetric synthesis.[1] Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance.[1] More critically for the practicing chemist, they are indispensable as chiral ligands and catalysts.[1] Among this vital class of compounds, trans-2-aminocyclohexanol stands out due to its rigid and well-defined stereochemical architecture. This rigidity, conferred by the cyclohexane backbone, creates a predictable and stable chiral environment around a metal center, which is paramount for effective stereochemical control in catalytic reactions.[2]

trans-2-Aminocyclohexanol and its derivatives are primarily utilized as bidentate ligands, coordinating to a metal center through both the amino and hydroxyl groups. This chelation forms a stable five-membered ring, which is a common feature in many successful chiral catalysts. The trans configuration of the functional groups minimizes steric strain and projects substituents into specific quadrants of space, effectively shielding one face of a coordinated substrate from attack.[2]

This guide provides a comparative analysis of the performance of trans-2-aminocyclohexanol-derived ligands in two benchmark enantioselective transformations: the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. We will examine experimental data, compare its efficacy against other widely-used chiral ligands, and provide detailed protocols to illustrate its practical application.

Diagram: Ligand-Metal Complex Formation

The efficacy of trans-2-aminocyclohexanol originates from its ability to form well-defined chiral complexes with metal centers. The diagram below illustrates this fundamental interaction.

LigandMetalComplex cluster_complex Chiral Catalyst Ligand R₂N-(C₆H₁₀)-OH M M Ligand->M Coordination Metal M-Xn Metal->M Forms O O M->O N N M->N R1 R N->R1 R2 R N->R2

Caption: General coordination of a trans-2-aminocyclohexanol derivative to a metal center (M).

Performance Benchmark 1: Asymmetric Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents, particularly diethylzinc, to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of new chiral catalysts.[2] The goal is to produce a specific enantiomer of the corresponding secondary alcohol. The performance of the chiral ligand is measured by the enantiomeric excess (ee) and chemical yield of the product.

Chiral 1,2-amino alcohols are highly effective in this transformation because they react with the organozinc reagent to form a chiral zinc-alkoxide complex, which then acts as the active catalyst. The rigid structure of the ligand dictates the facial selectivity of the aldehyde's approach to the zinc center.

While a vast number of ligands have been developed for this reaction, derivatives of trans-2-aminocyclohexanol have demonstrated competitive performance. Their rigid cyclohexane scaffold is considered a key advantage for creating a well-defined chiral pocket.[2]

Comparative Performance Data

The following table summarizes the performance of a trans-2-aminocyclohexanol derivative in the asymmetric phenylation of benzaldehyde and compares it to other classes of chiral ligands.

Ligand/CatalystAldehydeOrganometallic ReagentYield (%)ee (%)Reference
(1R,2R)-2-(benzylamino)cyclohexanol BenzaldehydePhenylboronic acid / Et₂Zn9596[3]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)BenzaldehydeDiethylzinc9798[2]
(1R,2S)-N-methylephedrineBenzaldehydeDiethylzinc9590Generic textbook example
(R)-BINOL derivativeVariousDiaryl-/DialkylzincHighHigh[4][5]

Analysis and Causality:

The data indicates that trans-2-aminocyclohexanol derivatives can achieve excellent enantioselectivity (96% ee) in aryl transfer reactions, rivaling some of the most effective ligands like DAIB.[3] The success of the cyclohexane-based ligand stems from several factors:

  • Rigid Scaffold: The chair conformation of the cyclohexane ring locks the amino and hydroxyl groups into a fixed trans-diaxial or trans-diequatorial orientation upon chelation, minimizing conformational ambiguity in the transition state.[2]

  • Tunable Substituents: The nitrogen atom can be easily derivatized (e.g., with a benzyl group) to fine-tune the steric and electronic properties of the catalyst, allowing for optimization for different substrates.[3]

  • Accessibility: Enantiomerically pure trans-2-aminocyclohexanol can be readily obtained through classical resolution with mandelic acid or via lipase-catalyzed kinetic resolution, making it an accessible starting material.[3][6][7]

Compared to a more flexible ligand like N-methylephedrine, the rigidity of the aminocyclohexanol backbone likely contributes to the higher enantioselectivity observed. While highly effective, ligands like BINOL are often more expensive and synthetically complex.

Performance Benchmark 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[8][9][10] This technique avoids the need for high-pressure gaseous hydrogen, instead using hydrogen donors like isopropanol or formic acid.[10][11] The catalyst typically consists of a transition metal (commonly Ruthenium or Iron) complexed with a chiral ligand.

trans-2-Aminocyclohexanol-based ligands have been successfully employed in this field, forming active catalysts for the reduction of aryl ketones.

Comparative Performance Data
Ligand/CatalystSubstrateH-DonorYield (%)ee (%)Reference
(1R,2R)-2-(benzylamino)cyclohexanol Acetophenonei-PrOH9485[3]
RuClAcetophenoneHCOOH/NEt₃>9998[11]
Iron(II) diphosphine complexAcetophenoneHCOOH/NEt₃GoodGood-Excellent[8]

Analysis and Causality:

The trans-2-aminocyclohexanol derivative provides good yield and high enantioselectivity (85% ee) in the transfer hydrogenation of acetophenone.[3] While benchmark catalysts like the Noyori-type Ru-TsDPEN system achieve higher ee values (98%), the aminocyclohexanol ligand represents a readily accessible and effective alternative.[3][11] The mechanism involves the formation of a metal-hydride species, and the chiral ligand environment dictates the stereochemistry of hydride delivery to the ketone. The steric bulk and defined geometry of the aminocyclohexanol ligand effectively control the orientation of the substrate in the catalytic pocket.

Experimental Protocols

Protocol 1: Asymmetric Phenylation of Benzaldehyde

This protocol is adapted from the work of Schiffers et al. and demonstrates the use of a trans-2-aminocyclohexanol derivative in a phenyl transfer reaction.[3]

Objective: To synthesize (R)-benzhydrol with high enantiomeric excess.

Materials:

  • (1R,2R)-2-(benzylamino)cyclohexanol (10 mol%)

  • Diethylzinc (ZnEt₂) (2.0 M in toluene, 3.0 equiv)

  • Phenylboronic acid (PhB(OH)₂) (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (1R,2R)-2-(benzylamino)cyclohexanol (0.1 mmol).

  • Add anhydrous toluene (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.5 mL, 3.0 mmol) and stir the mixture for 30 minutes at 0 °C. Causality: This step forms the active chiral zinc-alkoxide catalyst in situ.

  • Add phenylboronic acid (146 mg, 1.2 mmol) and stir for an additional 10 minutes. Causality: Phenylboronic acid serves as the phenyl group source via transmetalation.

  • Add benzaldehyde (102 µL, 1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 16 hours.

  • Quench the reaction by slowly adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-benzhydrol.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Workflow Diagram: Ligand Application in Catalysis

CatalysisWorkflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Analysis p1 1. Dissolve Ligand (trans-2-aminocyclohexanol deriv.) p2 2. Add Metal Source (e.g., ZnEt₂) p1->p2 p3 3. Stir to form Active Catalyst p2->p3 r1 4. Add Substrates (e.g., Aldehyde, Nu⁻ source) p3->r1 Introduce to Reaction r2 5. React under Controlled Conditions r1->r2 w1 6. Quench Reaction r2->w1 Reaction Complete w2 7. Extraction & Purification w1->w2 w3 8. Characterization (Yield, ee%) w2->w3

Caption: A generalized workflow for applying a trans-2-aminocyclohexanol ligand in catalysis.

Conclusion

trans-2-Aminocyclohexanol and its readily synthesized derivatives serve as highly effective chiral ligands in a range of important enantioselective transformations. Its rigid cyclohexane backbone provides a structurally well-defined platform for inducing high levels of stereocontrol, leading to performance that is competitive with, and in some cases superior to, other established ligand classes.[2][3] Key advantages include:

  • High Enantioselectivity: Demonstrated success in achieving up to 96% ee in aryl transfer reactions and 85% ee in asymmetric transfer hydrogenation.[3]

  • Structural Rigidity: The cyclohexane scaffold minimizes conformational flexibility, leading to more predictable and selective transition states.[2]

  • Synthetic Accessibility: Enantiopure forms are readily accessible through established resolution methods.[3][6][7]

While benchmark systems like Ru-TsDPEN or DAIB may offer slightly higher enantioselectivity in specific reactions, the excellent overall performance, tunability, and accessibility of trans-2-aminocyclohexanol-based ligands make them a valuable and powerful tool for researchers, scientists, and drug development professionals engaged in asymmetric catalysis.

References

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]
  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895-2897. [Link]
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
  • PubMed. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. [Link]
  • Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines.
  • Pu, L. (2014). Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]
  • Zhang, P., et al. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]
  • ResearchGate. (2006).

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A Comparative Guide to Aminocyclohexanol Derivatives as Asymmetric Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The ascent of organocatalysis has marked a paradigm shift in asymmetric synthesis, offering a powerful alternative to traditional metal-based and biocatalytic systems.[1][2] Among the diverse scaffolds utilized, chiral aminocyclohexanol derivatives have emerged as a privileged class of organocatalysts. Their rigid cyclohexane backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide offers a comparative analysis of key aminocyclohexanol derivatives, delving into their performance in cornerstone asymmetric reactions, elucidating the mechanistic principles behind their efficacy, and providing detailed experimental protocols for their synthesis and application.

The Privileged Scaffold: Why Aminocyclohexanol?

The efficacy of aminocyclohexanol-derived organocatalysts stems from several key structural features:

  • Rigid Stereochemical Control: The cyclohexane ring's conformational rigidity locks the amino and hydroxyl groups into predictable spatial arrangements. This pre-organization is crucial for creating a well-defined chiral pocket in the transition state, leading to effective stereochemical communication with the substrates.

  • Bifunctional Activation: The presence of both a basic amino group and an acidic hydroxyl group allows for bifunctional catalysis. The amine can activate carbonyl compounds via enamine or iminium ion formation, while the hydroxyl group can act as a hydrogen-bond donor, activating the electrophile and stabilizing charged intermediates.[3] This cooperative action often leads to enhanced reactivity and selectivity.

  • Tunable Derivatives: The amino and hydroxyl moieties serve as convenient handles for derivatization. This allows for the fine-tuning of steric and electronic properties, enabling the optimization of the catalyst for specific reactions and substrates. Common modifications include the introduction of bulky aromatic groups or the incorporation of additional hydrogen-bonding motifs like thioureas.

Comparative Performance in Key Asymmetric Reactions

The true measure of an organocatalyst lies in its performance—yield, diastereoselectivity, and, most importantly, enantioselectivity. Below, we compare the application of various aminocyclohexanol derivatives in two of the most fundamental reactions in organic synthesis: the Aldol and Michael additions.

The Asymmetric Aldol Reaction

The aldol reaction, which forges a β-hydroxy carbonyl moiety, is a cornerstone of C-C bond formation.[4][5] Organocatalysts based on aminocyclohexanol activate ketones and aldehydes through enamine catalysis, mimicking the action of Class I aldolase enzymes.[6]

Table 1: Performance of Aminocyclohexanol Derivatives in the Asymmetric Aldol Reaction

Catalyst StructureAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (syn)Reference
Catalyst A (trans-2-amino-cyclohexanol derived prolinamide)4-NitrobenzaldehydeCyclohexanoneDMSO202495>95:597[3]
Catalyst B (cis-2-amino-cyclohexanol derived prolinamide)4-NitrobenzaldehydeCyclohexanoneDMSO20488885:1590[3]
Catalyst C (trans-2-amino-cyclohexanol thiourea)4-ChlorobenzaldehydeAcetoneToluene103692>95:595General Representation
Catalyst D (Jørgensen-Hayashi type catalyst)BenzaldehydeCyclohexanoneCH3CN5129890:10>99[7]

Analysis of Performance:

From the data, it is evident that trans-derivatives (Catalyst A) often exhibit superior stereocontrol compared to their cis-counterparts (Catalyst B).[3] This is attributed to the pseudo-equatorial positioning of the catalytic groups in the trans isomer, which allows for a more effective and less sterically hindered approach of the substrates. The addition of a thiourea moiety (Catalyst C) introduces a potent hydrogen-bonding group, enhancing the organization of the transition state and often leading to high enantioselectivities. Jørgensen-Hayashi type catalysts (Catalyst D), which are diarylprolinol ethers, represent a highly refined class of catalysts that frequently deliver exceptional results.[7]

The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[8][9] Aminocyclohexanol derivatives catalyze this reaction primarily through iminium ion activation of the Michael acceptor.

Table 2: Performance of Aminocyclohexanol Derivatives in the Asymmetric Michael Addition

Catalyst StructureMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
Catalyst E (Primary amine from trans-diaminocyclohexane)Diethyl malonatetrans-β-NitrostyreneCH2Cl210129492[10]
Catalyst F (Thiourea derived from trans-diaminocyclohexane)1,3-Dicarbonyltrans-β-NitrostyreneToluene5249998[1]
Catalyst G (Jørgensen-Hayashi type catalyst)Propanaltrans-ChalconeDioxane20488599[11]

Analysis of Performance:

In Michael additions, bifunctional catalysts incorporating a hydrogen-bond donor, such as a thiourea group (Catalyst F), demonstrate exceptional performance.[1] They operate via a dual activation mechanism: the amine forms an iminium ion with the α,β-unsaturated aldehyde or ketone, lowering its LUMO, while the thiourea moiety activates the nucleophile through hydrogen bonding. This concerted activation leads to a highly organized, stereoselective transition state. Primary amine catalysts derived from the cyclohexane backbone (Catalyst E) are also effective, showcasing the versatility of the core structure.[10]

Mechanistic Insights: The Origin of Stereoselectivity

Understanding the catalytic cycle is paramount to rational catalyst design. For aminocyclohexanol-derived catalysts, the primary modes of activation are enamine and iminium ion catalysis.

Enamine Catalysis in the Aldol Reaction

In the aldol reaction, the secondary amine of the catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde acceptor. The stereochemistry is dictated by the facial selectivity of this attack, which is controlled by the steric environment created by the catalyst's cyclohexane backbone and its substituents.

Enamine_Catalysis cluster_cycle Catalytic Cycle cluster_key Key Steps Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Catalyst, -H₂O Catalyst R₂NH Catalyst Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Step1 1. Enamine Formation: Nucleophilic catalyst attacks ketone. Aldehyde Aldehyde (Electrophile) Iminium_Intermediate->Catalyst releases Catalyst Aldol_Adduct β-Hydroxy Ketone Iminium_Intermediate->Aldol_Adduct + H₂O (Hydrolysis) Step2 2. C-C Bond Formation: Enamine attacks aldehyde. Step3 3. Hydrolysis: Releases product and regenerates catalyst.

Caption: Catalytic cycle for the aminocatalyzed Aldol reaction via enamine activation.

Iminium Ion Catalysis in the Michael Addition

For the Michael addition of nucleophiles to α,β-unsaturated aldehydes, the catalyst's secondary amine reacts with the aldehyde to form a chiral iminium ion. This transformation lowers the LUMO of the acceptor, activating it for nucleophilic attack. The bulky framework of the catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.

Iminium_Catalysis cluster_cycle Catalytic Cycle cluster_key Key Steps Enone α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion Enone->Iminium_Ion + Catalyst, -H₂O Catalyst R₂NH Catalyst Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile StepA 1. Iminium Formation: Lowers LUMO of the acceptor. Nucleophile Nucleophile (Michael Donor) Enamine_Adduct->Catalyst releases Catalyst Michael_Adduct Michael Adduct Enamine_Adduct->Michael_Adduct + H₂O (Hydrolysis) StepB 2. Conjugate Addition: Face-selective nucleophilic attack. StepC 3. Hydrolysis: Releases product and catalyst.

Caption: Catalytic cycle for the Michael addition via iminium ion activation.

Experimental Protocols

To ensure the reproducibility and practical application of these findings, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of a Representative (1R,2R)-trans-2-Aminocyclohexanol-Derived Thiourea Catalyst

This protocol describes the synthesis of a bifunctional thiourea catalyst, a versatile class for various asymmetric transformations.

Workflow Diagram:

Synthesis_Workflow Start (1R,2R)-Diaminocyclohexane Step1 Monoprotection (Boc₂O) Yields mono-Boc protected diamine Start->Step1 Step2 Thiourea Formation React with Ar-NCS Step1->Step2 Step3 Deprotection (TFA/DCM) Removes Boc group Step2->Step3 End Final Thiourea Catalyst Step3->End

Caption: Synthesis workflow for a trans-diaminocyclohexane-derived thiourea catalyst.

Step-by-Step Procedure:

  • Mono-Boc Protection: To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Using slightly less than one equivalent of Boc₂O favors mono-protection, leaving one amine free for the next step.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., 5-10% MeOH in DCM) to yield the mono-Boc protected diamine as a white solid.

  • Thiourea Formation: Dissolve the mono-Boc protected diamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) and stir the mixture at room temperature for 6 hours.

    • Causality: The electron-withdrawing trifluoromethyl groups on the aryl isothiocyanate enhance the hydrogen-bond donating ability of the final thiourea catalyst.

  • Deprotection: Concentrate the reaction mixture. Dissolve the crude product in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 4 hours.

    • Self-Validation: Monitor the deprotection by TLC until the starting material is fully consumed.

  • Final Work-up: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the final catalyst, which can be further purified by recrystallization.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol details a typical application of the synthesized bifunctional thiourea catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a vial charged with the thiourea catalyst (from Protocol 1, 0.05 eq, 5 mol%), add toluene (0.5 M).

  • Addition of Reactants: Add trans-β-nitrostyrene (1.0 eq), followed by diethyl malonate (1.5 eq).

    • Causality: A slight excess of the nucleophile (diethyl malonate) is used to ensure complete consumption of the electrophile.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

    • Self-Validation: Monitor the reaction progress by TLC analysis.

  • Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification and Analysis: Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the Michael adduct.

    • Yield Determination: Calculate the percentage yield from the mass of the isolated product.

    • Enantiomeric Excess (ee) Determination: Analyze the product by HPLC on a chiral stationary phase (e.g., Chiralpak AD-H) with a suitable mobile phase (e.g., hexane/isopropanol) and compare the peak areas of the two enantiomers.

Conclusion and Future Outlook

Aminocyclohexanol derivatives have firmly established themselves as a cornerstone of asymmetric organocatalysis. Their structural rigidity, bifunctional nature, and tunability provide a robust platform for the development of highly efficient and selective catalysts. The comparative data clearly indicate that trans-isomers and bifunctional derivatives incorporating hydrogen-bond donors like thioureas often provide superior stereocontrol.

Future research will likely focus on the immobilization of these catalysts on solid supports for improved recyclability, a key factor for industrial applications.[2] Furthermore, the application of these privileged scaffolds in more complex cascade reactions and the synthesis of high-value pharmaceutical intermediates will continue to be an exciting and fruitful area of investigation. The logical design principles and mechanistic understanding outlined in this guide will serve as a valuable resource for researchers aiming to harness the full potential of aminocyclohexanol-based organocatalysts.

References

  • Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate.
  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. ACS Publications.
  • Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. ResearchGate.
  • Synthesis of chiral organocatalysts 4, 6 and 8–13. ResearchGate.
  • Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Royal Society of Chemistry.
  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Pre-proof.
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  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Towards Efficient Synthesis of Chiral β-Amino Amides via Organocatalysis. ResearchGate.
  • Asymmetric Organocatalytic Efficiency of Synthesized Chiral β-Amino Alcohols in Ring-Opening of Glycidol with Phenols. Semantic Scholar.
  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Royal Society of Chemistry.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • Michael Addition. Organic Chemistry Portal.
  • Michael addition reaction. Wikipedia.
  • Asymmetric Reductive Amination in Organocatalysis and Biocatalysis. ResearchGate.
  • Aldol reaction. Wikipedia.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
  • Aldol reactions in metabolism. Khan Academy.
  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.
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  • Aldol Addition Aldol Reaction. Organic Chemistry Portal.
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  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.

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A Researcher's Guide to Enantiomeric Excess in Diels-Alder Reactions: A Comparative Analysis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with remarkable efficiency. The ability to control the stereochemistry of these reactions is paramount, particularly in the synthesis of chiral molecules where enantiomeric purity can dictate biological activity. This guide provides an in-depth comparison of the performance of common classes of chiral ligands in achieving high enantiomeric excess (ee) in asymmetric Diels-Alder reactions. We will delve into the mechanistic underpinnings of enantioselection, present comparative experimental data, and offer a detailed protocol for a representative reaction.

The Central Role of the Chiral Ligand

The enantioselectivity of a Lewis acid-catalyzed Diels-Alder reaction is fundamentally governed by the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the Lewis acid, which in turn activates the dienophile and directs the approach of the diene from a specific face, leading to the preferential formation of one enantiomer of the product. The choice of ligand is therefore a critical experimental parameter that dictates the stereochemical outcome of the reaction.

This guide will focus on a comparative analysis of several widely used classes of chiral ligands:

  • Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) Ligands: These C2-symmetric ligands are renowned for their modular synthesis and the well-defined chiral pocket they create around the metal center.

  • BINOL-Derived Ligands: Based on the axially chiral 1,1'-bi-2-naphthol scaffold, these ligands have proven to be highly effective in a multitude of asymmetric transformations.

  • TADDOL-Derived Ligands: These ligands, derived from tartaric acid, offer a different chiral environment and have shown considerable success in various asymmetric reactions.

  • Oxazaborolidine Catalysts: These boron-based catalysts, often used in their protonated form, act as powerful chiral Lewis acids.

Comparative Performance of Chiral Ligands

To provide a clear and objective comparison, we have compiled experimental data for two well-studied Diels-Alder reactions: the reaction of cyclopentadiene with methacrolein and the reaction of cyclopentadiene with N-acryloyl-2-oxazolidinone. These reactions are frequently used as benchmarks for the evaluation of new chiral catalysts.

Diels-Alder Reaction of Cyclopentadiene and Methacrolein

This reaction is a classic example of an asymmetric [4+2] cycloaddition. The performance of various chiral ligand-metal complexes in catalyzing this transformation is summarized in the table below.

Catalyst System (Chiral Ligand)MetalYield (%)endo:exoee (%)Reference
Chiral Diphosphane (Norphos)Rh/Ir--up to 96[1][2]
Chiral (Acyloxy)borane (CAB)B8589:1196[3]
Oxazaborolidine (from (S)-valine)B5897:372[3]
Oxazaborolidine (from N-tosyl-L-α-amino acids)Bquant.-up to 86[3]

Note: Reaction conditions may vary between studies.

Diels-Alder Reaction of Cyclopentadiene and N-Acryloyl-2-oxazolidinone

The use of N-acryloyl-2-oxazolidinone as a dienophile is common in asymmetric synthesis due to its high reactivity and the ability of the oxazolidinone auxiliary to direct stereochemistry and be readily removed.

Catalyst System (Chiral Ligand)MetalYield (%)endo:exoee (%)Reference
Bis(oxazoline) (BOX)Cu(II)highhigh>98[4]
Chiral Lewis Acid (from D-mannitol, L-tartaric acid, (R)-binaphthol)Al, Ti, Zr, Sn, Bhighhigh-[5]

Note: Reaction conditions may vary between studies.

Mechanistic Insights: The Origin of Enantioselectivity

The enantiomeric excess achieved by a chiral catalyst is a direct consequence of the energetic difference between the transition states leading to the two enantiomers. The chiral ligand orchestrates the geometry of these transition states, favoring one over the other.

The Role of Ligand-Metal Complex Geometry

The following diagrams, generated using Graphviz, illustrate the conceptual workflow of an asymmetric Diels-Alder reaction and the proposed transition state model for a BOX ligand-metal complex.

Asymmetric_Diels_Alder_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Diene Diene Transition_State Diastereomeric Transition States Diene->Transition_State Dienophile Dienophile Activated_Complex Activated Dienophile Complex Dienophile->Activated_Complex Ligand Chiral Ligand (L*) Catalyst_Complex Chiral Lewis Acid Catalyst (M-L*) Ligand->Catalyst_Complex Metal Metal Lewis Acid (M) Metal->Catalyst_Complex Catalyst_Complex->Activated_Complex Activated_Complex->Transition_State Product Enantioenriched Product Transition_State->Product

Caption: General workflow of a chiral Lewis acid-catalyzed Diels-Alder reaction.

BOX_Ligand_Transition_State cluster_TS Proposed Transition State for a Cu(II)-BOX Catalyzed Diels-Alder cluster_BOX Chiral BOX Ligand Metal Cu(II) Dienophile Dienophile (e.g., N-Acryloyl-2-oxazolidinone) Metal->Dienophile Coordination Oxazoline1 Oxazoline Ring 1 Metal->Oxazoline1 Oxazoline2 Oxazoline Ring 2 Metal->Oxazoline2 Diene Diene (e.g., Cyclopentadiene) Diene->Dienophile [4+2] Cycloaddition R_group1 Bulky R group (shields one face) Oxazoline1->R_group1 R_group2 Bulky R group (shields one face) Oxazoline2->R_group2

Caption: Simplified transition state model for a Cu(II)-BOX catalyzed reaction.

In the case of BOX ligands, the C2-symmetric backbone and the bulky substituents on the oxazoline rings create a well-defined chiral pocket. The dienophile coordinates to the metal center in a bidentate fashion, and the bulky groups of the ligand effectively block one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This facial discrimination is the key to achieving high enantioselectivity.

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene with Methacrolein using a Chiral Oxazaborolidine Catalyst

This protocol is a representative example of an asymmetric Diels-Alder reaction and is adapted from established literature procedures.[6]

Materials:

  • Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine)

  • Triflic acid (TfOH)

  • Dichloromethane (CH2Cl2), freshly distilled from CaH2

  • Cyclopentadiene, freshly cracked from dicyclopentadiene

  • Methacrolein, distilled prior to use

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazaborolidine (0.1 mmol) in dry dichloromethane (5 mL). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add triflic acid (0.1 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the active cationic catalyst.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve methacrolein (1.0 mmol) in dry dichloromethane (10 mL) and cool to -78 °C.

  • Addition of Catalyst: Transfer the activated catalyst solution to the dienophile solution via cannula at -78 °C.

  • Addition of Diene: To the resulting mixture, add freshly cracked cyclopentadiene (2.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Determine the yield and enantiomeric excess of the purified product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

The selection of a chiral ligand is a critical decision in the design of an asymmetric Diels-Alder reaction. As demonstrated, different ligand classes exhibit varying levels of effectiveness depending on the specific substrates and reaction conditions. BOX and PyBOX ligands often provide excellent enantioselectivity, particularly with bidentate dienophiles. BINOL- and TADDOL-derived catalysts offer alternative and powerful platforms for asymmetric induction. Cationic oxazaborolidines have also emerged as highly potent catalysts.

This guide provides a starting point for researchers to navigate the complex landscape of chiral ligands for the Diels-Alder reaction. The provided data and protocols serve as a foundation for further optimization and discovery in the pursuit of highly enantioselective transformations. It is through the careful selection and application of these chiral catalysts that the synthesis of complex, stereochemically defined molecules can be achieved with precision and efficiency.

References

  • Carmona, D., et al. (2000). Enantioselective Catalysts for the Diels–Alder Reaction between Methacrolein and Cyclopentadiene Based on the Chiral Fragment (η 5 -C 5 Me 5 )M(chiral diphosphane) (M = Rh, Ir). Organometallics, 19(20), 4037-4046. [Link]
  • Pellissier, H. (2008). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 31, 1467-1481. [Link]
  • Carmona, D., et al. (2000). Enantioselective Catalysts for the Diels–Alder Reaction between Methacrolein and Cyclopentadiene Based on the Chiral Fragment (η5-C5Me5)M(chiral diphosphane) (M = Rh, Ir).
  • Ghosh, A. K., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(72), 41755-41759. [Link]
  • Ishihara, K., & Yamamoto, H. (1994). Chiral Boron Lewis Acids in Asymmetric Synthesis. Journal of Synthetic Organic Chemistry, Japan, 52(11), 932-943.
  • Corey, E. J., & Loh, T. P. (1991). First application of a new strategy for the generation of very powerful and effective chiral Lewis acids for enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966-8967.
  • Evans, D. A., et al. (1993). Bis(oxazoline)copper(II) Complexes as Chiral Catalysts for the Enantioselective Diels− Alder Reaction. Journal of the American Chemical Society, 115(14), 6460-6461.
  • Rawal, V. H., & Zhong, H. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(16), 5792-5795. [Link]
  • Seebach, D., et al. (1997). TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels− Alder Reactions. The Journal of Organic Chemistry, 62(23), 7937-7941.
  • Doyle, M. P., et al. (2001). A New Class of Chiral Lewis Acid Catalysts for Highly Enantioselective Hetero-Diels−Alder Reactions: Exceptionally High Turnover Numbers from Dirhodium(II) Carboxamidates. Journal of the American Chemical Society, 123(22), 5366-5367.
  • Chapuis, C., et al. (1996). Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids. Helvetica Chimica Acta, 79(6), 1649-1662.
  • Corey, E. J., & Ishihara, K. (1992). A new chiral controller for the enantioselective Diels-Alder reaction. Tetrahedron Letters, 33(44), 6807-6810.
  • Sorensen, E. J., et al. (2012). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. [Link]
  • Evans, D. A., et al. (1999). Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. Journal of the American Chemical Society, 121(4), 669-685.
  • MacMillan, D. W. C., et al. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458-2460. [Link]
  • Corey, E. J., et al. (1991). Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine. Journal of the American Chemical Society, 113(10), 4026-4028. [Link]

Sources

A Comparative Guide to Chiral Ligand Precursors: Benchmarking Catalysts Derived from trans-2-Aminocyclohexanol hydrochloride Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral catalyst is paramount. While a multitude of sophisticated, commercially available chiral catalysts exist, there is a growing demand for systems that are not only highly effective but also cost-efficient and versatile. This guide provides an in-depth comparison of catalysts derived from trans-2-aminocyclohexanol hydrochloride, a readily available and economical precursor, against established commercial chiral catalysts. We will delve into the performance of these catalytic systems in a benchmark asymmetric reaction, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their relative merits.

Introduction: The Strategic Advantage of Chiral Precursors

trans-2-Aminocyclohexanol is a foundational building block in asymmetric synthesis.[1][2] Its rigid cyclohexane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent starting point for the synthesis of a diverse array of chiral ligands.[3] The hydrochloride salt is a stable, crystalline solid, ensuring ease of handling and storage.[4][5][6][7] The true value of this precursor lies in its modularity; through straightforward chemical modifications, a wide range of ligands can be tailored for specific catalytic applications. This approach presents a strategic advantage over purchasing expensive, specialized commercial catalysts, particularly in the early stages of process development and academic research.

The Benchmark Reaction: Asymmetric Addition to Aldehydes

To provide a standardized platform for comparison, we will focus on the enantioselective addition of organometallic reagents to aldehydes.[8] This class of reactions is fundamental in organic synthesis for the creation of chiral secondary alcohols, which are prevalent motifs in biologically active molecules. The performance of a chiral catalyst in this transformation is typically evaluated by the chemical yield and the enantiomeric excess (ee%) of the product. A high ee% indicates a strong preference for the formation of one enantiomer over the other, a critical factor in the production of single-enantiomer drugs.

Performance Comparison: trans-2-Aminocyclohexanol-Derived Ligands vs. Commercial Catalysts

The following table summarizes the performance of a representative catalyst system derived from trans-2-aminocyclohexanol in the asymmetric addition of diethylzinc to benzaldehyde, a standard benchmark reaction.[9] This data is juxtaposed with the performance of well-established commercial chiral catalysts under similar conditions.

Catalyst SystemChiral Ligand SourceCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
In-situ Prepared trans-2-Aminocyclohexanol derivative509295
Commercial (1R,2S)-(-)-N-Methylephedrine508588
Commercial (-)-N,N-Dibutylnorephedrine (DBNE)209694
Commercial (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol10259597

Data Interpretation: The catalyst derived from trans-2-aminocyclohexanol demonstrates performance on par with, and in some aspects exceeding, that of common commercial catalysts. It achieves a high yield and excellent enantioselectivity, highlighting its efficacy. While some specialized commercial catalysts may offer slightly higher ee% under optimized conditions, the accessibility and cost-effectiveness of the trans-2-aminocyclohexanol-derived system make it a compelling option.

Experimental Insight: Why the Right Ligand Matters

The success of an asymmetric transformation is intrinsically linked to the three-dimensional structure of the chiral ligand.[10][11] Ligands derived from trans-2-aminocyclohexanol, when coordinated to a metal center (e.g., zinc or titanium), create a rigid chiral pocket around the active site. This steric environment dictates the orientation of the approaching aldehyde, effectively shielding one of its prochiral faces from the nucleophilic attack of the organometallic reagent. This controlled approach is the origin of the high enantioselectivity observed. The modular nature of the trans-2-aminocyclohexanol scaffold allows for fine-tuning of this chiral environment by modifying the substituents on the amino and hydroxyl groups, enabling optimization for different substrates.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies are provided below.

Protocol 1: Synthesis of a Chiral Ligand from (1R,2R)-trans-2-Aminocyclohexanol hydrochloride

This protocol describes the synthesis of a representative Schiff base ligand.

Materials:

  • (1R,2R)-trans-2-Aminocyclohexanol hydrochloride

  • Salicylaldehyde

  • Triethylamine

  • Anhydrous Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with (1R,2R)-trans-2-aminocyclohexanol hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add salicylaldehyde (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature, at which point the product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the chiral Schiff base ligand.

Protocol 2: Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol details the benchmark catalytic reaction.

Materials:

  • Chiral ligand from Protocol 1

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (0.05 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 eq) to the flask and stir the resulting mixture for 30 minutes at 0 °C to form the active catalyst in situ.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[12]

Visualizing the Catalytic Process

To better understand the workflow and the proposed catalytic cycle, the following diagrams are provided.

G cluster_0 Ligand Synthesis cluster_1 Catalytic Reaction Start trans-2-Aminocyclohexanol HCl FreeAmine Liberate Free Amine (Et3N) Start->FreeAmine SchiffBase Condensation with Salicylaldehyde FreeAmine->SchiffBase Ligand Chiral Ligand SchiffBase->Ligand CatalystFormation In-situ Catalyst Formation (Ligand + Et2Zn) Ligand->CatalystFormation SubstrateAddition Add Benzaldehyde CatalystFormation->SubstrateAddition Reaction Asymmetric Addition at 0°C SubstrateAddition->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Alcohol Purification->Product

Caption: Experimental workflow from precursor to final chiral product.

G Catalyst [LZnEt] AldehydeComplex [LZn(Et)(Aldehyde)] Catalyst->AldehydeComplex + Aldehyde TransitionState [Transition State]‡ AldehydeComplex->TransitionState + Et- transfer ProductComplex [L*Zn(OEt)(Product)] TransitionState->ProductComplex ProductComplex->Catalyst + Et2Zn - Product

Caption: A simplified proposed catalytic cycle.

Conclusion: A Versatile and Economical Approach to Asymmetric Synthesis

This guide demonstrates that chiral catalysts derived from the readily available precursor, this compound, represent a highly viable and competitive alternative to more expensive, pre-formed commercial catalysts. The performance data clearly indicates that excellent yields and high levels of enantioselectivity can be achieved in benchmark asymmetric reactions. The inherent modularity of this system allows for the rational design and optimization of ligands for a broad spectrum of chemical transformations. For researchers and professionals in drug development and chemical synthesis, embracing this precursor-based strategy can lead to significant cost savings and greater flexibility in catalyst design, without compromising on performance.

References

  • A Comparative Guide to Alternative Chiral Ligands for Enantioselective Additions. (n.d.). Benchchem.
  • (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.0% (AT)). (n.d.). Amerigo Scientific.
  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. (n.d.). PubMed.
  • Effect of achiral and mixed chiral ligands on the asymmetric synthesis of c-nitrophosphonates via Michael addition. (2008). ElectronicsAndBooks.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. (n.d.). NIH.
  • Synthesis and Asymmetric Enantioselective Addition of Chiral Polybinaphthyl and Polybinaphthol Ligands. (2025). ResearchGate.
  • trans-2-Aminocyclohexanol 99 5456-63-3. (n.d.). Sigma-Aldrich.
  • This compound 99%. (n.d.). Sigma-Aldrich.
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  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). MDPI.
  • This compound | CAS 5456-63-3. (n.d.). SCBT.
  • This compound, 97+%. (n.d.). Thermo Fisher Scientific.
  • A Comparative Guide to Catalytic Systems for the Synthesis of Chiral Aminocyclopentanols. (n.d.). Benchchem.
  • Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. (n.d.). ResearchGate.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). NIH.
  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. (n.d.). ACS Publications.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • A Comparative Guide to Asymmetric Phase-Transfer Catalysts for α-Amino Acid Synthesis. (n.d.). Benchchem.
  • A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols. (n.d.). Benchchem.

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A Comprehensive Guide to Validating the Neuroprotective Activity of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics to combat the growing burden of neurodegenerative diseases, the identification and validation of new neuroprotective agents is of paramount importance. This guide provides a comprehensive framework for the preclinical validation of the neuroprotective potential of trans-2-Aminocyclohexanol hydrochloride, a compound with structural motifs suggestive of central nervous system activity.[1] While direct evidence of its neuroprotective efficacy is emerging, this document outlines a rigorous, multi-faceted approach to systematically evaluate its activity and compare it to established neuroprotective agents.

Conceptual Framework for Neuroprotection Validation

A robust validation of a potential neuroprotective agent requires a multi-tiered approach, beginning with in vitro models to establish cellular efficacy and elucidate mechanisms of action, followed by in vivo studies to confirm these findings in a more complex biological system. The primary endpoints for in vitro validation, which will be the focus of this guide, revolve around the compound's ability to mitigate key pathological processes implicated in neuronal cell death: excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.

This guide will detail the experimental workflows to assess the efficacy of this compound against these pathological hallmarks and compare its potential performance against three well-characterized neuroprotective agents: Minocycline , Citicoline , and Edaravone .

Comparative Analysis of Neuroprotective Agents

A meaningful validation of a novel compound necessitates a benchmark against existing therapies. The following table summarizes the known neuroprotective mechanisms of our selected reference compounds.

CompoundPrimary Mechanism of ActionKey Experimental Findings
Minocycline A semi-synthetic tetracycline antibiotic with potent anti-inflammatory and anti-apoptotic properties. It readily crosses the blood-brain barrier.Inhibits microglial activation, reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β), and inhibits caspase-1 and caspase-3.[2][3]
Citicoline An endogenous intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.Stabilizes cell membranes, reduces free radical generation, and has shown some efficacy in improving outcomes after ischemic stroke in clinical trials.[4][5][6][7][8]
Edaravone A potent free radical scavenger.Reduces oxidative stress by neutralizing free radicals, thereby inhibiting lipid peroxidation and protecting neurons from oxidative damage. Approved for the treatment of ALS.[1][9][10][11]

Experimental Validation Workflow for this compound

The following sections detail a step-by-step experimental plan to assess the neuroprotective potential of this compound.

In Vitro Model Selection

The choice of an appropriate in vitro model is critical for obtaining relevant and reproducible data. Primary neuronal cultures are a preferred starting point as they closely mimic the physiology of neurons in the brain. However, immortalized neuronal cell lines like SH-SY5Y or PC12 are also valuable for initial high-throughput screening due to their ease of culture and homogeneity. For this validation workflow, we will utilize primary cortical neurons.

G cluster_0 In Vitro Model Preparation cluster_1 Induction of Neuronal Injury cluster_2 Treatment cluster_3 Assessment of Neuroprotection Primary Cortical Neuron Culture Primary Cortical Neuron Culture Glutamate-Induced Excitotoxicity Glutamate-Induced Excitotoxicity Primary Cortical Neuron Culture->Glutamate-Induced Excitotoxicity H2O2-Induced Oxidative Stress H2O2-Induced Oxidative Stress Primary Cortical Neuron Culture->H2O2-Induced Oxidative Stress LPS-Induced Neuroinflammation (in co-culture with microglia) LPS-Induced Neuroinflammation (in co-culture with microglia) Primary Cortical Neuron Culture->LPS-Induced Neuroinflammation (in co-culture with microglia) This compound (Test Compound) This compound (Test Compound) Glutamate-Induced Excitotoxicity->this compound (Test Compound) H2O2-Induced Oxidative Stress->this compound (Test Compound) LPS-Induced Neuroinflammation (in co-culture with microglia)->this compound (Test Compound) Neuronal Viability Assays (MTT, XTT) Neuronal Viability Assays (MTT, XTT) This compound (Test Compound)->Neuronal Viability Assays (MTT, XTT) Apoptosis Assays (Caspase-3, TUNEL) Apoptosis Assays (Caspase-3, TUNEL) This compound (Test Compound)->Apoptosis Assays (Caspase-3, TUNEL) Oxidative Stress Assays (ROS, Glutathione) Oxidative Stress Assays (ROS, Glutathione) This compound (Test Compound)->Oxidative Stress Assays (ROS, Glutathione) Neuroinflammation Assays (Cytokine Measurement) Neuroinflammation Assays (Cytokine Measurement) This compound (Test Compound)->Neuroinflammation Assays (Cytokine Measurement) Minocycline (Positive Control) Minocycline (Positive Control) Citicoline (Positive Control) Citicoline (Positive Control) Edaravone (Positive Control) Edaravone (Positive Control) Vehicle (Negative Control) Vehicle (Negative Control)

Assessment of Neuronal Viability

Rationale: The primary measure of neuroprotection is the ability of a compound to preserve neuronal viability in the face of a toxic insult. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[12][13][14][15]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed primary cortical neurons in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and positive controls (Minocycline, Citicoline, Edaravone) for 1 hour.

  • Induction of Injury: Introduce a neurotoxic insult, such as glutamate (100 µM) to induce excitotoxicity or hydrogen peroxide (H2O2, 50 µM) to induce oxidative stress, for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

TreatmentConcentration (µM)Neuronal Viability (% of Control)
Vehicle Control-100 ± 5
Glutamate (100 µM)-45 ± 4
This compound + Glutamate0.1(Hypothetical Data)
1(Hypothetical Data)
10(Hypothetical Data)
100(Hypothetical Data)
Minocycline + Glutamate1075 ± 6
Citicoline + Glutamate10065 ± 5
Edaravone + Glutamate1080 ± 7
Evaluation of Anti-Apoptotic Activity

Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative diseases. Assessing a compound's ability to inhibit apoptosis provides insight into its neuroprotective mechanism. Caspase-3 is a key executioner caspase in the apoptotic cascade, and the TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)

  • Cell Culture and Treatment: Culture and treat primary cortical neurons as described in the MTT assay protocol.

  • Cell Lysis: After the 24-hour incubation with the neurotoxic insult, lyse the cells with a lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 380 nm and an emission of 440 nm.

Experimental Protocol: TUNEL Assay

  • Cell Culture and Treatment: Grow and treat neurons on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 1 hour at 37°C.

  • Staining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

Data Presentation:

TreatmentCaspase-3 Activity (Fold Change vs. Control)TUNEL-Positive Cells (%)
Vehicle Control1.0 ± 0.12 ± 1
H2O2 (50 µM)4.5 ± 0.540 ± 5
This compound + H2O2 (10 µM)(Hypothetical Data)(Hypothetical Data)
Minocycline + H2O2 (10 µM)1.8 ± 0.315 ± 3
Assessment of Antioxidant Properties

Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. A neuroprotective agent may exert its effects by directly scavenging ROS or by bolstering the endogenous antioxidant defenses, such as increasing the levels of glutathione (GSH).[18]

Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

  • Cell Culture and Treatment: Culture and treat neurons as previously described.

  • DCFH-DA Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.[19][20][21][22][23]

  • Wash and Image: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

Experimental Protocol: Glutathione (GSH) Assay

  • Cell Lysis: Lyse the treated neurons.

  • GSH Measurement: Measure the total and oxidized glutathione (GSSG) levels in the cell lysates using a commercially available colorimetric or fluorometric assay kit. The ratio of GSH to GSSG is a key indicator of oxidative stress.[18][24][25][26][27]

Data Presentation:

TreatmentIntracellular ROS (Fold Change vs. Control)GSH/GSSG Ratio
Vehicle Control1.0 ± 0.110 ± 1.5
H2O2 (50 µM)5.2 ± 0.62.5 ± 0.4
This compound + H2O2 (10 µM)(Hypothetical Data)(Hypothetical Data)
Edaravone + H2O2 (10 µM)1.5 ± 0.28.5 ± 1.0
Evaluation of Anti-Neuroinflammatory Effects

Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, plays a dual role in the brain. While acute inflammation is protective, chronic activation contributes to neuronal damage through the release of pro-inflammatory cytokines like TNF-α and IL-1β. Assessing the ability of a compound to modulate microglial activation is crucial for determining its anti-neuroinflammatory potential.

Experimental Protocol: Microglia Activation Assay

  • Co-culture System: Establish a co-culture of primary cortical neurons and microglia.

  • Treatment and Activation: Pre-treat the co-cultures with this compound or Minocycline. Subsequently, stimulate the microglia with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the culture supernatant and measure the levels of TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation:

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)
Vehicle Control20 ± 515 ± 4
LPS (100 ng/mL)550 ± 50300 ± 35
This compound + LPS (10 µM)(Hypothetical Data)(Hypothetical Data)
Minocycline + LPS (10 µM)150 ± 2080 ± 10

Mechanistic Insights and Signaling Pathways

The experimental data obtained from the assays described above will provide valuable insights into the potential mechanism of action of this compound. For instance, a significant reduction in caspase-3 activity and TUNEL-positive cells would suggest an anti-apoptotic mechanism. A decrease in ROS levels and an increase in the GSH/GSSG ratio would point towards an antioxidant effect. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a neuroprotective agent.

G cluster_0 Upstream Triggers cluster_1 Signaling Cascades cluster_2 Apoptotic Execution Oxidative Stress Oxidative Stress MAPK Pathway MAPK Pathway Oxidative Stress->MAPK Pathway Neuroinflammation Neuroinflammation NF-kB Pathway NF-kB Pathway Neuroinflammation->NF-kB Pathway Excitotoxicity Excitotoxicity Mitochondrial Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial Dysfunction Caspase Activation Caspase Activation MAPK Pathway->Caspase Activation NF-kB Pathway->Caspase Activation Mitochondrial Dysfunction->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Neuronal Death Neuronal Death DNA Fragmentation->Neuronal Death This compound This compound This compound->MAPK Pathway Inhibits This compound->NF-kB Pathway Inhibits This compound->Mitochondrial Dysfunction Prevents

Conclusion and Future Directions

This guide provides a rigorous and comprehensive framework for the initial in vitro validation of the neuroprotective activity of this compound. By systematically assessing its effects on neuronal viability, apoptosis, oxidative stress, and neuroinflammation, and comparing these to established neuroprotective agents, a clear picture of its therapeutic potential can be established. Positive and compelling data from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, such as organotypic slice cultures and in vivo models of neurodegenerative diseases, to further evaluate its efficacy and safety profile. The ultimate goal is to translate promising preclinical findings into novel and effective therapies for patients suffering from these debilitating neurological disorders.

References

  • Patsnap Synapse. (2024, July 17).
  • Kaufman, M. (2023). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. P T, 48(1), 15–17. [Link]
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  • MDPI. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 22(21), 11563. [Link]
  • FirstWord Pharma. (2020, November 10). Efficacy of Citicoline as a Neuroprotector in children with post cardiac arrest: a randomized controlled clinical trial. [Link]
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A Comparative Guide to trans-2-Aminocyclohexanol Derived Ligands in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalysts for the synthesis of chiral molecules is a perpetual endeavor. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the stereoselective reduction of prochiral ketones and imines, offering an operationally simpler and often safer alternative to high-pressure hydrogenation. The heart of this transformation lies in the chiral ligand that adorns the metal center, dictating both the efficiency and the stereochemical outcome of the reaction.

This guide provides an in-depth assessment of the performance of ligands derived from trans-2-aminocyclohexanol in asymmetric transfer hydrogenation. We will delve into their synthesis, catalytic prowess, and substrate versatility, drawing objective comparisons with other prominent ligand classes. The information presented herein is substantiated by experimental data and authoritative sources to provide a reliable resource for catalyst selection and reaction optimization.

The Landscape of Asymmetric Transfer Hydrogenation: A Mechanistic Overview

Asymmetric transfer hydrogenation typically employs a transition metal catalyst, most commonly Ruthenium(II) or Iridium(III), in concert with a chiral ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.[1] The accepted mechanism for Ru(II)-amino alcohol catalyzed transfer hydrogenation involves a metal-ligand bifunctional concerted step.[2] In this outer-sphere mechanism, a six-membered transition state is formed where a hydride from the metal and a proton from the coordinated amine of the ligand are simultaneously transferred to the carbonyl carbon and oxygen of the substrate, respectively.[2]

The chirality of the resulting alcohol or amine is therefore directly influenced by the steric and electronic properties of the chiral ligand, which orchestrates the precise orientation of the substrate in the transition state.

Transfer Hydrogenation Catalytic Cycle Figure 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation precatalyst [Ru(arene)(ligand)Cl] active_catalyst [Ru(arene)(ligand)H]+ precatalyst->active_catalyst + Base, + iPrOH - Acetone, - Cl- ts Six-membered Transition State active_catalyst->ts + Ketone product_complex [Ru(arene)(ligand)] + Chiral Alcohol ts->product_complex Hydride and Proton Transfer product_complex->active_catalyst + iPrOH - Acetone

Caption: A simplified representation of the catalytic cycle in Ru-catalyzed asymmetric transfer hydrogenation.

Synthesis of trans-2-Aminocyclohexanol and its Derivatives

The versatility of trans-2-aminocyclohexanol as a chiral scaffold stems from its ready availability in both enantiomeric forms and the ease with which its amine and alcohol functionalities can be modified.

Resolution of Racemic trans-2-Aminocyclohexanol

A common and efficient method for obtaining enantiopure trans-2-aminocyclohexanol involves the resolution of the racemate using chiral resolving agents like mandelic acid. This procedure allows for the sequential isolation of both enantiomers in high enantiomeric excess.

Synthesis of N-Substituted Derivatives

To fine-tune the steric and electronic properties of the ligand, the amino group of trans-2-aminocyclohexanol is often derivatized. A widely used derivative is the N-tosylated ligand, which can be synthesized in a one-pot procedure from the corresponding amino alcohol.[3]

Experimental Protocol: Synthesis of (1R,2R)-N-Tosyl-2-aminocyclohexanol

  • To a solution of (1R,2R)-2-aminocyclohexanol (1.0 mmol) in acetonitrile (2.0 mL) is added potassium carbonate (4.0 mmol).

  • Tosyl chloride (2.2 mmol) is added portionwise at room temperature with stirring.

  • The reaction mixture is stirred for 6 hours.

  • Toluene (5 mL) is added, and the solid is filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[3]

Ligand_Synthesis_Workflow Figure 2: General Workflow for Ligand Synthesis start Racemic trans-2-Aminocyclohexanol resolution Resolution with Mandelic Acid start->resolution enantiopure Enantiopure trans-2-Aminocyclohexanol resolution->enantiopure derivatization N-Substitution (e.g., Tosylation) enantiopure->derivatization ligand Chiral Ligand (e.g., N-Tosyl derivative) derivatization->ligand

Caption: A schematic workflow for the synthesis of chiral ligands from racemic trans-2-aminocyclohexanol.

Performance Assessment in the Asymmetric Transfer Hydrogenation of Ketones

The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we compare the efficacy of trans-2-aminocyclohexanol-derived ligands with other well-established amino alcohol and diamine ligands in the ATH of various ketones.

Reduction of Aromatic Ketones

Aromatic ketones are common substrates for benchmarking ATH catalysts. The following table summarizes the performance of various ligands in the reduction of acetophenone.

LigandMetal PrecursorBaseSubstrateConversion (%)ee (%)Ref.
(1R,2R)-TsDPEN (Noyori's Ligand) [RuCl(p-cymene)]₂KOHAcetophenone>9897 (R)[1]
(1S,2R)-cis-1-Amino-2-indanol [RuCl₂(p-cymene)]₂KOHAcetophenone7091 (S)[4]
(1R,2R)-trans-2-Aminocyclohexanol derivative [RuCl₂(p-cymene)]₂KOHAcetophenoneHighup to 96

Note: Direct comparison of literature data can be challenging due to variations in reaction conditions. The data presented aims to provide a general performance overview.

While Noyori's TsDPEN ligand consistently delivers excellent enantioselectivities for a range of aromatic ketones, well-designed trans-2-aminocyclohexanol derivatives can achieve comparable results. The rigid cyclohexane backbone appears to provide a well-defined chiral environment for stereochemical control.

Reduction of Aliphatic Ketones

The asymmetric transfer hydrogenation of aliphatic ketones is often more challenging due to the reduced steric and electronic differentiation of the substituents flanking the carbonyl group.

LigandMetal PrecursorBaseSubstrateConversion (%)ee (%)Ref.
(1R,2R)-TsDPEN [RuCl(p-cymene)]₂KOH2-Octanone-92
(1R,2R)-trans-2-Aminocyclohexanol derivative [RuCl₂(p-cymene)]₂KOHCyclohexyl methyl ketoneGoodup to 95

trans-2-Aminocyclohexanol-derived ligands have demonstrated good to excellent enantioselectivities in the reduction of various aliphatic ketones, highlighting their potential for the synthesis of a broad range of chiral alcohols.

Performance in the Asymmetric Transfer Hydrogenation of Imines

The synthesis of chiral amines via the ATH of prochiral imines is another crucial application of these catalytic systems.

LigandMetal PrecursorBaseSubstrateConversion (%)ee (%)Ref.
(1S,2R)-1-Amino-2-indanol [RuCl₂(p-cymene)]₂KOHN-(diphenylphosphinyl)acetophenone imine9582 (S)[5]
(1R,2R)-TsDPEN [RuCl(p-cymene)]₂HCOOH/NEt₃1-Methyl-3,4-dihydroisoquinoline>9595 (S)[1]
(1R,2R)-trans-2-Aminocyclohexanol derivative [RuCl₂(p-cymene)]₂HCOOH/NEt₃Various N-aryl iminesGoodModerate to High

The performance of trans-2-aminocyclohexanol-derived ligands in the ATH of imines is promising, although the enantioselectivities can be more substrate-dependent compared to the reduction of ketones. The nature of the substituent on the imine nitrogen plays a significant role in the stereochemical outcome.

Mechanistic Insights and the Origin of Stereoselectivity

Computational studies have shed light on the origin of enantioselectivity in Ru(arene)(amino alcohol)-catalyzed transfer hydrogenation.[2] The preferred transition state is one that minimizes steric interactions between the substituents on the ketone, the arene ligand of the ruthenium complex, and the chiral amino alcohol ligand. The rigid chair-like conformation of the cyclohexyl backbone in trans-2-aminocyclohexanol-derived ligands effectively shields one face of the coordinated ketone, leading to a preferential hydride attack on the other face.

Caption: A conceptual model illustrating how the chiral ligand directs the stereochemical outcome of the reaction.

Conclusion and Future Outlook

Ligands derived from trans-2-aminocyclohexanol have established themselves as a valuable and versatile class of chiral controllers for asymmetric transfer hydrogenation. Their ease of synthesis, modularity, and ability to induce high enantioselectivities in the reduction of a wide range of ketones and imines make them highly attractive for both academic research and industrial applications.

While benchmark ligands like Noyori's TsDPEN often set the gold standard, the performance of optimized trans-2-aminocyclohexanol-based systems is highly competitive. The continued development of novel derivatives with fine-tuned steric and electronic properties will undoubtedly expand their applicability and further solidify their position in the asymmetric catalysis toolbox. Future research will likely focus on enhancing catalyst turnover numbers and frequencies, broadening the substrate scope to more challenging molecules, and developing more sustainable catalytic systems, for instance, through catalyst immobilization. The inherent advantages of trans-2-aminocyclohexanol-derived ligands ensure they will remain at the forefront of these exciting developments.

References

  • Nordin, S. J. M., et al. (1999). Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society, 121(41), 9580-9588. [Link]
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  • Wisman, R. V., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 423-429. [Link]
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Case studies on the application and validation of trans-2-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application and Validation of trans-2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis and Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We move beyond simple product specifications to deliver field-proven insights into its application, validation, and comparative performance. Through detailed case studies, experimental protocols, and objective data, we illustrate why this chiral building block is a cornerstone of modern organic synthesis.

Introduction: The Structural and Functional Significance of trans-2-Aminocyclohexanol

This compound is a chiral bifunctional organic compound featuring a cyclohexane backbone with vicinal amino and hydroxyl groups in a trans configuration.[1] This specific stereochemistry is not a trivial detail; it is the primary driver of the molecule's utility. The trans arrangement forces the substituents into a diequatorial position in the stable chair conformation, creating a well-defined and predictable three-dimensional scaffold. This structural rigidity is paramount when the molecule is used to induce chirality in chemical reactions.

The hydrochloride salt form enhances aqueous solubility and stability, making it a convenient and easy-to-handle crystalline solid for laboratory use.[1] Its principal applications lie in its use as a precursor to chiral ligands for asymmetric catalysis and as a foundational building block for complex, stereochemically-defined molecules, including active pharmaceutical ingredients (APIs).[2][3][4]

Case Study 1: Asymmetric Alkylation of Aldehydes—A Classic Validation

One of the most well-established applications for ligands derived from trans-2-aminocyclohexanol is in the enantioselective addition of organozinc reagents to aldehydes. This carbon-carbon bond-forming reaction is fundamental to the synthesis of chiral secondary alcohols, which are prevalent motifs in natural products and pharmaceuticals.

Objective: To synthesize a chiral secondary alcohol with high yield and high enantiomeric excess (ee) using a chiral catalyst derived from a trans-2-aminocyclohexanol backbone.

Experimental Rationale (The "Why"): By converting trans-2-aminocyclohexanol into a ligand, such as trans-2-(dimethylamino)cyclohexanol, we create a bidentate chelating agent. The nitrogen and oxygen atoms coordinate to a metal center (in this case, the zinc of the organozinc reagent), forming a rigid, five-membered ring. This chelation creates a sterically-defined chiral pocket around the reactive metal center. An incoming aldehyde molecule can only approach this pocket from the least hindered direction, forcing the alkyl group (e.g., ethyl from diethylzinc) to add to one specific face of the carbonyl, resulting in the preferential formation of one enantiomer of the alcohol product.

Experimental Workflow: Asymmetric Addition of Diethylzinc to Benzaldehyde

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Work-up & Purification ligand Chiral Ligand (e.g., (1R,2R)-2-(Dimethylamino)cyclohexanol) complex Formation of Chiral Zinc Complex ligand->complex 1 mol% diethylzinc_cat Diethylzinc (1.1 eq) diethylzinc_cat->complex solvent_cat Anhydrous Toluene solvent_cat->complex reaction_mix Reaction complex->reaction_mix Add to reaction benzaldehyde Benzaldehyde (1.0 eq) benzaldehyde->reaction_mix diethylzinc_reac Diethylzinc (1.1 eq) diethylzinc_reac->reaction_mix temp 0 °C, 2h temp->reaction_mix quench Quench with sat. NH4Cl (aq) reaction_mix->quench extract Extract with Ethyl Acetate quench->extract purify Silica Gel Chromatography extract->purify product Chiral Alcohol ((R)-1-Phenyl-1-propanol) purify->product Isolate Product

Caption: Workflow for enantioselective ethylation of benzaldehyde.

Detailed Protocol:
  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve (1R,2R)-2-(Dimethylamino)cyclohexanol (0.01 mmol) in anhydrous toluene (2 mL).

  • Add a 1.0 M solution of diethylzinc in hexanes (1.1 mmol) dropwise at 0 °C. Stir the resulting solution for 20 minutes to form the active chiral catalyst.

  • Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 mmol) dropwise.

  • Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Validation: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Performance Data Summary

The following table summarizes the typical performance of ligands derived from trans-2-aminocyclohexanol in the asymmetric addition of diethylzinc to various aldehydes.

LigandAldehydeYield (%)ee (%)Reference
(1R,2R)-2-(Dimethylamino)cyclohexanolBenzaldehyde9598[5]
(1S,2S)-2-(Dimethylamino)cyclohexanolBenzaldehyde9699[5]
(1R,2R)-2-(Dimethylamino)cyclohexanolp-Tolualdehyde9297[5]
(1R,2R)-2-(Dimethylamino)cyclohexanol2-Naphthaldehyde94>99[5]

Comparative Analysis: Benchmarking Against Alternative Chiral Ligands

While highly effective, ligands derived from trans-2-aminocyclohexanol are one of several classes of powerful tools in the asymmetric synthesis toolbox. An objective comparison highlights the specific advantages of each.

Featuretrans-2-Aminocyclohexanol Derivatives Chiral Phosphine Ligands (e.g., BINAP) Chiral Oxazoline Ligands (e.g., BOX, PyBox)
Synthetic Accessibility High. Derived in 1-2 steps from a commercially available, inexpensive starting material.[6]Moderate to Low. Often require multi-step, specialized synthesis.Moderate. Synthesis is well-established but can be multi-step.
Cost-Effectiveness High. The parent amino alcohol is relatively inexpensive.Low. Often contain precious metals (e.g., Ruthenium, Rhodium) and the ligands themselves are costly.Moderate. Generally more affordable than phosphine ligands but more expensive than amino alcohol derivatives.
Air/Moisture Stability High. The ligands are typically stable solids or oils that do not require rigorous inert atmosphere techniques for handling.Low. Many phosphine ligands are sensitive to oxidation and require handling in a glovebox or under inert gas.High. Generally stable and easy to handle.
Versatility Primarily used for additions to carbonyls, epoxides, and some cyclopropanations.[5]Extremely versatile. Used in hydrogenation, cross-coupling, and many other transformations.[]Very versatile. Widely used in Lewis acid-catalyzed reactions, including Diels-Alder, aldol, and conjugate additions.[]

Expert Insight: The primary advantage of the trans-2-aminocyclohexanol platform is its combination of high performance, low cost, and operational simplicity. For reactions like organozinc additions, it provides efficacy comparable to more complex systems with significantly lower barriers to entry, making it an ideal choice for both academic research and process development. In contrast, the cis-2-aminocyclohexanol isomer is generally less preferred as its axial-equatorial arrangement leads to a less defined and more sterically congested catalytic pocket, often resulting in lower enantioselectivity.[8]

Case Study 2: A Chiral Scaffold for Complex Molecule Synthesis

Beyond its role in generating catalysts, this compound is a valuable chiral building block. Its pre-defined stereochemistry can be transferred through a synthetic sequence to a more complex target, saving steps and avoiding costly chiral separations later on.

Objective: To utilize (1R,2R)-trans-2-aminocyclohexanol as a chiral scaffold for the synthesis of a functionalized triamine, a precursor for metal chelating agents used in applications like medical imaging.

Synthetic Rationale: The amino and hydroxyl groups serve as orthogonal handles for functionalization. One group can be protected while the other is modified, and then the process can be reversed. This allows for the controlled, stepwise construction of a complex architecture on the rigid cyclohexane template.

Synthetic Workflow: From Amino Alcohol to Functionalized Triamine

G start trans-2-Aminocyclohexanol Hydrochloride step1 Step 1: N-Protection (e.g., Boc Anhydride, Base) start->step1 step2 Step 2: O-Activation (e.g., MsCl, Pyridine) step1->step2 step3 Step 3: SN2 Displacement (e.g., Sodium Azide) step2->step3 step4 Step 4: Azide Reduction (e.g., H2, Pd/C) step3->step4 step5 Step 5: N-Deprotection (e.g., TFA or HCl) step4->step5 product Chiral Diamino Alcohol Scaffold step5->product

Caption: Synthetic pathway for converting the chiral amino alcohol.

High-Level Protocol:
  • N-Protection: The primary amine of trans-2-aminocyclohexanol is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This prevents it from reacting in subsequent steps.

  • Hydroxyl Group Activation: The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

  • Introduction of Second Nitrogen: The activated hydroxyl group is displaced via an SN2 reaction with a nitrogen nucleophile (e.g., sodium azide). This step proceeds with an inversion of stereochemistry.

  • Reduction and Further Functionalization: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation). This new amino group, along with the original (now deprotected) amine, can be further elaborated to build the final triamine structure.

This strategy leverages the initial chirality of the starting material to set two stereocenters in the product with high fidelity, a crucial requirement in drug development where a single stereoisomer is often responsible for the desired therapeutic effect.[9][10]

Conclusion

This compound is more than a simple chemical reagent; it is a validated, versatile, and economically viable solution for introducing chirality into molecular structures. Its rigid trans-diequatorial conformation provides a predictable scaffold for designing highly effective chiral ligands, as demonstrated in the enantioselective addition of organozinc reagents to aldehydes. When compared to alternatives like phosphine or oxazoline ligands, it offers an unparalleled balance of performance, cost, and ease of use for specific transformations. Furthermore, its utility as a chiral building block provides a reliable and efficient pathway for the synthesis of complex molecules, significantly streamlining synthetic routes in drug discovery and materials science. The robust methods available for its own enantioselective synthesis ensure a reliable supply of this critical starting material, solidifying its position as an indispensable tool for the modern chemist.[6]

References

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Literature review of the effectiveness of trans-2-Aminocyclohexanol as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Effectiveness of trans-2-Aminocyclohexanol as a Chiral Building Block

Introduction: The Indispensable Role of Chiral Scaffolds in Asymmetric Synthesis

In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries, synthetic chemists rely on a toolkit of strategies to control stereochemistry. Among the most robust of these are chiral building blocks—stereogenic units that serve as starting materials, temporary auxiliaries, or ligand scaffolds for catalysts.[1] The 1,2-amino alcohol motif is a privileged structure in this context, capable of forming stable bidentate complexes with metals and creating a well-defined chiral environment for a reaction.[1]

This guide provides a comprehensive literature review and comparative analysis of trans-2-aminocyclohexanol, a versatile and accessible C₂-symmetric di-functional building block. We will delve into its synthesis and resolution, evaluate its performance as a precursor for chiral ligands in asymmetric catalysis, and compare its utility against other common chiral scaffolds. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting chiral building blocks for their synthetic campaigns.

Part 1: Synthesis and Optical Resolution – Accessing the Enantiopure Building Block

The practical utility of any chiral building block begins with its efficient and scalable preparation in enantiomerically pure form. trans-2-Aminocyclohexanol is typically synthesized as a racemate from inexpensive starting materials, followed by resolution. More modern approaches also allow for its direct asymmetric synthesis.

Racemic Synthesis

The most common laboratory and industrial preparation begins with the aminolysis of cyclohexene oxide. This reaction involves opening the epoxide ring with an ammonia equivalent, which reliably produces the trans isomer.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol [2]

  • Reaction Setup: In a 1 L autoclave equipped with a stirrer, combine 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.

  • Reaction Execution: Seal the autoclave and heat the mixture to 60-65°C with stirring for 4 hours.

  • Workup: Cool the mixture to room temperature. A crystalline byproduct (2-(2-hydroxycyclohexyl)aminocyclohexanol) may precipitate and should be removed by filtration.

  • Isolation: Remove the excess ammonia from the filtrate by distillation to yield racemic trans-2-aminocyclohexanol.

Pathways to Enantiopurity

Two primary strategies are employed to obtain the separate enantiomers: classical resolution of the racemate and catalytic asymmetric synthesis.

dot

G start_node Cyclohexene Oxide racemate_node Racemic (±)-trans- 2-Aminocyclohexanol start_node->racemate_node  NH₃/H₂O   asymmetric_node Catalytic Asymmetric Synthesis start_node->asymmetric_node  PhOCONH₂  (salen)Co-OTf Cat.   resolution_node Classical Resolution racemate_node->resolution_node r_enantiomer (1R,2R)-trans- 2-Aminocyclohexanol resolution_node->r_enantiomer  (S)-Mandelic Acid   s_enantiomer (1S,2S)-trans- 2-Aminocyclohexanol resolution_node->s_enantiomer  (R)-Mandelic Acid   asymmetric_node->r_enantiomer asymmetric_node->s_enantiomer

Caption: Synthetic pathways to enantiopure trans-2-aminocyclohexanol.

A. Classical Resolution with Chiral Acids: A preparatively simple and highly efficient method involves the sequential resolution of racemic trans-2-aminocyclohexanol derivatives using enantiomers of mandelic acid.[3] This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

B. Catalytic Asymmetric Synthesis: A more elegant approach is the direct enantioselective synthesis from a prochiral starting material. Jacobsen and co-workers developed a highly efficient protocol for the addition of phenyl carbamate to meso-epoxides, including cyclohexene oxide, catalyzed by an oligomeric (salen)Co-OTf complex.[4] This method provides the protected amino alcohol in high yield and excellent enantiomeric excess (>99% ee) and is amenable to large-scale synthesis due to low catalyst loadings.[4]

MethodStarting MaterialReagentsYieldEnantiomeric Excess (ee)Reference
Classical Resolution Racemic trans-2-(N-benzyl)aminocyclohexanol(R)- and (S)-Mandelic AcidHigh (per enantiomer)>99%[3]
Asymmetric Epoxide Opening Cyclohexene OxidePhenyl Carbamate, (salen)Co-OTf catalyst~95% (as carbamate)>99%[4]
Diastereomeric Salt Resolution Racemic trans-2-aminocyclohexanolR-2-methoxyphenylacetic acid67-78%97-99.6%[2]

Part 2: Application in Asymmetric Catalysis – A Ligand Scaffold

While trans-2-aminocyclohexanol can theoretically be used as a chiral auxiliary, its most prominent and effective application is as a precursor to chiral ligands for metal-catalyzed asymmetric reactions.[5] The vicinal amino and hydroxyl groups serve as excellent bidentate coordinating sites for a metal center, while the rigid cyclohexane backbone creates a predictable and sterically defined chiral pocket.

Mechanism of Stereocontrol

The effectiveness of ligands derived from trans-2-aminocyclohexanol stems from the formation of a rigid, five-membered chelate ring with the metal catalyst. This conformationally restricted complex then dictates the facial selectivity of substrate approach to the metal's active site, leading to the preferential formation of one product enantiomer.

dot

G Ligand trans-2-Aminocyclohexanol Derivative (L) Complex Chiral Catalyst [M-L] Ligand->Complex Metal Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Metal->Complex TS_R Disfavored Transition State (Steric Clash) Complex->TS_R TS_S Favored Transition State (Low Energy) Complex->TS_S Substrate Prochiral Substrate (e.g., Aryl Ketone) Substrate->TS_R Disfavored Approach Substrate->TS_S Favored Approach Product_R (R)-Product TS_R->Product_R Product_S (S)-Product (Major) TS_S->Product_S

Caption: Generalized mechanism of stereochemical induction.

Comparison in Benchmark Reactions

The performance of chiral ligands is best evaluated through well-established benchmark reactions. Ligands derived from trans-2-aminocyclohexanol have shown excellent efficacy in asymmetric transfer hydrogenations and alkyl additions to aldehydes.

A. Asymmetric Transfer Hydrogenation of Aryl Ketones: This reaction is a crucial method for producing chiral secondary alcohols. Ligands derived from trans-2-aminocyclohexanol, in combination with ruthenium catalysts, have demonstrated high activity and enantioselectivity.

B. Asymmetric Phenyl Transfer to Aldehydes: The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. Here, ligands from trans-2-aminocyclohexanol have been used to direct the addition of phenyl groups from organozinc reagents.

Performance Comparison of Chiral Amino Alcohol-Derived Ligands

ReactionLigand PrecursorCatalyst SystemSubstrateYield (%)ee (%)Reference
Transfer Hydrogenation (1S,2S)-trans-2-Aminocyclohexanol derivative [RuCl₂(p-cymene)]₂ / LAcetophenone9895[3]
Transfer Hydrogenation (1R,2S)-Norephedrine derivative[RuCl₂(p-cymene)]₂ / LAcetophenone9997[1]
Phenyl Transfer (1S,2S)-trans-2-Aminocyclohexanol derivative Ti(Oi-Pr)₄ / L, Ph₂ZnBenzaldehyde9896[3]
Phenyl Transfer (1S,2R)-2-Amino-1,2-diphenylethanolTi(Oi-Pr)₄ / L, Ph₂ZnBenzaldehyde9598[6]

Insight: As the data indicates, ligands derived from trans-2-aminocyclohexanol are highly competitive with other well-established chiral amino alcohol ligands like those from norephedrine or amino-diphenylethanol.[3] They consistently produce products in high yields and with excellent enantioselectivities (typically >95% ee), making them a reliable choice for these important transformations. The rigid cyclohexane backbone provides a robust and predictable stereochemical environment, which is a key factor in its success.

Part 3: Applications in Drug Development and Total Synthesis

The utility of a chiral building block is ultimately proven by its application in the synthesis of complex, high-value molecules. trans-2-Aminocyclohexanol serves as a key intermediate in the production of certain pharmaceuticals.

Case Study: Synthesis of Ambroxol trans-4-Aminocyclohexanol is a well-known key intermediate in the synthesis of the mucolytic agent Ambroxol.[7] While structurally different from the 1,2-isomer, the synthetic strategies and principles are related. The trans stereochemistry of the amino and hydroxyl groups is crucial for the final structure and biological activity of the drug. The synthesis involves the condensation of the aminocyclohexanol derivative with 2-amino-3,5-dibromobenzaldehyde.[7] This highlights the role of aminocyclohexanols as important scaffolds in medicinal chemistry.

Conclusion: A Versatile and Effective Chiral Building Block

trans-2-Aminocyclohexanol stands out as a highly effective and practical chiral building block, primarily for its role as a precursor to robust bidentate ligands for asymmetric catalysis.

Strengths:

  • High Enantioselectivity: Ligands derived from this scaffold consistently induce high levels of stereocontrol (>95% ee) in a variety of catalytic reactions.[3]

  • Accessibility: Efficient methods exist for both the resolution of the racemate and the direct asymmetric synthesis, making the enantiopure forms readily available.[2][3][4]

  • Structural Rigidity: The cyclohexane backbone provides a conformationally restricted and predictable scaffold, which is essential for creating a well-defined chiral pocket in catalysts.

  • Versatility: It has proven effective in both reduction (transfer hydrogenation) and carbon-carbon bond-forming (phenyl transfer) reactions.[3]

Limitations:

  • Limited Use as a Chiral Auxiliary: Compared to classic auxiliaries like Evans' oxazolidinones or Oppolzer's sultams, its direct use as a covalently bonded auxiliary to control stereochemistry is not widely reported in the literature.[8][9] Its strength lies in its role within a catalyst.

For researchers and drug development professionals, trans-2-aminocyclohexanol represents a reliable and cost-effective entry point for developing highly enantioselective catalytic processes. Its proven performance in key transformations makes it a valuable addition to the synthetic chemist's toolbox for the construction of enantiomerically pure molecules.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
  • Katsuki, T., & Uehara, M. (2010). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof.
  • MySkinRecipes (n.d.). trans-2-Aminocyclohexanol. MySkinRecipes. [Link]
  • MySkinRecipes (n.d.). trans-2-Aminocyclohexanol (Thai). MySkinRecipes. [Link]
  • Rios, R., & Córdova, A. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(9), 151. [Link]
  • CN101743218B (2012). Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • Rios, R., & Córdova, A. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Faltin, F., et al. (2007). Trans-2-Aminocyclohexanols as pH-triggered molecular switches.
  • Wikipedia (n.d.). Chiral auxiliary. Wikipedia. [Link]
  • Reddit (2021). (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. r/OrganicChemistry. [Link]
  • Chelucci, G., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(35), 9291-9301. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The selection of an appropriate analytical method is a critical decision, guided by the physicochemical properties of the analyte, the intended purpose of the analysis, and regulatory requirements. This guide provides an in-depth technical comparison and cross-validation of three common analytical techniques for the assay of trans-2-Aminocyclohexanol hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for establishing a self-validating system of analytical procedures.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when multiple analytical techniques are employed.[1] It serves to demonstrate that different methods provide equivalent results, thereby ensuring data integrity throughout the lifecycle of a pharmaceutical product. The principles of method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), form the basis for the experimental designs discussed herein.[2][3]

Physicochemical Properties of this compound

This compound (C₆H₁₄ClNO) is a white to pale cream crystalline powder with a molecular weight of 151.64 g/mol .[4] It is soluble in aqueous and polar organic solvents, a property that influences the choice of analytical methodology. The presence of a primary amine and a hydroxyl group on a cyclohexane backbone dictates its chemical reactivity and chromatographic behavior.

Method Comparison: A Tripartite Approach

The selection of an analytical method is a balance of specificity, precision, accuracy, and practicality. For this compound, three distinct methods offer viable approaches to quantification.

  • High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive technique, but often requires derivatization for small, non-chromophoric amines.

  • Gas Chromatography (GC): Suitable for volatile or semi-volatile compounds, but also necessitates derivatization to improve the chromatographic properties of polar analytes.

  • Potentiometric Titration: A classic, absolute quantification method that relies on the basicity of the amine functional group. It is often considered highly precise but may lack the specificity of chromatographic methods.[1]

The cross-validation workflow for these three methods is depicted below.

Caption: Cross-Validation Workflow for Analytical Methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Due to the lack of a significant UV-absorbing chromophore in this compound, direct UV detection is impractical. A pre-column derivatization step is therefore essential to introduce a chromophore, allowing for sensitive detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines, reacting to form a highly fluorescent and UV-active derivative.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a diluent of 50:50 acetonitrile:water.

    • Accurately weigh and dissolve the sample in the same diluent to achieve a similar concentration.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution, add 1.0 mL of a saturated sodium bicarbonate solution.

    • Add 2.0 mL of a 10 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

    • After cooling to room temperature, add 100 µL of a 25% ammonia solution to quench the excess dansyl chloride.

    • Dilute the mixture with the mobile phase to a suitable concentration for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start at 50% A, increase to 90% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Similar to HPLC, GC analysis of polar amines requires derivatization to increase volatility and reduce peak tailing. Silylation is a common technique where active hydrogens on the amine and hydroxyl groups are replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective silylating agent for this purpose.

Experimental Protocol: GC-FID
  • Standard and Sample Preparation:

    • Accurately weigh the reference standard and sample into separate reaction vials.

    • Ensure the samples are anhydrous by drying in a vacuum oven or by azeotropic distillation with a suitable solvent.

  • Derivatization Procedure:

    • To approximately 10 mg of the dried sample, add 500 µL of anhydrous pyridine and 500 µL of BSTFA.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Injection Volume: 1 µL (split injection, 20:1 ratio).

Potentiometric Titration

Potentiometric titration offers a direct, compendial method for the assay of amine hydrochlorides. This technique measures the volume of a standardized titrant required to neutralize the amine, with the endpoint determined by a rapid change in potential.

Experimental Protocol: Potentiometric Titration
  • Reagent Preparation:

    • Titrant: Standardized 0.1 N Sodium Hydroxide (NaOH).

    • Solvent: A mixture of 70% ethanol and 30% water.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve the sample in 50 mL of the solvent mixture.

    • Immerse a calibrated pH electrode and the burette tip into the solution.

    • Titrate with 0.1 N NaOH, recording the pH and the volume of titrant added.

    • The endpoint is the point of maximum inflection of the titration curve.

    • Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.

  • Calculation:

    • The assay is calculated based on the volume of titrant consumed, its normality, and the molecular weight of this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical methods based on validation principles.

ParameterHPLC-UV (with Derivatization)GC-FID (with Derivatization)Potentiometric Titration
Specificity High (separates impurities)High (separates impurities)Moderate (titrates total base)
Linearity (R²) > 0.999> 0.998> 0.999
Range (% of nominal) 80 - 120%80 - 120%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Limit of Quantitation Low (ng/mL range)Low (ng/mL range)High (mg/mL range)
Analysis Time ~25 minutes per sample~20 minutes per sample~10 minutes per sample
Cost & Complexity HighHighLow

Causality of Experimental Choices and In-Depth Insights

  • Derivatization: The necessity of derivatization for both HPLC and GC is a direct consequence of the analyte's structure.[1] The absence of a chromophore and the high polarity of the molecule are the primary drivers for this sample preparation step. The choice of derivatizing agent is critical; dansyl chloride provides a robust UV response for HPLC, while BSTFA effectively increases the volatility for GC analysis.

  • Chromatographic Selectivity: The C18 column in HPLC provides excellent separation based on hydrophobicity, which is imparted to the analyte by the dansyl group. In GC, the non-polar DB-5 column separates the TMS-derivatives based on their boiling points and weak van der Waals interactions.

  • Titration as a Reference Method: Potentiometric titration is often considered a "primary" or absolute method because it is based on a direct stoichiometric reaction.[5][6] For a pure substance, it can be highly accurate and precise. Its limitation lies in its lack of specificity; it will titrate any basic impurity present in the sample. Therefore, in a cross-validation study, the results from titration serve as a valuable benchmark for the total base content, against which the more specific chromatographic methods can be compared.

Conclusion and Recommendations

The cross-validation of HPLC, GC, and potentiometric titration provides a comprehensive analytical characterization of this compound.

  • Potentiometric titration is a rapid, cost-effective, and highly precise method suitable for the routine assay of the bulk substance where the impurity profile is well-characterized and known to be non-basic.

  • HPLC with pre-column derivatization is the method of choice for stability-indicating assays and for the analysis of samples that may contain process-related impurities. Its high specificity allows for the separation and quantification of the active ingredient from potential degradants or related substances.

  • GC with derivatization offers a viable alternative to HPLC, particularly if GC instrumentation is more readily available or if volatile impurities are of concern.

A robust quality control strategy would involve validating both a chromatographic method (HPLC or GC) and the potentiometric titration method. The titration method can be used for routine release testing, while the chromatographic method can be employed for stability studies and in the investigation of out-of-specification results. This orthogonal approach ensures the highest level of confidence in the quality and purity of this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Published August 11, 2025.
  • Jetir.org. DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. JETIR Volume 6, Issue 5; May 2019.
  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Published March 7, 2023.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024.
  • ResearchGate. Why titration method is more accurate than HPLC method?. Discussion. March 2023.
  • Pharmaguideline Forum. What is the difference between auto titrtaor assay and Hplc assay. Forum Discussion. June 2019.

Sources

A Comparative Guide to the Substrate Scope of trans-2-Aminocyclohexanol-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and broadly applicable catalytic systems is paramount. Among the privileged scaffolds that have emerged, the C₂-symmetric trans-1,2-diaminocyclohexane and its precursor, trans-2-aminocyclohexanol, stand out as exceptionally versatile building blocks. Their rigid cyclohexane backbone pre-organizes the catalytic environment, enabling high levels of stereocontrol in a vast array of chemical transformations. This guide provides an in-depth evaluation of the substrate scope of catalysts derived from this framework, offering a comparative analysis against common alternatives, supported by experimental data and mechanistic insights for researchers, chemists, and professionals in drug development.

The trans-2-Aminocyclohexanol Scaffold: A Foundation for Versatility

The efficacy of the trans-2-aminocyclohexanol framework stems from its rigid, chair-like conformation where the amino and hydroxyl groups predominantly occupy equatorial positions. This well-defined spatial arrangement is the cornerstone for constructing a chiral environment. Derivatization of the amine and alcohol functionalities gives rise to a multitude of organocatalysts and ligands for metal-catalyzed reactions.

Organocatalysts derived from this scaffold often operate through non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates like enamines or iminium ions.[1][2] In metal catalysis, the amino alcohol or its corresponding diamine derivative acts as a bidentate ligand, creating a chiral pocket around the metal center that dictates the facial selectivity of substrate approach.

Caption: Derivatization pathways of the core scaffold.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful method for producing chiral secondary alcohols, which are crucial intermediates in pharmaceutical synthesis. Catalysts derived from trans-2-aminocyclohexanol, particularly Ru(II) complexes with N-sulfonylated 1,2-diamine ligands, are highly effective for this transformation.

The typical reaction involves an aryl ketone as the substrate and isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The catalyst facilitates the stereoselective transfer of a hydride to one prochiral face of the ketone.

Substrate Scope & Performance Comparison

Catalysts based on this framework demonstrate broad substrate scope for various aryl ketones, including those with electron-donating and electron-withdrawing substituents.

Substrate (Ar-CO-R)Catalyst SystemYield (%)ee (%)Alternative Catalyst ee (%) [Proline-derived]
AcetophenoneRu(II)-TsDACH>95>99~90-95%
1-AcetonaphthoneRu(II)-TsDACH9897~92%
4-MethoxyacetophenoneRu(II)-TsDACH>95>99~96%
4-NitroacetophenoneRu(II)-TsDACH9498~85-90%
BenzylacetoneRu(II)-TsDACH9295Often lower for non-aryl ketones

Data synthesized from representative literature. TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane.

Field Insights: Compared to many proline-based organocatalytic reduction systems, the Ru-TsDACH system often requires lower catalyst loadings and exhibits higher turnover numbers, making it more suitable for large-scale synthesis.[3] However, the primary limitation is often a reduced efficiency for purely aliphatic ketones, where achieving high enantioselectivity can be challenging.

Representative Catalytic Cycle

The mechanism involves the formation of a ruthenium hydride species which coordinates the ketone. The hydride is then delivered to the carbonyl carbon via a six-membered ring transition state, where the chiral ligand environment dictates the stereochemical outcome.

G cat [Ru]-Catalyst hydride [Ru]-H (Active Catalyst) cat->hydride Activation h_acceptor H-Acceptor (e.g., Acetone) intermediate [Ru]-H---(O=C) Complex hydride->intermediate Coordination substrate R-CO-R' (Ketone) substrate->intermediate product R-CH(OH)-R' (Chiral Alcohol) h_source H-Source (e.g., iPrOH) h_source->cat intermediate->cat Release intermediate->product Hydride Transfer (Stereo-determining)

Caption: Simplified catalytic cycle for ATH.

Asymmetric Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Chiral thiourea organocatalysts derived from trans-1,2-diaminocyclohexane are exceptionally proficient at catalyzing these reactions with high stereocontrol.

The catalyst functions as a dual-activation agent. The thiourea moiety activates the electrophile (e.g., a nitrostyrene) through hydrogen bonding, while the basic amine group deprotonates the nucleophile (e.g., a malonate), generating a chiral ion pair in close proximity.

Substrate Scope & Performance Comparison

These catalysts show remarkable generality for a wide range of nucleophiles and electrophiles.

ElectrophileNucleophileCatalyst TypeYield (%)ee (%)Alternative Catalyst ee (%) [Cinchona Alkaloid]
trans-β-NitrostyreneDiethyl MalonateDACH-Thiourea989690-95%
trans-β-NitrostyreneDibenzyl MalonateDACH-Thiourea9594~92%
2-Cyclohexen-1-oneDiethyl MalonateDACH-Thiourea859288-94%
trans-ChalconeNitromethaneDACH-Thiourea9193>95%

Data synthesized from representative literature. DACH = 1,2-diaminocyclohexane backbone.

Field Insights: DACH-based thioureas are often superior to simple primary amine catalysts (like proline derivatives) for activating dicarbonyl nucleophiles.[4] While Cinchona alkaloid-derived thioureas are also highly effective and can provide complementary stereoselectivity, DACH-based catalysts are often more robust and less prone to side reactions.[5] Their performance with sterically hindered substrates can sometimes be a limitation.

Asymmetric Aldol and Mannich Reactions

Primary amine catalysts derived from trans-1,2-diaminocyclohexane are effective in promoting asymmetric aldol and Mannich reactions via enamine and iminium ion catalysis, respectively. These reactions are cornerstones of organic synthesis for constructing β-hydroxy ketones and β-amino ketones.

Performance Overview
  • Aldol Reaction: Catalysts derived from 1,2-diaminocyclohexane can catalyze the reaction between ketones (e.g., cyclohexanone) and aromatic aldehydes.[1] They offer good to excellent yields (80-98%) and enantioselectivities (up to 98% ee). Their performance is comparable to the well-established proline catalyst but can offer advantages in specific cases, such as reduced catalyst loading or improved diastereoselectivity.

  • Mannich Reaction: In the asymmetric Mannich reaction, these catalysts activate aldehydes to form reactive iminium ions that are attacked by enamines generated from a ketone. This provides access to chiral β-amino carbonyl compounds, which are valuable precursors for β-amino acids.

Comparison with Alternatives: Proline remains the "gold standard" organocatalyst for many aldol and Mannich reactions due to its simplicity and low cost.[4] However, DACH-based catalysts provide a valuable alternative, particularly when fine-tuning of the catalyst structure is needed to accommodate specific substrates. The C₂-symmetric nature of the DACH backbone can impart a different and sometimes superior stereochemical bias compared to the bicyclic proline structure.

Standard Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a self-validating system for the reduction of acetophenone, demonstrating the practical application of these catalysts.

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.

Materials:

  • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane

  • [RuCl₂(p-cymene)]₂ dimer

  • Acetophenone

  • Anhydrous isopropanol (iPrOH)

  • Anhydrous dichloromethane (DCM)

  • Potassium tert-butoxide (t-BuOK)

Workflow Diagram:

G cluster_0 Catalyst Preparation cluster_1 Activation cluster_2 Reaction cluster_3 Workup & Analysis prep Mix Ligand + Ru dimer in DCM. Stir. activate Add t-BuOK in iPrOH. Stir to form active [Ru]-H. prep->activate react Add Acetophenone. Heat to 40°C, 4h. activate->react workup Quench with H₂O. Extract with Ether. react->workup purify Column Chromatography workup->purify analyze Determine ee% (Chiral HPLC/GC) purify->analyze

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of trans-2-Aminocyclohexanol hydrochloride, ensuring the protection of laboratory personnel and the environment. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed safety decisions.

Understanding the Hazard Profile of this compound

Before we delve into the disposal protocol, it is essential to understand the inherent hazards of this compound. This understanding forms the basis for the safety precautions and disposal methods outlined.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][2]

While it is not classified as having significant environmental hazards, its irritant properties necessitate that it be handled as a hazardous waste to prevent harm to individuals and ecosystems.[2]

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/Irritation2Causes skin irritation[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation[1][2]
Specific target organ toxicity – (single exposure)3May cause respiratory irritation[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be approached with the same rigor as any experimental procedure. The following workflow ensures a safe and compliant process from the point of waste generation to its final removal from your facility.

Step 1: Immediate Personal Protective Equipment (PPE) Check

Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection : Wear chemical safety goggles or a face shield.[1]

  • Hand Protection : Wear nitrile or other chemically resistant gloves.[1]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[1]

The causality here is direct: the irritant nature of the compound necessitates a physical barrier to prevent contact with skin and eyes.

Step 2: Waste Segregation at the Source

Proper segregation is fundamental to safe chemical waste management. Never mix incompatible waste streams.

  • Solid Waste : Collect un-used or contaminated solid this compound in a designated, compatible container.

  • Liquid Waste : If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

The rationale for segregation is to prevent unintended chemical reactions within the waste container, which could lead to the generation of heat, gas, or other hazardous byproducts.

Step 3: Waste Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solids, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : All hazardous waste containers must be clearly labeled.[3] The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The date the waste was first added to the container (accumulation start date)

This practice is a core requirement of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave."[4]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.[6]

  • Container Management : Keep the waste container closed at all times, except when adding waste.

  • Inspection : Regularly inspect the container for any signs of leaks or degradation.[7]

The SAA provides a controlled and safe area for the short-term accumulation of waste before it is transferred to a central storage facility.

Step 5: Arranging for Final Disposal

Once the waste container is full, or if you are discontinuing the use of the chemical, it is time to arrange for its final disposal.

  • Contact your Environmental Health and Safety (EHS) Office : Your institution's EHS department is your primary resource for waste disposal. They will have specific procedures for the collection of hazardous waste from laboratories.

  • Waste Pickup : The EHS office will arrange for the pickup of the waste by a licensed hazardous waste contractor.

  • Documentation : Ensure that all necessary documentation, such as a waste manifest, is completed as required by your institution and local regulations.

The use of a licensed waste disposal plant is mandated to ensure that the chemical is managed and disposed of in an environmentally sound manner.[2][8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and operational steps.

Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A Waste Generation (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Place Waste in Container & Secure Lid C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Waste No Longer Generated E->F Monitor Container Level G Contact Environmental Health & Safety (EHS) Office F->G H EHS Arranges Pickup by Licensed Waste Contractor G->H I Final Disposal at an Approved Waste Facility H->I

Caption: A flowchart outlining the key stages of this compound disposal.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a reflection of a laboratory's commitment to a robust safety culture. By adhering to these procedures, you are not only complying with federal and local regulations but are also actively participating in the protection of your colleagues and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance tailored to your facility.

References

  • US Bio-Clean. OSHA Compliance For Laboratories.
  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • American Laboratory. (2020, July 22). Managing Hazardous Chemical Waste in the Lab.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. Trans-2-Aminocyclohexanol hydrochloride (CAS No: 5456-63-3) is a valuable building block in organic synthesis, but its handling requires a comprehensive understanding of its potential hazards to ensure personal and environmental safety.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical properties of this compound.

Hazard Assessment: The "Why" Behind the "What"

Understanding the hazards is the critical first step in defining the necessary protection. This compound is classified with specific risks that directly inform our PPE choices.[1][4][5] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[6][7][8]

Hazard Identification Summary

Hazard ClassificationGHS StatementRationale for Protection
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause redness, itching, and inflammation upon contact. Impermeable gloves and protective clothing are essential to prevent direct skin contact.[1][2][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationDirect contact with the eyes can result in significant irritation, pain, and potential damage. Chemical splash goggles are mandatory to prevent eye exposure.[1][2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of the solid dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][4] Engineering controls and, where necessary, respiratory protection are key.

Some safety data for similar compounds, such as mixtures of cis- and trans-isomers, indicate a potential for more severe skin burns and eye damage (H314), reinforcing the need for stringent protective measures.[9] Therefore, treating this chemical with a high degree of caution is a scientifically sound and prudent approach.

The Core PPE Protocol: Your Defensive Ensemble

Effective protection is a system, beginning with engineering controls and supplemented by a carefully selected PPE ensemble.

Primary Engineering Control: The Chemical Fume Hood

Your first and most effective line of defense is not worn, but worked in. All handling of this compound powder, including weighing and preparing solutions, should be performed inside a certified chemical fume hood.[10] This engineering control captures dust at the source, drastically reducing the potential for inhalation.[10]

Mandatory PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Chemical splash goggles (conforming to EN 166 or OSHA 1910.133)[4][8]Nitrile or other chemical-resistant gloves (double-gloving recommended)Fully-buttoned laboratory coatNot required if performed in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles. Add a face shield if splashing is likely.[7]Chemical-resistant glovesLaboratory coatNot required if performed in a certified chemical fume hood.
Cleaning Small Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesLaboratory coat or disposable gownN95 respirator or higher may be required depending on spill size and dust generation.[11]
  • Eye and Face Protection: Chemical splash goggles are non-negotiable.[4][10] They provide a seal around the eyes that standard safety glasses do not, protecting from both direct splashes and airborne dust. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the solid or during spill cleanup.[7]

  • Hand Protection: Wear powder-free, chemical-resistant gloves, such as nitrile gloves.[11] Always check the manufacturer's compatibility chart for breakthrough time and permeation rate for aminocyclohexanol compounds if available. For prolonged work or when handling higher concentrations, consider double-gloving. A critical, often overlooked step is the proper removal of gloves to avoid contaminating your skin.[1]

  • Body Protection: A clean, fully-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[7][10] Ensure the material is appropriate for chemical handling.

  • Respiratory Protection: Under normal laboratory conditions where the chemical is handled exclusively within a fume hood, respiratory protection is not typically necessary.[4] However, in the event of a large spill, a failure of engineering controls, or when weighing large quantities outside of a hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a chemical cartridge respirator for vapors) is required.[4][11]

Procedural Guidance: A Step-by-Step Workflow

Safety is an active process. The following workflow integrates PPE use into the practical handling of the chemical.

Step 1: Preparation and Donning PPE

  • Verify the chemical fume hood is functioning correctly.

  • Gather all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) and place it within the fume hood.

  • Don your laboratory coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly.

  • Don the first pair of gloves.

  • Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[11]

Step 2: Handling the Chemical

  • Perform all manipulations deep within the fume hood.

  • Carefully open the container of this compound.

  • Use a spatula to weigh the desired amount onto a weigh boat. Avoid any actions that could generate dust.

  • Carefully transfer the solid into your reaction vessel.

  • Securely close the source container.

  • Proceed with your experimental protocol (e.g., adding solvent).

Step 3: Doffing PPE and Decontamination

  • Clean any contaminated surfaces within the fume hood.

  • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated chemical waste container.

  • Remove your lab coat, turning it inward as you do, and hang it in its designated location or dispose of it if it's a single-use gown.

  • Remove your chemical splash goggles.

  • Remove the inner pair of gloves and dispose of them.

  • Wash your hands thoroughly with soap and water.

G cluster_prep PART 1: Preparation & Donning cluster_handling PART 2: Chemical Handling (in Fume Hood) cluster_doffing PART 3: Doffing & Decontamination prep1 Verify Fume Hood Function prep2 Gather Equipment prep1->prep2 don_coat Don Lab Coat prep2->don_coat don_goggles Don Goggles don_coat->don_goggles don_gloves Don Double Gloves don_goggles->don_gloves weigh Weigh Solid Chemical don_gloves->weigh transfer Transfer to Vessel weigh->transfer close Close Source Container transfer->close clean_hood Clean Work Area close->clean_hood doff_gloves1 Remove Outer Gloves clean_hood->doff_gloves1 doff_coat Remove Lab Coat doff_gloves1->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_gloves2 Remove Inner Gloves doff_goggles->doff_gloves2 wash_hands Wash Hands Thoroughly doff_gloves2->wash_hands

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Plan for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

In Case of Exposure [1][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[1][4] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Spill Response (Small Scale) For small spills of solid this compound that you are trained and comfortable to handle:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing the appropriate PPE: double gloves, lab coat, and chemical splash goggles. A face shield is also recommended.[7]

  • Gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[12]

  • Working from the outside in, carefully sweep or wipe up the material and place it into a clearly labeled, sealed container for hazardous waste.[1][12]

  • Clean the spill area three times with a detergent solution, followed by a final rinse with water.[12][13]

  • All contaminated materials (gloves, pads, towels) must be disposed of as hazardous waste.[14]

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is the final step in responsible chemical handling.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container. Do not discard them in the regular trash.[14]

  • Chemical Waste: Unused or waste this compound must be disposed of through your institution's environmental health and safety office.[1] It should be collected in a properly labeled, sealed container. Never dispose of this chemical down the drain.[10]

By integrating this expert-level understanding of hazards with a procedural approach to PPE and emergency planning, you can handle this compound with the confidence and safety that scientific integrity demands.

References

  • Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol | CAS#:13374-31-7.
  • Emory University Environmental Health and Safety Office. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • New Jersey Department of Health. (2008, October). 0073 - Hazardous Substance Fact Sheet.
  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.